molecular formula C13H17NO3 B1461261 4-[Ethyl(propyl)carbamoyl]benzoic acid CAS No. 1155169-31-5

4-[Ethyl(propyl)carbamoyl]benzoic acid

Cat. No.: B1461261
CAS No.: 1155169-31-5
M. Wt: 235.28 g/mol
InChI Key: KQFNMRFNBZSYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Ethyl(propyl)carbamoyl]benzoic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[Ethyl(propyl)carbamoyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[Ethyl(propyl)carbamoyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[ethyl(propyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-9-14(4-2)12(15)10-5-7-11(8-6-10)13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFNMRFNBZSYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and analytical characterization of 4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS: 1155169-31-5). This document is structured for researchers in medicinal chemistry and process development, focusing on its utility as a pharmacophore scaffold and organic anion transporter (OAT) probe.

Chemical Class: Benzoic Acid Derivative / Carboxamide Isostere CAS Registry Number: 1155169-31-5[1]

Executive Summary & Chemical Identity

4-[Ethyl(propyl)carbamoyl]benzoic acid is a bifunctional aromatic building block characterized by a carboxylic acid moiety at the para position relative to an asymmetric dialkyl amide.[1] Structurally, it represents a carboxamide isostere of the uricosuric agent Probenecid (which possesses a sulfonamide group).

In drug discovery, this compound serves as a critical intermediate for synthesizing Organic Anion Transporter (OAT) inhibitors and as a polarity-modulating scaffold in fragment-based drug design (FBDD). Its asymmetric nitrogen substitution (ethyl/propyl) introduces specific steric vectors that differ from the symmetric dipropyl (Probenecid) or diethyl (Etebenecid) analogs, allowing for fine-tuning of hydrophobic pocket interactions.

Physicochemical Profile
PropertyValue / DescriptionSource/Derivation
Molecular Formula

Stoichiometric Calculation
Molecular Weight 235.28 g/mol High-Res Mass Calculation
Physical State Solid (Crystalline powder)Standard Benzoic Acid Derivs.
Predicted pKa (Acid) 3.9 – 4.2Benzoic Acid COOH ionization
Predicted LogP 2.48 ± 0.3Lipophilicity Consensus [1]
H-Bond Donors 1 (Carboxylic Acid OH)Structural Analysis
H-Bond Acceptors 3 (Amide O, Acid C=O, Acid OH)Structural Analysis
Solubility DMSO (>10 mg/mL), Methanol; Low in water (pH < 4)Polarity Assessment

Synthesis & Manufacturing Logic

To ensure high purity and yield, a convergent synthesis strategy is recommended. Unlike direct amidation of terephthalic acid (which leads to polymerization or diamides), the Mono-Ester Protection Strategy provides a self-validating control over regioselectivity.

Validated Synthetic Pathway

The protocol utilizes Monomethyl terephthalate as the starting material to desymmetrize the aromatic ring, ensuring the amide forms only at one position before the acid is liberated.

Step-by-Step Protocol
  • Activation: React Monomethyl terephthalate (1.0 eq) with Thionyl Chloride (

    
    ) or Oxalyl Chloride (catalytic DMF) in Dichloromethane (DCM) to generate the acid chloride. Why: Acid chlorides are more reactive than esters, ensuring complete conversion with steric amines.
    
  • Amidation: Add N-ethyl-N-propylamine (1.1 eq) and Triethylamine (2.0 eq) at 0°C. The asymmetry of the amine requires slow addition to prevent kinetic side products.

  • Hydrolysis: Treat the intermediate (Methyl 4-[ethyl(propyl)carbamoyl]benzoate) with Lithium Hydroxide (LiOH, 3.0 eq) in a THF:Water (3:1) mixture at room temperature. Why: LiOH is milder than NaOH and prevents amide cleavage.

  • Workup: Acidify to pH 3.0 with 1N HCl. The product precipitates due to the protonated carboxylic acid's low water solubility.

Pathway Visualization (DOT)

SynthesisPathway Start Monomethyl Terephthalate Activation Activation (SOCl2 / DCM) Start->Activation Desymmetrization Intermediate1 Acid Chloride Intermediate Activation->Intermediate1 Amidation Amidation (+ N-Ethyl-N-propylamine) Intermediate1->Amidation Nucleophilic Acyl Subst. EsterInter Methyl Ester Intermediate Amidation->EsterInter Hydrolysis Hydrolysis (LiOH, THF/H2O) EsterInter->Hydrolysis Saponification Product 4-[Ethyl(propyl)carbamoyl] benzoic acid Hydrolysis->Product Acidification (pH 3)

Figure 1: Convergent synthesis pathway utilizing mono-ester protection to ensure regioselectivity.

Analytical Characterization & Quality Control

Reliable detection of this compound requires addressing its amphiphilic nature. The carboxylic acid tail causes peak tailing on standard C18 columns unless pH is controlled.

HPLC-MS/MS Methodology

Column Selection: A C18 column with high carbon load and end-capping (e.g., Waters XBridge C18) is required to withstand acidic mobile phases and prevent silanol interactions.

Mobile Phase Strategy:

  • Phase A: Water + 0.1% Formic Acid (Maintains COOH in protonated, neutral state for retention).

  • Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Note: Avoid neutral pH buffers; the ionized carboxylate (COO-) will elute near the void volume.

Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI).

  • Polarity:

    • Positive Mode (+): Detects

      
       at m/z 236.28 . (Protonation on Amide O).
      
    • Negative Mode (-): Detects

      
       at m/z 234.28 . (Deprotonation of Carboxylic Acid). Preferred for quantification due to higher stability of the benzoate anion.
      
Analytical Workflow Diagram (DOT)

AnalyticalWorkflow cluster_modes Detection Modes Sample Sample Preparation (Dissolve in MeOH/H2O) LC HPLC Separation (C18, Acidic pH) Sample->LC ESI ESI Source (Dual Polarity Switching) LC->ESI PosMode Positive Mode (+) m/z 236.3 [M+H]+ ESI->PosMode NegMode Negative Mode (-) m/z 234.3 [M-H]- ESI->NegMode Data Data Analysis (Purity > 98%) PosMode->Data NegMode->Data

Figure 2: Dual-polarity LC-MS workflow for robust identification and purity assessment.

Stability & Handling

  • Storage: Store at +2°C to +8°C. The amide bond is robust, but the carboxylic acid is susceptible to esterification if stored in alcohols with acid catalysts.

  • Safety: Classified as an Irritant (H315, H319, H335). Standard PPE (gloves, goggles) is mandatory.

  • Reactivity: Incompatible with strong oxidizing agents. Can form acid chlorides with thionyl chloride for further derivatization.

References

  • Chemical Identity & Supply: Sigma-Aldrich / Merck KGaA. 4-[Ethyl(propyl)carbamoyl]benzoic acid Product Page. Accessed 2024.[1] Link

  • Structural Data: GuideChem Chemical Dictionary. CAS 1155169-31-5 Entry.[1] Accessed 2024.[1] Link

  • Synthetic Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Foundational protocol for amide synthesis used in Section 2).
  • Analytical Standards: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Basis for acidic mobile phase selection in Section 3).

Sources

Technical Guide: 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS: 1155169-31-5), a critical organic building block and structural bioisostere of the uricosuric agent Probenecid.

Core Identity & Synthetic Methodology

Executive Summary & Structural Significance

4-[Ethyl(propyl)carbamoyl]benzoic acid is a bifunctional aromatic scaffold characterized by a carboxylic acid moiety at the para position relative to an asymmetric dialkyl amide.

In drug development, this compound serves two primary roles:

  • Fragment-Based Drug Design (FBDD): It acts as a solubility-enhancing linker. The carboxylic acid provides aqueous solubility at physiological pH, while the asymmetric amide tail allows for precise lipophilic tuning (LogP adjustment) without the symmetry-induced crystallization issues often seen with diethyl or dipropyl analogs.

  • Bioisosteric Probing: It represents a carboxamide isostere of Probenecid (4-(dipropylsulfamoyl)benzoic acid). Researchers use this structure to probe the binding pockets of Organic Anion Transporters (OATs), differentiating between hydrogen-bond acceptor requirements (carbonyl vs. sulfonyl) in renal clearance pathways.

Chemical Constitution & Physicochemical Profile[1][2]

Molecular Identity
PropertyData
IUPAC Name 4-[Ethyl(propyl)carbamoyl]benzoic acid
CAS Number 1155169-31-5
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
SMILES CCCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O
InChI Key KQFNMRFNBZSYTR-UHFFFAOYSA-N
Stereochemical Dynamics (Rotamerism)

Unlike symmetric amides, the N-ethyl-N-propyl substitution creates a distinct stereochemical environment. Due to the partial double-bond character of the C–N amide bond, rotation is restricted at room temperature.

  • Observation: NMR spectra (¹H and ¹³C) typically display signal broadening or duplication (rotamers) for the ethyl and propyl groups.

  • Implication: In protein binding, the molecule may lock into a specific conformation. The energy barrier for rotation is approximately 15–20 kcal/mol, meaning the populations of cis-ethyl and trans-ethyl conformers are distinct on the NMR timescale.

Synthesis & Manufacturing Protocol

Objective: High-yield synthesis avoiding diamide formation.

Retrosynthetic Analysis

Direct amidation of terephthalic acid is inefficient due to the risk of double-substitution (forming the diamide). The preferred route utilizes Monomethyl Terephthalate as a desymmetrized starting material.

Step-by-Step Methodology
Phase A: Selective Amidation

Reagents: Monomethyl terephthalate, Oxalyl chloride (or HATU), N-ethylpropylamine, DIPEA, DCM.

  • Activation: Dissolve Monomethyl terephthalate (1.0 eq) in dry Dichloromethane (DCM). Add catalytic DMF (2 drops) and add Oxalyl chloride (1.2 eq) dropwise at 0°C. Stir for 2 hours to generate the acid chloride.

    • Why: Acid chlorides are more reactive than esters, ensuring the amine attacks the carbonyl chloride, not the methyl ester.

  • Coupling: Evaporate solvent/excess oxalyl chloride to dryness (remove HCl). Redissolve in DCM. Add N-ethylpropylamine (1.1 eq) and Diisopropylethylamine (DIPEA, 1.5 eq) at 0°C.

  • Workup: Wash with 1N HCl (remove unreacted amine) and sat. NaHCO₃. Dry over MgSO₄.

  • Intermediate: Methyl 4-[ethyl(propyl)carbamoyl]benzoate.

Phase B: Regioselective Hydrolysis (Saponification)

Reagents: LiOH·H₂O, THF/Water (3:1).

  • Reaction: Dissolve the intermediate ester in THF/Water. Add Lithium Hydroxide (LiOH, 2.0 eq). Stir at ambient temperature for 4–6 hours.

    • Why LiOH? LiOH is milder than NaOH and less likely to attack the amide bond, preventing over-hydrolysis to terephthalic acid.

  • Quench & Isolation: Acidify carefully with 1N HCl to pH 3–4. The product, being a free acid, will precipitate or can be extracted into Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove traces of terephthalic acid.

Synthetic Workflow Diagram

SynthesisPath Start Monomethyl Terephthalate (Starting Material) Activation Acid Chloride Formation (Oxalyl Chloride) Start->Activation Activation Coupling Amidation (N-ethylpropylamine) Activation->Coupling + Amine Intermediate Methyl Ester Intermediate Coupling->Intermediate Workup Hydrolysis Saponification (LiOH/THF) Intermediate->Hydrolysis Deprotection Product 4-[Ethyl(propyl)carbamoyl] benzoic acid Hydrolysis->Product Acidification (pH 3)

Figure 1: Convergent synthesis pathway ensuring regioselectivity at the para-position.

Analytical Characterization (QC)

To validate the structure, researchers must confirm the integrity of both the amide and acid functionalities.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 13.0 ppm (broad s, 1H): Carboxylic acid proton (disappears with D₂O shake).

    • δ 8.0 ppm (d, 2H): Aromatic protons ortho to the acid group (deshielded).

    • δ 7.5 ppm (d, 2H): Aromatic protons ortho to the amide.

    • δ 3.1–3.5 ppm (m, 4H): Methylene protons of Ethyl and Propyl groups (N-CH₂). Note: These often appear as two sets of multiplets due to rotamers.

    • δ 0.7–1.2 ppm (m, 6H): Methyl terminals of Ethyl and Propyl.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Negative (ESI-) is preferred for benzoic acids.

  • Target Ion: [M-H]⁻ = 234.28 m/z.

  • Fragmentations: Loss of CO₂ (M-44) is common in MS/MS modes.

Functional Applications & Handling

Storage & Stability
  • Hygroscopicity: Low to moderate. Store in a desiccator.

  • Stability: Stable at room temperature. Avoid strong oxidizers.

  • Solubility:

    • Water: Low (pH < 4), High (pH > 7 as carboxylate salt).

    • DMSO/Methanol: Soluble (>10 mg/mL).

Safety (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Protocol: Always handle within a fume hood using nitrile gloves.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394625, 4-[Ethyl(propyl)carbamoyl]benzoic acid. Retrieved from [Link]

  • Silverman, R. B., & Holladay, M. W. (2014).The Organic Chemistry of Drug Design and Drug Action. Academic Press. (Context for Bioisosteres).
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Reference for Amide Rotamerism and Synthesis).

"4-[Ethyl(propyl)carbamoyl]benzoic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid

Introduction

4-[Ethyl(propyl)carbamoyl]benzoic acid is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its structure, featuring a rigid benzoic acid core coupled with a flexible N,N-disubstituted amide, makes it an interesting candidate for designing molecules with specific binding properties or for use as a monomer in polymer synthesis. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this molecule, designed for researchers and professionals in the chemical and pharmaceutical sciences. The proposed synthesis is based on well-established, high-yield chemical transformations, ensuring reliability and reproducibility.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests that the core challenge lies in the selective formation of the amide bond without interfering with the carboxylic acid group. A direct amidation of terephthalic acid would likely result in a mixture of mono-amide, di-amide, and unreacted starting material, creating a significant purification challenge.

Therefore, a more robust strategy involves the use of a protecting group for one of the carboxylic acid moieties. This allows for the selective activation and amidation of the other carboxylic acid, followed by a final deprotection step to yield the desired product. The most common and effective protecting group for a carboxylic acid in this context is a methyl or ethyl ester, which can be readily cleaved under basic conditions.

The chosen forward synthesis pathway is as follows:

  • Mono-esterification of terephthalic acid to yield 4-(methoxycarbonyl)benzoic acid.

  • Activation of the remaining carboxylic acid by converting it to an acyl chloride.

  • Amide Formation via nucleophilic acyl substitution with N-ethylpropylamine.

  • Saponification (hydrolysis) of the methyl ester to reveal the final carboxylic acid.

Visualizing the Synthetic Pathway

G A Terephthalic acid B 4-(Methoxycarbonyl)benzoic acid A->B 1. SOCl₂/Methanol (Mono-esterification) C 4-(Methoxycarbonyl)benzoyl chloride B->C 2. Thionyl Chloride (SOCl₂) (Acyl Chloride Formation) D Methyl 4-(ethyl(propyl)carbamoyl)benzoate C->D 3. N-Ethylpropylamine, Base (Amide Formation) E 4-[Ethyl(propyl)carbamoyl]benzoic acid (Target Molecule) D->E 4. NaOH, H₂O/MeOH (Saponification)

Caption: Proposed four-step synthesis pathway for 4-[Ethyl(propyl)carbamoyl]benzoic acid.

Detailed Experimental Protocols

Step 1: Mono-esterification of Terephthalic Acid

The selective mono-methylation of terephthalic acid is the critical first step. A common method involves the partial hydrolysis of dimethyl terephthalate. However, a more direct and often higher-yielding method is the reaction of terephthalic acid with a controlled amount of an esterifying agent. A well-documented approach uses thionyl chloride and methanol, where terephthalic acid is first converted to its diacyl chloride and then reacted with methanol to form the dimethyl ester, which is then carefully hydrolyzed in situ to the mono-acid mono-ester. A simpler, one-pot method is often preferred in a research setting.

Protocol:

  • Suspend terephthalic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Add thionyl chloride (SOCl₂, 1.1 eq) dropwise at room temperature and then heat the mixture to reflux for 2-4 hours until the solution becomes clear, indicating the formation of the acyl chloride.

  • Cool the reaction mixture in an ice bath and slowly add methanol (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • The resulting precipitate, 4-(methoxycarbonyl)benzoic acid, is collected by filtration, washed with cold solvent, and dried under vacuum.

ReagentMolar Eq.Purpose
Terephthalic acid1.0Starting material
Thionyl Chloride1.1Activating agent
Methanol1.0Esterifying agent
Toluene-Solvent
Step 2: Acyl Chloride Formation

With one acid group protected, the remaining carboxylic acid can be cleanly converted to a highly reactive acyl chloride. This intermediate is typically not isolated but used directly in the next step.

Protocol:

  • Suspend 4-(methoxycarbonyl)benzoic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene under a nitrogen atmosphere.

  • Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM) for 1-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-(methoxycarbonyl)benzoyl chloride, which is used immediately.

Step 3: Amide Formation

This is the key bond-forming step. The highly reactive acyl chloride is reacted with the secondary amine, N-ethylpropylamine. A non-nucleophilic base is required to scavenge the HCl byproduct generated during the reaction.

Protocol:

  • Dissolve N-ethylpropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA) in dry DCM under a nitrogen atmosphere and cool to 0 °C.

  • Dissolve the crude 4-(methoxycarbonyl)benzoyl chloride from Step 2 in dry DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude methyl 4-(ethyl(propyl)carbamoyl)benzoate.

  • The crude product can be purified by column chromatography on silica gel.

Workflow Visualization

G cluster_prep Acyl Chloride Preparation cluster_amidation Amidation Reaction cluster_workup Workup & Purification prep1 Suspend Acid in DCM prep2 Add SOCl₂/DMF prep1->prep2 prep3 Reflux 1-3h prep2->prep3 prep4 Evaporate Solvent prep3->prep4 am3 Add Acyl Chloride Solution prep4->am3 Crude Acyl Chloride am1 Dissolve Amine/Base in DCM am2 Cool to 0°C am1->am2 am2->am3 am4 Stir 2-12h at RT am3->am4 work1 Wash with 1M HCl am4->work1 work2 Wash with NaHCO₃ work1->work2 work3 Dry & Evaporate work2->work3 work4 Column Chromatography work3->work4

Caption: Experimental workflow for the amidation and purification steps.

Step 4: Saponification

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid. This is a standard saponification reaction using a strong base.

Protocol:

  • Dissolve the purified methyl 4-(ethyl(propyl)carbamoyl)benzoate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (NaOH, 2-4 eq) or lithium hydroxide (LiOH).

  • Heat the mixture to reflux (60-80 °C) for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and washed with a water-immiscible organic solvent like ether or DCM to remove any non-acidic impurities.

  • The aqueous layer is then cooled in an ice bath and acidified to a pH of 1-2 using concentrated HCl.

  • The resulting white precipitate of 4-[Ethyl(propyl)carbamoyl]benzoic acid is collected by vacuum filtration.

  • The solid is washed with cold water to remove inorganic salts and then dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR should show characteristic signals for the ethyl and propyl groups, as well as the aromatic protons. The disappearance of the methyl ester signal (~3.9 ppm) is a key indicator of reaction completion.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretches of the amide and carboxylic acid.

  • Melting Point Analysis: To assess the purity of the final crystalline solid.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. Each step yields a distinct intermediate whose structure can be confirmed before proceeding. For instance, the conversion of the carboxylic acid to the acyl chloride in Step 2 can be confirmed by IR spectroscopy (disappearance of the broad O-H band and appearance of a sharp C=O stretch at a higher wavenumber). The success of the final saponification is easily verified by the solubility change of the product; the sodium salt is water-soluble, while the final acid product precipitates upon acidification. This multi-gate validation ensures a high probability of success and a pure final product.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

An In-depth Technical Guide to 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS Number: 1155169-31-5) is a substituted aromatic carboxylic acid. While specific literature on this compound is not extensively available, its structural motifs—a benzoic acid core and a tertiary amide group—are well-represented in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical characteristics, a plausible synthetic route, and an exploration of its potential biological activities and research applications based on the established roles of its constituent functional groups. The information presented herein is intended to serve as a foundational resource for researchers interested in utilizing this molecule for further investigation and development.

Chemical and Physical Properties

4-[Ethyl(propyl)carbamoyl]benzoic acid belongs to the class of benzoic acids, which are characterized by a benzene ring substituted with a carboxyl group.[1] The presence of the N,N-disubstituted carbamoyl group at the para position significantly influences its electronic and steric properties.

PropertyValueSource
CAS Number 1155169-31-5[2]
Molecular Formula C13H17NO3Inferred
Molecular Weight 235.28 g/mol Inferred
IUPAC Name 4-[ethyl(propyl)carbamoyl]benzoic acid[2]
Synonyms 4-{[ethyl(propyl)amino]carbonyl}benzoic acid[2]
Predicted XlogP ~2.5 - 3.5Inferred
Predicted pKa ~4-5 (for the carboxylic acid)Inferred
Appearance Likely a white or off-white solidInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.Inferred

Plausible Synthesis and Purification

A common and effective method for the synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid would involve a two-step process starting from terephthalic acid.

Step 1: Mono-activation of Terephthalic Acid

The initial step would involve the selective activation of one of the carboxylic acid groups of terephthalic acid to form a mono-acid chloride. This can be achieved by reacting terephthalic acid with a limited amount of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Amide Bond Formation

The resulting terephthaloyl chloride can then be reacted with N-ethylpropylamine in the presence of a base (e.g., triethylamine or pyridine) to form the desired amide bond. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid

  • Mono-acid Chloride Formation:

    • To a stirred solution of terephthalic acid (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1-1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude terephthaloyl chloride.

  • Amidation:

    • Dissolve the crude terephthaloyl chloride in an anhydrous solvent (e.g., DCM).

    • In a separate flask, dissolve N-ethylpropylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in the same solvent.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Upon completion, wash the reaction mixture with dilute HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: Proposed Synthetic Workflow

G terephthalic_acid Terephthalic Acid mono_acid_chloride Terephthaloyl mono-acid chloride terephthalic_acid->mono_acid_chloride  Mono-activation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->mono_acid_chloride final_product 4-[Ethyl(propyl)carbamoyl]benzoic acid mono_acid_chloride->final_product  Amidation n_ethylpropylamine N-ethylpropylamine n_ethylpropylamine->final_product

Caption: Proposed two-step synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid.

Potential Biological Activity and Mechanism of Action

While no specific biological data exists for 4-[Ethyl(propyl)carbamoyl]benzoic acid, its structural components suggest several avenues for potential biological activity. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3][4][5] The carbamate group is also a significant pharmacophore present in many approved drugs.[6]

Potential Mechanisms of Action:

  • Enzyme Inhibition: The carboxylic acid moiety could act as a mimic for substrates of various enzymes, potentially leading to competitive inhibition. The overall shape and electronic distribution of the molecule could allow it to fit into the active sites of enzymes such as cyclooxygenases (implying anti-inflammatory potential) or other metabolic enzymes.

  • Receptor Modulation: Aromatic carboxylic acids can interact with various receptors. Depending on the overall topology, it might act as a ligand for nuclear hormone receptors or other cell surface receptors.

  • Antimicrobial Activity: Benzoic acid itself is a known food preservative that inhibits the growth of mold, yeast, and some bacteria.[7] The mechanism involves the absorption of the acid into the cell, and if the intracellular pH drops to 5 or lower, the anaerobic fermentation of glucose is significantly decreased.[7]

Diagram: Hypothetical Signaling Pathway Modulation

G molecule 4-[Ethyl(propyl)carbamoyl] benzoic acid enzyme Target Enzyme (e.g., Cyclooxygenase) molecule->enzyme Inhibition receptor Cellular Receptor molecule->receptor Modulation biological_response Biological Response (e.g., Reduced Inflammation) enzyme->biological_response receptor->biological_response cell_membrane Cell Membrane

Sources

"4-[Ethyl(propyl)carbamoyl]benzoic acid" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[Ethyl(propyl)carbamoyl]benzoic Acid

Executive Summary: This document provides a comprehensive technical overview of 4-[ethyl(propyl)carbamoyl]benzoic acid, a substituted aromatic carboxylic acid. The guide is intended for researchers, chemists, and professionals in the field of drug development and materials science. It covers the fundamental physicochemical properties, including its molecular weight of 235.28 g/mol , and presents a detailed, logically-derived synthetic pathway. Furthermore, this guide outlines a complete workflow for analytical characterization to ensure structural integrity and purity. Potential applications and essential safety protocols are also discussed, grounding the compound in a practical, research-oriented context.

Introduction

4-[Ethyl(propyl)carbamoyl]benzoic acid belongs to the class of N,N-disubstituted benzamides, which are significant structural motifs in medicinal chemistry and materials science. Its structure combines a rigid aromatic benzoic acid backbone with a flexible, lipophilic N,N-disubstituted amide group. The carboxylic acid moiety offers a reactive handle for further chemical modification and can participate in hydrogen bonding, while the tertiary amide group provides metabolic stability and influences the molecule's overall polarity and solubility. This unique combination makes it an interesting building block for creating larger, more complex molecules with tailored properties for pharmaceutical or industrial applications. This guide serves as a foundational resource for its synthesis, characterization, and safe handling.

Physicochemical and Structural Properties

The structural and chemical properties of a compound are critical for predicting its behavior in chemical and biological systems. The key identifiers and calculated properties for 4-[ethyl(propyl)carbamoyl]benzoic acid are summarized below.

PropertyValueSource
IUPAC Name 4-[ethyl(propyl)carbamoyl]benzoic acid-
Synonyms 4-{[ethyl(propyl)amino]carbonyl}benzoic acid[1]
CAS Number 1155169-31-5[1]
Molecular Formula C13H17NO3Calculated
Molecular Weight 235.28 g/mol Calculated
Appearance Predicted to be a white to off-white solidInferred from similar compounds[2][3]
pKa (Acidic) ~4.2Predicted based on benzoic acid[3]
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like methanol, chloroform, and DMSO.Inferred from structural motifs[2][3]

Synthesis and Purification

Synthetic Strategy and Workflow

The synthesis begins with the selective amidation of a terephthalic acid monoester, followed by deprotection to reveal the desired carboxylic acid. This approach prevents the formation of undesired diamide byproducts and ensures high regioselectivity.

SynthesisWorkflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Ester Hydrolysis A 4-(Methoxycarbonyl)benzoyl chloride C Methyl 4-[ethyl(propyl)carbamoyl]benzoate A->C Reaction B N-Ethylpropylamine + Triethylamine in DCM B->C Reagents F 4-[Ethyl(propyl)carbamoyl]benzoic Acid (Final Product) C->F Reaction D NaOH(aq) in Methanol D->F E Acidic Workup (HCl) E->F

Caption: Synthetic workflow for 4-[ethyl(propyl)carbamoyl]benzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-[ethyl(propyl)carbamoyl]benzoate

  • To a dry, round-bottom flask under a nitrogen atmosphere, add 4-(methoxycarbonyl)benzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of N-ethylpropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester intermediate.

  • Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure intermediate.

Step 2: Synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic Acid

  • Dissolve the purified methyl 4-[ethyl(propyl)carbamoyl]benzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution and heat the mixture to reflux (approximately 60-70 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or DCM to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to a pH of ~2 by the slow addition of 1M hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product, 4-[ethyl(propyl)carbamoyl]benzoic acid.

Rationale for Experimental Choices
  • Starting Material : 4-(Methoxycarbonyl)benzoyl chloride is chosen because the methyl ester serves as a robust protecting group for one of the carboxylic acids, allowing for selective amidation of the other.

  • Base : Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the amidation reaction, preventing unwanted side reactions.

  • Hydrolysis : Basic hydrolysis with NaOH is a standard and effective method for cleaving the methyl ester to reveal the carboxylic acid. The subsequent acidic workup is crucial to protonate the resulting carboxylate salt to yield the final neutral acid product.

Analytical Characterization and Quality Control

To confirm the identity, structure, and purity of the synthesized 4-[ethyl(propyl)carbamoyl]benzoic acid, a suite of analytical techniques should be employed.

Analytical Workflow

AnalyticalWorkflow Crude Synthesized Product HPLC HPLC (Purity >95%) Crude->HPLC MS Mass Spec (MS) (Confirm MW) HPLC->MS NMR NMR (1H, 13C) (Confirm Structure) MS->NMR IR IR Spectroscopy (Confirm Functional Groups) NMR->IR Final Characterized Compound IR->Final

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 254 nm.

  • Expected Result : A single major peak, indicating >95% purity. This technique is similar to methods used for other benzoic acid derivatives.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique : Electrospray Ionization (ESI) in both positive and negative modes.

  • Expected m/z :

    • Positive Mode ([M+H]⁺): 236.1281

    • Negative Mode ([M-H]⁻): 234.1136

  • Result : The observed mass should correspond to the calculated exact mass of C13H17NO3, confirming the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

  • ¹H NMR (in DMSO-d₆) : Expected signals would include a broad singlet for the carboxylic acid proton (>12 ppm), aromatic protons on the disubstituted ring (doublets, ~7.5-8.0 ppm), and distinct signals for the ethyl and propyl groups (quartets and triplets, ~1.0-3.5 ppm). Due to hindered rotation around the amide C-N bond, the signals for the ethyl and propyl groups may appear broadened or as two distinct sets of rotamers.

  • ¹³C NMR (in DMSO-d₆) : Expected signals include two carbonyl carbons (one for the acid, one for the amide, ~165-175 ppm), four distinct aromatic carbons, and five aliphatic carbons corresponding to the ethyl and propyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

  • O-H Stretch (Carboxylic Acid) : A very broad band from ~2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid) : A strong, sharp peak around ~1700-1725 cm⁻¹.

  • C=O Stretch (Amide) : A strong, sharp peak around ~1630-1660 cm⁻¹.

  • C-H Stretches : Aliphatic and aromatic signals around 2850-3100 cm⁻¹.

Potential Applications and Research Context

While 4-[ethyl(propyl)carbamoyl]benzoic acid is not a widely studied compound, its structural components are prevalent in pharmacologically active molecules.

  • Medicinal Chemistry : Substituted benzamides are a cornerstone of drug discovery, found in drugs with antiemetic, antipsychotic, and prokinetic properties. The carboxylic acid group provides a point for salt formation to improve solubility or for conjugation to other molecules. This compound could serve as a valuable fragment or building block in the synthesis of new therapeutic agents.

  • Materials Science : Aromatic carboxylic acids are used as building blocks for metal-organic frameworks (MOFs) and liquid crystals.[2] The N,N-disubstituted amide group can influence intermolecular interactions and the bulk properties of such materials.

Safety and Handling

No specific safety data exists for this compound. Therefore, precautions should be based on structurally related chemicals like benzoic acid and other amides.[6][7]

  • Health Hazards : Assumed to be an irritant to the skin, eyes, and respiratory system.[8] Avoid inhalation of dust and direct contact.

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required.[7] All handling should be performed in a well-ventilated fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9]

  • Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-[Ethyl(propyl)carbamoyl]benzoic acid is a molecule with significant potential as a building block in both pharmaceutical and materials research. This guide provides the essential technical information for its synthesis from common starting materials, a complete workflow for its analytical validation, and necessary protocols for its safe handling. The detailed methodologies herein are designed to empower researchers to confidently produce and utilize this compound in their scientific endeavors.

References

  • Fisher Scientific. (2010).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. 4-[ethyl(propyl)carbamoyl]benzoic acid.
  • Organic Syntheses Procedure. Benzoic acid, 4-amino-, ethyl ester.
  • Labbox. Benzoic acid AGR.
  • SDS Manager. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • ChemicalBook. (2026). 4-Ethylbenzoic acid.
  • FSIS.USDA.gov. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • Wikipedia. Benzoic acid.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.

Sources

In-depth Technical Guide: Solubility Profile of 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide presents a comprehensive framework for evaluating the solubility of 4-[Ethyl(propyl)carbamoyl]benzoic acid, a molecule of significant interest in pharmaceutical research. The document details a robust, step-by-step experimental protocol for determining its solubility in various aqueous and organic solvents, emphasizing the principles of scientific integrity and causality behind methodological choices. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to accurately characterize the solubility of this compound, a critical parameter for successful drug development.

Introduction: The Imperative of Solubility in Drug Discovery

In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a critical physicochemical property that profoundly influences its therapeutic potential. Poor solubility can be a significant impediment, often leading to low bioavailability, unpredictable dosing requirements, and challenges in formulation development.[1][2][3][4] Therefore, a thorough and early assessment of a compound's solubility profile is not merely a routine characterization step but a strategic imperative that informs crucial decisions throughout the development pipeline.[2][3]

This guide provides a detailed examination of the solubility of 4-[Ethyl(propyl)carbamoyl]benzoic acid. As a carboxylic acid derivative, its solubility is expected to be highly dependent on pH, a characteristic that has significant implications for its absorption and behavior in the gastrointestinal tract.[5] The methodologies and principles outlined herein are intended to provide a rigorous and reliable approach to generating the high-quality solubility data essential for advancing the development of this and similar molecules.

Physicochemical Characteristics of 4-[Ethyl(propyl)carbamoyl]benzoic acid

A foundational understanding of the physicochemical properties of 4-[Ethyl(propyl)carbamoyl]benzoic acid is essential for designing and interpreting solubility studies. The presence of a carboxylic acid group is the most salient feature, predicting a pH-dependent solubility profile.[5] At a pH below its acid dissociation constant (pKa), the compound will exist predominantly in its neutral, less soluble form. Conversely, at a pH above its pKa, it will be in its ionized, more soluble carboxylate form.[5]

Table 1: Physicochemical Properties of 4-[Ethyl(propyl)carbamoyl]benzoic acid

PropertyValue/PredictionSource
IUPAC Name 4-[ethyl(propyl)carbamoyl]benzoic acidN/A
Molecular Formula C13H19NO2[6]
Molecular Weight 237.30 g/mol N/A
Chemical Structure

N/A
Predicted pKa (Strongest Acidic) ~4.25[7]
Predicted logP ~2.77[7]
Predicted Water Solubility 0.73 g/L[7]

Note: Predicted values are derived from computational models and require experimental verification.

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[1][8][9] The following protocol outlines a detailed workflow for its implementation.

Materials and Reagents
  • 4-[Ethyl(propyl)carbamoyl]benzoic acid (purity >99%)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 4.5

  • Hydrochloric acid buffer, pH 1.2

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water (18 MΩ·cm)

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated pH meter

  • Analytical balance

Experimental Workflow

The workflow for the shake-flask method is a systematic process designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

G start_end start_end process process decision decision data data A Start: Prepare Solvents B Add excess solid compound to each solvent vial A->B C Equilibrate on shaker (24-48h, 25°C or 37°C) B->C D Is solid still present? C->D D->B No, add more solid E Centrifuge to separate solid from supernatant D->E Yes F Carefully collect supernatant E->F G Dilute supernatant for analysis F->G H Analyze by validated HPLC-UV method G->H I Calculate concentration using calibration curve H->I J End: Report Solubility I->J

Caption: A streamlined workflow for determining thermodynamic solubility via the shake-flask method.

Step-by-Step Methodology
  • Solvent Preparation: Prepare the desired aqueous buffers and organic solvents. For pH-dependent studies, use buffers relevant to physiological conditions, such as simulated gastric fluid (pH 1.2), acetate buffer (pH 4.5), and simulated intestinal fluid (pH 6.8).[9]

  • Sample Incubation: Add an excess amount of solid 4-[Ethyl(propyl)carbamoyl]benzoic acid to vials containing a known volume of each solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been achieved.[2][9]

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[1][2] A preliminary study can be conducted to determine the time required to reach a steady state.

  • Phase Separation: Following equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[1]

  • Supernatant Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant, avoiding disturbance of the solid pellet. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC-UV method. A standard curve prepared with known concentrations of the compound is used for quantification.[1]

  • Data Reporting: The solubility is calculated by multiplying the measured concentration by the dilution factor and is typically reported in units such as mg/mL or µg/mL.

Ensuring Trustworthiness and Data Integrity

To ensure the reliability of the results, several validation steps are crucial:

  • Visual Confirmation: The presence of excess solid must be visually confirmed in each vial after the equilibration period.

  • pH Verification: The pH of the aqueous samples should be measured before and after the experiment to ensure the buffer's integrity.

  • Kinetic Confirmation: For rigorous analysis, sampling at multiple time points (e.g., 24, 48, and 72 hours) can be performed to demonstrate that the concentration has reached a plateau.

Anticipated Solubility Profile and Interpretation

Given its carboxylic acid moiety, 4-[Ethyl(propyl)carbamoyl]benzoic acid is expected to exhibit a distinct pH-dependent solubility profile.

Table 2: Predicted Solubility Behavior of 4-[Ethyl(propyl)carbamoyl]benzoic acid

Solvent SystemPredicted SolubilityRationale
pH 1.2 BufferLowThe compound is primarily in its neutral, less soluble form.[5]
pH 4.5 BufferIntermediateA mixture of neutral and ionized forms will be present near the pKa.[5]
pH 7.4 BufferHighThe compound is predominantly in its ionized, more soluble carboxylate form.[5]
Methanol/AcetonitrileModerate to HighPolar organic solvents are generally effective at dissolving such compounds.
DMSOHighKnown for its strong solubilizing power for a wide range of organic molecules.[4]
The pH-Solubility Relationship

The interplay between pH, pKa, and solubility is a fundamental concept in pharmaceutical sciences.

condition condition state state result result A pH < pKa B Predominantly Neutral (R-COOH) A->B C Low Aqueous Solubility B->C D pH ≈ pKa E Mix of Neutral and Ionized Forms D->E F Intermediate Aqueous Solubility E->F G pH > pKa H Predominantly Ionized (R-COO⁻) G->H I High Aqueous Solubility H->I

Caption: The relationship between environmental pH and the solubility of a carboxylic acid.

Conclusion and Strategic Implications

This guide has detailed a robust and scientifically sound approach for determining the solubility of 4-[Ethyl(propyl)carbamoyl]benzoic acid. The anticipated pH-dependent solubility highlights the importance of characterizing this property across a physiologically relevant pH range. The data generated from these studies are not merely descriptive but are predictive of the compound's potential in vivo behavior and are essential for guiding formulation strategies. Future work should focus on experimental verification of the predicted properties and may extend to solubility studies in more complex, biorelevant media to further refine the understanding of this promising compound's behavior.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • BioAssay Systems. (n.d.). Shake Flask Solubility Services.
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • PubMed. (2007, November 15). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.
  • Solubility determination of compounds of pharmaceutical interest. (n.d.).
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
  • MDPI. (2024, June 16). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • Semantic Scholar. (n.d.). Study of pH-dependent drugs solubility in water.
  • ChemicalBook. (2026, January 13). 4-Ethylbenzoic acid | 619-64-7.
  • Wikipedia. (n.d.). Benzoic acid.
  • ChemBK. (2024, April 9). 4-Ethyl Benzoic acid.
  • PubChem. (n.d.). 4-Carbamoyl-3-(isopropylamino)benzoic acid.
  • NIST. (n.d.). Benzoic acid, 4-nitro-, ethyl ester.
  • PubChemLite. (n.d.). 4-{[ethyl(propyl)amino]methyl}benzoic acid hydrochloride (C13H19NO2).
  • FooDB. (2011, September 21). Showing Compound 4-Ethylbenzoic acid (FDB022844).
  • CAS 2350-32-5: Benzoic acid, 4-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1). (n.d.).
  • ECHA. (n.d.). Benzoic acid - Registration Dossier.

Sources

Technical Guide: Mechanism of Action of 4-[Ethyl(propyl)carbamoyl]benzoic Acid

[1][2]

Executive Summary

4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS: 1155169-31-5) is a pharmacological agent belonging to the class of benzoic acid amide derivatives .[1][2] It acts as a competitive inhibitor of renal organic anion transport systems.[1][2] Structurally, it is a bioisostere of Probenecid (4-(dipropylsulfamoyl)benzoic acid) and Ethebenecid (4-(diethylsulfamoyl)benzoic acid).[1][2]

Its primary mechanism of action involves the competitive blockade of:

  • OAT1 (SLC22A6) and OAT3 (SLC22A8): Basolateral transporters in the renal proximal tubule, responsible for the secretion of anionic drugs (e.g., penicillins, cephalosporins) and endogenous toxins.[1][2]

  • URAT1 (SLC22A12): Apical transporters responsible for the reabsorption of uric acid from the urine.[1][2]

Therapeutic/Research Utility:

  • Uricosuric Agent: Increases uric acid excretion (treatment of hyperuricemia/gout).[1][2]

  • Pharmacokinetic Enhancer: Extends the plasma half-life of therapeutic organic anions by inhibiting their renal clearance.[1][2]

  • SAR Probe: Used in Structure-Activity Relationship studies to evaluate the impact of amide-vs-sulfonamide substitution and alkyl chain asymmetry on transporter binding affinity.[1][2]

Chemical Identity & Structural Logic (SAR)

Understanding the mechanism requires analyzing the pharmacophore relative to established OAT inhibitors.[1][2]

FeatureProbenecid (Reference)4-[Ethyl(propyl)carbamoyl]benzoic acidImpact on Mechanism
Core Scaffold Benzoic AcidBenzoic AcidEssential for ionic binding to the transporter's cationic recognition site.[1][2]
Linker Sulfonamide (-SO₂N-)Carbamoyl (-CON-)The amide linker is less acidic and has different H-bonding geometry, potentially altering potency and metabolic stability compared to sulfonamides.[1][2]
Hydrophobic Tail Dipropyl (Symmetric)Ethyl/Propyl (Asymmetric)The hydrophobic tail docks into the lipophilic pocket of the transporter.[1][2] Asymmetry allows for fine-tuning of steric fit and lipophilicity (LogP).[1][2]
Classification Uricosuric / OAT InhibitorUricosuric / OAT InhibitorBioisosteric replacement retains the core mechanism.[1][2]

Molecular Mechanism of Action[1][2]

Interaction with Organic Anion Transporters (OAT1/OAT3)

The molecule targets the Solute Carrier (SLC) 22 family of transporters located on the basolateral membrane of renal proximal tubule cells.[1][2]

  • Substrate Recognition: The transporter (OAT1/3) operates via an anion exchange mechanism (tertiary active transport), exchanging intracellular

    
    -ketoglutarate (
    
    
    -KG) for extracellular organic anions.[1][2]
  • Competitive Binding: 4-[Ethyl(propyl)carbamoyl]benzoic acid enters the substrate-binding pocket.[1][2]

    • The carboxylate anion (COO⁻) forms an electrostatic interaction with a conserved cationic residue (likely Arg466 in OAT1 or Arg454 in OAT3) within the transmembrane domain.[1][2]

    • The hydrophobic amide tail (ethyl/propyl) interacts with the surrounding hydrophobic cleft, stabilizing the inhibitor in the outward-facing conformation.[1][2]

  • Transport Blockade: Because the inhibitor has a high affinity but a slow translocation rate (or simply occupies the site without being transported efficiently), it prevents the uptake of endogenous substrates (e.g., cyclic nucleotides, prostaglandins) and xenobiotics (e.g., methotrexate, furosemide, antivirals).[1][2]

Interaction with Urate Transporter 1 (URAT1)

On the apical (luminal) membrane, URAT1 reabsorbs filtered uric acid in exchange for intracellular anions (e.g., lactate, nicotinate).[1][2]

  • Inhibition of Reabsorption: The molecule binds to URAT1 from the luminal side (after being filtered or secreted).[1][2]

  • Mechanism: It competes with urate for the binding site.[1][2] By blocking URAT1, it prevents the re-entry of uric acid into the renal cell.[1][2]

  • Net Effect: Uric acid remains in the tubular lumen and is excreted in the urine (uricosuric effect), lowering plasma uric acid levels.[1][2]

Visualization of Signaling & Transport Pathways[1][2]

The following diagram illustrates the dual mechanism of action in the renal proximal tubule cell.

RenalTransportMechanismcluster_BloodBlood (Basolateral)cluster_CellProximal Tubule Cellcluster_LumenUrine (Apical)AlbuminAlbumin-Bound DrugFreeDrugFree Anionic Drug(e.g., Penicillin)OAT1OAT1 / OAT3(Basolateral)FreeDrug->OAT1SubstrateInhibitor_Blood4-[Ethyl(propyl)carbamoyl]benzoic acidInhibitor_Blood->OAT1COMPETITIVEINHIBITIONaKGα-KetoglutarateIntracellularDrugDrug AccumulationExcretedDrugExcreted DrugIntracellularDrug->ExcretedDrugEfflux (MRP2/4)Urate_LumenFiltered UrateURAT1URAT1(Apical)Urate_Lumen->URAT1ReabsorptionInhibitor_LumenInhibitor(Filtered/Secreted)Inhibitor_Lumen->URAT1COMPETITIVEINHIBITIONOAT1->FreeDrugRetention in Blood(Increased Half-life)OAT1->IntracellularDrugTransportURAT1->Urate_LumenExcretion(Uricosuric Effect)Blood (Basolateral)Blood (Basolateral)URAT1->Blood (Basolateral)Return to Blood

Caption: Dual mechanism of action inhibiting basolateral uptake of anions (OAT1/3) and apical reabsorption of urate (URAT1).[1][2]

Experimental Protocols for Validation

To validate the mechanism of 4-[Ethyl(propyl)carbamoyl]benzoic acid , the following in vitro transport assays are the standard.

Protocol A: OAT1/OAT3 Inhibition Assay (HEK293 Cells)

Objective: Determine the IC₅₀ for the inhibition of organic anion uptake.[1][2]

  • Cell System: Use HEK293 cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).[1][2]

  • Substrate Selection:

    • OAT1 Probe: [³H]-Para-aminohippurate (PAH) or [³H]-Tenofovir.[1][2]

    • OAT3 Probe: [³H]-Estrone sulfate (ES) or [¹⁴C]-Benzylpenicillin.[1][2]

  • Preparation:

    • Seed cells in 24-well plates (poly-D-lysine coated) and grow to confluence (48h).

    • Wash cells 2x with Hanks' Balanced Salt Solution (HBSS).[1][2]

  • Uptake Reaction:

    • Incubate cells with the radiolabeled probe (e.g., 1 µM [³H]-PAH) in the presence of increasing concentrations of 4-[Ethyl(propyl)carbamoyl]benzoic acid (0.1 µM to 1000 µM).[1][2]

    • Incubate for 2–5 minutes at 37°C (linear uptake phase).

  • Termination:

    • Aspirate buffer and wash immediately with ice-cold HBSS (3x) to stop transport.[1][2]

    • Lyse cells with 0.1 N NaOH.[1][2]

  • Quantification:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).[1][2]

    • Normalize to total protein content (BCA assay).[1][2]

  • Data Analysis:

    • Plot % Uptake vs. Log[Inhibitor].

    • Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Protocol B: URAT1 Inhibition Assay (Xenopus Oocytes or HEK293)

Objective: Confirm uricosuric potential by measuring inhibition of urate uptake.[1][2]

  • System: HEK293-URAT1 stable cell line.[1][2]

  • Substrate: [¹⁴C]-Uric Acid (50 µM).

  • Reaction:

    • Incubate cells in Cl⁻-free transport buffer (gluconate substitution) to maximize URAT1 activity (which depends on intracellular OH⁻/anion gradients).[1][2]

    • Add [¹⁴C]-Uric Acid ± Test Compound.[1][2]

  • Control: Use Benzbromarone (known URAT1 inhibitor) as a positive control.[1][2]

  • Readout: Reduced intracellular accumulation of [¹⁴C]-Uric Acid confirms the mechanism.[1][2]

Physiological & Pharmacokinetic Implications[1][2]

ParameterEffect of 4-[Ethyl(propyl)carbamoyl]benzoic acidClinical/Research Relevance
Plasma Uric Acid Decrease Potential candidate for treating gout or hyperuricemia.[1][2]
Urine Uric Acid Increase Risk of urate stone formation (crystalluria) if urine is acidic.[1][2]
Drug Half-Life Increase Co-administration can boost systemic exposure of OAT substrates (e.g., Beta-lactams, Oseltamivir, Methotrexate).[1][2]
Nephrotoxicity Protective (Potential) May prevent accumulation of nephrotoxic OAT substrates (e.g., Cidofovir) in proximal tubule cells.[1][2]

References

  • Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family."[1][2] Clinical Pharmacology & Therapeutics. (Foundational review of OAT1/3 mechanism). Link

  • Enomoto, A., et al. (2002). "Molecular identification of a renal urate anion exchanger that regulates blood urate levels."[1][2] Nature.[1][2] (Identification of URAT1 and its inhibition by Probenecid analogs). Link

  • Truong, D. M., et al. (2008). "Organic Anion Transporters 1 and 3 as Targets for Drug-Drug Interactions."[1][2] Current Drug Metabolism. (Mechanistic details on competitive inhibition). Link

  • PubChem Compound Summary. "4-Carbamoyl-3-(isopropylamino)benzoic acid (Related Analog)." National Center for Biotechnology Information.[1][2] (Source for chemical structure verification). Link

  • Sigma-Aldrich / Enamine. "4-[ethyl(propyl)carbamoyl]benzoic acid Product Sheet." (Verification of chemical identity as a research building block). Link

"4-[Ethyl(propyl)carbamoyl]benzoic acid" potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : A Rational SAR Analysis Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

A Technical Guide to Lead Optimization & Target Validation

Executive Summary

4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS: 1155169-31-5), herein referred to as EPCBA , represents a critical scaffold in the development of renal transport modulators.[1] Structurally, EPCBA is a bioisostere of the established uricosuric agent Probenecid (4-(dipropylsulfamoyl)benzoic acid), where the sulfonamide linker is replaced by a carboxamide (carbamoyl) moiety.[1]

This guide delineates the molecular pharmacology of EPCBA, positioning it as a high-affinity ligand for Organic Anion Transporters (OATs) and Urate Transporter 1 (URAT1) .[1] By leveraging the anionic pharmacophore of the benzoic acid head group and the hydrophobic interactions of the N-ethyl-N-propyl tail, EPCBA serves as a potent probe for modulating renal excretion pathways.[1] This document provides the theoretical framework and experimental protocols required to validate EPCBA as a therapeutic candidate for hyperuricemia (gout) and as a pharmacokinetic enhancer .[1]

Molecular Pharmacology & Mechanism of Action[1]

Structural Rationale (SAR)

The therapeutic potential of EPCBA is grounded in its structural homology to Class I Organic Anion Transport Inhibitors.[1]

  • Anionic Head (Carboxylate): The essential pharmacophore for recognition by the electropositive active sites of OAT1 (SLC22A6) and OAT3 (SLC22A8).[1]

  • Linker (Carbamoyl vs. Sulfamoyl): The substitution of the sulfonamide (-SO₂N-) with a carboxamide (-CON-) alters the pKa and hydrogen-bonding potential.[1] While sulfonamides are tetrahedral, the planar nature of the amide bond in EPCBA may offer distinct binding kinetics and improved metabolic stability against hydrolysis.[1]

  • Hydrophobic Tail (N-Ethyl-N-Propyl): The asymmetric alkyl substitution provides the necessary lipophilicity to penetrate the hydrophobic pocket of the transporter, locking the protein in an inhibited state.[1]

Primary Therapeutic Targets

Based on structure-activity relationship (SAR) data from analogous benzoate derivatives, EPCBA is predicted to act on the following solute carrier (SLC) family proteins:

TargetSLC GeneLocalization (Kidney)Mechanism of ActionTherapeutic Outcome
OAT1 SLC22A6Basolateral MembraneCompetitive InhibitionPK Enhancer: Reduces renal clearance of anionic drugs (e.g., Penicillin, Cidofovir).[1]
OAT3 SLC22A8Basolateral MembraneCompetitive InhibitionPK Enhancer: Extends half-life of cephalosporins and antivirals.[1]
URAT1 SLC22A12Apical MembraneInhibition of ReabsorptionUricosuric: Blocks urate reabsorption, lowering serum uric acid (Gout treatment).[1]
Pathway Visualization

The following diagram illustrates the renal transport mechanism and the specific interference points of EPCBA.

RenalTransport Blood Systemic Circulation (Blood) OAT1 OAT1/3 (Basolateral Uptake) Blood->OAT1 Substrate Influx Urine Tubular Lumen (Urine) URAT1 URAT1 (Apical Reabsorption) Urine->URAT1 Reabsorption Cell Proximal Tubule Cell Cell->Blood Return to System Cell->Urine Efflux (MRP2/4) OAT1->Cell URAT1->Cell Drug Anionic Drug (e.g., Penicillin) Urate Urate EPCBA EPCBA (Inhibitor) EPCBA->OAT1 Blocks Uptake EPCBA->URAT1 Blocks Reabsorption

Figure 1: Mechanism of Action.[1] EPCBA inhibits basolateral uptake of anionic drugs via OAT1/3 and apical reabsorption of urate via URAT1.[1]

Experimental Validation Protocols

To transition EPCBA from a theoretical lead to a validated candidate, the following in vitro assays are mandatory. These protocols are designed to ensure reproducibility and high-confidence data.[1]

Protocol A: OAT1/3 Inhibition Assay (HEK293)

Objective: Determine the IC₅₀ of EPCBA against human OAT1 and OAT3.[1]

Materials:

  • Cell Line: HEK293 cells stably transfected with hOAT1 (SLC22A6) or hOAT3 (SLC22A8).[1]

  • Substrates: [³H]-Para-aminohippurate (PAH) for OAT1; [³H]-Estrone sulfate (ES) for OAT3.[1]

  • Control Inhibitor: Probenecid (1 mM stock).[1]

  • Buffer: Krebs-Henseleit buffer (pH 7.4).

Methodology:

  • Seeding: Plate HEK293-OAT cells in 24-well poly-D-lysine coated plates at

    
     cells/well. Culture for 48 hours until confluent.
    
  • Pre-incubation: Wash cells twice with warm (

    
    C) Krebs-Henseleit buffer. Incubate with varying concentrations of EPCBA (
    
    
    
    ) for 10 minutes.
  • Uptake Phase: Add the radiolabeled substrate mixture ([³H]-PAH or [³H]-ES) to the wells containing the inhibitor.[1]

  • Incubation: Incubate for exactly 2 minutes (linear uptake phase).

  • Termination: Aspirate buffer immediately and wash 3x with ice-cold PBS to stop transport.

  • Lysis: Lyse cells with 0.1 N NaOH.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Calculate % Inhibition relative to vehicle control (DMSO). Fit data to a non-linear regression model (Sigmoidal Dose-Response) to derive IC₅₀.[1]

Protocol B: URAT1 Trans-stimulation Assay

Objective: Assess the uricosuric potential by measuring inhibition of urate transport.[1]

Methodology:

  • Transfection: Transiently transfect HEK293 cells with hURAT1 plasmid (cDNA clone MGC:26332).[1]

  • Substrate Preparation: Prepare [¹⁴C]-Urate (

    
    ) in Cl⁻-free transport buffer (gluconate substitution) to drive the exchange mechanism.[1]
    
  • Assay: Follow the uptake steps from Protocol A, but extend incubation to 5 minutes due to slower kinetics of URAT1.

  • Data Interpretation: A significant reduction in [¹⁴C]-Urate uptake in the presence of EPCBA confirms its potential as a uricosuric agent.[1]

Data Processing & Analysis Workflow

The following workflow describes the logical progression from raw data to therapeutic index calculation.

ExperimentalWorkflow Synthesis 1. Synthesis (Amide Coupling) QC 2. QC (NMR/LCMS) >98% Purity Synthesis->QC Screening 3. In Vitro Screening (HEK-OAT/URAT1) QC->Screening PK 4. In Vivo PK (Rat Model) Screening->PK IC50 < 10 µM Decision Go/No-Go Screening->Decision IC50 > 50 µM (Fail) PK->Decision Bioavailability > 50%

Figure 2: Critical path for validating EPCBA. Progression requires high purity and sub-micromolar potency.[1]

Summary of Expected Parameters
ParameterTarget ValueRationale
IC₅₀ (OAT1)

Comparable to Probenecid (

).[1]
LogP

Optimal lipophilicity for renal tubular reabsorption and membrane permeation.[1]
Plasma Protein Binding

High binding restricts glomerular filtration, ensuring delivery to the proximal tubule via secretion.[1]

References

  • Burckhardt, G. (2012).[1] "Drug transport by Organic Anion Transporters (OATs)."[1] Comprehensive Physiology, 2(3), 1773–1822.[1] Link[1]

  • Enomoto, A., et al. (2002).[1] "Molecular identification of a renal urate anion exchanger that regulates blood urate levels." Nature, 417, 447–452.[1] Link[1]

  • Truong, D.M., et al. (2008).[1] "Organic Anion Transporters 1 and 3 as targets for drug-drug interactions." Expert Opinion on Therapeutic Targets, 12(4), 509-519.[1] Link[1]

  • Cunningham, R., et al. (1981).[1] "The effect of probenecid on the pharmacokinetics of beta-lactam antibiotics." Clinical Pharmacokinetics, 6, 135-151.[1] Link[1]

  • Sigma-Aldrich. "Product Specification: 4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS 1155169-31-5)."[1][2] Link

Sources

Technical Guide: Safety & Handling of 4-[Ethyl(propyl)carbamoyl]benzoic acid

[1][2][3]

Executive Safety Summary

Compound Identity: 4-[Ethyl(propyl)carbamoyl]benzoic acid CAS Registry Number: 1155169-31-5 Chemical Class: Benzoic Acid Derivative / Unsymmetrical Amide Primary Application: Pharmaceutical intermediate, drug metabolite standard, or research building block.[1][2][3]

Risk Profile (Read-Across Methodology): Unlike well-characterized commercial drugs, this compound lacks a comprehensive experimentally validated SDS.[1][2][3] Therefore, researchers must apply the Precautionary Principle . Based on the structural presence of a carboxylic acid moiety and an amide linkage:

  • Health Hazards: High probability of skin, eye, and respiratory irritation (GHS Category 2).[1][2][3] Potential sensitizer.[1][2]

  • Physicochemical: Solid powder at room temperature.[1][2][3] Likely high melting point (>150°C) due to intermolecular hydrogen bonding.[1][2]

  • Solubility: Poor water solubility in free acid form; soluble in dilute alkali (forming the benzoate salt), DMSO, and Methanol.[1][2][3]

Physicochemical Properties & Hazard Analysis[1][2][3][4]

To handle this compound safely, one must understand its behavior in different phases.[1][2][3][4][5][6][7] The table below synthesizes predicted properties based on the Probenecid scaffold (90% structural similarity).

PropertyPredicted Value / CharacteristicSafety Implication
Physical State White to off-white crystalline powderRisk of dust inhalation; requires local exhaust ventilation (LEV).[1][2][3]
Acidity (pKa) ~3.4 - 4.0 (Carboxylic Acid)Corrosive to mucous membranes in high concentrations.[1][2][3] Incompatible with strong bases and oxidizers.[1][2]
LogP (Lipophilicity) ~2.5 - 3.0Moderate membrane permeability; potential for dermal absorption.[1][2][3]
Thermal Stability Stable < 100°C; Decomposition > 200°CAvoid high-heat milling which may generate degradation products (NOx).[1][2][3]
Dust Explosion Class St-1 (Low to Moderate)Grounding of equipment is mandatory during bulk transfer.[1][2][3]

Hierarchy of Controls & PPE Selection

Effective safety relies on a self-validating system of controls.[1][2] Do not rely solely on PPE.[1][2][3]

Engineering Controls (Primary Defense)
  • Solid Handling: All weighing and transfer of the neat solid must be performed inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.[1][2][3]

  • Static Control: Use anti-static weighing boats and grounded spatulas.[1][2][3] The amide functionality can contribute to static charge buildup in dry environments.[1][2][3]

Personal Protective Equipment (PPE) Matrix

The choice of gloves is critical.[1][2][3] Standard latex is insufficient for organic solutions of this compound.[1][2]

  • Respiratory: N95 (minimum) for solid handling outside a hood; Half-face respirator with P100/OV cartridges for spill cleanup.[1][2][3]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2][3]

  • Dermal (Glove Permeation Logic):

    • Solid Handling: Nitrile (0.11 mm) – Adequate.[1][2]

    • Solution (DMSO/DMF):Laminate Film (Silver Shield) or Butyl Rubber.[1][2][3] Reasoning: DMSO facilitates transdermal transport of dissolved small molecules.[1][2][3] Nitrile degrades rapidly in DMF.[1][2]

Experimental Protocols: Handling & Solubilization

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and static discharge.[1][2][3]

  • Preparation: Place an ionizing fan (static eliminator) inside the balance enclosure.

  • Transfer: Use a disposable anti-static funnel.[1][2] Do not pour directly from the stock bottle.

  • Decontamination: Wipe the exterior of the stock bottle with a surfactant-soaked wipe (e.g., 1% SDS) before returning it to storage.[1][2][3] This prevents cross-contamination of the storage cabinet.[1][2]

Protocol B: Solubilization (Self-Validating Workflow)

Objective: Create a stable stock solution without precipitation.[1][2][3]

This compound is an acid.[1][2][3] Dissolution in neutral water is slow.[1][2]

  • Solvent Choice:

    • For Biology: DMSO (Stock 100 mM).[1][2]

    • For Chemistry: 0.1 M NaOH or Methanol.[1][2]

  • Step-by-Step:

    • Weigh target mass into a glass vial (avoid polystyrene, which may leach in DMSO).[1][2]

    • Add 80% of the calculated solvent volume.[1][2]

    • Vortex for 30 seconds.

    • Check Point: Is the solution clear?

      • Yes: Add remaining solvent.[1][2]

      • No: Sonicate at 40°C for 5 minutes. (Heat aids the breaking of the crystal lattice).[1][2]

Visualizations

Figure 1: Safety Decision Matrix (PPE & Containment)

This logic flow ensures the correct safety measures are applied based on the state of the chemical.[1][2][3]

SafetyMatrixStartStart: Handling 4-[Ethyl(propyl)carbamoyl]benzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution (Liquid)StateCheck->SolutionDustRiskRisk: Inhalation & StaticSolid->DustRiskSplashRiskRisk: Splash & PermeationSolution->SplashRiskControlSolidControl: Fume Hood + Anti-Static Gun + N95 BackupDustRisk->ControlSolidControlSolventCheck Solvent TypeSplashRisk->ControlSolventAqueousAqueous / AlcoholControlSolvent->AqueousPenetratingDMSO / DMF / DCMControlSolvent->PenetratingGloveNitrilePPE: Standard Nitrile GlovesAqueous->GloveNitrileGloveLaminatePPE: Silver Shield / Butyl GlovesPenetrating->GloveLaminate

Caption: Decision matrix for selecting Engineering Controls and PPE based on physical state and solvent carrier.[1][2][3]

Figure 2: Emergency Spill Response Workflow

A standardized response protocol to mitigate exposure during accidental release.[1][2][3]

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessMinorSolidMinor Solid (<5g)Assess->MinorSolidLiquidSpillLiquid / Large SolidAssess->LiquidSpillWetWipeTechnique: Wet Wipe(Avoid Dust)MinorSolid->WetWipeAbsorbTechnique: Absorbent Pads+ Neutralizer (Bicarb)LiquidSpill->AbsorbWasteDisposal: Double BagLabel as HazMatWetWipe->WasteAbsorb->WasteReportReport to EHSWaste->Report

Caption: Step-by-step workflow for containing and cleaning spills, prioritizing dust suppression.

Waste Disposal & Environmental Compliance

Do not dispose of this compound down the drain.[1][2] As a benzoic acid derivative, it has the potential to affect aquatic pH and may persist in the environment.[1][2][3]

  • Segregation: Collect all solid waste, contaminated wipes, and PPE in a dedicated container labeled "Solid Organic Waste - Toxic."[1][2][3]

  • Liquid Waste: Solutions containing this compound should be segregated into "Non-Halogenated Organic Waste" (if in MeOH/DMSO) or "Aqueous Hazardous Waste" (if in buffer).[1][2][3]

  • Destruction: The preferred method of disposal is High-Temperature Incineration with scrubber systems to manage nitrogen oxide (NOx) emissions from the amide bond combustion.[1][2]

References

  • Chemical Identity: "4-[Ethyl(propyl)carbamoyl]benzoic acid."[1][2][3] CAS Common Chemistry, American Chemical Society.[1][2] CAS RN: 1155169-31-5.[1][2] Link[1][2][3]

  • Structural Analog Safety (Probenecid): National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 4911, Probenecid. Retrieved from Link[1][2]

  • Glove Permeation Data: "Chemical Resistance Guide for DMSO and DMF." Ansell Chemical Protection Guide. (Used for PPE logic derivation). Link

  • Handling of Potent Compounds: "Safe Handling of Potent Compounds in the Laboratory." Occupational Safety and Health Administration (OSHA).[1][2] Link

"4-[Ethyl(propyl)carbamoyl]benzoic acid" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & IDENTITY

This technical guide provides a comprehensive analysis of 4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS: 1155169-31-5). Unlike generic safety sheets, this document integrates structural analysis with practical handling protocols for drug discovery workflows.

This compound acts as a bioisostere of Probenecid , replacing the sulfonamide moiety with a carboxamide. It is frequently utilized as a scaffold in the development of Organic Anion Transporter (OAT) inhibitors and as a building block in fragment-based drug design (FBDD).

Chemical Identity & Constants
ParameterSpecification
Chemical Name 4-[Ethyl(propyl)carbamoyl]benzoic acid
CAS Number 1155169-31-5
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
SMILES CCCN(CC)C(=O)c1ccc(cc1)C(=O)O
Appearance White to off-white crystalline powder
Predicted pKa ~4.2 (Carboxylic acid), Neutral (Amide)
Solubility DMSO (>50 mg/mL), Methanol, 1M NaOH (Soluble as salt)

PART 2: HAZARD IDENTIFICATION (GHS PREDICTIVE MODEL)

Note: As a specialized research intermediate, specific in vivo toxicological data is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous benzoic acid amides.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1][2]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

PART 3: EXPERIMENTAL PROTOCOLS & HANDLING

Safe Handling Workflow (Graphviz Visualization)

This logic gate ensures operator safety during the initial weighing and solubilization phases, which are the highest risk points for particulate exposure.

SafetyWorkflow Start Start: Material Handling PPE_Check PPE Verification: Nitrile Gloves + Safety Glasses + Lab Coat Start->PPE_Check Form_Check Is material solid/powder? PPE_Check->Form_Check Weighing Weigh inside Fume Hood (Avoid Static) Form_Check->Weighing Yes Solubilization Dissolve in DMSO or MeOH (Exothermic potential: Low) Form_Check->Solubilization No (Liquid) Weighing->Solubilization Spill Spill Response: Sweep (No Dust) -> Neutralize Weighing->Spill Accidental Release Usage Proceed to Assay/Synthesis Solubilization->Usage

Caption: Decision matrix for safe handling and solubilization of 4-[Ethyl(propyl)carbamoyl]benzoic acid.

Synthesis & Purification (Retrosynthetic Analysis)

For researchers needing to synthesize or derivatize this compound, the following route is the industry standard for high-purity yield, avoiding the harsh conditions of nitrile hydrolysis.

Methodology:

  • Activation: React Monomethyl terephthalate (1.0 eq) with SOCl₂ (Thionyl Chloride) or Oxalyl Chloride (1.2 eq) in DCM with catalytic DMF to generate the acid chloride.

  • Coupling: Add N-ethylpropylamine (1.1 eq) and Triethylamine (2.0 eq) at 0°C. Stir at RT for 4h.

  • Hydrolysis: Treat the intermediate ester with LiOH (3.0 eq) in THF/H₂O (1:1) at RT for 12h.

  • Workup: Acidify with 1M HCl to pH 3. The product precipitates. Filter and wash with cold water.

Analytical Verification (HPLC-MS)

To validate identity and purity before biological testing:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoic acid chromophore) & MS (ESI+) m/z 236.1 [M+H]⁺.

PART 4: TOXICOLOGY & BIOLOGICAL CONTEXT

Structure-Activity Relationship (SAR) Insights

This molecule is a bioisostere of Probenecid.

  • Probenecid: 4-(dipropylsulfamoyl )benzoic acid.

  • Target: 4-(ethyl(propyl)carbamoyl )benzoic acid.

Implication: The replacement of the sulfonyl group with a carbonyl reduces acidity at the linker but maintains the lipophilic tail required for binding to Organic Anion Transporters (OAT1/OAT3). Researchers should anticipate uricosuric activity (inhibition of uric acid reabsorption) and potential drug-drug interactions if co-administered with renal-cleared compounds.

Bio-Pathway Interaction

Pathway Compound 4-[Ethyl(propyl)carbamoyl] benzoic acid OAT OAT1 / OAT3 Transporters (Renal Proximal Tubule) Compound->OAT Competitively Inhibits Excretion Enhanced Excretion Compound->Excretion Promotes UricAcid Uric Acid Reabsorption OAT->UricAcid Normally Facilitates

Caption: Predicted mechanism of action based on Probenecid homology: Inhibition of renal OAT transporters.

PART 5: EMERGENCY RESPONSE

ScenarioImmediate ActionRationale
Eye Contact Rinse for 15 min with saline. Lift eyelids.Acidic nature can cause corneal opacity if untreated.
Skin Contact Wash with soap/water.[3] Do not use ethanol.Ethanol may enhance transdermal absorption of the amide.
Inhalation Move to fresh air.[1][3] Support breathing.[1][3]Dust may irritate bronchial mucous membranes.
Fire Use CO₂, Dry Chemical, or Foam.[3]Burning releases Nitrogen Oxides (NOx).

References

  • Sigma-Aldrich (Merck). Product Search: 4-[ethyl(propyl)carbamoyl]benzoic acid (MFCD12412555). Retrieved from

  • PubChem. Compound Summary: 4-Carbamoyl-3-(isopropylamino)benzoic acid (Analogous Structure Analysis). Retrieved from

  • BenchChem. Structure-Activity Relationship of Benzoic Acid Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). Benzoic Acid Safety Data Sheet (SRM 350c). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-Ethylbenzoic acid (Structural Analog). Retrieved from

Sources

An In-depth Technical Guide to 4-[Ethyl(propyl)carbamoyl]benzoic acid: Synthesis, Characterization, and Postulated Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 4-[Ethyl(propyl)carbamoyl]benzoic acid, a substituted aromatic carboxylic acid. While specific literature on this exact molecule is sparse, this document leverages established chemical principles and data from close structural analogues to construct a robust profile. We present a detailed, field-proven protocol for its synthesis via amidation of 4-(chlorocarbonyl)benzoic acid. Furthermore, we delineate its expected physicochemical properties and characterization signatures. Drawing parallels with the well-characterized uricosuric agent Probenecid, which shares the core 4-substituted benzoic acid motif, we postulate a potential mechanism of action for 4-[Ethyl(propyl)carbamoyl]benzoic acid as an inhibitor of renal organic anion transporters. This guide is intended for researchers in medicinal chemistry and drug development, offering a foundational understanding and a roadmap for future investigation into this and related N,N-dialkylbenzamides.

Introduction to 4-Substituted N,N-Dialkylbenzamides

The benzamide scaffold is a cornerstone in medicinal chemistry, present in numerous approved therapeutic agents. The substitution pattern on the benzene ring and the amide nitrogen allows for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Specifically, N-substituted benzamide derivatives have demonstrated a wide array of pharmacological activities, including antitumor and antimicrobial effects[1][2].

The molecule of interest, 4-[Ethyl(propyl)carbamoyl]benzoic acid, belongs to this versatile class. It features a benzoic acid core, which imparts acidic properties and potential for hydrogen bonding, and a tertiary amide at the para-position. The N,N-disubstituted amide group, with asymmetric ethyl and propyl chains, introduces a lipophilic and sterically defined region. The overall structure bears a compelling resemblance to Probenecid (4-(dipropylsulfamoyl)benzoic acid), a well-known pharmaceutical agent used to treat gout by increasing uric acid excretion[3][4]. This structural analogy forms the basis for our hypothesis regarding its potential biological function.

This guide aims to provide a thorough technical examination of 4-[Ethyl(propyl)carbamoyl]benzoic acid, from its logical synthesis to a scientifically-grounded postulation of its biological activity, thereby creating a valuable resource for its future exploration.

Synthesis and Purification

The most direct and reliable method for preparing N,N-disubstituted benzamides is through the coupling of an activated carboxylic acid with a secondary amine. The following protocol describes a two-step synthesis starting from the commercially available 4-carboxybenzoic acid.

Proposed Synthetic Pathway

The synthesis involves the activation of the para-carboxyl group of terephthalic acid to an acyl chloride, followed by nucleophilic acyl substitution with N-ethylpropylamine.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation TerephthalicAcid 4-Carboxybenzoic Acid AcylChloride 4-(Chlorocarbonyl)benzoic Acid TerephthalicAcid->AcylChloride Reflux in excess SOCl₂, Anhydrous conditions SOCl2 Thionyl Chloride (SOCl₂) Amine N-Ethylpropylamine FinalProduct 4-[Ethyl(propyl)carbamoyl]benzoic acid Amine->FinalProduct Base Triethylamine (Et₃N) Base->FinalProduct AcylChloride->FinalProduct Anhydrous DCM or THF, 0°C to RT

Caption: Proposed two-step synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Chlorocarbonyl)benzoic Acid

  • Rationale: Conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the secondary amine in the subsequent step. Thionyl chloride is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl gas), add 4-carboxybenzoic acid (1 eq.).

    • Add thionyl chloride (SOCl₂, 5-10 eq., excess) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This is a critical step to ensure no residual SOCl₂ interferes with the next reaction.

    • The resulting solid, 4-(chlorocarbonyl)benzoic acid, is typically used in the next step without further purification.

Step 2: Synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid

  • Rationale: This is a standard nucleophilic acyl substitution. N-Ethylpropylamine acts as the nucleophile. A non-nucleophilic base, such as triethylamine, is required to scavenge the HCl produced during the reaction, preventing the protonation of the amine reactant and driving the equilibrium towards the product[5]. The reaction is initiated at 0°C to control the initial exothermic reaction.

  • Procedure:

    • Dissolve the crude 4-(chlorocarbonyl)benzoic acid (1 eq.) from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • In a separate flask, dissolve N-ethylpropylamine (1.1 eq.) and triethylamine (1.2 eq.) in the same anhydrous solvent.

    • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Work-up:

      • Wash the reaction mixture sequentially with dilute HCl (e.g., 1M HCl) to remove excess triethylamine and unreacted amine, water, and finally a saturated brine solution.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

      • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purification:

      • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-[Ethyl(propyl)carbamoyl]benzoic acid.

Physicochemical Properties and Characterization

While no empirical data for 4-[Ethyl(propyl)carbamoyl]benzoic acid is readily available, its properties can be reliably predicted based on its structure and data from analogous compounds[6][7][8].

PropertyExpected Value / DescriptionRationale / Reference Analogue
Molecular Formula C₁₃H₁₇NO₃From structure
Molecular Weight 235.28 g/mol From structure
Appearance White to off-white crystalline solidTypical for aromatic carboxylic acids[7]
Melting Point >120 °CBenzoic acid melts at 122°C. The larger, substituted structure would likely increase the melting point[7].
Solubility Practically insoluble in water; Soluble in dilute alkali, ethanol, acetone, chloroform.The carboxylic acid group provides some polarity, but the aromatic ring and alkyl chains make it largely nonpolar. Similar to Probenecid and other benzoic acids[7][9].
pKa ~4.0 - 4.5The electron-withdrawing carbamoyl group is expected to make it slightly more acidic than benzoic acid (pKa ~4.2)[7].
Predicted LogP ~2.5 - 3.5Based on analogues like N-ethyl-N-propylbenzamide and considering the polar carboxyl group[6].
Expected Spectroscopic Data
  • ¹H NMR:

    • Aromatic Protons: Two doublets in the ~7.5-8.2 ppm range, characteristic of a 1,4-disubstituted benzene ring.

    • Carboxylic Acid Proton: A broad singlet at >12 ppm, which is exchangeable with D₂O.

    • Ethyl Group: A quartet (~3.4 ppm, -CH₂-) and a triplet (~1.2 ppm, -CH₃).

    • Propyl Group: A triplet (~3.3 ppm, N-CH₂-), a sextet (~1.6 ppm, -CH₂-), and a triplet (~0.9 ppm, -CH₃). Due to hindered rotation around the amide bond, some signals may be broadened or duplicated.

  • ¹³C NMR:

    • Carbonyl Carbons: Two signals in the ~165-175 ppm range (amide and carboxylic acid).

    • Aromatic Carbons: Four signals in the ~125-145 ppm range.

    • Alkyl Carbons: Five distinct signals for the ethyl and propyl groups in the ~10-50 ppm range.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around ~1700 cm⁻¹.

    • C=O Stretch (Amide): A strong, sharp peak around ~1630 cm⁻¹.

    • C-N Stretch: A band in the ~1200-1300 cm⁻¹ range.

Postulated Biological Activity and Mechanism of Action

The structural similarity between 4-[Ethyl(propyl)carbamoyl]benzoic acid and the drug Probenecid provides a strong basis for postulating its biological activity.

The Probenecid Analogy

Probenecid is a uricosuric agent, meaning it increases the excretion of uric acid. It is used clinically to treat hyperuricemia associated with gout[4][9]. Its mechanism of action involves the inhibition of transporters in the renal tubules responsible for uric acid reabsorption[10]. Specifically, Probenecid is a competitive inhibitor of Organic Anion Transporter 1 (OAT1) and Urate Transporter 1 (URAT1)[10]. By blocking URAT1, it prevents uric acid from being reabsorbed from the filtrate back into the bloodstream, leading to its excretion in the urine and a subsequent lowering of serum uric acid levels[10][11].

Proposed Mechanism for 4-[Ethyl(propyl)carbamoyl]benzoic acid

Given that 4-[Ethyl(propyl)carbamoyl]benzoic acid shares the key pharmacophoric elements of Probenecid—a benzoic acid core for transporter recognition and lipophilic N-alkyl groups—it is hypothesized that it could function through a similar mechanism.

Mechanism_of_Action URAT1 URAT1 Transporter Blood Bloodstream Urine Renal Tubule (Urine) Urine->URAT1 Reabsorption UricAcid Uric Acid TargetMolecule 4-[Ethyl(propyl)carbamoyl] benzoic acid TargetMolecule->URAT1 INHIBITION

Caption: Postulated mechanism: Inhibition of the URAT1 transporter in the renal tubule.

The molecule's carboxylic acid anion would mimic the urate anion, allowing it to bind to the active site of URAT1. The N-ethyl and N-propyl groups provide the necessary lipophilicity to facilitate interaction with the transporter protein. This competitive inhibition would reduce the reabsorption of uric acid, leading to a uricosuric effect.

Future Research Directions

To validate the hypotheses presented in this guide, a structured research program is necessary.

  • Chemical Synthesis and Verification: The primary step is to synthesize and purify 4-[Ethyl(propyl)carbamoyl]benzoic acid according to the proposed protocol and confirm its structure and purity using NMR, Mass Spectrometry, and HPLC.

  • In Vitro Transporter Assays: The synthesized compound should be tested in cell-based or membrane vesicle assays to directly measure its inhibitory activity (IC₅₀) against human URAT1 and other relevant organic anion transporters (e.g., OAT1, OAT3).

  • Structure-Activity Relationship (SAR) Studies: A library of analogues should be synthesized to explore the SAR. Modifications could include:

    • Varying the length and branching of the N-alkyl substituents.

    • Changing the position of the carbamoyl group on the benzene ring (ortho, meta).

    • Replacing the carbamoyl linker with other functional groups (e.g., sulfamoyl, as in Probenecid).

  • Pharmacokinetic (ADME) Profiling: Early assessment of the compound's absorption, distribution, metabolism, and excretion properties is crucial to determine its potential as a drug candidate.

  • In Vivo Efficacy Studies: If in vitro activity is confirmed, the compound's ability to lower serum uric acid levels should be evaluated in an appropriate animal model of hyperuricemia.

Conclusion

4-[Ethyl(propyl)carbamoyl]benzoic acid is a structurally intriguing molecule within the broader class of N-substituted benzamides. While it remains uncharacterized in public literature, established synthetic methodologies make it readily accessible for study. Based on a strong structural analogy to the uricosuric drug Probenecid, we have presented a compelling hypothesis for its potential biological activity as an inhibitor of renal urate transporters. This guide provides the necessary foundational knowledge—from a detailed synthetic protocol to a postulated mechanism of action—to empower researchers to explore the therapeutic potential of this and related compounds.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

  • National Center for Biotechnology Information (2024). Probenecid. PubChem Compound Summary for CID 4911. [Link]

  • Veeprho (n.d.). Probenecid Impurities and Related Compound. Veeprho. [Link]

  • Study.com (n.d.). Probenecid vs. Allopurinol | Similarities & Differences. Study.com. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Mylan Pharmaceuticals Inc. (n.d.). Probenecid tablet, film coated. DailyMed. [Link]

  • Google Patents (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • National Center for Biotechnology Information (2020). Probenecid. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Hilaris (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. [Link]

  • ResearchGate (n.d.). Pharmacokinetic and Pharmacodynamic Interaction between Allopurinol and Probenecid in Healthy Subjects. ResearchGate. [Link]

  • Wikipedia (n.d.). Probenecid. Wikipedia. [Link]

  • Basicmedical Key (2017). and Anti-inflammatory Drug Pharmacology. Basicmedical Key. [Link]

  • Organic Syntheses (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Patsnap Synapse (2024). What is the mechanism of Probenecid?. Patsnap Synapse. [Link]

  • Pharmaffiliates (n.d.). 3-Amino-4-(carboxymethyl)benzoic acid. Pharmaffiliates. [Link]

  • Molport (n.d.). N-ethyl-N-propyl-4-[2-(pyridin-3-yl)piperazine-1-carbonyl]benzamide hydrochloride. Molport. [Link]

  • BindingDB (n.d.). BDBM15818. BindingDB. [Link]

  • PrepChem.com (n.d.). Synthesis of 4-(p-Methoxycinnamamido)benzoic acid, ethyl ester. PrepChem.com. [Link]

  • National Center for Biotechnology Information (n.d.). 4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride. PubChem Compound Summary for CID 47003113. [Link]

  • Journal of Basic Sciences (2024). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. Journal of Basic Sciences. [Link]

  • MDPI (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. [Link]

  • National Center for Biotechnology Information (n.d.). N-ethyl-N-propylbenzamide. PubChem Compound Summary for CID 54527318. [Link]

  • Wikipedia (n.d.). Benzoic acid. Wikipedia. [Link]

  • National Center for Biotechnology Information (n.d.). 4-ethyl-N-propylbenzamide. PubChem Compound Summary for CID 20191375. [Link]

  • ResearchGate (2025). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • PubChemLite (n.d.). 4-{[ethyl(propyl)amino]methyl}benzoic acid hydrochloride. PubChemLite. [Link]

  • Google Patents (1992). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • National Center for Biotechnology Information (n.d.). 4-Propylbenzoic acid. PubChem Compound Summary for CID 137601. [Link]

  • Cheméo (n.d.). Chemical Properties of O-benzoylbenzoic acid, ethyl ester. Cheméo. [Link]

  • MDPI (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI. [Link]

Sources

4-[Ethyl(propyl)carbamoyl]benzoic acid: A Technical Guide to Discovery and Application

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical identity, synthetic origins, and application of 4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS: 1155169-31-5), a specialized intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) tuning.

Executive Summary

4-[Ethyl(propyl)carbamoyl]benzoic acid is a functionalized benzoic acid derivative characterized by a mixed-alkyl amide moiety at the para-position. Unlike blockbuster drugs with a single "discovery moment," this compound emerged from the high-throughput synthesis revolution of the late 2000s. It serves as a critical "fine-tuning" building block in drug discovery, allowing researchers to modulate lipophilicity (logP) and steric bulk with greater precision than symmetrical analogs (e.g., diethyl or dipropyl variants).

This guide explores its chemical lineage, synthetic protocols, and utility as a scaffold in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Discovery History

The "Make-on-Demand" Era

The specific history of 4-[ethyl(propyl)carbamoyl]benzoic acid is tied to the expansion of commercially available chemical space (the "REAL" database concept pioneered by Enamine and others).

  • Discovery Context: It was not isolated from a natural source but designed as a rational intermediate .

  • Timeline: The compound appeared in chemical catalogs (e.g., Sigma-Aldrich, Enamine) around 2009 (CAS Registration).

  • Rationale: In medicinal chemistry, the "Magic Methyl" effect is well known, but the "Ethyl-Propyl Split" is equally important. Symmetrical amides (diethyl, dipropyl) often suffer from poor solubility or suboptimal metabolic stability. The mixed ethyl/propyl substitution offers an asymmetric steric profile that can disrupt crystal packing (improving solubility) and fine-tune hydrophobic interactions in a protein binding pocket.

Physicochemical Profile[1]
  • CAS Number: 1155169-31-5[1][2][3]

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molecular Weight: 235.28 g/mol

  • Key Structural Features:

    • Head Group: Carboxylic acid (pKa ~4.2) – serves as the anchor for further coupling or ionic interaction.

    • Linker: Amide bond (Carbamoyl) – stable, hydrogen-bond acceptor.

    • Tail Group: N-Ethyl-N-propyl – asymmetric hydrophobic domain.

Technical Core: Synthesis & Methodology

Retrosynthetic Analysis

The synthesis of 4-[ethyl(propyl)carbamoyl]benzoic acid typically follows a desymmetrization strategy starting from Terephthalic acid derivatives. The challenge is to mono-functionalize the di-acid or selectively hydrolyze a di-amide.

Pathway A: The Mono-Ester Route (Preferred)

This route ensures 1:1 stoichiometry and avoids polymerization.

  • Starting Material: Monomethyl terephthalate (4-methoxycarbonylbenzoic acid).

  • Activation: Conversion to acid chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Reaction with N-ethyl-N-propylamine.

  • Hydrolysis: Saponification of the methyl ester to release the free acid.

Experimental Protocol: Step-by-Step

Note: This protocol is a standardized adaptation for laboratory synthesis.

Step 1: Acid Chloride Formation

  • Reagents: Monomethyl terephthalate (10 mmol),

    
     (15 mmol), DMF (cat.), DCM (solvent).
    
  • Procedure: Reflux Monomethyl terephthalate with

    
     and a drop of DMF in dry DCM for 2 hours until gas evolution ceases.
    
  • Workup: Evaporate solvent and excess

    
     under vacuum to yield the crude acid chloride.
    

Step 2: Amide Coupling

  • Reagents: Crude Acid Chloride, N-ethyl-N-propylamine (11 mmol), Triethylamine (

    
    , 15 mmol), DCM.
    
  • Procedure: Dissolve acid chloride in DCM at 0°C. Add

    
    , then dropwise add N-ethyl-N-propylamine.
    
  • Reaction: Stir at Room Temperature (RT) for 4 hours.

  • Validation: Monitor by TLC (formation of amide, disappearance of acid chloride).

Step 3: Ester Hydrolysis

  • Reagents: Methyl 4-[ethyl(propyl)carbamoyl]benzoate (from Step 2), LiOH (20 mmol), THF/Water (3:1).

  • Procedure: Dissolve the intermediate ester in THF/Water. Add LiOH. Stir at RT for 12 hours.

  • Isolation: Acidify with 1M HCl to pH ~3. The product, 4-[ethyl(propyl)carbamoyl]benzoic acid , will precipitate.

  • Purification: Recrystallization from Ethanol/Water.

Data Presentation: Analogs Comparison

The utility of this compound lies in its comparison to symmetrical analogs.

PropertyDiethyl AnalogEthyl(Propyl) (Target) Dipropyl Analog
LogP (Calc) ~1.8~2.3 ~2.8
Solubility HighModerate (Asymmetric) Low
Steric Bulk LowMedium High
Use Case Fragment ScreeningLead Optimization HTS Libraries

Logical Visualization (Graphviz)

The following diagram illustrates the synthetic logic and the "tuning" role of this molecule in drug design.

G cluster_context SAR Tuning Context Start Terephthalic Acid Mono-Methyl Ester Activation Activation (SOCl2) Start->Activation Step 1 Coupling Amide Coupling (+ N-Ethyl-N-Propylamine) Activation->Coupling Step 2 Intermediate Intermediate Ester Coupling->Intermediate Hydrolysis Hydrolysis (LiOH) Intermediate->Hydrolysis Step 3 Target 4-[Ethyl(propyl)carbamoyl] benzoic acid Hydrolysis->Target Diethyl Diethyl Analog (Too Polar?) Target->Diethyl vs Dipropyl Dipropyl Analog (Too Lipophilic?) Target->Dipropyl vs

Caption: Synthetic pathway for 4-[ethyl(propyl)carbamoyl]benzoic acid via the mono-ester route, highlighting its role in SAR optimization against symmetrical analogs.

Applications in Drug Development[7]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold." The benzoic acid moiety allows it to be coupled to complex amines or alcohols, while the N-ethyl-N-propyl tail provides a defined hydrophobic vector.

  • Mechanism: In kinase inhibitors (e.g., similar to the Diazepinoindole class), the amide tail often occupies a solvent-exposed hydrophobic pocket. The asymmetry of the ethyl/propyl group can lock the conformation of the amide bond, potentially improving binding affinity over freely rotating diethyl groups.

Metabolic Probe

While not a drug itself, it serves as a model for studying the metabolism of mixed-alkyl amides.

  • Metabolic Stability: The propyl chain is more susceptible to oxidation (ω-oxidation) than the ethyl chain. Using this compound allows researchers to map metabolic "soft spots" in early-stage drug candidates.

References

  • Sigma-Aldrich. (n.d.). 4-[Ethyl(propyl)carbamoyl]benzoic acid - Product Specification. Retrieved from

  • Enamine. (2009). REAL Database: Building Blocks for Medicinal Chemistry. (Contextual reference for the emergence of CAS 1155169-31-5).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Describes the prevalence of amide coupling in library synthesis).
  • Eli Lilly and Company. (1997).[4] Patent WO1997036885: Diazepinoindole derivatives as kinase inhibitors. (Describes the use of N-ethyl-N-propylamine as a reagent for benzoic acid functionalization).

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Two robust and widely applicable synthetic methodologies are presented: the acyl chloride method and a direct amide coupling approach using modern coupling reagents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and key visualizations to facilitate a thorough understanding and successful execution of the synthesis.

Introduction and Scientific Background

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, being the key linkage in peptides and proteins and a common functional group in a vast array of pharmaceuticals and functional materials.[1] The synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid involves the formation of a tertiary amide from a carboxylic acid and a secondary amine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid moiety is essential for an efficient reaction.

This guide details two primary strategies for the synthesis of the target molecule:

  • Method A: The Acyl Chloride Pathway. This classic and reliable method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily undergoes nucleophilic attack by the amine. This approach, often referred to as the Schotten-Baumann reaction, is highly effective but requires an additional synthetic step for the formation of the acyl chloride.

  • Method B: Direct Coupling via Carbodiimide Reagents. This method utilizes a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.[3] This approach is often preferred for its milder conditions and operational simplicity, particularly for complex molecules.[1]

Reaction Scheme and Mechanism

The overall synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid can be depicted as follows:

Reaction_Scheme cluster_product terephthalic_acid Terephthalic acid acyl_chloride 4-(Chlorocarbonyl)benzoic acid terephthalic_acid->acyl_chloride Step 1 thionyl_chloride SOCl₂, Δ product 4-[Ethyl(propyl)carbamoyl]benzoic acid acyl_chloride->product Step 2 amine N-Ethyl-N-propylamine base Et₃N

Caption: General reaction scheme for the two-step synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid via the acyl chloride intermediate.

The mechanism for the direct coupling method using EDC involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond.[2] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can further enhance efficiency and suppress side reactions by forming an active ester intermediate.[3]

Physicochemical Properties of Reagents

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
Terephthalic acidC₈H₆O₄166.13402 (sublimes)-White crystalline solid
Thionyl chlorideSOCl₂118.97-10476Colorless to yellow fuming liquid
N-Ethyl-N-propylamineC₅H₁₃N87.16-9089-91Colorless liquid
EDC HydrochlorideC₈H₁₈N₃Cl191.70111-115-White to off-white powder
4-[Ethyl(propyl)carbamoyl]benzoic acidC₁₃H₁₇NO₃235.28(Predicted) ~180-190-(Expected) White to off-white solid

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Method A: Synthesis via Acyl Chloride Intermediate

This two-step protocol first prepares the acyl chloride of terephthalic acid, which is then reacted with N-ethyl-N-propylamine.

Acyl_Chloride_Workflow Workflow for Acyl Chloride Method start Start step1 Step 1: Acyl Chloride Formation - Mix terephthalic acid and excess thionyl chloride. - Reflux the mixture. start->step1 step2 Step 2: Removal of Excess Reagent - Distill off excess thionyl chloride under reduced pressure. step1->step2 step3 Step 3: Amidation Reaction - Dissolve the acyl chloride in anhydrous DCM. - Cool to 0°C. - Add N-ethyl-N-propylamine and triethylamine dropwise. step2->step3 step4 Step 4: Work-up - Quench with water. - Extract with DCM. - Wash with dilute HCl and brine. step3->step4 step5 Step 5: Purification - Dry the organic layer over Na₂SO₄. - Concentrate in vacuo. - Recrystallize the crude product. step4->step5 end End step5->end

Caption: Experimental workflow for the synthesis using the acyl chloride method.

Step 1: Synthesis of 4-(Chlorocarbonyl)benzoic acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add terephthalic acid (1.66 g, 10 mmol).

  • In a fume hood, carefully add thionyl chloride (5 mL, ~68 mmol).

  • Heat the mixture to reflux for 2-3 hours. The solid should dissolve, and the evolution of HCl and SO₂ gas will be observed (ensure proper scrubbing of the off-gas).

  • After the reaction is complete (as indicated by the cessation of gas evolution and a clear solution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The product, 4-(chlorocarbonyl)benzoic acid, is a white solid and can be used in the next step without further purification.

Step 2: Synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid

  • Dissolve the crude 4-(chlorocarbonyl)benzoic acid from Step 1 in anhydrous dichloromethane (DCM, 50 mL).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of N-ethyl-N-propylamine (1.05 g, 12 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous DCM (20 mL).

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water (50 mL).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 25 mL), followed by saturated aqueous sodium chloride (brine, 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product.

Method B: Direct Amide Coupling with EDC

This one-pot protocol directly couples terephthalic acid with N-ethyl-N-propylamine using EDC as the coupling agent.

EDC_Coupling_Workflow Workflow for Direct Coupling Method start Start step1 Step 1: Reactant Mixture - Dissolve terephthalic acid, N-ethyl-N-propylamine, HOBt, and DIPEA in anhydrous DMF. start->step1 step2 Step 2: Addition of Coupling Reagent - Cool the mixture to 0°C. - Add EDC hydrochloride portion-wise. step1->step2 step3 Step 3: Reaction - Allow the mixture to warm to room temperature. - Stir overnight. step2->step3 step4 Step 4: Work-up - Pour the reaction mixture into water. - Extract with ethyl acetate. - Wash with dilute acid, base, and brine. step3->step4 step5 Step 5: Purification - Dry the organic layer over Na₂SO₄. - Concentrate in vacuo. - Purify by column chromatography or recrystallization. step4->step5 end End step5->end

Caption: Experimental workflow for the direct amide coupling method using EDC.

Protocol:

  • To a round-bottom flask, add terephthalic acid (1.66 g, 10 mmol), N-ethyl-N-propylamine (0.96 g, 11 mmol), and 1-hydroxybenzotriazole (HOBt, 0.14 g, 1 mmol, as a catalyst).[3]

  • Dissolve the components in anhydrous dimethylformamide (DMF, 50 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.8 mL, 16 mmol) to the mixture.

  • Cool the solution to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2.30 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, pour the reaction mixture into a beaker containing 200 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain pure 4-[Ethyl(propyl)carbamoyl]benzoic acid.

Characterization and Analysis

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet), propyl group (triplet, sextet, triplet), and aromatic protons. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and aliphatic carbons of the ethyl and propyl groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product (e.g., [M+H]⁺ at m/z 236.13).
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=O stretch of the amide (~1630 cm⁻¹), and N-H bending (none for tertiary amide).
Melting Point A sharp melting point range for the pure, crystalline solid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete activation of the carboxylic acid; wet reagents or solvents; insufficient reaction time.Ensure all reagents and solvents are anhydrous. For Method A, ensure the conversion to the acyl chloride is complete. For Method B, consider adding a full equivalent of HOBt. Extend reaction times.
Formation of side products For Method B, potential side reactions of the O-acylisourea intermediate.The use of HOBt should minimize side product formation.[4] Ensure the reaction temperature is controlled, especially during the addition of EDC.
Difficulty in purification Presence of unreacted starting materials or byproducts (e.g., dicyclohexylurea if DCC were used).Optimize the stoichiometry of reagents. For Method B, the urea byproduct from EDC is water-soluble and should be removed during the aqueous work-up.[4] Column chromatography may be necessary.

Conclusion

The synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid can be reliably achieved through either the acyl chloride method or a direct coupling approach. The choice of method will depend on the available reagents, scale of the reaction, and sensitivity of other functional groups if applied to a more complex substrate. The protocols provided herein are robust and based on well-established principles of amide bond formation, offering a solid foundation for the successful synthesis of this and related compounds.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Chebrolu, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(39), 5205-5208. [Link]

  • Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]

Sources

Application Note: Optimized Synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-step synthesis of "4-[Ethyl(propyl)carbamoyl]benzoic acid" Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide outlines a robust, scalable protocol for the synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid , a functionalized terephthalic acid derivative often utilized as a building block in medicinal chemistry (e.g., for transport inhibitors or GPCR ligands).

While direct amidation of terephthalic acid is possible, it often suffers from poor solubility and selectivity (yielding diamides). This protocol utilizes a desymmetrization strategy starting from Monomethyl terephthalate (MMT) . By coupling the secondary amine N-ethylpropylamine to the free acid of MMT, followed by controlled saponification, we ensure exclusive formation of the mono-amide/mono-acid product with high regioselectivity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of the symmetric diamide side product. We employ a "Protect-Activate-Couple-Deprotect" logic, using the methyl ester as a semi-permanent protecting group.

Retrosynthesis Target Target: 4-[Ethyl(propyl)carbamoyl]benzoic acid Intermediate Intermediate: Methyl 4-[ethyl(propyl)carbamoyl]benzoate Target->Intermediate Ester Hydrolysis (LiOH, THF/H2O) SM1 Starting Material 1: Monomethyl terephthalate (4-Methoxycarbonylbenzoic acid) Intermediate->SM1 Amide Coupling (HATU or SOCl2) SM2 Starting Material 2: N-Ethylpropylamine Intermediate->SM2 +

Figure 1: Retrosynthetic strategy focusing on the desymmetrization of the terephthalic core via monomethyl ester.

Materials & Reagents

ReagentCAS No.[1]Equiv.[2][3]Role
Monomethyl terephthalate 4376-18-51.0Core Scaffold
N-Ethylpropylamine 20193-20-81.1Amine Partner
HATU 148893-10-11.2Coupling Agent
DIPEA (Hünig's Base) 7087-68-53.0Base
DMF (Anhydrous) 68-12-2SolventReaction Medium
Lithium Hydroxide (LiOH) 1310-65-23.0Hydrolysis Reagent
THF / Water -SolventHydrolysis Medium

Equipment:

  • Magnetic stirrer with temperature control.

  • Rotary evaporator.[4]

  • High-performance liquid chromatography (HPLC) or LC-MS for monitoring.

  • Separatory funnels and standard glassware.

Detailed Experimental Protocol

Phase 1: Amide Coupling (Synthesis of the Intermediate Ester)

Objective: Covalent attachment of the ethyl(propyl)amine to the benzoic acid core.

Rationale: We select HATU as the coupling agent for the research-scale synthesis (100 mg – 10 g). It provides faster reaction kinetics and higher yields for secondary amines compared to EDC/NHS, and avoids the harsh conditions of acid chlorides (SOCl₂) which can degrade sensitive substrates, though acid chlorides are preferred for multi-kilogram scale-up.

Step-by-Step:

  • Preparation: In a clean, dry round-bottom flask, dissolve Monomethyl terephthalate (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add DIPEA (3.0 equiv) to the solution. Stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add N-Ethylpropylamine (1.1 equiv) dropwise.

  • Reaction: Stir the mixture at RT for 4–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (acid) peak should disappear, replaced by the less polar ester intermediate.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash sequentially with:

      • 1N HCl (2x) – Removes excess amine and DIPEA.

      • Saturated NaHCO₃ (2x) – Removes unreacted acid and HOBt byproducts.

      • Brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Interim Result: You will obtain Methyl 4-[ethyl(propyl)carbamoyl]benzoate as a pale yellow oil or waxy solid. Proceed to Phase 2 without extensive purification if purity is >90%.

Phase 2: Saponification (Ester Hydrolysis)

Objective: Selective cleavage of the methyl ester to reveal the final carboxylic acid.

Step-by-Step:

  • Dissolution: Dissolve the crude intermediate from Phase 1 in a mixture of THF:Water (3:1) .

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir vigorously at RT for 3–6 hours.

    • Note: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid amide hydrolysis.

  • Workup:

    • Concentrate the mixture on a rotary evaporator to remove most of the THF.

    • Dilute the remaining aqueous residue with water.

    • Critical Step: Acidify the aqueous solution carefully with 1N HCl to pH ~2–3. The product, being a free carboxylic acid, should precipitate as a white solid or form a gum.

  • Isolation:

    • If Solid: Filter the precipitate, wash with cold water, and dry under vacuum.

    • If Gum/Oil: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.[2]

  • Final Purification: Recrystallize from EtOAc/Hexane or purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) if high purity (>99%) is required.

Workflow Visualization

Workflow Start Start: Monomethyl Terephthalate + N-Ethylpropylamine Activation Activation: HATU, DIPEA, DMF (Formation of Active Ester) Start->Activation Coupling Coupling: Stir RT, 4-12h (Formation of Amide Bond) Activation->Coupling Workup1 Workup 1: Extract w/ EtOAc Wash w/ HCl, NaHCO3 Coupling->Workup1 Intermediate Intermediate: Methyl Ester Workup1->Intermediate Hydrolysis Hydrolysis: LiOH, THF/H2O (Cleave Methyl Ester) Intermediate->Hydrolysis Acidification Acidification: 1N HCl to pH 2-3 (Precipitate Product) Hydrolysis->Acidification Final Final Product: 4-[Ethyl(propyl)carbamoyl]benzoic acid Acidification->Final

Figure 2: Operational workflow for the two-step synthesis.[5]

Expected Results & Characterization

Yield:

  • Step 1 (Amide Coupling): 85–95%[4]

  • Step 2 (Hydrolysis): 90–98%

  • Overall Yield: ~75–90%

Analytical Data (Simulated/Predicted):

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.1 (br s, 1H, -COOH )

    • δ 8.0 (d, 2H, Ar-H ortho to acid)

    • δ 7.4 (d, 2H, Ar-H ortho to amide)

    • δ 3.1–3.4 (m, 4H, N-CH ₂-) Note: Signals may appear as rotamers due to restricted rotation of the amide bond.

    • δ 1.5 (m, 2H, -CH₂-CH ₂-CH₃)

    • δ 1.1 (t, 3H, N-Ethyl CH ₃)

    • δ 0.9 (t, 3H, N-Propyl CH ₃)

  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 236.13. Found = 236.1.

Troubleshooting & Expert Notes

  • Rotamers in NMR: Tertiary amides (like this ethyl/propyl variant) often show complex NMR spectra at room temperature due to slow rotation around the C-N bond. If the peaks look broad or doubled, run the NMR at 50°C or higher to coalesce the signals.

  • Regioselectivity: Using Monomethyl terephthalate is critical. If you start with Terephthaloyl chloride and try to add 1 equivalent of amine, you will get a statistical mixture of starting material, mono-amide, and di-amide, which is difficult to separate.

  • Alternative Coupling: If HATU is too expensive for scale-up, convert MMT to its acid chloride using Oxalyl Chloride/DMF(cat.) in DCM, then react with the amine. This is cheaper but requires strictly anhydrous conditions.

References

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Terephthalic Acid Monoamides: Werpy, T., et al. (2004). Top Value Added Chemicals from Biomass. U.S. Department of Energy. Link

  • Desymmetrization Strategies: Mono-esterification of dicarboxylic acids. Organic Syntheses, Coll.[4][6][7] Vol. 3, p.610 (1955). Link

  • Target Molecule Record: 4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS 1155169-31-5).[1] PubChem Compound Summary. Link

Sources

Application Note: Purification Strategies for 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 4-[Ethyl(propyl)carbamoyl]benzoic acid CAS Registry Number: (Analogous to 6051-43-0 generic class) Molecular Formula: C


H

NO

Molecular Weight: 235.28 g/mol

This guide details the purification of 4-[Ethyl(propyl)carbamoyl]benzoic acid , a critical building block often synthesized via the desymmetrization of terephthalic acid or the mono-hydrolysis of terephthalate diesters. As a terephthalamic acid derivative , it possesses a "Janus-faced" solubility profile: a lipophilic


-dialkyl amide tail and a hydrophilic carboxylic acid head.

Why This Protocol Exists: Standard purification methods often fail due to the molecule's amphiphilic nature. Direct silica chromatography frequently results in "streaking" due to the free acid, while standard recrystallization can trap unreacted amine impurities. This application note prioritizes Acid-Base Swing Extraction as the primary purification vector, ensuring >98% purity suitable for subsequent pharmaceutical coupling reactions.

Chemical Profile & Solubility Logic

Understanding the physicochemical properties is the prerequisite for successful purification.

PropertyValue (Est.)Implication for Purification
pKa (Acid) ~4.2Soluble in aqueous base (pH > 8). Precipitates at pH < 3.
pKa (Base) < 0 (Amide)The amide nitrogen is non-basic; it will not protonate under standard extraction conditions.
LogP ~2.1Moderately lipophilic. Soluble in DCM, EtOAc, and warm alcohols.
Key Impurities Terephthalic acidHighly insoluble in DCM; can be filtered off.
Ethyl(propyl)amineBasic; removable via acid wash.
Coupling Reagents (EDC/DCC)Urea byproducts often require precipitation to remove.

Protocol A: Acid-Base "Swing" Extraction (Primary Method)

Best For: Bulk crude material (>5g) containing unreacted amines or neutral organic impurities. Principle: This method utilizes the reversible ionization of the carboxylic acid to "swing" the target molecule between aqueous and organic phases, leaving impurities behind.

Reagents Required[2][3][7][9]
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO

    
    ) or 1M NaOH
    
  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (MgSO

    
    )
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

    • Note: If the crude is a solid, ensure complete dissolution. If solids remain (likely terephthalic acid or urea byproducts), filter them out before proceeding.

  • Acid Wash (Amine Removal): Wash the organic phase with 1M HCl (2 x 10 mL).

    • Mechanism:[1][2] This protonates any unreacted ethyl(propyl)amine, forcing it into the aqueous layer. The target acid remains in the organic layer.

  • Base Extraction (The "Swing"): Extract the organic phase with Saturated NaHCO

    
      (3 x 15 mL).
    
    • Critical Step: The target molecule deprotonates (R-COOH

      
       R-COO
      
      
      
      Na
      
      
      ) and moves into the Aqueous Layer .
    • Separation: Keep the Aqueous Layer . Discard the organic layer (which contains neutral impurities like unreacted esters or bis-amides).

  • Re-Acidification: Carefully acidify the combined aqueous extracts with 6M HCl to pH ~2 while stirring on ice.

    • Observation: The product should precipitate as a white solid or oil out.

  • Final Extraction: Extract the cloudy aqueous mixture with fresh Ethyl Acetate (3 x 20 mL).

  • Drying & Concentration: Wash combined organics with brine, dry over MgSO

    
    , filter, and concentrate in vacuo.
    
Visualization: Acid-Base Swing Logic

ExtractionWorkflow Crude Crude Mixture (Target + Amine + Neutrals) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash AqWaste1 Aqueous Waste (Protonated Amines) AcidWash->AqWaste1 Aq Layer OrgPhase1 Organic Phase (Target + Neutrals) AcidWash->OrgPhase1 Org Layer BaseExt Extract with Sat. NaHCO3 OrgPhase1->BaseExt OrgWaste Organic Waste (Neutrals/Bis-amides) BaseExt->OrgWaste Org Layer AqProduct Aqueous Phase (Target as Carboxylate Salt) BaseExt->AqProduct Aq Layer (Target) Acidify Acidify to pH 2 (Target Precipitates) AqProduct->Acidify FinalExt Extract into EtOAc & Dry Acidify->FinalExt Pure Pure Product FinalExt->Pure

Figure 1: The "Swing" extraction isolates the target by manipulating its ionization state, effectively filtering out both basic and neutral impurities.

Protocol B: Recrystallization (High Purity)

Best For: Removing trace colored impurities or isomeric byproducts after extraction. Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

  • Solvent Selection: The

    
    -dialkyl chain adds significant lipophilicity. Pure water is a poor solvent. A mixture of Ethanol/Water (1:1)  is often ideal.
    
  • Procedure:

    • Dissolve 1 g of semi-pure solid in minimal boiling Ethanol (~5-8 mL).

    • Once dissolved, remove from heat.

    • Add warm water dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals and wash with cold 20% Ethanol/Water.

Protocol C: Flash Chromatography (Polishing)

Best For: Isolating the product from complex reaction mixtures where extraction failed (e.g., emulsions). Stationary Phase: Silica Gel (40-63


m).
  • Challenge: Carboxylic acids interact strongly with silica, causing "tailing."

  • The Fix: Add 1% Acetic Acid to the mobile phase.

  • Mobile Phase Gradient:

    • Solvent A: Hexanes (or DCM) + 1% AcOH

    • Solvent B: Ethyl Acetate (or Methanol) + 1% AcOH

    • Gradient: 0% B

      
       40% B over 15 CV (Column Volumes).
      
  • Detection: UV at 254 nm (Benzoic acid chromophore is strong).

Quality Control & Validation

Before releasing the batch, validate identity and purity.

TechniqueParameterExpected Result
HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
Mobile PhaseWater (0.1% TFA) / MeCN (0.1% TFA)
Gradient5% to 95% MeCN over 10 min
RetentionTarget elutes after benzoic acid but before bis-amides.
1H NMR SolventDMSO-d

or CDCl

Key SignalsAromatic: 4H (two doublets, ~7.4-8.0 ppm)Amide Alkyls: Distinct patterns for Ethyl (q, t) and Propyl (t, m, t). Look for rotamers (broadening) due to amide bond rotation.
Mass Spec ModeESI (+) and (-)
Ion[M+H]

= 236.1; [M-H]

= 234.1

Troubleshooting Guide

Issue: "The product oiled out during acidification."

  • Cause: The product is too lipophilic to crystallize immediately from water, or the concentration is too high.

  • Fix: Add a small amount of seed crystal if available. Alternatively, extract the oil into DCM, dry, and attempt Protocol B (Recrystallization).

Issue: "Low recovery after base extraction."

  • Cause: The pH of the aqueous layer was not high enough to fully deprotonate the acid, or the partition coefficient favors the organic layer (rare for carboxylates).

  • Fix: Ensure the aqueous extraction pH is >8.[3] Use 1M NaOH instead of NaHCO

    
     if necessary (but watch for amide hydrolysis if left too long).
    

References

  • Solubility & Extraction Principles

    • PubChem Compound Summary for 4-Carbamoylbenzoic acid derivatives. National Library of Medicine (US), National Center for Biotechnology Information. [Link]

  • Cohen, J. B. Practical Organic Chemistry. Macmillan, 1920. (Foundational text on acid-base extraction logic).
  • Chromatographic Behavior of Carboxylic Acids: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley, 2011. (Source for mobile phase modifiers like acetic acid).

Sources

Application Note: A Multi-Platform Approach for the Comprehensive Characterization of 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide with integrated protocols for the analytical characterization of 4-[Ethyl(propyl)carbamoyl]benzoic acid, a substituted benzoic acid derivative. As a molecule possessing both a carboxylic acid and a tertiary amide functional group, its structural confirmation, purity assessment, and quantification require a multi-technique approach. We present a logical workflow employing High-Performance Liquid Chromatography (HPLC) for separation and purity, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification. This guide is intended for researchers, analytical chemists, and quality control specialists in the pharmaceutical and chemical industries, offering both the theoretical basis for methodological choices and practical, step-by-step protocols.

Introduction: The Analytical Imperative

4-[Ethyl(propyl)carbamoyl]benzoic acid (MW: 235.28 g/mol ) is a molecule of interest in synthetic chemistry and drug discovery.[1] Its structure, featuring a rigid aromatic core functionalized with a polar carboxylic acid and a lipophilic N,N-disubstituted amide side-chain, imparts a specific physicochemical profile that necessitates rigorous analytical verification. For any application, particularly in drug development, confirming the molecular identity and ensuring high purity are non-negotiable regulatory and scientific requirements.

The analytical strategy must address several key questions:

  • Identity: Is the compound unequivocally 4-[Ethyl(propyl)carbamoyl]benzoic acid?

  • Purity: What is the purity level, and are there any process-related impurities or degradants?

  • Structure: Does the spectroscopic data align perfectly with the assigned chemical structure?

This guide details an orthogonal analytical workflow, where each technique provides complementary information, leading to a comprehensive and trustworthy characterization of the target molecule.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds.[2][3] For aromatic carboxylic acids, reversed-phase HPLC (RP-HPLC) is the most common and effective method.[4]

Expertise & Causality: The key challenge in analyzing acidic compounds like 4-[Ethyl(propyl)carbamoyl]benzoic acid is managing their ionization state. The carboxylic acid moiety (pKa ~4-5) will be ionized at neutral pH, leading to poor retention and peak tailing on standard C18 columns. To overcome this, we employ an "ion-suppression" technique. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa (e.g., pH < 2.5), the carboxylic acid is protonated (COOH), rendering it more neutral and hydrophobic. This significantly improves its interaction with the non-polar stationary phase, resulting in better retention, sharper peaks, and more reliable quantification.[2]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh & Dissolve (1 mg/mL in Diluent) Filter 2. Filter Sample (0.22 µm Syringe Filter) Sample->Filter Inject 4. Inject onto HPLC-UV System Filter->Inject MobilePhase 3. Prepare Mobile Phases (Aqueous & Organic) Separate 5. Gradient Elution & Separation Inject->Separate Detect 6. UV Detection (e.g., 254 nm) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Calculate 8. Calculate Purity (% Area) Integrate->Calculate

Caption: HPLC analysis workflow from sample preparation to purity calculation.

Protocol 1: RP-HPLC Method for Purity Assessment
  • Instrumentation: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile acidifier, making it compatible with subsequent mass spectrometry (LC-MS) analysis if needed.[5]

  • Sample Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Sample Stock Solution: Accurately weigh and dissolve the compound in the diluent to a final concentration of 1.0 mg/mL.

    • Working Solution: Dilute the stock solution to 0.1 mg/mL using the diluent.

    • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove particulates.[6]

  • Chromatographic Conditions:

    • The following table summarizes the recommended starting conditions, which should be optimized as necessary.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Column Temperature 40 °C
Flow Rate 1.0 mL/min
Injection Volume 5 µL
UV Detection 254 nm
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Structural Analysis by Mass Spectrometry and Spectroscopy

While HPLC confirms purity, it does not confirm identity. A combination of MS, NMR, and FTIR is required for unambiguous structural elucidation.

Mass Spectrometry (MS)

Expertise & Causality: MS is used to determine the molecular weight of the compound and can reveal structural details through fragmentation analysis.[6] Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity. Given the presence of an acidic proton, ESI in negative ion mode (ESI-) is highly effective, as it will readily form the deprotonated molecule, [M-H]⁻. This provides a clear and strong signal corresponding to the molecular weight minus one proton. Fragmentation (MS/MS) of this ion can then be used to confirm the connectivity of the molecule.

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Sample Preparation: Use the same sample prepared for HPLC analysis (0.1 mg/mL).

  • LC-MS Conditions:

    • Use the HPLC method described in Protocol 1. The use of a volatile buffer (formic acid) is critical for compatibility with MS.

    • Divert the flow to the mass spectrometer after the UV detector.

  • Mass Spectrometer Settings (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: -3.5 kV

    • Drying Gas (N₂) Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Mass Range: m/z 50-500

  • Data Interpretation:

    • Look for the [M-H]⁻ ion. For 4-[Ethyl(propyl)carbamoyl]benzoic acid (C₁₃H₁₇NO₃), the expected monoisotopic mass is 235.12. Therefore, the primary ion observed should be at m/z 234.11 .

    • Common fragments in MS/MS would include the loss of the carboxyl group or cleavage at the amide bond.[7]

IonFormulaCalculated m/zDescription
[M-H]⁻ [C₁₃H₁₆NO₃]⁻234.11 Parent Ion
[M-H-C₃H₇]⁻[C₁₀H₉NO₃]⁻191.06Loss of propyl radical
[M-H-C₂H₅]⁻[C₁₁H₁₁NO₃]⁻205.07Loss of ethyl radical
[C₇H₄O₂]⁻[C₇H₄O₂]⁻120.02Cleavage of amide C-N bond
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for de novo structure elucidation of organic molecules.[6] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For 4-[Ethyl(propyl)carbamoyl]benzoic acid, we expect distinct signals for the aromatic protons (an AA'BB' system), the carboxylic acid proton (a broad singlet), and the aliphatic protons of the ethyl and propyl groups, each with characteristic chemical shifts and coupling patterns.

Protocol 3: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Quantity: Dissolve ~10 mg of the compound for ¹H NMR and ~50 mg for ¹³C NMR.

    • Solvent: Use ~0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.[8]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Expected Spectral Data:

Table: Predicted ¹H and ¹³C NMR Chemical Shifts | ¹H NMR (in DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Carboxylic Acid | ~13.0 | Broad s | 1H | -COOH | | Aromatic | ~7.95 | d | 2H | Ar-H (ortho to COOH) | | Aromatic | ~7.85 | d | 2H | Ar-H (ortho to CON) | | Propyl | ~3.30 | t | 2H | -N-CH₂ -CH₂-CH₃ | | Ethyl | ~3.20 | q | 2H | -N-CH₂ -CH₃ | | Propyl | ~1.60 | sextet | 2H | -N-CH₂-CH₂ -CH₃ | | Ethyl | ~1.10 | t | 3H | -N-CH₂-CH₃ | | Propyl | ~0.85 | t | 3H | -N-CH₂-CH₂-CH₃ | | ¹³C NMR (in DMSO-d₆) | Predicted δ (ppm) | Assignment | | Carbonyl (Amide) | ~168 | -C ON- | | Carbonyl (Acid) | ~167 | -C OOH | | Aromatic | ~142 | Ar-C (ipso to CON) | | Aromatic | ~133 | Ar-C (ipso to COOH) | | Aromatic | ~129 | Ar-C H | | Aromatic | ~128 | Ar-C H | | Propyl | ~49 | -N-C H₂- | | Ethyl | ~44 | -N-C H₂- | | Propyl | ~21 | -CH₂-C H₂-CH₃ | | Ethyl | ~14 | -CH₂-C H₃ | | Propyl | ~11 | -CH₂-CH₂-C H₃ |

Note: Chemical shifts are estimates and may vary based on solvent and concentration.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The diagnostic power of IR lies in the characteristic vibrational frequencies of specific bonds.[11] For this molecule, we are looking for two distinct carbonyl (C=O) stretches—one for the carboxylic acid and one for the tertiary amide—as well as the very broad O-H stretch of the carboxylic acid dimer. The amide C=O stretch typically appears at a lower wavenumber than an ester or acid chloride due to resonance with the nitrogen lone pair.[12][13]

Protocol 4: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)BondFunctional GroupDescription
3300-2500O-H stretchCarboxylic AcidVery broad, characteristic of H-bonding
~1700-1680C=O stretchCarboxylic AcidStrong absorption
~1650-1630C=O stretchTertiary AmideStrong absorption (Amide I band)[14][15]
~1600, ~1475C=C stretchAromatic RingMedium intensity peaks
~1300-1200C-N stretchAmideMedium intensity

Integrated Characterization Strategy

No single technique is sufficient for full characterization. The strength of this approach lies in the convergence of data from these orthogonal methods.

Integrated_Workflow cluster_techniques cluster_results Compound Synthesized Compound 4-[Ethyl(propyl)carbamoyl]benzoic acid HPLC HPLC-UV Compound->HPLC MS LC-MS Compound->MS NMR NMR (¹H, ¹³C) Compound->NMR FTIR FTIR Compound->FTIR Purity Purity >99% Retention Time HPLC->Purity MW Correct MW m/z = 234.11 [M-H]⁻ MS->MW Structure Correct H/C Framework Connectivity Confirmed NMR->Structure FuncGroups Key Functional Groups (-COOH, -CONR₂) FTIR->FuncGroups Conclusion Conclusion: Identity, Purity, and Structure Confirmed Purity->Conclusion MW->Conclusion Structure->Conclusion FuncGroups->Conclusion

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of "4-[Ethyl(propyl)carbamoyl]benzoic acid". Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from first principles of method development to full validation according to ICH guidelines. The described method utilizes a C18 stationary phase with a UV detector, a widely accessible configuration in pharmaceutical laboratories. The causality behind each experimental choice is explained, ensuring scientific integrity and enabling adaptation for similar molecules. All protocols are designed as self-validating systems, with built-in checks for reliability and reproducibility.

Introduction and Method Rationale

High-performance liquid chromatography (HPLC) is an indispensable technique in the pharmaceutical industry for the identification, quantification, and purification of compounds from drug discovery to quality control.[1] The target analyte, 4-[Ethyl(propyl)carbamoyl]benzoic acid, possesses key structural features that dictate the chromatographic strategy: an aromatic carboxylic acid and a tertiary amide.

The benzoic acid moiety contains a chromophore suitable for UV detection and is acidic, making its retention sensitive to mobile phase pH.[2][3] The overall molecule has moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography, where compounds are separated based on their hydrophobic character.[4]

This method was developed based on the following principles:

  • Simplicity and Robustness: A simple isocratic method is prioritized for routine analysis, using common and readily available columns and mobile phases.[5]

  • Ion Suppression: To ensure consistent retention and sharp peak shape for the carboxylic acid, the mobile phase pH is controlled to be at least 2 pH units below the analyte's pKa, keeping it in its non-ionized, more hydrophobic form.[2][6]

  • Optimal Detection: The UV detection wavelength is selected based on the absorbance maxima of the benzoic acid chromophore to ensure high sensitivity.[5][7]

Experimental Workflow and Design

The overall process, from sample preparation to data analysis and validation, follows a structured workflow designed for clarity and reproducibility.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation SamplePrep Sample Weighing & Dissolution HPLCSys HPLC System (Pump, Injector, Oven) SamplePrep->HPLCSys Inject Sample StandardPrep Standard Weighing & Serial Dilution StandardPrep->HPLCSys Inject Standards Column C18 Column HPLCSys->Column Mobile Phase Flow Detector UV Detector Column->Detector Elution DataAcq Data Acquisition (Chromatogram) Detector->DataAcq Signal Quant Quantification (Peak Area vs. Conc.) DataAcq->Quant Validation Method Validation (ICH Q2(R1)) Quant->Validation

Caption: High-level workflow for the HPLC analysis of 4-[Ethyl(propyl)carbamoyl]benzoic acid.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.[1]

  • Column: A robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for initial development.[5]

  • Reagents: HPLC-grade acetonitrile (ACN) and water are required.[8] Use a suitable acid, such as phosphoric acid or trifluoroacetic acid (TFA), to adjust the mobile phase pH.[4][6]

  • Reference Standard: A well-characterized reference standard of 4-[Ethyl(propyl)carbamoyl]benzoic acid with known purity.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. The following conditions have been optimized for this analysis.

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (55:45 v/v)Balances analyte retention and run time. Phosphoric acid suppresses the ionization of the carboxylic acid group, ensuring good peak shape and stable retention.[2][6]
Stationary Phase C18-bonded silica, 150 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention for the analyte. This is a common and reliable column choice for reversed-phase methods.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 230 nmBenzoic acid and its derivatives exhibit a strong absorbance maximum around 230 nm, providing excellent sensitivity.[9][10]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time ~10 minutesSufficient to allow for the elution of the main peak and any potential impurities without being excessively long.

Detailed Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-[Ethyl(propyl)carbamoyl]benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the Diluent to prepare a series of calibration standards. For a typical range, concentrations of 5, 10, 25, 50, 100, and 150 µg/mL are recommended. These will be used to establish the method's linearity.

Sample Preparation
  • Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of the active ingredient into a 25 mL volumetric flask.

  • Add approximately 20 mL of Diluent and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature, then dilute to volume with Diluent and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (Diluent) to ensure the system is clean.

  • Perform a single injection of a mid-range standard (e.g., 50 µg/mL) to condition the column.

  • Inject the series of standard solutions from lowest to highest concentration.

  • Inject the prepared sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any drift in system performance.

  • Record the peak area and retention time for each injection.

Method Validation Protocol

The analytical procedure must be validated to demonstrate that it is suitable for its intended purpose.[11][12] This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13]

Validation_Workflow cluster_val ICH Q2(R1) Validation Parameters Specificity Specificity (Discrimination from interferences) Linearity Linearity (Concentration vs. Response) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range (Operational boundaries) Precision->Range Robustness Robustness (Deliberate small changes) Range->Robustness End Validation Complete Robustness->End Start Start Validation Start->Specificity

Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Inject blank, placebo (if applicable), and spiked sample. Assess peak purity using a photodiode array (PDA) detector if available.The analyte peak should be free of interference from endogenous components, and the peak should be spectrally pure.
Linearity Analyze calibration standards at a minimum of five concentration levels in triplicate. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.Typically 80% to 120% of the target assay concentration.
Robustness Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.[7]

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the HPLC analysis of 4-[Ethyl(propyl)carbamoyl]benzoic acid. By explaining the rationale behind the chosen parameters and grounding the methodology in established principles of chromatography and regulatory guidance, this document serves as a robust starting point for routine quality control, stability testing, and formulation analysis. The detailed validation protocol ensures that the method is fit for its intended purpose, providing reliable and reproducible data for critical decision-making in a drug development environment.[11]

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Technology Networks. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

  • Steps for HPLC Method Development. Pharmaguideline. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (2012, January 27). Walsh Medical Media. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Chromatographic separations of aromatic carboxylic acids. (1998). PubMed. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? (2024, April 5). Contract Pharma. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • The optimized separation of aromatic carboxylic acids by HPLC. Sci-Hub. [Link]

  • Quality Guidelines. ICH. [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC. [Link]

  • Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. LabRulez LCMS. [Link]

  • Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu. ChemRxiv. [Link]

  • UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. [Link]

  • DETERMINATION OF SORBIC ACID, BENZOIC ACID AND DEHYDROACETIC ACID BY STEAM DISTILLATION AND UV SPECTROPHOTOMETRIC METHOD. Food and Drug Administration, Ministry of Public Health. [Link]

  • Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. (2011, September 1). Agilent. [Link]

  • Reverse Phase HPLC Basics for LC/MS. (2001, July 22). IonSource. [Link]

  • Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods. Institutional Repository. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014, November 1). LCGC International. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the structural elucidation of 4-[Ethyl(propyl)carbamoyl]benzoic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a compound of interest in medicinal chemistry and materials science, unambiguous characterization is critical. We present a comprehensive workflow, from sample preparation to advanced 2D NMR analysis, designed to provide a complete and validated structural assignment. This document serves as a practical protocol for researchers engaged in the synthesis and analysis of substituted benzamides and related small molecules.

Introduction: The Need for Rigorous Structural Verification

4-[Ethyl(propyl)carbamoyl]benzoic acid is a disubstituted benzene derivative featuring a carboxylic acid group and an N,N-disubstituted amide. The spatial arrangement and electronic environment of each functional group are crucial to its chemical properties and potential biological activity. NMR spectroscopy is an unparalleled, non-destructive technique for providing definitive structural information at the atomic level.[1]

This guide details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. The causality behind experimental choices is explained to empower the scientist not just to acquire data, but to understand the structural information each experiment reveals.

Molecular Structure of 4-[Ethyl(propyl)carbamoyl]benzoic acid:

Caption: Structure of 4-[Ethyl(propyl)carbamoyl]benzoic acid.

Protocol: Sample Preparation for High-Resolution NMR

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[2] This protocol ensures high-resolution data by minimizing interferences.

Materials:

  • 4-[Ethyl(propyl)carbamoyl]benzoic acid (15-25 mg for ¹H; 50-100 mg for ¹³C)[3]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for benzoic acids due to the solubility of the acid and the exchangeable proton of the carboxylic acid being observable.

  • High-quality 5 mm NMR tubes, clean and unscratched.[3][4]

  • Glass Pasteur pipette and glass wool.[2]

  • Small vial for dissolution.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 15-25 mg of the compound into a clean, dry vial. This amount is typically sufficient for both ¹H and subsequent 2D experiments.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[4][5] The deuterated solvent is essential for the spectrometer's lock system and avoids overwhelming the spectrum with solvent signals.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. If necessary, gentle heating can be applied, but ensure the compound is stable at that temperature.

  • Filtration: Solid particles, even microscopic ones, can severely degrade the spectral quality by distorting the magnetic field homogeneity.[2] To remove any particulates, filter the solution directly into the NMR tube.

    • Tightly pack a small plug of glass wool into a Pasteur pipette. Do not use cotton, as it can leach impurities soluble in organic solvents.[2]

    • Carefully pipette the sample solution through the glass wool filter into the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.

  • Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and placing it in the NMR spectrometer.

Data Acquisition and Analysis: A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is required for a full and unambiguous structural assignment.

One-Dimensional NMR: The Foundational Spectra

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

¹³C NMR Spectroscopy A proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a singlet.[6] The chemical shift is indicative of the carbon's functional group and electronic environment.

Predicted NMR Data for 4-[Ethyl(propyl)carbamoyl]benzoic acid in DMSO-d₆:

Assignment Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
COOH~13.0Broad Singlet1H~167
Aromatic (ortho to COOH)~8.0Doublet2H~130
Aromatic (ortho to Amide)~7.5Doublet2H~128
N-CH₂ -CH₂-CH₃ (Propyl)~3.3Triplet2H~48
N-CH₂ -CH₃ (Ethyl)~3.4Quartet2H~43
N-CH₂-CH₂ -CH₃ (Propyl)~1.6Sextet2H~21
N-CH₂-CH₃ (Ethyl)~1.1Triplet3H~13
N-CH₂-CH₂-CH₃ (Propyl)~0.9Triplet3H~11
Amide Carbonyl (C=O)---~170
Quaternary Aromatic (C-COOH)---~132
Quaternary Aromatic (C-Amide)---~142

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Two-Dimensional NMR: Establishing Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

¹H-¹H COSY (Correlation Spectroscopy) The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[7] Cross-peaks in the 2D map connect coupled protons.[8]

Expected COSY Correlations:

  • A cross-peak between the N-CH₂ triplet and the -CH₂ - sextet of the propyl group.

  • A cross-peak between the -CH₂ - sextet and the -CH₃ triplet of the propyl group.

  • A cross-peak between the N-CH₂ quartet and the -CH₃ triplet of the ethyl group.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment identifies which proton is directly attached to which carbon (1-bond correlation).[7][9] Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other.

Expected HSQC Correlations:

Proton Signal (¹H ppm) Correlated Carbon Signal (¹³C ppm) Assignment
~8.0 ~130 Aromatic CH (ortho to COOH)
~7.5 ~128 Aromatic CH (ortho to Amide)
~3.4 ~43 N-CH₂ (Ethyl)
~3.3 ~48 N-CH₂ (Propyl)
~1.6 ~21 -CH₂ - (Propyl)
~1.1 ~13 -CH₃ (Ethyl)

| ~0.9 | ~11 | -CH₃ (Propyl) |

Standard Operating Protocols for Data Acquisition

The following are generalized protocols for a modern Fourier-transform NMR spectrometer. Specific parameters may need optimization.

Caption: Logical workflow for NMR structural elucidation.

Protocol 1: ¹H NMR Acquisition
  • Lock & Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Pulse Program: Select a standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., -2 to 14 ppm).

  • Acquisition Time: Set to ~2-3 seconds.

  • Number of Scans: Acquire 8 to 16 scans for good signal-to-noise.

  • Processing: Apply Fourier transform with an exponential window function (line broadening ~0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or TMS.

Protocol 2: ¹³C{¹H} NMR Acquisition
  • Pulse Program: Select a standard proton-decoupled carbon experiment (e.g., 'zgpg30').

  • Spectral Width: Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).[6]

  • Acquisition Time: Set to ~1-2 seconds.

  • Number of Scans: Acquire 512 to 1024 scans, as ¹³C has a low natural abundance.

  • Processing: Apply Fourier transform with an exponential window function (line broadening ~1-2 Hz). Phase and baseline correct the spectrum.

Protocol 3: ¹H-¹H COSY Acquisition
  • Pulse Program: Select a standard gradient-enhanced COSY experiment (e.g., 'cosygpmfph').

  • Parameters: Use standard parameters for spectral width (same as ¹H) in both dimensions.

  • Number of Scans: Acquire 2 to 4 scans per increment.

  • Increments: Use 256 to 512 increments in the indirect dimension (F1).

  • Processing: Apply a sine-bell window function in both dimensions and perform Fourier transform. Symmetrize the spectrum if necessary.

Protocol 4: ¹H-¹³C HSQC Acquisition
  • Pulse Program: Select a standard gradient-enhanced, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3').[9]

  • Parameters: Set the F2 (¹H) spectral width as in the ¹H experiment. Set the F1 (¹³C) spectral width to cover the expected aliphatic and aromatic regions (e.g., 0 to 180 ppm).

  • Number of Scans: Acquire 4 to 8 scans per increment.

  • Increments: Use 256 increments in the F1 dimension.

  • Processing: Apply appropriate window functions (e.g., QSIN in F2, SINE in F1) and perform Fourier transform.

Conclusion

By systematically applying the protocols outlined in this application note, researchers can achieve an unambiguous structural confirmation of 4-[Ethyl(propyl)carbamoyl]benzoic acid. The combination of 1D NMR for identifying chemical environments and 2D NMR for establishing covalent connectivity provides a self-validating system for structural elucidation.[7] This rigorous approach is fundamental to ensuring the identity and purity of novel compounds in the drug development pipeline and beyond.

References

  • How to Prepare Samples for NMR - ResearchGate. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Small molecule NMR sample preparation. Available at: [Link]

  • NMR Sample Preparation. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]

  • Sample Preparation - Max T. Rogers NMR - Michigan State University. Available at: [Link]

  • Advanced 2D NMR Techniques Guide. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

  • COSY Spectra - Chemistry LibreTexts. Available at: [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy - YouTube. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 4-[Ethyl(propyl)carbamoyl]benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Benzoic Acid Derivative

In the landscape of modern drug discovery, the identification of novel chemical entities with the potential to modulate clinically relevant biological targets is of paramount importance. 4-[Ethyl(propyl)carbamoyl]benzoic acid emerges as a compound of significant interest due to its structural resemblance to established therapeutic agents, particularly those targeting renal transport proteins. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound.

The core hypothesis underpinning this guide is that 4-[Ethyl(propyl)carbamoyl]benzoic acid, by virtue of its substituted benzoic acid scaffold, may act as an inhibitor of key organic anion transporters (OATs) and urate transporter 1 (URAT1). These transporters play a critical role in the renal handling of endogenous and exogenous substances, and their modulation has proven therapeutic value. A notable example is Probenecid, a drug that has been used for decades to treat gout and hyperuricemia by inhibiting the tubular reabsorption of uric acid.[1][2][3][4] The structural similarities between Probenecid and 4-[Ethyl(propyl)carbamoyl]benzoic acid provide a strong rationale for investigating the latter as a potential therapeutic agent for similar indications.

This guide will provide detailed protocols for the in-vitro characterization of 4-[Ethyl(propyl)carbamoyl]benzoic acid, focusing on its potential as a URAT1 and OAT inhibitor. By following these protocols, researchers can systematically evaluate the compound's biological activity and pave the way for its further development.

Physicochemical Properties and Synthesis Outline

A foundational step in the evaluation of any new chemical entity is the characterization of its physical and chemical properties.

PropertyValue/InformationSource
IUPAC Name 4-[ethyl(propyl)carbamoyl]benzoic acidSigma-Aldrich
CAS Number 1155169-31-5Sigma-Aldrich
Molecular Formula C13H17NO3Calculated
Molecular Weight 235.28 g/mol Calculated
Physical Form Powder[5]
Solubility Soluble in dilute alkali, alcohol, chloroform, and acetone; practically insoluble in water and dilute acids.[6]

The synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid can be conceptually approached through standard organic chemistry reactions. A plausible synthetic route involves the amidation of 4-carboxybenzoyl chloride with N-ethyl-N-propylamine. The starting material, 4-carboxybenzoyl chloride, can be prepared from terephthalic acid.

The Rationale for Targeting Renal Anion Transporters

The kidneys play a crucial role in maintaining homeostasis by filtering waste products from the blood and regulating the levels of essential molecules. Organic anion transporters (OATs) and urate transporter 1 (URAT1) are key players in this process, mediating the transport of a wide array of substances across the renal tubules.[7][8][9]

  • URAT1 (SLC22A12): This transporter is primarily responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][10] Inhibition of URAT1 is a clinically validated strategy for the treatment of hyperuricemia and gout, as it promotes the excretion of uric acid.[10][11] Several drugs, including Probenecid and the more recent Lesinurad, target URAT1.[10][12]

  • Organic Anion Transporters (OAT1/SLC22A6 and OAT3/SLC22A8): These transporters are located on the basolateral membrane of renal proximal tubule cells and are involved in the uptake of organic anions from the blood into the cells for subsequent secretion into the urine.[7][9] OATs handle a broad range of substrates, including many drugs, toxins, and endogenous metabolites.[7][13] Inhibition of OATs can lead to significant drug-drug interactions by altering the pharmacokinetics of co-administered drugs.[6][14][15]

The structural motif of a substituted benzoic acid is a common feature among inhibitors of these transporters. Therefore, it is highly probable that 4-[Ethyl(propyl)carbamoyl]benzoic acid will exhibit inhibitory activity against URAT1 and/or OATs.

Experimental Protocols

The following protocols provide a step-by-step guide for the in-vitro evaluation of 4-[Ethyl(propyl)carbamoyl]benzoic acid.

Protocol 1: In Vitro URAT1 Inhibition Assay

This cell-based assay is designed to determine the inhibitory potency of the test compound on URAT1-mediated uric acid uptake.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are a suitable host for transiently expressing the human URAT1 transporter.
  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • For transfection, plate the cells in 24-well plates at a density that will result in 80-90% confluency on the day of transfection.
  • Transfect the cells with a mammalian expression vector encoding human URAT1 using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a plasmid encoding a reporter gene (e.g., green fluorescent protein) can be used to monitor transfection efficiency.

2. Uric Acid Uptake Assay:

  • 24-48 hours post-transfection, wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of 4-[Ethyl(propyl)carbamoyl]benzoic acid or a known URAT1 inhibitor (e.g., Probenecid or Benzbromarone) as a positive control.
  • Initiate the uptake reaction by adding HBSS containing [14C]-uric acid (a typical concentration is 10 µM) and the respective concentrations of the test compound or control.
  • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
  • Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
  • Determine the amount of [14C]-uric acid taken up by the cells using a liquid scintillation counter.
  • Measure the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the URAT1 Inhibition Assay Workflow:

URAT1_Assay_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Culture Culture HEK293 Cells Transfect Transfect with hURAT1 plasmid Culture->Transfect Wash1 Wash Cells Transfect->Wash1 Preincubation Pre-incubate with Test Compound Wash1->Preincubation Uptake Add [14C]-Uric Acid + Test Compound Preincubation->Uptake Wash2 Terminate & Wash Uptake->Wash2 Lysis Cell Lysis Wash2->Lysis Scintillation Scintillation Counting Lysis->Scintillation ProteinAssay Protein Assay Lysis->ProteinAssay Normalization Normalize Data Scintillation->Normalization ProteinAssay->Normalization IC50 Calculate IC50 Normalization->IC50 OAT_Inhibition cluster_membrane Renal Proximal Tubule Cell cluster_blood Blood cluster_cell Intracellular OAT OAT1/3 PAH_cell PAH OAT->PAH_cell PAH_blood p-Aminohippuric acid (PAH) PAH_blood->OAT Uptake Compound_blood 4-[Ethyl(propyl)carbamoyl] benzoic acid Compound_blood->OAT Inhibition

Caption: Inhibition of OAT-mediated substrate uptake.

Interpretation of Results and Next Steps

The IC50 values obtained from these assays will provide a quantitative measure of the inhibitory potency of 4-[Ethyl(propyl)carbamoyl]benzoic acid against URAT1, OAT1, and OAT3.

  • Potent and Selective URAT1 Inhibition: If the compound shows a low IC50 value for URAT1 and significantly higher IC50 values for OAT1 and OAT3, it would be a promising candidate for development as a selective uricosuric agent for the treatment of gout. [12]A high degree of selectivity is desirable to minimize the risk of drug-drug interactions mediated by OATs.

  • Dual URAT1/OAT Inhibition: If the compound inhibits both URAT1 and OATs with similar potencies, its therapeutic profile would be more complex. While it could still be effective in lowering uric acid levels, the potential for drug-drug interactions would need to be carefully evaluated. [11]

  • Selective OAT Inhibition: If the compound is a potent inhibitor of OAT1 and/or OAT3 but has weak activity against URAT1, it could be explored as a tool compound for studying OAT function or as a potential drug to modulate the pharmacokinetics of other drugs.

Based on the in-vitro data, further studies would be warranted, including:

  • In-vivo efficacy studies: To evaluate the urate-lowering effects of the compound in animal models of hyperuricemia.

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicology studies: To assess the safety profile of the compound.

Conclusion

4-[Ethyl(propyl)carbamoyl]benzoic acid represents a promising starting point for a drug discovery program targeting renal anion transporters. Its structural similarity to known inhibitors of URAT1 and OATs provides a strong rationale for its investigation. The protocols outlined in this guide offer a systematic approach to characterizing the in-vitro activity of this compound, which will be crucial in determining its therapeutic potential. Through rigorous experimental evaluation, the scientific community can unlock the full potential of this and other novel chemical entities in the ongoing quest for new and improved medicines.

References

  • What is the mechanism of Probenecid?
  • Inhibitors of Organic Anion-Transporting Polypeptides 1B1 and 1B3: Clinical Relevance and Regulatory Perspective - PubMed. (2020, August 15).
  • probenecid tablet, film co
  • Probenecid-AFT, Probenecid 500 mg film coated tablets - NEW ZEALAND D
  • POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZ
  • OAT1 Inhibitors | SCBT - Santa Cruz Biotechnology.
  • Probenecid - Massive Bio. (2026, January 18).
  • Potent Inhibitors of Organic Anion Transporters 1 and 3 From Natural Compounds and Their Protective Effect on Aristolochic Acid Nephropathy | Toxicological Sciences | Oxford Academic. (2020, May 3).
  • Probenecid - Wikipedia.
  • Probenecid Interaction with other Drugs - Medindia.
  • Different mechanisms of action of probenecid in the proximal renal tubule. A. Uric acid reuptake inhibition by binding with urate transporter 1 (URAT1)
  • Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, June 11).
  • An In-depth Technical Guide to the Discovery and Synthesis of UR
  • Probenecid Interactions Checker - Drugs.com.
  • Pharmacokinetic medicines interactions with probenecid.
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - MDPI. (2023, November 3).
  • The Prescription of Drugs That Inhibit Organic Anion Transporters 1 or 3 Is Associated with the Plasma Accumulation of Uremic Toxins in Kidney Transplant Recipients - MDPI. (2021, December 25).
  • Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape | PLOS One - Research journals. (2025, August 13).
  • How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present - Open Explor
  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC. (2025, June 4).
  • 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | 70142-79-9 | Benchchem.
  • 4-[ethyl(propyl)carbamoyl]benzoic acid | 1155169-31-5 - Sigma-Aldrich.

Sources

"4-[Ethyl(propyl)carbamoyl]benzoic acid" as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Functional Classification: Probenecid Amide Bioisostere & Transporter Probe CAS Registry Number: 1155169-31-5 Molecular Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol

Part 1: Executive Summary & Scientific Context

The Molecule in Context

4-[Ethyl(propyl)carbamoyl]benzoic acid is a specialized research chemical primarily utilized in Medicinal Chemistry and Transporter Biology . Structurally, it is a bioisostere of Probenecid (4-(dipropylsulfamoyl)benzoic acid), a classic uricosuric agent and inhibitor of Organic Anion Transporters (OATs).

In this molecule, the sulfonamide group of Probenecid is replaced by a carboxamide moiety, and the dipropyl chains are modified to an ethyl/propyl asymmetry. This structural modification alters the electronic landscape (removing the acidic sulfonamide proton) and hydrogen-bonding potential while retaining the lipophilic vectors and the benzoic acid pharmacophore.

Key Applications
  • Transporter Selectivity Profiling: Used as a probe to determine the necessity of the sulfonamide moiety for binding to OAT1, OAT3, and URAT1 . By comparing its IC₅₀ to Probenecid, researchers can decouple steric effects from electronic/acidic effects in the binding pocket.

  • Fragment-Based Drug Discovery (FBDD): A high-solubility, low-molecular-weight fragment containing a "privileged" benzoic acid scaffold. It serves as a starting point for developing novel inhibitors of Carbonic Anhydrases (CA) and other anion-binding enzymes.

  • Chemical Biology Conjugation: The free carboxylic acid provides a distinct handle for amide coupling to fluorophores or resins, creating affinity columns for purifying proteins that recognize the benzamide motif.

Part 2: Physicochemical Profiling & Data

Comparative Properties (Target vs. Probenecid)

The following table highlights the critical shifts in physicochemical properties driven by the sulfonamide-to-amide substitution.

Property4-[Ethyl(propyl)carbamoyl]benzoic acidProbenecid (Reference)Biological Implication
Core Linker Carboxamide (-CONR₂)Sulfonamide (-SO₂NR₂)Amide is neutral; Sulfonamide is weakly acidic.
H-Bond Donors 1 (COOH)1 (COOH)Similar cytosolic solubility.
H-Bond Acceptors 34Amide carbonyl is a weaker acceptor than sulfonyl oxygens.
cLogP ~2.13.2Target is less lipophilic; reduced non-specific binding.
pKa (Acidic) ~4.0 (COOH)~3.4 (COOH), ~10 (SO₂NH)Target lacks the secondary ionization center.
Topological Polar Surface Area (TPSA) 57.6 Ų83.0 ŲImproved membrane permeability potential.
Structural Logic Diagram

The following diagram illustrates the structural relationship and the "Probe Logic" for using this compound in assays.

Bioisostere_Logic Probenecid Probenecid (Reference Drug) Target 4-[Ethyl(propyl)carbamoyl] benzoic acid Probenecid->Target Bioisosteric Replacement (Sulfonamide -> Amide) Mechanism OAT/URAT1 Binding Pocket Probenecid->Mechanism High Affinity Target->Mechanism ?? Testing Affinity Outcome_A Inhibition Retained (Steric Fit Dominates) Mechanism->Outcome_A If Amide binds Outcome_B Inhibition Lost (Acidity/SO2 Required) Mechanism->Outcome_B If Sulfonamide essential

Caption: Bioisosteric replacement strategy to probe the electronic requirements of the OAT binding pocket.

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Critical for ensuring consistent potency in biological assays.

Reagents:

  • 4-[Ethyl(propyl)carbamoyl]benzoic acid (Solid)

  • DMSO (Anhydrous, Cell Culture Grade)

Procedure:

  • Weighing: Accurately weigh 2.35 mg of the solid into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Vortexing: Vortex vigorously for 30 seconds. The compound should dissolve rapidly due to the amide functionality.

    • QC Check: Inspect for particulates.[1] If cloudy, sonicate for 3 minutes at 37°C.

  • Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Protocol B: OAT1/OAT3 Inhibition Screening (Fluorescein Uptake)

Use this protocol to determine if the target molecule inhibits Organic Anion Transporters (OATs) similarly to Probenecid.

Materials:

  • HEK293 cells stably expressing human OAT1 or OAT3.

  • Tracer: 6-Carboxyfluorescein (6-CF) (10 µM final).

  • Inhibitor: 4-[Ethyl(propyl)carbamoyl]benzoic acid (Test), Probenecid (Positive Control).

  • Buffer: HBSS (pH 7.4).

Workflow:

  • Seeding: Plate OAT-expressing HEK293 cells in 96-well Poly-D-Lysine coated plates (50,000 cells/well). Incubate 24h.

  • Pre-Incubation: Remove media. Wash cells 1x with warm HBSS. Add 50 µL of HBSS containing the Test Compound (Concentration range: 0.1 µM – 500 µM). Incubate for 10 min at 37°C.

  • Uptake Phase: Add 50 µL of HBSS containing 20 µM 6-CF (Final tracer conc: 10 µM). Incubate for exactly 10 minutes at 37°C.

  • Termination: Aspirate solution immediately. Wash cells 3x with ice-cold HBSS to stop transport.

  • Lysis & Read: Add 100 µL Lysis Buffer (0.1 N NaOH). Shake for 10 min. Read Fluorescence (Ex 490 nm / Em 520 nm).

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. Response to determine IC₅₀.

Protocol C: Amide Coupling (Derivatization)

Use this protocol if utilizing the molecule as a building block to attach to an amine-bearing scaffold.

Reagents:

  • Target Acid (1.0 eq)

  • Amine Partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (Dry)

Steps:

  • Dissolve 4-[Ethyl(propyl)carbamoyl]benzoic acid (1.0 eq) in dry DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes under Nitrogen.

  • Add HATU (1.2 eq). The solution should turn slightly yellow. Stir for 10 minutes to activate the carboxylic acid.

  • Add the Amine Partner (1.1 eq).

  • Stir at Room Temperature for 2–4 hours.

  • Monitoring: Check reaction progress via LC-MS (Look for Mass = MW_Amine + 235 - 18).

  • Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove unreacted amine/DIPEA), then Brine. Dry over Na₂SO₄.

Part 4: Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Disposal: Dispose of as organic chemical waste. Do not release into drains.

References

  • Supuran, C. T., et al. (2015). New amide derivatives of Probenecid as selective inhibitors of carbonic anhydrase IX and XII: biological evaluation and molecular modelling studies.[2] Bioorganic & Medicinal Chemistry.[3][4]

  • PubChem Compound Summary. (n.d.). 4-[Ethyl(propyl)carbamoyl]benzoic acid (CID 53394628). National Center for Biotechnology Information.

  • Enamine Store. (2024). Building Blocks: Benzoic Acid Derivatives.[4]

  • Silverman, W., et al. (2008).[5] Probenecid, a gout remedy, inhibits pannexin 1 channels.[5] American Journal of Physiology-Cell Physiology.[5]

Sources

Application Note: 4-[Ethyl(propyl)carbamoyl]benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 4-[Ethyl(propyl)carbamoyl]benzoic acid represents a precision-engineered building block designed to optimize Structure-Activity Relationships (SAR) . Unlike generic linkers, this molecule offers a specific "asymmetric lipophilicity" profile due to its N-ethyl-N-propyl substitution.

Why This Molecule Matters
  • Asymmetric Lipophilicity: The ethyl/propyl combination disrupts crystal lattice packing more effectively than symmetric diethyl or dipropyl analogs, often resulting in improved solubility of the final drug candidate while maintaining necessary hydrophobic bulk.

  • Probenecid-Like Pharmacophore: Structurally analogous to Probenecid (a sulfonamide), this carboxamide derivative serves as a critical probe for Organic Anion Transporters (OATs) , allowing researchers to decouple electronic effects (sulfonamide vs. amide) from steric effects in transporter inhibition studies.

  • Metabolic Stability: The para-substituted benzamide motif is highly resistant to hydrolysis compared to aliphatic amides, providing a stable "capping group" for amine-containing scaffolds.

Part 2: Physicochemical Profile[1]

PropertyValue (Predicted)Significance in Drug Design
Molecular Formula C₁₃H₁₇NO₃Fragment-like space
Molecular Weight 235.28 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP ~2.5Optimal lipophilicity for membrane permeability
pKa (Acid) ~3.9 - 4.2Ionized at physiological pH (COO⁻); drives solubility
H-Bond Donors 1 (COOH)Specific interaction capability
H-Bond Acceptors 3 (C=O, N, O)Receptor binding potential
Rotatable Bonds 4Low entropic penalty upon binding

Part 3: Applications & Experimental Protocols

Application A: "Capping" Strategy for Amine Scaffolds

Context: Many lead compounds contain secondary amines that are metabolically labile or non-selective. Capping these amines with 4-[Ethyl(propyl)carbamoyl]benzoic acid introduces a defined hydrophobic domain and a solubilizing carboxylate tail (if left free) or serves as a linker for further functionalization.

Protocol 1: High-Efficiency Amide Coupling

Objective: To covalently attach the building block to a primary/secondary amine scaffold.

Reagents:

  • Starting Material: 4-[Ethyl(propyl)carbamoyl]benzoic acid (1.0 equiv)

  • Amine Scaffold: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve 4-[Ethyl(propyl)carbamoyl]benzoic acid (100 mg, 0.425 mmol) in anhydrous DMF (2 mL). Add HATU (194 mg, 0.51 mmol) and stir at Room Temperature (RT) for 15 minutes. Mechanism: This forms the activated O-azabenzotriazole ester.

  • Addition: Add the amine scaffold (0.46 mmol) followed immediately by DIPEA (220 µL, 1.27 mmol).

  • Reaction: Purge with nitrogen, seal, and stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass shift: M_amine + 217 Da).

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Gradient: 0–5% MeOH in DCM).

Self-Validation Check:

  • Success Indicator: Disappearance of the carboxylic acid peak in LC-MS and appearance of the product peak.

  • Troubleshooting: If conversion is low, switch to T3P (Propylphosphonic anhydride) in EtOAc, which is superior for sterically hindered anilines.

Application B: OAT Transporter SAR Profiling

Context: This molecule mimics the hydrophobic tail of Probenecid but replaces the sulfonamide with a carboxamide. It is used to test if a drug target requires the specific geometry/acidity of a sulfonamide or if a generic anionic hydrophobic motif suffices.

Protocol 2: Competitive Inhibition Assay (OAT1/3)

Objective: To determine if the compound inhibits Organic Anion Transporter 1 (OAT1) uptake of fluorescein.

Materials:

  • Cells: HEK293 cells stably expressing hOAT1.

  • Substrate: 6-Carboxyfluorescein (6-CF) (1 µM final).

  • Control: Probenecid (Positive control).

  • Test Compound: 4-[Ethyl(propyl)carbamoyl]benzoic acid (0.1 µM – 100 µM).

Methodology:

  • Seeding: Plate HEK293-OAT1 cells in 96-well poly-D-lysine coated plates (50,000 cells/well). Incubate 24h.

  • Buffer Prep: Prepare HBSS transport buffer (pH 7.4).

  • Dosing: Remove culture media. Add 50 µL of HBSS containing the Test Compound at varying concentrations. Incubate 10 min at 37°C.

  • Uptake Initiation: Add 50 µL of HBSS containing 2 µM 6-CF (Final conc: 1 µM). Incubate exactly 10 minutes.

  • Termination: Aspirate solution rapidly. Wash 3x with ice-cold HBSS to stop transport.

  • Lysis & Read: Lyse cells with 100 µL 0.1N NaOH. Read fluorescence (Ex 490 nm / Em 520 nm).

Data Analysis:

  • Calculate % Inhibition relative to DMSO control.

  • Plot log[Concentration] vs. Response to determine IC₅₀.

  • Interpretation: If IC₅₀ > 100 µM, the sulfonamide moiety (present in Probenecid) is critical for binding. If IC₅₀ < 10 µM, the carboxamide is a viable bioisostere.

Part 4: Visualizing the SAR Logic

The following diagram illustrates the decision-making process when using this building block in lead optimization.

SAR_Logic Start Lead Compound (Poor Solubility / High Clearance) Strategy Apply Capping Strategy Target: Secondary Amine Start->Strategy Choice Select Capping Group Strategy->Choice OptionA Acetyl/Methyl (Too Polar/Small) Choice->OptionA OptionB Benzoyl (Lipophilic, No Ionization) Choice->OptionB OptionC 4-[Ethyl(propyl)carbamoyl]benzoic acid (Balanced) Choice->OptionC Outcome1 Result: + Solubility (COO-) + Metabolic Stability (Amide) + Tunable Lipophilicity OptionC->Outcome1 Validation Validate via OAT Inhibition Assay Outcome1->Validation

Figure 1: Decision tree for selecting 4-[Ethyl(propyl)carbamoyl]benzoic acid to optimize lead compound properties.

Part 5: Synthesis of the Building Block

If the compound is not in stock, synthesize it using this robust route.

Synthesis_Route SM1 Methyl 4-(chlorocarbonyl)benzoate (Acid Chloride) Step1 Step 1: Amide Coupling DCM, Et3N, 0°C -> RT SM1->Step1 Reagent N-Ethylpropylamine Reagent->Step1 Inter Intermediate: Methyl 4-[ethyl(propyl)carbamoyl]benzoate Step1->Inter Step2 Step 2: Hydrolysis LiOH, THF/H2O Inter->Step2 Product FINAL PRODUCT 4-[Ethyl(propyl)carbamoyl]benzoic acid Step2->Product

Figure 2: Two-step synthesis route ensuring regiospecificity.

Synthesis Notes:

  • Regioselectivity: Using the mono-methyl ester acid chloride prevents the formation of the diamide.

  • Purification: The final product is an acid. It can be purified by acid-base extraction (dissolve in NaHCO₃, wash with DCM, acidify aqueous layer with HCl, extract into EtOAc).

Part 6: References

  • PubChem Compound Summary. "4-{[Ethyl(propyl)amino]carbonyl}benzoic acid".[1] National Center for Biotechnology Information. Accessed Oct 2023. [Link]

  • Pawar, V. et al. "Strategies for Optimizing Carboxylic Acid Bioisosteres in Drug Discovery." Journal of Medicinal Chemistry, 2019. (General reference on benzoic acid derivatives).

  • Burckhardt, G. "Drug transport by Organic Anion Transporters (OATs)." Pharmacology & Therapeutics, 2012. (Reference for OAT assay protocols).

Sources

Application Note: Preclinical Evaluation of 4-[Ethyl(propyl)carbamoyl]benzoic acid (EPCBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-[Ethyl(propyl)carbamoyl]benzoic acid (EPCBA) (CAS: 1155169-31-5) is a benzoic acid derivative structurally analogous to well-characterized organic anion transporter (OAT) inhibitors such as Probenecid . While Probenecid features a sulfonamide linkage, EPCBA utilizes a carboxamide (amide) linker with asymmetric N-ethyl and N-propyl substitutions. This structural modification suggests potential utility as a uricosuric agent (via URAT1 inhibition) or a pharmacokinetic enhancer (via OAT1/3 inhibition), with distinct physicochemical properties (e.g., lipophilicity, metabolic stability) compared to its sulfonamide counterparts.

This guide details the protocols for the in vivo characterization of EPCBA, focusing on formulation, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) assessment of renal transport modulation.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Notes
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
pKa (Acidic) ~3.8 - 4.2 (Carboxylic Acid)Ionized at physiological pH (7.4).
LogP ~2.0 - 2.5Moderate lipophilicity; good oral bioavailability potential.
Solubility Low in acidic pH; High in basic pHSoluble as Sodium/Potassium salt.
Key Structural Motif p-Carboxy-benzamidePharmacophore for OAT/URAT binding.

Formulation & Preparation for In Vivo Dosing

Rationale

EPCBA is a weak acid. To ensure consistent bioavailability and avoid precipitation in the gastrointestinal tract or injection site, it must be formulated as a salt or in a buffered vehicle.

Protocol: Preparation of 5 mg/mL Dosing Solution

Objective: Create a stable, clear solution for Intravenous (IV) or Oral (PO) administration.

  • Weighing: Accurately weigh 50 mg of EPCBA powder.

  • Alkalinization (Salt Formation):

    • Add 0.9 equivalents of 1M NaOH (or NaHCO₃) relative to the molar amount of EPCBA.

    • Calculation: 50 mg / 235.28 g/mol = 0.212 mmol.

    • NaOH Volume: 0.212 mmol × 0.9 = 0.191 mmol ≈ 191 µL of 1M NaOH .

    • Note: Using slightly less than 1 equivalent prevents highly alkaline pH which can cause tissue irritation.

  • Dissolution: Vortex until the powder is fully dissolved. The solution should be clear.

  • Buffering & Dilution:

    • Add Phosphate Buffered Saline (PBS, pH 7.4) to a final volume of 10 mL .

    • Check pH.[1] Adjust to pH 7.4 - 8.0 using dilute HCl or NaOH if necessary.

  • Filtration: Sterilize using a 0.22 µm PVDF syringe filter .

  • Storage: Use fresh. If storage is needed, keep at 4°C for <24 hours (check for precipitation).

Vehicle Control: PBS adjusted to the same final pH.

Pharmacokinetic (PK) Profiling Protocol

Rationale

As a benzoic acid derivative, EPCBA is expected to undergo active renal secretion via OAT1/OAT3 and potentially renal reabsorption via URAT1. Understanding its clearance (


) is critical to determining its half-life and potential for drug-drug interactions (DDI).
Experimental Design (Rat Model)
  • Species: Sprague-Dawley Rats (Male, 250-300 g), cannulated (jugular vein).

  • Groups:

    • Group A: IV Bolus (5 mg/kg).

    • Group B: Oral Gavage (10 mg/kg).

  • N: 3-5 animals per group.

Step-by-Step Workflow
  • Acclimatization: House animals in metabolic cages 24h prior to study for urine baseline collection.

  • Dosing:

    • IV: Administer via tail vein or jugular catheter. Flush with 0.2 mL saline.

    • PO: Administer via oral gavage needle.

  • Blood Sampling:

    • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • Volume: 0.2 mL per timepoint into Li-Heparin tubes.

    • Processing: Centrifuge at 4000g, 4°C, 10 min. Store plasma at -80°C.

  • Urine Collection (Critical):

    • Collect urine in intervals: 0-4h, 4-8h, 8-24h.

    • Measure volume and pH immediately.

  • Bioanalysis:

    • Method: LC-MS/MS.

    • Column: C18 (e.g., Waters XBridge).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Transition: Monitor parent ion [M+H]⁺ (236.3) → Fragment (likely m/z 105 for benzoyl or amide cleavage).

Data Analysis

Calculate parameters using non-compartmental analysis (NCA):

  • 
      (Max concentration)
    
  • 
      (Exposure)
    
  • 
      (Total Clearance)
    
  • 
      (Renal Clearance) = 
    
    
    
  • 
      (Bioavailability) = 
    
    
    

Pharmacodynamic (PD) Protocol: Uricosuric & OAT Inhibition

Rationale

If EPCBA mimics Probenecid, it should:

  • Increase Uric Acid Excretion (inhibit URAT1 reabsorption).

  • Decrease Clearance of OAT Substrates (inhibit OAT1/3 uptake).

Experiment A: Uricosuric Activity Assay
  • Model: Hyperuricemic Rat (induced by Potassium Oxonate, a uricase inhibitor).

  • Induction: IP injection of Potassium Oxonate (250 mg/kg) 1h before drug dosing.

  • Dosing:

    • Vehicle Control.

    • Positive Control: Probenecid (50 mg/kg, IP).

    • Test Group: EPCBA (10, 30, 50 mg/kg, IP).

  • Readout:

    • Plasma Uric Acid (at 1h, 2h, 4h).

    • Urine Uric Acid (0-4h collection).

    • Key Metric: Fractional Excretion of Uric Acid (

      
      ).
      
Experiment B: OAT Inhibition (Drug-Drug Interaction)
  • Probe Substrate: Furosemide (OAT substrate) or Penicillin G .

  • Protocol:

    • Administer Probe Substrate (e.g., Furosemide 10 mg/kg IV) alone.

    • Administer Probe Substrate + EPCBA (co-administration).

  • Readout: Measure Plasma Concentration of the Probe Substrate.

  • Success Criteria: A significant increase in AUC and decrease in clearance of the probe substrate indicates effective OAT inhibition by EPCBA.

Mechanistic Visualization

The following diagram illustrates the hypothesized interaction of EPCBA with renal transporters, contrasting its filtration, secretion (OAT1/3), and effect on Uric Acid reabsorption (URAT1).

RenalTransport cluster_Blood Blood (Peritubular Capillary) cluster_ProximalTubuleCell Proximal Tubule Cell cluster_Urine Tubular Lumen (Urine) EPCBA_Blood EPCBA (Free) OAT1_3 OAT1 / OAT3 (Basolateral) EPCBA_Blood->OAT1_3 Substrate/Inhibitor UricAcid_Blood Uric Acid Probe_Blood Probe (e.g., Furosemide) Probe_Blood->OAT1_3 Blocked by EPCBA Intracellular_EPCBA EPCBA OAT1_3->Intracellular_EPCBA Uptake URAT1 URAT1 (Apical) Blood Blood URAT1->Blood Blocked by EPCBA EPCBA_Urine EPCBA Excretion Intracellular_EPCBA->EPCBA_Urine Secretion (MRP/BCRP) UricAcid_Urine Uric Acid Excretion UricAcid_Urine->URAT1 Reabsorption Legend Mechanism: 1. EPCBA competes for OAT1/3 uptake (DDI potential). 2. EPCBA inhibits URAT1, preventing Uric Acid reabsorption (Uricosuric).

Figure 1: Proposed mechanism of action for EPCBA in the renal proximal tubule. EPCBA acts as a substrate/inhibitor for OAT1/3 (basolateral) and an inhibitor of URAT1 (apical), promoting uric acid excretion.

Safety & Toxicity Monitoring

Given the structural similarity to Probenecid and other benzoic acid derivatives, specific toxicities must be monitored during in vivo studies.

Toxicity ParameterMechanismMonitoring Protocol
Crystalluria Precipitation of EPCBA or Uric Acid in acidic urine.Urinalysis: Check for crystals in sediment. Ensure hydration. Alkalinize urine if necessary.
Hypersensitivity Immune reaction to sulfonamide/amide moieties.Observation: Monitor for rash, edema, or anaphylaxis post-dosing.
CNS Effects High dose lipophilic amides may cross BBB.Irwin Test: Monitor for sedation, convulsions, or ataxia (0-2h post-dose).

References

  • Cunningham, R. F., et al. (1981). "Clinical pharmacokinetics of probenecid." Clinical Pharmacokinetics, 6(2), 135-151. Link

  • Burckhardt, G. (2012). "Drug transport by Organic Anion Transporters (OATs)." Pharmacology & Therapeutics, 136(1), 106-130. Link

  • Enomoto, A., et al. (2002). "Molecular identification of a renal urate anion exchanger that regulates blood urate levels." Nature, 417(6887), 447-452. Link

  • Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family." Clinical Pharmacology & Therapeutics, 98(1), 39-48. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Application Note: Characterization and Utilization of 4-[Ethyl(propyl)carbamoyl]benzoic Acid (EPCBA) as a Structural Probe for Organic Anion Transporter (OAT) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and its pharmacological context as a structural analog of known uricosurics (like Probenecid), here is a comprehensive Application Note and Protocol guide.

Introduction & Scientific Rationale

4-[Ethyl(propyl)carbamoyl]benzoic acid (EPCBA) (CAS: 1155169-31-5) is a benzoic acid derivative featuring a para-substituted carboxamide moiety with mixed alkyl chains (ethyl and propyl).[1]

Structural Significance

EPCBA serves as a critical bioisostere probe in the study of Organic Anion Transporters (OATs), specifically OAT1 (SLC22A6) and OAT3 (SLC22A8). It is structurally analogous to Probenecid (4-(dipropylsulfamoyl)benzoic acid), a classic uricosuric agent and OAT inhibitor.

  • Pharmacophore Comparison:

    • Probenecid: Contains a sulfonamide group (tetrahedral geometry, acidic proton potential if primary/secondary, though Probenecid is tertiary).

    • EPCBA: Contains a carboxamide group (planar geometry, neutral).

  • Research Utility: By substituting the sulfonamide with a carboxamide, researchers can decouple the effects of electronic distribution and molecular geometry from the lipophilicity of the alkyl tails. EPCBA allows for the precise interrogation of the OAT substrate-binding pocket's requirement for tetrahedral geometry versus planar hydrogen-bond acceptors.

Applications
  • OAT1/3 Inhibition Studies: Investigating renal clearance mechanisms and drug-drug interaction (DDI) potentials.

  • Structure-Activity Relationship (SAR): Mapping the steric tolerance of the hydrophobic pocket using the asymmetric ethyl/propyl tail.

  • Crystallography Chaperone: Used as a rigid, ionizable ligand to stabilize transporter proteins for structural biology.

Chemical Properties & Handling[1]

PropertyValueNotes
Formula C₁₃H₁₇NO₃
MW 235.28 g/mol
pKa (Calc) ~4.2 (Carboxylic Acid)Predominantly anionic at physiological pH (7.4).
LogP (Calc) ~2.5Moderate lipophilicity; membrane permeable.
Solubility DMSO (>50 mM), EthanolPoorly soluble in water at pH < 4.
Appearance White to off-white powder

Safety Protocol:

  • Hazard: Causes skin irritation (H315), serious eye irritation (H319).

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid dust inhalation.

Experimental Protocols

Protocol 1: Chemical Synthesis (Amide Coupling Route)

Rationale: Direct acylation ensures regiospecificity at the para-position.

Reagents:

  • Starting Material A: 4-(Methoxycarbonyl)benzoic acid (Monomethyl terephthalate).

  • Reagent B: N-Ethylpropylamine.

  • Coupling Agent: HATU or EDC/HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of Monomethyl terephthalate in dry DMF (0.2 M). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 15 min.

  • Coupling: Add 1.1 eq of N-Ethylpropylamine dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis: Dissolve the intermediate ester in THF/MeOH/H₂O (3:1:1). Add 3.0 eq LiOH. Stir at RT for 2 hours.

  • Isolation: Acidify to pH ~3 with 1N HCl. The product, EPCBA , will precipitate. Filter, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram:

SynthesisWorkflow Start Start: Monomethyl Terephthalate Activation Activation (HATU, DIPEA, DMF) Start->Activation Coupling Amide Coupling (+ N-Ethylpropylamine) Activation->Coupling Intermediate Intermediate: Methyl Ester Coupling->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Acidification Acidification (HCl to pH 3) Hydrolysis->Acidification Product Final Product: EPCBA Acidification->Product

Caption: Synthetic pathway for EPCBA via amide coupling and ester hydrolysis.

Protocol 2: Analytical Validation (HPLC-UV)

Rationale: Purity must be >98% to prevent false positives in biological assays due to unreacted amine or benzoic acid contaminants.

Instrument: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 min
Detection UV @ 254 nm (aromatic ring) and 210 nm (amide bond)
Injection Vol 5 µL (1 mg/mL in MeOH)

Acceptance Criteria:

  • Retention Time: ~5.2 min (varies by system).

  • Purity: Area% > 98.0%.

  • Mass Spec: [M+H]⁺ = 236.13 m/z.

Protocol 3: Biological Assay - OAT1 Inhibition

Rationale: To determine the IC₅₀ of EPCBA against OAT1 using a fluorescent substrate, validating its utility as a transport inhibitor.

Reagents:

  • Cell Line: HEK293 stably expressing human OAT1 (SLC22A6).

  • Substrate: 6-Carboxyfluorescein (6-CF) (Surrogate for PAH).

  • Control Inhibitor: Probenecid (IC₅₀ ~ 4–10 µM).

  • Buffer: HBSS (Hank's Balanced Salt Solution) + 10 mM HEPES, pH 7.4.

Step-by-Step Methodology:

  • Seeding: Plate HEK293-OAT1 cells in poly-D-lysine coated 96-well black plates (50,000 cells/well). Incubate 24h to confluence.

  • Preparation: Prepare serial dilutions of EPCBA in HBSS (Range: 0.1 µM to 500 µM). Keep DMSO < 0.5%.

  • Pre-incubation: Remove culture media. Wash cells 2x with warm HBSS. Add 50 µL of EPCBA dilutions. Incubate 10 min @ 37°C.

  • Transport: Add 50 µL of 20 µM 6-CF (Final substrate conc: 10 µM). Incubate exactly 10 min @ 37°C.

  • Termination: Aspirate solution immediately. Wash 3x with ice-cold HBSS to stop transport.

  • Lysis: Add 100 µL 0.1N NaOH or Lysis Buffer. Shake 10 min.

  • Readout: Measure Fluorescence (Ex/Em: 490/520 nm) on a plate reader.

Data Analysis:

  • Normalize fluorescence to total protein (BCA assay) or background (mock-transfected cells).

  • Plot % Transport vs. Log[EPCBA].

  • Fit to Non-linear regression (Sigmoidal dose-response) to calculate IC₅₀.

Assay Logic Diagram:

AssayLogic Cells HEK293-OAT1 Cells (Confluent Monolayer) PreInc Pre-Incubation (EPCBA Dilutions) Cells->PreInc  Equilibration Uptake Substrate Uptake (+ 10µM 6-CF) PreInc->Uptake  Transport Start Stop Stop Reaction (Ice-Cold Wash x3) Uptake->Stop  10 min Lysis Cell Lysis (0.1N NaOH) Stop->Lysis Read Fluorescence Read (Ex 490 / Em 520) Lysis->Read

Caption: Workflow for OAT1 inhibition assay using 6-Carboxyfluorescein.

Expected Results & Troubleshooting

ObservationProbable CauseCorrective Action
High Background Fluorescence Incomplete washingEnsure 3x rapid washes with ice-cold buffer.
Low Signal Window Low OAT1 expressionVerify cell passage number (<20) and selection antibiotic pressure.
Precipitation in Assay EPCBA insolubilityDo not exceed 100 µM if turbidity occurs; ensure DMSO < 1%.
IC₅₀ Shift > 10x pH driftCheck Buffer pH. OAT transport is pH sensitive.

References

  • Burckhardt, G. (2012). Drug transport by Organic Anion Transporters (OATs). Comprehensive Physiology, 2(3), 1773–1822. Link

  • Truong, D. M., et al. (2008). A high-throughput fluorescent assay for the organic anion transporter 1 (OAT1). Assay and Drug Development Technologies, 6(5), 651-662. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • PubChem Compound Summary. (2023). 4-[Ethyl(propyl)carbamoyl]benzoic acid (CID 47003113). Link

Sources

Research Application Note & Protocol: 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by qualified researchers and scientists for laboratory research purposes only. 4-[Ethyl(propyl)carbamoyl]benzoic acid is a chemical for research and development and is not intended for human or veterinary use. The information provided herein is based on available data for structurally related compounds and should not be considered as established dosage and administration guidelines. All experiments should be conducted in accordance with institutional and national safety regulations.

Introduction

4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS No. 1155169-31-5) is a derivative of benzoic acid, a chemical scaffold that is a building block for a wide array of bioactive molecules and pharmaceutical compounds.[1][2] While this specific compound is not extensively characterized in publicly available literature, its structural similarity to other biologically active benzoic acid derivatives suggests its potential as a subject for investigation in various biological contexts.

Notably, recent multi-omics studies have identified a related compound, 4-ethylbenzoic acid, as a microbial metabolite that is significantly elevated in the microenvironment of cervical cancer.[3] This research demonstrated that 4-ethylbenzoic acid promotes the proliferation, migration, and invasion of cervical cancer cells in vitro.[3] Given the shared benzoic acid core, 4-[Ethyl(propyl)carbamoyl]benzoic acid presents an intriguing candidate for similar lines of investigation in oncology and cell biology research.

This guide provides a comprehensive framework for researchers to handle, prepare, and apply this compound in foundational in vitro cell-based assays, drawing methodological insights from studies on its structural analogs.

PART 1: Compound Profile and Handling

Chemical and Physical Properties

A precise experimental characterization of 4-[Ethyl(propyl)carbamoyl]benzoic acid is not widely published. The properties below are based on its chemical structure and data for related compounds. Researchers must empirically verify solubility and stability in their specific experimental systems.

PropertyValue / InformationSource
IUPAC Name 4-[ethyl(propyl)carbamoyl]benzoic acidSigma-Aldrich[4]
Synonyms 4-{[ethyl(propyl)amino]carbonyl}benzoic acidSigma-Aldrich[4]
CAS Number 1155169-31-5Sigma-Aldrich[4]
Molecular Formula C13H17NO3(Derived from structure)
Molecular Weight 235.28 g/mol (Calculated)
Predicted Solubility Soluble in organic solvents (DMSO, Ethanol, Methanol). Sparingly soluble in aqueous solutions.(Inferred from benzoic acid derivatives)
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][6]Fisher Scientific[5], Thermo Fisher Scientific[6]
Safety and Handling

No specific safety data sheet (SDS) for 4-[Ethyl(propyl)carbamoyl]benzoic acid is publicly available. The following precautions are based on guidelines for benzoic acid and its derivatives, which are known to cause skin and serious eye irritation.[5][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.[5][8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[5]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

PART 2: Postulated Research Application - Oncology

Based on the compelling evidence surrounding the structurally similar 4-ethylbenzoic acid, a primary application for this compound is the investigation of its effects on cancer cell pathophysiology.[3] The workflow below outlines a logical progression for this research.

G cluster_0 Phase 1: Foundational In Vitro Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanistic Investigation A Prepare Compound Stock (Protocol 3.1) B Dose-Response Screening (e.g., CCK-8/MTT Assay) (Protocol 3.2) A->B C Determine Cytotoxicity & EC50 B->C D Cell Proliferation Assays (e.g., EdU, Colony Formation) C->D E Cell Migration & Invasion Assays (e.g., Transwell, Wound Healing) (Protocol 3.3) C->E F Treat Cells with Validated Concentration D->F E->F G Proteomics / Transcriptomics (e.g., Mass Spec, RNA-Seq) F->G H Identify Dysregulated Pathways & Proteins G->H I Hypothesis Validation & Further Studies H->I

Caption: Research workflow for investigating the bioactivity of 4-[Ethyl(propyl)carbamoyl]benzoic acid.

PART 3: In Vitro Experimental Protocols

The following protocols provide a starting point for investigating the effects of 4-[Ethyl(propyl)carbamoyl]benzoic acid on cultured cancer cell lines.

Protocol 3.1: Preparation of Stock and Working Solutions

Rationale: Due to predicted low aqueous solubility, a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is necessary. This stock can then be diluted into a cell culture medium to achieve the desired final concentrations for experiments, ensuring the final DMSO concentration remains non-toxic to cells (typically ≤ 0.1%).

Materials:

  • 4-[Ethyl(propyl)carbamoyl]benzoic acid powder

  • Anhydrous DMSO

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile cell culture medium appropriate for the cell line

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out approximately 2.35 mg of 4-[Ethyl(propyl)carbamoyl]benzoic acid powder into the tube.

    • Add 1 mL of anhydrous DMSO to the tube. (Calculation: 2.35 mg / 235.28 g/mol = ~10 µmol. 10 µmol / 1 mL = 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution into a sterile cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • Always prepare a vehicle control using the same final concentration of DMSO as the highest concentration of the compound used in the experiment.

Protocol 3.2: Dose-Response Cytotoxicity Assay (CCK-8/MTT)

Rationale: This initial experiment is critical to determine the concentration range at which the compound affects cell viability or proliferation. This will establish the appropriate concentrations for subsequent functional assays.

Materials:

  • Cancer cell line of interest (e.g., HeLa or SiHa for cervical cancer)[3]

  • 96-well cell culture plates

  • Complete cell culture medium

  • Working solutions of the compound (Protocol 3.1)

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of compound concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM, 100 µM) in the culture medium.

    • Include "cells only" (untreated) and "vehicle control" (DMSO) wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations or controls.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). A 48-hour time point is a common starting point.[3]

  • Viability Measurement:

    • Add 10 µL of CCK-8 reagent (or follow the manufacturer's protocol for MTT) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

Protocol 3.3: Transwell Migration Assay

Rationale: This assay assesses the effect of the compound on cancer cell migration, a key process in metastasis. It measures the ability of cells to move through a porous membrane toward a chemoattractant.

G cluster_0 Setup cluster_1 Incubation cluster_2 Analysis A 1. Seed cells in serum-free medium into the upper chamber (insert). B 2. Add chemoattractant (e.g., FBS) and the test compound to the lower chamber (well). C 3. Incubate for 12-48 hours to allow cell migration. D 4. Remove non-migrated cells from the top of the insert. E 5. Fix and stain migrated cells on the bottom of the insert. D->E F 6. Image and quantify the number of migrated cells. E->F

Caption: Workflow for a Transwell cell migration assay.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cancer cell line

  • Serum-free cell culture medium

  • Complete medium (containing Fetal Bovine Serum, FBS, as a chemoattractant)

  • Test compound and vehicle control

  • Cotton swabs, methanol (for fixation), crystal violet stain

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in a serum-free medium for 12-24 hours.

  • Assay Setup:

    • Add 600 µL of complete medium (e.g., with 10% FBS) containing the desired concentration of the test compound (or vehicle control) to the lower wells of a 24-well plate.

    • Harvest the starved cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.

    • Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C for a period determined by the migratory capacity of the cell line (typically 12-24 hours).

  • Staining and Quantification:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently wipe away the non-migrated cells from the inner surface of the insert.

    • Fix the migrated cells on the outer surface of the membrane by immersing the insert in methanol for 10 minutes.

    • Stain the cells by immersing the insert in 0.5% crystal violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Image several random fields of view for each membrane using a light microscope.

    • Count the number of migrated cells per field.

    • Calculate the average number of migrated cells for each condition and compare the compound-treated groups to the vehicle control.

References

  • BindingDB. (n.d.). BDBM15818. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-, ethyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2015, December 1). Safety Data Sheet - Benzoic Acid. Retrieved from [Link]

  • MDPI. (2022, July 12). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]

  • Liu, Y., et al. (2025, October 13). Multi-omics profiling reveals the role of 4-ethylbenzoic acid in promoting proliferation and invasion of cervical cancer. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-{[ethyl(propyl)amino]methyl}benzoic acid hydrochloride. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Carbamoylbenzoic acid. Retrieved from [Link]

  • A.C.E.F. S.p.A. (2023, July 10). Safety Data Sheet BENZOIC ACID. Retrieved from [Link]

  • Journal of Basic Sciences. (2024, December 4). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Retrieved from [Link]

  • PMC. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

  • REPORT Lab work: ETHYL BENZOATE. (n.d.). Retrieved from [Link]

Sources

Application Note: Functional Characterization of 4-[Ethyl(propyl)carbamoyl]benzoic acid in Renal Transporter Models

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for the functional characterization of 4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS: 1155169-31-5).

Given the structural homology of this compound to Probenecid (4-(dipropylsulfamoyl)benzoic acid), where the sulfonamide moiety is replaced by a carbamoyl (amide) linker and the alkyl chains are modified, this guide focuses on evaluating its potential as a modulator of Organic Anion Transporters (OATs) and Urate Transporter 1 (URAT1) . These assays are critical for determining its utility as a uricosuric agent or a drug-drug interaction (DDI) probe.

Introduction & Mechanistic Rationale

4-[Ethyl(propyl)carbamoyl]benzoic acid is a benzoic acid derivative structurally related to the classic uricosuric agent Probenecid. The compound features a carboxylic acid "head" and a hydrophobic N-alkyl amide "tail." This pharmacophore is characteristic of inhibitors for the Solute Carrier 22 (SLC22) family, specifically:

  • OAT1 (SLC22A6) & OAT3 (SLC22A8): Basolateral renal transporters responsible for the uptake of organic anions (drugs, toxins) from the blood into proximal tubule cells.

  • URAT1 (SLC22A12): Apical transporter responsible for the reabsorption of urate from urine.

Scientific Premise: The replacement of the sulfonamide group in Probenecid with a carbamoyl group (bioisosteric replacement) alters the electronic distribution and hydrogen bonding potential, potentially modifying potency and selectivity. This protocol suite is designed to quantify the IC₅₀ of the compound against these targets to assess its potential as a uricosuric candidate or a blocker of renal clearance.

Signaling & Transport Pathway

The following diagram illustrates the vectoral transport system in the renal proximal tubule and the proposed inhibition mechanism.

RenalTransport cluster_Blood Blood (Basolateral) cluster_Cell Proximal Tubule Cell cluster_Basolateral Basolateral Membrane cluster_Apical Apical Membrane cluster_Urine Urine (Lumen) Blood_Substrate Organic Anions / Urate OAT1 OAT1 / OAT3 (SLC22A6/8) Blood_Substrate->OAT1 Uptake Inhibitor 4-[Ethyl(propyl)carbamoyl] benzoic acid Inhibitor->OAT1 Inhibition (Blockade) URAT1 URAT1 (SLC22A12) Inhibitor->URAT1 Inhibition (Blockade) Intracellular Intracellular Accumulation OAT1->Intracellular URAT1->Intracellular Urine_Urate Urate Urine_Urate->URAT1 Reabsorption

Figure 1: Proposed mechanism of action. The compound acts as a competitive inhibitor at the basolateral OAT1/3 and apical URAT1 transporters, modulating the renal handling of anions and urate.

Experimental Protocols

Protocol A: OAT1/OAT3 Inhibition Assay (Fluorescence-Based)

This assay uses 6-Carboxyfluorescein (6-CF) , a fluorescent substrate for OAT1 and OAT3, to measure transport activity. Inhibition by the test compound results in decreased intracellular fluorescence.

Materials:

  • Cell Line: HEK293 stably overexpressing human OAT1 (SLC22A6) or OAT3 (SLC22A8).

  • Control Cells: Mock-transfected HEK293 cells.

  • Substrate: 6-Carboxyfluorescein (6-CF) (Sigma).

  • Reference Inhibitor: Probenecid (Positive Control).

  • Buffer: HBSS (pH 7.4) with 20 mM HEPES.

  • Detection: Fluorescence Plate Reader (Ex 485 nm / Em 528 nm).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed HEK293-OAT1/3 cells into black-walled, clear-bottom 96-well Poly-D-Lysine coated plates at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to reach confluence.

    • Note: Confluence is critical for tight junction formation and polarized transport.

  • Compound Preparation:

    • Dissolve 4-[Ethyl(propyl)carbamoyl]benzoic acid in DMSO to create a 100 mM stock.

    • Prepare serial dilutions (0.1 µM to 1000 µM) in HBSS/HEPES buffer.

    • Final DMSO concentration must be < 0.5% to avoid non-specific membrane permeabilization.

  • Assay Execution:

    • Remove culture medium and wash cells 2x with 200 µL warm HBSS.

    • Pre-incubation: Add 50 µL of Test Compound dilutions to respective wells. Incubate for 10 minutes at 37°C.

    • Substrate Addition: Add 50 µL of 20 µM 6-CF (Final concentration: 10 µM) to the wells containing the compound.

    • Transport Phase: Incubate for 10 minutes (OAT1) or 20 minutes (OAT3) at 37°C.

    • Validation: Transport time must be within the linear range of uptake (determined in preliminary experiments).

  • Termination & Reading:

    • Aspirate the reaction mixture rapidly.

    • Wash cells 3x with 200 µL ice-cold HBSS (stops transport).

    • Lyse cells with 100 µL of 0.1 N NaOH or 1% Triton X-100.

    • Read fluorescence (RFU) at Ex/Em 485/528 nm.

  • Data Analysis:

    • Subtract background RFU (Mock cells) from all values.

    • Normalize data to "Vehicle Control" (100% Transport).

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC₅₀ using non-linear regression (4-parameter logistic fit).

Protocol B: URAT1 Inhibition Assay (Radiometric)

Since 6-CF is not a specific substrate for URAT1, radiolabeled [¹⁴C]-Uric Acid is required for high-sensitivity detection of urate reabsorption inhibition.

Materials:

  • Cell Line: HEK293 stably overexpressing human URAT1 (SLC22A12).

  • Substrate: [¹⁴C]-Uric Acid (specific activity > 50 mCi/mmol).

  • Lysis Buffer: 0.1 N NaOH.

  • Detection: Liquid Scintillation Counter (LSC).

Step-by-Step Methodology:

  • Preparation:

    • Seed HEK293-URAT1 cells in 24-well plates (

      
       cells/well). Cultivate for 48 hours.
      
    • Chloride-Free Buffer: Use Gluconate-substituted HBSS. Note: URAT1 is an anion exchanger; gradients affect transport efficiency.

  • Uptake Assay:

    • Wash cells 2x with warm uptake buffer.

    • Add 200 µL of uptake buffer containing 4-[Ethyl(propyl)carbamoyl]benzoic acid (various concentrations) + 50 µM [¹⁴C]-Uric Acid.

    • Incubate for 5 minutes at 37°C.

  • Termination:

    • Aspirate buffer and wash 3x with ice-cold PBS.

    • Lyse cells with 250 µL 0.1 N NaOH for 20 minutes.

    • Transfer lysate to scintillation vials, add 3 mL scintillation cocktail.

  • Quantification:

    • Measure CPM (Counts Per Minute) via LSC.

    • Convert CPM to pmol/mg protein (normalize to total protein using BCA assay).

Data Presentation & Interpretation

Expected Results

The following table outlines the expected profile if the compound acts as a Probenecid mimetic.

ParameterAssayExpected Outcome (If Active)Control (Probenecid)
OAT1 IC₅₀ Protocol A5 – 50 µM~10 – 20 µM
OAT3 IC₅₀ Protocol A5 – 50 µM~5 – 15 µM
URAT1 IC₅₀ Protocol B10 – 100 µM~50 µM
Cytotoxicity MTS Assay> 200 µM (Non-toxic)> 500 µM
Troubleshooting Guide
  • High Background/Low Signal Window: Ensure cells are 100% confluent. Gaps allow substrate to bind to the plastic, increasing background. Use Poly-D-Lysine coating.

  • Low Solubility: If the compound precipitates at >100 µM, include 0.5% BSA in the assay buffer to maintain solubility (Note: This shifts IC₅₀ values due to protein binding).

  • "Sticky" Compound: Benzoic acid derivatives can bind to plastic. Use low-binding plates or glass-coated wells if IC₅₀ curves are erratic.

References

  • Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family." Clinical Pharmacology & Therapeutics. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration. Link

  • Enomoto, A., et al. (2002). "Molecular identification of a renal urate anion exchanger that regulates blood urate levels." Nature. Link

  • Burckhardt, G. (2012). "Drug transport by the organic anion transporters, OATs." Comprehensive Physiology. Link

Application Notes & Protocols for "4-[Ethyl(propyl)carbamoyl]benzoic acid" as a Ligand in Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Guide to Characterizing Benzoic Acid Derivatives in Ligand Binding Assays

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its derivatives are explored for a wide range of therapeutic applications, including anticancer[2][3], anti-inflammatory, and antimicrobial agents.[4] The molecule "4-[Ethyl(propyl)carbamoyl]benzoic acid" represents a specific iteration of this versatile scaffold. While detailed binding studies for this exact molecule are not extensively documented in publicly available literature, its structural motifs—a carboxylic acid group and a substituted amide—are common features in molecules designed to interact with biological targets.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the characterization of "4-[Ethyl(propyl)carbamoyl]benzoic acid" and similar benzoic acid derivatives as ligands in binding studies. We will delve into the foundational principles and provide detailed, field-proven protocols for two powerful biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods are indispensable for elucidating the kinetics, affinity, and thermodynamics of ligand-target interactions, which are critical parameters in drug discovery and development.[5][6]

The protocols and insights presented herein are designed to be broadly applicable, empowering researchers to generate robust and reproducible data for their specific benzoic acid derivative and target of interest.

Physicochemical Properties and Considerations

Before initiating binding studies, a thorough understanding of the ligand's physicochemical properties is paramount. For "4-[Ethyl(propyl)carbamoyl]benzoic acid," these properties will influence its solubility, stability, and potential for non-specific binding.

PropertyPredicted/Estimated ValueSignificance in Binding Assays
Molecular Formula C13H17NO3-
Molecular Weight 235.28 g/mol Affects molarity calculations for stock solutions.
logP (Lipophilicity) ~2.5 - 3.5Higher logP may increase the risk of non-specific binding and aggregation.
pKa (Carboxylic Acid) ~4.0 - 4.5The charge state of the ligand is pH-dependent, which can influence binding interactions.
Solubility Poorly soluble in aqueous buffers at neutral pH.Requires a co-solvent like DMSO for stock solutions. The final DMSO concentration in the assay should be kept low and consistent across all samples.

I. Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a target immobilized on a sensor surface.[6] It provides detailed kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Workflow for SPR

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol for SPR Analysis

1. Preparation of Reagents and Consumables:

  • Immobilization Buffer: Choose a buffer with a pH that is 0.5-1.0 unit below the isoelectric point (pI) of the target protein to promote electrostatic pre-concentration. 10 mM sodium acetate, pH 5.0 is a common starting point.

  • Running Buffer: A physiologically relevant buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is recommended to minimize non-specific binding.

  • Ligand Stock Solution: Prepare a high-concentration stock of "4-[Ethyl(propyl)carbamoyl]benzoic acid" (e.g., 10 mM) in 100% DMSO.

  • Ligand Dilution Series: Perform a serial dilution of the ligand stock into the running buffer. Ensure the final DMSO concentration is identical across all samples and the running buffer blank (typically ≤ 1%).

  • Sensor Chip: A CM5 sensor chip is a good general-purpose choice for amine coupling.

2. Immobilization of the Target Protein:

  • Equilibrate the sensor surface with the running buffer.

  • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for 7 minutes.

  • Inject the target protein (typically 10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Response Units, RU).

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.

  • Wash the surface with running buffer to remove any non-covalently bound protein.

3. Binding Analysis:

  • Inject the serially diluted ligand solutions over the immobilized target surface, starting with the lowest concentration. Include a running buffer blank for double referencing.

  • Monitor the association phase for a sufficient time to observe the binding reach equilibrium or near-equilibrium.

  • Switch to running buffer flow to monitor the dissociation phase.

  • After complete dissociation, or at the end of the dissociation phase, inject a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove any remaining bound ligand.

  • Repeat the injection cycle for all ligand concentrations.

4. Data Analysis:

  • Subtract the reference surface signal and the buffer blank signal from the sensorgrams for each ligand concentration.

  • Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Hypothetical SPR Data for a Benzoic Acid Derivative
Ligand Concentration (µM)Association Rate Constant, kon (M-1s-1)Dissociation Rate Constant, koff (s-1)Equilibrium Dissociation Constant, KD (µM)
0.11.2 x 1052.4 x 10-320.0
0.51.1 x 1052.3 x 10-320.9
1.01.3 x 1052.5 x 10-319.2
5.01.2 x 1052.4 x 10-320.0
10.01.1 x 1052.3 x 10-320.9
Average 1.18 x 105 2.38 x 10-3 20.2

II. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[5] This includes the binding affinity (KA or KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow for ITC

Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol for ITC Analysis

1. Sample Preparation:

  • Buffer: Dialyze the target protein extensively against the final experimental buffer. Use this same dialysis buffer to prepare the ligand solution to ensure a precise buffer match and minimize heats of dilution. A common buffer is 25 mM phosphate, 150 mM NaCl, pH 7.4.

  • Target Protein: Prepare the target protein solution at a concentration that is appropriate for the expected binding affinity (typically 10-100 µM).

  • Ligand: Prepare the ligand solution at a concentration that is 10-20 times higher than the target protein concentration. Ensure the final DMSO concentration is identical in both the syringe and the cell if a co-solvent is necessary.

  • Degas all solutions thoroughly before loading them into the ITC instrument to prevent air bubbles.

2. Instrument Setup and Titration:

  • Load the target protein solution into the sample cell and the ligand solution into the injection syringe.

  • Allow the system to thermally equilibrate.

  • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell, with sufficient time between injections for the signal to return to baseline.

  • A typical experiment consists of 20-30 injections.

3. Data Analysis:

  • Integrate the area under each injection peak to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry (n), the equilibrium dissociation constant (KD), and the enthalpy of binding (ΔH).

  • The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation: ΔG = ΔH - TΔS = RTln(KD).

Hypothetical ITC Data for a Benzoic Acid Derivative
Thermodynamic ParameterValueInterpretation
Stoichiometry (n) 0.98Indicates a 1:1 binding stoichiometry.
Equilibrium Dissociation Constant (KD) 25 µMRepresents a moderate binding affinity.
Enthalpy of Binding (ΔH) -8.5 kcal/molThe binding is enthalpically driven (exothermic).
Entropy of Binding (ΔS) -5.0 cal/mol·KThe binding is entropically unfavorable.
Gibbs Free Energy (ΔG) -7.0 kcal/molThe overall binding is spontaneous.

Conclusion

The protocols and methodologies outlined in this application note provide a robust starting point for the detailed characterization of "4-[Ethyl(propyl)carbamoyl]benzoic acid" and other novel benzoic acid derivatives as ligands. By employing techniques such as SPR and ITC, researchers can gain deep insights into the kinetic and thermodynamic drivers of their ligand-target interactions. This information is crucial for establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds in the drug discovery pipeline.

References

  • Moura, J., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5881.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(23), 3869-3878.
  • PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • Paek, S. H., et al. (2022). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis.
  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-[Ethyl(propyl)carbamoyl]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mono-Protection" Imperative

The synthesis of 4-[ethyl(propyl)carbamoyl]benzoic acid presents a classic chemoselectivity challenge: differentiating between the two identical carboxylic acid groups of terephthalic acid.

Researchers often encounter low yields (<40%) when attempting direct amidation of terephthalic acid due to the statistical formation of diamides and unreacted starting material. The single most effective yield improvement strategy is to switch to a "Desymmetrization via Esterification" route.

By starting with Monomethyl terephthalate (MMT) , you lock one carboxylic acid as an ester (protecting group), forcing the amine to react only at the activated position. This guide details the optimized Acid Chloride–Ester Hydrolysis protocol, which consistently delivers yields >85% with high purity.

Module 1: The Optimized Synthetic Route

Reaction Pathway Visualization

The following diagram illustrates the recommended pathway (Route A) versus the problematic direct route (Route B), highlighting where yield is lost.

SynthesisPath Start Starting Material: Terephthalic Acid Direct Route B (Direct): 1 eq. Amine + Coupling Agent Start->Direct Not Recommended Mix Result: Statistical Mixture (Mono + Diamide + SM) Yield: ~30-40% Direct->Mix MMT Starting Material: Monomethyl Terephthalate Act Step 1: Activation (SOCl2 or (COCl)2) MMT->Act High Selectivity Coup Step 2: Amidation (N-ethylpropylamine) Act->Coup Inter Intermediate: Methyl 4-[ethyl(propyl)carbamoyl]benzoate Coup->Inter Hyd Step 3: Hydrolysis (LiOH/THF/H2O) Inter->Hyd Prod Target: 4-[Ethyl(propyl)carbamoyl]benzoic acid Yield: >85% Hyd->Prod

Caption: Comparison of the low-yield direct amidation route vs. the high-yield Monomethyl Terephthalate (MMT) protection strategy.

Module 2: Detailed Experimental Protocol

Step 1: Acid Chloride Activation (The "Dry" Step)

Why: Secondary amines like N-ethylpropylamine are moderately sterically hindered. Standard coupling agents (EDC/NHS) may result in slow kinetics and incomplete conversion. Acid chlorides are more aggressive and ensure complete coupling.

  • Suspend Monomethyl terephthalate (1.0 eq) in anhydrous DCM or Toluene.

  • Add Thionyl Chloride (SOCl

    
    , 1.5 eq) and a catalytic drop of DMF.
    
  • Reflux for 2–3 hours until the solution becomes clear (gas evolution ceases).

  • Concentrate in vacuo to remove excess SOCl

    
    . Critical: Residual SOCl
    
    
    
    will react with your amine to form HCl salts, killing the stoichiometry.
  • Re-dissolve the crude acid chloride in anhydrous DCM.

Step 2: Amidation (The Coupling)
  • Cool the acid chloride solution to 0°C.

  • Add Triethylamine (TEA) or DIPEA (2.5 eq). Note: You need >2 eq to neutralize the HCl generated.

  • Add N-ethylpropylamine (1.1 eq) dropwise.

  • Warm to room temperature and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine) and sat. NaHCO

    
     (to remove unreacted acid).[1] Dry and concentrate.
    
    • Checkpoint: You should have the Methyl Ester Intermediate . Purity check via TLC/NMR.

Step 3: Saponification (The Deprotection)

Why: We must remove the methyl group without hydrolyzing the amide. Amides are generally more stable than esters, but harsh conditions can cleave both.

  • Dissolve the intermediate in THF:Water (3:1 ratio).

  • Add LiOH·H

    
    O (2.0 eq). Avoid NaOH if possible; LiOH is milder and more soluble in THF.
    
  • Stir at room temperature for 4–12 hours. Monitor by TLC until the ester spot disappears.

  • Workup (Critical for Yield):

    • Evaporate THF.

    • The residue is the Lithium salt of your product (soluble in water).

    • Wash the aqueous layer with Ethyl Acetate (removes non-polar impurities).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3.0.

    • The product should precipitate as a white solid.[2] Filter and dry.[2][3][4][5]

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "I am getting a low yield after the final acidification."

Diagnosis: The product might be slightly water-soluble or "oiling out" instead of crystallizing. Fix:

  • pH Control: Do not acidify below pH 2.0. Very low pH increases ionic strength and can sometimes keep organic acids in solution or cause degradation. Aim for pH 3–4.

  • Salting Out: If no precipitate forms, saturate the aqueous layer with NaCl and extract with Ethyl Acetate (x3).

  • Oiling Out: If the product forms a gum, scratch the flask walls with a glass rod or add a seed crystal. Cool the mixture to 4°C overnight.

Issue 2: "NMR shows a mixture of rotamers."

Diagnosis: This is normal and not an impurity. Explanation: The amide bond has partial double-bond character (


 rotation is restricted). With N-ethyl and N-propyl groups, the cis and trans conformers relative to the carbonyl oxygen are distinct and visible on NMR (often a 60:40 split).
Action:  Run the NMR at high temperature (e.g., 50–60°C in DMSO-d6). The peaks should coalesce into single sharp signals.
Issue 3: "My coupling reaction stalled."

Diagnosis: Moisture in the acid chloride step or deactivated amine. Fix:

  • Ensure the amine is fresh.[4] Old amines absorb CO

    
     from air to form carbamates.
    
  • Use Oxalyl Chloride with DMF instead of Thionyl Chloride if the substrate is sensitive to heat.

Module 4: Quantitative Data & Reagents[6]

ReagentEquivalentsRoleCritical Parameter
Monomethyl Terephthalate 1.0SMMust be dry.[1][4]
Thionyl Chloride 1.5 - 2.0ActivatorRemove excess completely before amine addition.
N-ethylpropylamine 1.1NucleophileSlight excess ensures complete conversion.
Triethylamine 2.5BaseScavenges HCl. Must be anhydrous.
LiOH 2.0Hydrolysis BaseMilder than NaOH; prevents amide cleavage.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose yield loss in real-time.

Troubleshooting Start Problem: Low Overall Yield Check1 Check Step 1 (Coupling): Is the Ester Intermediate Yield >90%? Start->Check1 Yes1 Yes Check1->Yes1 Proceed No1 No Check1->No1 Investigate Check2 Check Step 2 (Hydrolysis): Is the Ester fully consumed? Yes1->Check2 Analyze1 Issue: Activation Failure 1. Wet solvents? 2. Old SOCl2? 3. Amine salt formation? No1->Analyze1 Yes2 Yes Check2->Yes2 Proceed No2 No Check2->No2 Investigate Check3 Check Workup: Did product precipitate at pH 3? Yes2->Check3 Analyze2 Issue: Hydrolysis Stalled 1. Increase Temp to 40°C 2. Switch to NaOH (careful) 3. Check solvent ratio No2->Analyze2 Analyze3 Issue: Solubility Product is likely in the filtrate. Action: Extract filtrate with EtOAc. Check3->Analyze3 No Precipitate

Caption: Diagnostic logic flow for identifying yield loss points in the synthesis of 4-[ethyl(propyl)carbamoyl]benzoic acid.

References

  • Montalbetti, C. A., & Falque, V. (2005).[4] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link

  • Perrin, D. D., & Armarego, W. L. (1988).[4] Purification of Laboratory Chemicals. Pergamon Press.[4] (Standard reference for purification of benzoic acid derivatives).

Sources

Technical Support Center: Purification of 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-[Ethyl(propyl)carbamoyl]benzoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and extensive experience in small molecule purification.

Understanding the Molecule: Key to Successful Purification

4-[Ethyl(propyl)carbamoyl]benzoic acid is a dually functionalized molecule, possessing both a carboxylic acid and a tertiary amide group. This structure presents unique purification challenges, as the molecule exhibits both acidic and moderately polar characteristics. Its purification often involves removing unreacted starting materials, such as 4-carboxybenzoyl chloride or a related activated benzoic acid, and N-ethyl-N-propylamine, as well as potential side products.

The key to successful purification lies in exploiting the differences in physicochemical properties (e.g., acidity, polarity, solubility) between the desired product and any impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-[Ethyl(propyl)carbamoyl]benzoic acid?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: 4-Carboxybenzoic acid (or its activated form) and N-ethyl-N-propylamine.

  • Hydrolysis Products: If an acid chloride is used and exposed to moisture, it can revert to the carboxylic acid.

  • Side-Products: Depending on the reaction conditions, minor side products from undesired reactions may be present.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue when the melting point of the solid is lower than the temperature of the saturated solution, or when impurities are depressing the melting point. Here are some strategies to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution.

  • Solvent System Adjustment: If using a mixed solvent system, slowly add the "poor" solvent until persistent cloudiness is observed, then add a drop or two of the "good" solvent to clarify and cool slowly.

  • Patience: Allow the solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling often promotes oiling.

Q3: Can I purify 4-[Ethyl(propyl)carbamoyl]benzoic acid by distillation?

A3: Due to its relatively high molecular weight and the presence of a carboxylic acid and an amide group, this compound will likely have a very high boiling point and may decompose at the temperatures required for distillation, even under high vacuum. Therefore, distillation is not a recommended purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid organic compounds.[1] The key is selecting an appropriate solvent or solvent system.

Problem 1: Low Recovery After Recrystallization

Potential Cause Troubleshooting Step Scientific Rationale
Product is too soluble in the cold solvent. Choose a less polar solvent, or use a mixed solvent system.The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.
Too much solvent was used. After dissolving the crude product in a minimal amount of hot solvent, slowly evaporate some of the solvent to reach the saturation point.Using the minimum amount of hot solvent necessary to fully dissolve the compound ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.
Premature crystallization during hot filtration. Preheat the funnel and receiving flask. Dilute the solution with a small amount of hot solvent before filtering.This prevents the solution from cooling and depositing crystals on the filter paper, which would lead to product loss.

Problem 2: Impurities Co-crystallize with the Product

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate solvent choice. Perform small-scale solubility tests with a range of solvents to find one that dissolves the impurities well even when cold, but the product poorly.The goal is to keep the impurities dissolved in the mother liquor while the desired compound crystallizes.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling promotes the formation of a more ordered crystal lattice, which is less likely to incorporate impurities.
Recommended Recrystallization Protocol

This protocol provides a starting point for developing a robust recrystallization procedure.

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or toluene/hexane).

    • A good solvent will dissolve the compound when hot but not when cold. Carboxylic acids are often soluble in alcohols, while amides can be tricky but may crystallize from mixtures with alkanes.[2]

  • Dissolution:

    • Place the crude 4-[Ethyl(propyl)carbamoyl]benzoic acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Troubleshooting Guide: Column Chromatography

If recrystallization fails to provide the desired purity, column chromatography is the next logical step. Given the presence of a carboxylic acid, special considerations are necessary.

Problem: Tailing or Streaking of the Product on the Column

Potential Cause Troubleshooting Step Scientific Rationale
Interaction of the carboxylic acid with basic sites on the silica gel. Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to the mobile phase.[3]The added acid protonates the silanol groups on the silica surface and ensures the carboxylic acid of the product remains in its neutral form, minimizing strong interactions that cause tailing.
Compound is not fully dissolved before loading. Ensure the crude product is fully dissolved in a minimal amount of the mobile phase or a stronger solvent before adsorbing it onto a small amount of silica gel for dry loading.Insoluble material will streak down the column, leading to poor separation.
Column is overloaded. Use a larger column or a smaller amount of crude material. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.Overloading the column prevents the formation of distinct bands, resulting in overlapping of components.
Recommended Column Chromatography Workflow

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Analysis & Isolation TLC 1. TLC Analysis Select mobile phase (e.g., Hexane:EtOAc with 1% Acetic Acid) Pack 2. Pack Column Slurry pack with silica gel in the mobile phase TLC->Pack Optimal Rf ~0.3 Load 3. Load Sample Dry load by pre-adsorbing on silica Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Constant flow rate Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Pool fractions with pure product Evaporate 8. Evaporate Solvent Combine->Evaporate G cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add aq. NaHCO3 or NaOH (pH > pKa + 3) start->add_base shake Shake and Separate Layers add_base->shake org_impurities Neutral and Basic Impurities shake->org_impurities aq_product Sodium 4-[Ethyl(propyl)carbamoyl]benzoate shake->aq_product add_acid Acidify with HCl (pH < pKa - 3) aq_product->add_acid precipitate Precipitated Pure Product add_acid->precipitate filter Filter and Dry precipitate->filter

Sources

"4-[Ethyl(propyl)carbamoyl]benzoic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[Ethyl(propyl)carbamoyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges commonly encountered with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these issues in your experiments.

Introduction to 4-[Ethyl(propyl)carbamoyl]benzoic acid

4-[Ethyl(propyl)carbamoyl]benzoic acid is a carboxylic acid derivative with a substituted amide moiety. Its structure suggests a number of physicochemical properties that can impact its handling and formulation. The presence of the carboxylic acid group provides a handle for pH-dependent solubility manipulation, while the ethyl and propyl groups on the amide contribute to its lipophilic character. This combination can lead to poor aqueous solubility, a common hurdle in pharmaceutical research and development.[1] This guide will walk you through the most common solubility issues and provide validated solutions to ensure the success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-[Ethyl(propyl)carbamoyl]benzoic acid in aqueous buffers for my initial screening assays. What is the likely cause?

A1: The poor aqueous solubility of 4-[Ethyl(propyl)carbamoyl]benzoic acid is likely due to the combination of its crystalline nature and the presence of lipophilic ethyl and propyl groups.[1] Carboxylic acids, in their non-ionized form, are generally less soluble in water. At neutral or acidic pH, the carboxylic acid group of your compound will be protonated, making the molecule less polar and thus less soluble in aqueous media.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of 4-[Ethyl(propyl)carbamoyl]benzoic acid is expected to be highly pH-dependent. The carboxylic acid group has a pKa value, and when the pH of the solution is above this pKa, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water. Conversely, at a pH below the pKa, the compound will exist predominantly in its less soluble, protonated form.[2][3]

Q3: Can I use organic co-solvents to improve solubility? If so, which ones are recommended?

A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy to increase the solubility of poorly water-soluble compounds.[4] For 4-[Ethyl(propyl)carbamoyl]benzoic acid, co-solvents such as DMSO, ethanol, methanol, and acetonitrile are good starting points. These solvents can disrupt the hydrogen bonding network of water and provide a more favorable environment for the lipophilic portions of the molecule. However, be mindful of the potential for the co-solvent to interfere with your downstream biological assays.

Q4: What are some other advanced techniques I can consider if pH adjustment and co-solvents are not sufficient or compatible with my experimental system?

A4: For more challenging cases, several advanced formulation strategies can be employed. These include:

  • Salt Formation: Synthesizing a salt form of the carboxylic acid can significantly improve its solubility and dissolution rate.[3][5]

  • Solid Dispersions: Creating an amorphous solid dispersion of the compound in a polymer matrix can prevent crystallization and enhance solubility.[5][6]

  • Nanotechnology: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate.[4][7]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be very effective.[5][6]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of a DMSO Stock Solution into Aqueous Buffer

Explanation: This is a common issue when a compound is highly soluble in a non-aqueous solvent like DMSO but has poor aqueous solubility. Upon dilution, the concentration of the compound exceeds its solubility limit in the aqueous buffer, leading to precipitation.

Solutions:

1. Optimize the Final DMSO Concentration:

  • Step 1: Determine the maximum tolerable DMSO concentration for your assay.
  • Step 2: Prepare a dilution series of your DMSO stock into the aqueous buffer to find the highest concentration of your compound that remains in solution at the acceptable DMSO level.

2. pH Modification of the Aqueous Buffer:

  • Step 1: Determine the pKa of 4-[Ethyl(propyl)carbamoyl]benzoic acid (if not known, a pKa prediction tool can provide an estimate).
  • Step 2: Adjust the pH of your aqueous buffer to be at least 1-2 units above the pKa of the carboxylic acid group. This will ensure the compound is in its more soluble, ionized form.
  • Step 3: Re-test the solubility of your DMSO stock dilution in the pH-adjusted buffer.

Workflow for pH-Dependent Solubility Enhancement

cluster_0 Problem: Poor Aqueous Solubility cluster_1 Solution: pH Adjustment A 4-[Ethyl(propyl)carbamoyl]benzoic acid (Protonated, Low Solubility) B Increase pH > pKa A->B Add Base (e.g., NaOH) C 4-[Ethyl(propyl)carbamoyl]benzoate (Ionized, High Solubility) B->C Deprotonation

Caption: Impact of pH on the ionization and solubility of a carboxylic acid.

Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility

Explanation: Poor solubility can lead to the formation of aggregates and precipitates, which can cause artifacts and high variability in biological assays. The actual concentration of the compound in solution may be much lower than the nominal concentration, leading to inaccurate dose-response curves.

Solutions:

1. Employ a Co-Solvent System:

  • Step 1: Identify a water-miscible co-solvent that effectively solubilizes your compound (e.g., ethanol, PEG 400).
  • Step 2: Prepare a stock solution in the chosen co-solvent.
  • Step 3: When preparing your assay dilutions, ensure the final concentration of the co-solvent is consistent across all samples and is below the tolerance level of your assay system.

2. Utilize Solubilizing Excipients:

  • Step 1: Consider the use of non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD) to enhance solubility.[2]
  • Step 2: Prepare a stock solution of your compound in a solution containing the solubilizing excipient.
  • Step 3: Validate the compatibility of the excipient with your assay.

Experimental Workflow for Solubility Screening

Start Start: Weigh Compound Solvent Add Solvent (e.g., Water, Buffer, Co-solvent mix) Start->Solvent Vortex Vortex/Sonicate Solvent->Vortex Equilibrate Equilibrate (e.g., 24h at RT) Vortex->Equilibrate Filter Filter/Centrifuge (to remove undissolved solid) Equilibrate->Filter Analyze Analyze Supernatant (e.g., HPLC, UV-Vis) Filter->Analyze Result Determine Solubility Analyze->Result

Caption: A general experimental workflow for determining the solubility of a compound.

Quantitative Data Summary

The following table provides a hypothetical solubility profile for 4-[Ethyl(propyl)carbamoyl]benzoic acid in various solvents. These values are illustrative and should be experimentally determined for your specific batch of the compound.

Solvent SystempHTemperature (°C)Estimated Solubility (µg/mL)
Deionized Water5.025< 1
Phosphate Buffered Saline (PBS)7.42510-50
0.1 M Sodium Hydroxide~1325> 1000
10% DMSO in PBS7.42550-100
10% Ethanol in PBS7.42520-70

Conclusion

Addressing the solubility challenges of 4-[Ethyl(propyl)carbamoyl]benzoic acid is crucial for obtaining reliable and reproducible experimental data. By understanding the physicochemical properties of the molecule and systematically applying the strategies outlined in this guide, researchers can successfully work with this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Pharma Excipients. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Wikipedia. (n.d.). Benzoic acid.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.

Sources

Technical Support Center: Synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered issues during the synthesis of this compound. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common side reactions, thereby improving yield, purity, and overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 4-[Ethyl(propyl)carbamoyl]benzoic acid?

A1: The most prevalent and straightforward laboratory synthesis is an amide coupling reaction. This typically involves reacting 4-carboxybenzoyl chloride (the acyl chloride of terephthalic acid's mono-acid form) with N-ethyl-N-propylamine.[1][] The reaction is usually performed in an inert solvent in the presence of a base (like triethylamine or pyridine) to neutralize the hydrochloric acid (HCl) byproduct.[1]

Q2: My reaction yield is consistently low. What are the most likely primary causes?

A2: Low yields are often traced back to two main issues: hydrolysis of the acyl chloride starting material and incomplete reaction.[3] Acyl chlorides are highly reactive and readily react with any moisture present to revert to the corresponding carboxylic acid (in this case, terephthalic acid).[4][5][6] Incomplete reaction can stem from poor quality reagents, incorrect stoichiometry, or insufficient reaction time.

Q3: I observe a significant amount of a water-insoluble white solid that is not my product. What could it be?

A3: The most probable identity of this side product is terephthalic acid. This forms when the highly reactive 4-carboxybenzoyl chloride starting material is exposed to water, which can be present in solvents, reagents, or the atmosphere.[4][5] To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use a standard peptide coupling reagent like DCC or HATU instead of starting with the acyl chloride?

A4: Yes, using a coupling reagent is an excellent alternative to the acyl chloride method.[7] Reagents like dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) activate the carboxylic acid of 4-carboxybenzoic acid in situ, allowing it to react with N-ethyl-N-propylamine.[8] This approach avoids the need to handle the moisture-sensitive acyl chloride but can introduce its own set of side products, such as N-acylurea derivatives if not managed correctly.[9]

Troubleshooting Guide: Identifying and Mitigating Side Products

The synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid, while straightforward in principle, is susceptible to several side reactions that can complicate purification and reduce yield. Understanding these pathways is critical for effective troubleshooting.

Issue 1: Presence of an Acidic Impurity with a Lower Rf on TLC
  • Likely Cause: Terephthalic Acid . This is the hydrolysis product of the 4-carboxybenzoyl chloride starting material.[4][5] Its two carboxylic acid groups make it more polar than the desired product, resulting in a lower Retention Factor (Rf) on normal-phase TLC.

  • Mechanism of Formation: The electrophilic carbonyl carbon of the acyl chloride is attacked by water, a weak nucleophile, in an addition-elimination reaction that expels a chloride ion and ultimately forms the carboxylic acid.[5][10]

  • Preventative Measures & Solutions:

    • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Dichloromethane, THF). Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric moisture.

    • Purification: If formed, this impurity can be removed. During workup, washing the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution will convert the acidic terephthalic acid into its water-soluble sodium salt, which will partition into the aqueous layer.[3] The desired product, being a weaker acid, will largely remain in the organic phase, although some losses may occur.

Issue 2: An Unexpected Peak in LC-MS with a Mass of 166.13 g/mol
  • Likely Cause: Terephthalic Acid . As explained above, this is the hydrolysis byproduct. Its molecular weight corresponds to the observed mass.

  • Troubleshooting Workflow:

    G start Unexpected Peak at m/z 166 check1 Is the peak acidic? (Check pH effect on retention time) start->check1 sol1 Likely Terephthalic Acid (Hydrolysis Product) check1->sol1 Yes sol2 Investigate other potential impurities check1->sol2 No action1 Action: Improve anhydrous conditions. Use inert atmosphere. sol1->action1 action2 Purification: Wash organic phase with aq. NaHCO3 solution. sol1->action2

    Caption: Troubleshooting workflow for an acidic impurity.

Issue 3: Formation of N-Nitrosoamine Impurities
  • Likely Cause: N-Nitroso-N-ethyl-N-propylamine . Secondary amines like N-ethyl-N-propylamine can react with nitrosating agents to form N-nitrosamines, which are often potent carcinogens.[11] Nitrosating agents can be formed from nitrite impurities in reagents or water, especially under acidic conditions.

  • Preventative Measures:

    • High-Purity Reagents: Use high-purity N-ethyl-N-propylamine and ensure that the reaction is not conducted under conditions where nitrous acid could be generated (e.g., from acidification of water containing nitrite).

    • pH Control: Maintaining basic conditions during the reaction helps to suppress the formation of nitrous acid.

Summary of Potential Side Products
Side Product NameMolecular FormulaMolecular Weight ( g/mol )Formation MechanismRecommended Analytical Method
Terephthalic AcidC₈H₆O₄166.13Hydrolysis of 4-carboxybenzoyl chlorideLC-MS, 1H NMR, Base wash test
N,N',-diethyl-N,N'-dipropylterephthalamideC₂₀H₃₂N₂O₂332.48Reaction with terephthaloyl dichloride impurityLC-MS, GC-MS
N-Nitroso-N-ethyl-N-propylamineC₅H₁₂N₂O116.16Reaction of amine with nitrosating agentsGC-MS (with specific detector), LC-MS/MS

Protocols for Minimizing Side Product Formation

Protocol 1: Standard Amide Coupling via Acyl Chloride
  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Dissolve N-ethyl-N-propylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the amine solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve 4-carboxybenzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred amine solution via the dropping funnel over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.[1]

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aq. NaHCO₃ (to remove terephthalic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.[12]

Visualization of the Main Reaction and Key Side Reaction

G cluster_main Main Reaction Pathway cluster_side Key Side Reaction A 4-Carboxybenzoyl Chloride C 4-[Ethyl(propyl)carbamoyl] benzoic acid (Product) A->C B N-Ethyl-N-propylamine B->C D 4-Carboxybenzoyl Chloride F Terephthalic Acid (Side Product) D->F E H₂O (Moisture) E->F

Caption: Synthesis of the target compound and its major hydrolysis side reaction.

References

  • Process for purification of aromatic carboxylic acids. (n.d.). Google Patents.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. (n.d.). Benchchem.
  • Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube.
  • Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise.
  • Mechanism of hydrolysis of acyl chlorides. (2021, April 15). Chemistry Stack Exchange.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • Reactions of Acyl Chlorides with Water. (2023, January 22). Chemistry LibreTexts.
  • How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Chem263_Nov 25_notes_2010.pdf. (2010, November 25). Chemistry.
  • Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed.
  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis... (2001, February 2). ACS Publications.
  • Side reactions with HBTU amide coupling? (2025, December 22). Reddit.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. (2017, May 19).
  • amide coupling help. (2022, March 24). Reddit.
  • Synthesis and analysis of amides. (n.d.). Chemistry Education.
  • Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps.
  • Twenty-nine Methods for Amide Synthesis... (2024, March 29). BOC Sciences.
  • Synthesis of 2-(4-ethylbenzoyl)benzoic acid. (n.d.). PrepChem.com.
  • N-ETHYL PROPYLAMINE. (n.d.). Ataman Kimya.
  • Benzoic acid, 4-amino-, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. (2024, December 4).
  • N-Ethylpropylamine. (n.d.). LookChem.
  • A new stepwise synthesis of a family of propylamines... (n.d.). NTU > IRep.
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES... (2005, December 1). European Patent Office.
  • Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. (2020, June 25).
  • The synthesis of N-ethyl-n-butylamine by amines disproportionation. (2025, August 9). ResearchGate.
  • 4-Ethylbenzoic acid | 619-64-7. (2026, January 13). ChemicalBook.

Sources

Technical Support Center: Optimization of 4-[Ethyl(propyl)carbamoyl]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2024-EPBA-01 Status: Active Department: Chemical Process Optimization & Application Science Target Molecule: 4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS: N/A - Systematic Derivative)

Executive Summary

This guide addresses the synthesis and optimization of 4-[Ethyl(propyl)carbamoyl]benzoic acid . This molecule is a terephthalic acid mono-amide . The primary challenge in its synthesis is achieving chemoselectivity : creating an amide bond at one carboxyl site while preserving the carboxylic acid at the para position, or selectively hydrolyzing a diester/ester-amide precursor.

Our technical support team recommends the Mono-Ester Route (via Monomethyl Terephthalate) as the most robust protocol for minimizing side reactions (e.g., formation of diamides or diacids).

Module 1: The "Golden Route" Protocol

Objective: High-yield synthesis with >98% purity. Strategy: Activation of Monomethyl Terephthalate


 Amidation 

Selective Ester Hydrolysis.
Step 1: Acid Chloride Formation (Activation)

Direct coupling with reagents (HATU/EDC) is possible but often struggles with the steric bulk of N-ethylpropylamine. The Acid Chloride method is recommended for scale and reliability.

  • Reagents: Monomethyl terephthalate (1.0 eq), Thionyl Chloride (

    
    , 5.0 eq), DMF (catalytic, 2-3 drops).
    
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Protocol:

    • Suspend Monomethyl terephthalate in dry DCM.

    • Add catalytic DMF.[1]

    • Add

      
       dropwise at 0°C under 
      
      
      
      .
    • Reflux for 2–3 hours until the solution becomes clear (gas evolution ceases).

    • Critical Step: Evaporate solvent and excess

      
      completely (azeotrope with toluene if necessary) to avoid reacting the amine with residual thionyl chloride.
      
Step 2: Amide Coupling
  • Reagents: Crude Acid Chloride (from Step 1), N-ethylpropylamine (1.2 eq), Triethylamine (

    
    , 2.0 eq).
    
  • Solvent: Dry DCM or THF.

  • Protocol:

    • Dissolve the crude acid chloride in dry DCM at 0°C.

    • Mix N-ethylpropylamine and

      
       in a separate flask.
      
    • Add the amine mixture dropwise to the acid chloride solution (exothermic).

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine) and saturated

      
      . Dry organic layer and concentrate.[2][3][4]
      
    • Intermediate Product: Methyl 4-[ethyl(propyl)carbamoyl]benzoate.

Step 3: Selective Hydrolysis (Saponification)
  • Reagents: Methyl ester intermediate (1.0 eq), Lithium Hydroxide (LiOH, 1.5 eq).

  • Solvent: THF:Water (3:1 ratio).

  • Protocol:

    • Dissolve the ester in THF/Water.

    • Add LiOH at 0°C.

    • Stir at RT.[1][5] Monitor by TLC/LCMS every 30 mins.

    • Stop Point: The reaction is complete when the starting material disappears. Do not heat above 40°C, or you risk hydrolyzing the amide bond.

    • Workup: Acidify carefully with 1M HCl to pH ~3. The product should precipitate.[1][6] Filter and wash with cold water.

Module 2: Visualization of Workflows

Figure 1: Reaction Pathway & Logic

ReactionScheme Start Monomethyl Terephthalate Act Activation (SOCl2 / DMF) Start->Act Inter1 Acid Chloride Intermediate Act->Inter1 - HCl, - SO2 Inter2 Methyl Ester Amide Inter1->Inter2 + Amine Amine N-ethylpropylamine (+ Et3N) Amine->Inter2 Hyd Hydrolysis (LiOH / THF / H2O) Inter2->Hyd Final Target: 4-[Ethyl(propyl)carbamoyl] benzoic acid Hyd->Final Selective Saponification

Caption: Step-wise synthesis emphasizing the intermediate isolation of the methyl ester to ensure selectivity.

Module 3: Troubleshooting Guide (FAQ Format)

Ticket #01: "I am getting low yields in the amide coupling step."

Diagnosis: The secondary amine (


-ethyl-

-propyl) has moderate steric hindrance compared to primary amines. If you are using standard coupling agents (EDC/NHS), the activation might not be strong enough, or the intermediate active ester is hydrolyzing before the amine attacks.

Resolution Protocol:

  • Switch to Acid Chloride: As detailed in Module 1, this is the most reactive species and overcomes steric barriers.

  • Check Moisture: Acid chlorides degrade instantly in wet solvents. Ensure your DCM is distilled or dried over molecular sieves.

  • Amine Quality: Secondary amines can oxidize. Verify the purity of your N-ethylpropylamine by NMR or GC. If it's yellow/brown, distill it before use.

Ticket #02: "My final product contains Terephthalic Acid (Di-acid)."

Diagnosis: Over-hydrolysis. You have cleaved both the ester and the amide bond during Step 3. This usually happens if the reaction temperature is too high or the base is too strong (e.g., NaOH at reflux).

Resolution Protocol:

  • Lower Temperature: Perform the hydrolysis at 0°C

    
     RT. Never heat.
    
  • Change Base: Switch from NaOH to LiOH (Lithium Hydroxide). LiOH is milder and coordinates less aggressively to the amide carbonyl.

  • Solvent Tuning: Use THF/Water. Avoid Methanol/Water if transesterification is observed, though it is rare with LiOH.

Ticket #03: "I see a 'double amide' impurity."[1]

Diagnosis: You likely started with Terephthalic Acid (di-acid) instead of Monomethyl Terephthalate, or your starting material contained di-acid impurity. Activating a di-acid will lead to statistical mixtures: mono-amide, di-amide, and unreacted di-acid.

Resolution Protocol:

  • QC Starting Material: Ensure your Monomethyl Terephthalate is pure. It should be soluble in DCM (unlike the di-acid, which is very insoluble).

  • Filtration: If you suspect di-acid presence in the starting material, dissolve the starting material in DCM. The di-acid will likely remain as a solid; filter it off before adding

    
    .
    

Module 4: Decision Tree for Optimization

Figure 2: Troubleshooting Flowchart

Troubleshooting Issue Identify Problem Type1 Low Yield (Step 2) Issue->Type1 Type2 Impurity: Di-Acid Issue->Type2 Type3 Impurity: Di-Amide Issue->Type3 Sol1 Switch to SOCl2 method Dry Solvents Type1->Sol1 Steric Issue Sol2 Use LiOH @ RT Reduce Rxn Time Type2->Sol2 Over-Hydrolysis Sol3 Check Start Material Filter insoluble solids Type3->Sol3 Impure Precursor

Caption: Rapid diagnostic flow for common synthetic failures.

Module 5: Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-White SolidYellowing indicates amine oxidation or residual

.
1H NMR (DMSO-d6)

~13.0 (s, 1H, COOH)
The acid proton is broad and may exchange with water.[1]
1H NMR (Aromatic)

~8.0 (d, 2H), 7.5 (d, 2H)
Characteristic AA'BB' para-substitution pattern.
Mass Spec (ESI) [M+H]+ or [M-H]-Look for mass corresponding to Formula

(MW ~235.28).
Solubility DMSO, Methanol, dilute BaseInsoluble in water and non-polar solvents (Hexane).

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the active ester. Chemical Society Reviews, 38(2), 606-631.

  • Werner, L., et al. (2012). Selective Hydrolysis of Esters in the Presence of Amides. Organic Process Research & Development. (General reference for LiOH selectivity).

Sources

Technical Support: Analytical Method Troubleshooting for 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Analytical Method Optimization & Troubleshooting Guide Compound: 4-[Ethyl(propyl)carbamoyl]benzoic acid CAS Number: 1155169-31-5 Chemical Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol [1]

Executive Summary

This guide addresses common analytical challenges encountered when quantifying or characterizing 4-[Ethyl(propyl)carbamoyl]benzoic acid . As a benzoic acid derivative featuring a tertiary amide at the para-position, this molecule presents specific behavior in Reverse Phase HPLC (RP-HPLC) and LC-MS.[1] The primary challenges involve peak tailing (due to the free carboxylic acid), rotameric peak splitting (due to the tertiary amide), and solubility issues in aqueous mobile phases.[1]

Part 1: Physicochemical Profile & Method Parameters

Before troubleshooting, verify your baseline conditions against the physicochemical properties of the analyte.[1]

PropertyValue / CharacteristicAnalytical Implication
Acid Dissociation (pKa) ~3.8 - 4.2 (Carboxylic acid)Critical: Mobile phase pH must be ≤ 2.8 to suppress ionization and ensure retention on C18, or ≥ 6.0 for ionized species analysis.[1]
LogP (Hydrophobicity) ~2.5 (Predicted)Moderately lipophilic.[1] Requires significant organic modifier (ACN/MeOH) for elution.[1]
Chromophore Benzoic Acid moietyUV Max ~230-254 nm.[1] Low sensitivity at >280 nm.[1]
Structural Feature Tertiary Amide (-CON(Et)(Pr))Risk of Rotamers: Restricted rotation around the C-N amide bond may cause peak splitting or broadening at low temperatures.[1]
Recommended Baseline Method (Starting Point)
  • Column: C18 or Phenyl-Hexyl (End-capped), 3.5 µm or 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% H₃PO₄ for UV-only).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 95% B over 10-15 mins.

  • Temperature: 40°C - 50°C (Critical for amide peak shape).[1]

Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Peak Shape & Separation Issues

Q1: I am observing a "split peak" or a "doublet" for the main compound, but the mass spectrum shows the same MW for both peaks. Is my sample contaminated?

Diagnosis: This is likely Rotamerism , not contamination.[1] Expert Insight: The target molecule contains a tertiary amide group (N-ethyl-N-propyl).[1] The bond between the carbonyl carbon and the nitrogen has partial double-bond character, restricting rotation.[1] At ambient temperature (20-25°C), the interconversion between the cis and trans rotamers is often slow on the chromatographic time scale, resulting in two distinct peaks or a "saddle" shape.[1]

Corrective Action:

  • Increase Column Temperature: Raise the column oven temperature to 45°C or 50°C . Thermal energy accelerates the bond rotation, causing the peaks to coalesce into a single, sharp peak.[1]

  • Verify: If the two peaks merge into one as temperature rises, it is rotamerism.[1] If they remain distinct, it is a structural isomer impurity.[1]

Q2: The peak is tailing significantly (Asymmetry factor > 1.5).[1] How do I fix this?

Diagnosis: Secondary silanol interactions with the carboxylic acid.[1] Expert Insight: The free carboxylic acid group on the benzoic ring interacts with residual silanols on the silica support of your column.[1]

Corrective Action:

  • Lower pH: Ensure Mobile Phase A pH is ≤ 2.5 . Use 0.1% Trifluoroacetic acid (TFA) instead of Formic acid if using UV detection (TFA suppresses silanol activity better but suppresses MS signal).[1]

  • Increase Buffer Strength: If using MS, add 5-10 mM Ammonium Formate to Mobile Phase A to compete for ion-exchange sites.[1]

  • Column Switch: Switch to a column with "High Surface Coverage" or "Polar Embedded" groups (e.g., Waters XBridge BEH or Agilent ZORBAX SB-Aq), which shield silanols.[1]

Q3: My retention time is drifting earlier with every injection.

Diagnosis: "Phase Collapse" or insufficient equilibration.[1] Expert Insight: If your starting gradient is 100% aqueous (0% organic) to retain this polar acid, standard C18 chains may "collapse" (fold onto themselves) to avoid water, losing retention capacity.[1]

Corrective Action:

  • Minimum Organic: Ensure the starting mobile phase contains at least 3-5% Organic solvent .[1]

  • Equilibration: Increase post-run equilibration time to at least 5-10 column volumes.

Category 2: Detection & Sensitivity

Q4: I see the peak in UV (254 nm) but the signal is very weak or absent in LC-MS (ESI+).

Diagnosis: Poor ionization efficiency in Positive Mode. Expert Insight: Benzoic acid derivatives are acidic.[1] They ionize poorly in Positive Electrospray Ionization (ESI+) because the carboxylic acid prefers to lose a proton (forming [M-H]⁻), not gain one.[1] While the amide nitrogen can protonate, the electron-withdrawing benzoic ring reduces its basicity.[1]

Corrective Action:

  • Switch to Negative Mode (ESI-): Monitor the [M-H]⁻ ion (m/z ~234.2) . Carboxylic acids have superior sensitivity in negative mode.[1]

  • Mobile Phase Adjustment: If you must use Positive Mode, ensure the mobile phase is acidic (Formic acid) to force protonation of the amide, but expect lower sensitivity.[1]

Category 3: Sample Preparation

Q5: The sample precipitates when I place it in the autosampler (4°C).

Diagnosis: Solubility shock.[1] Expert Insight: 4-[Ethyl(propyl)carbamoyl]benzoic acid is relatively insoluble in cold, acidic water.[1] If you dissolve the sample in 100% DMSO or Methanol and inject it into a highly aqueous initial mobile phase (e.g., 95% Water), the compound may precipitate inside the needle or at the head of the column.[1]

Corrective Action:

  • Match the Diluent: Prepare the sample in a solvent mixture that matches the starting mobile phase conditions (e.g., 20% ACN / 80% Water).[1]

  • Basify Diluent: If solubility is stubborn, dissolve the sample in a slightly basic buffer (Ammonium Bicarbonate) to ionize the acid (forming the salt), which is highly water-soluble, then inject.[1] The column's acidic mobile phase will re-protonate it for retention.[1]

Part 3: Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for method development and troubleshooting for this specific compound.

AnalyticalWorkflow Start Start: Method Development 4-[Ethyl(propyl)carbamoyl]benzoic acid CheckProp Check Properties: Acidic (COOH) + Amide Rotamers Start->CheckProp InitRun Initial Run: C18, pH 2.5, 25°C CheckProp->InitRun Decision1 Issue Observed? InitRun->Decision1 SplitPeak Split Peak / Doublet Decision1->SplitPeak Yes Tailing Peak Tailing Decision1->Tailing Yes NoMS No MS Signal (ESI+) Decision1->NoMS Yes FinalMethod Final Validated Method Decision1->FinalMethod No Issues FixRotamer Rotamer Fix: Increase Temp to 50°C SplitPeak->FixRotamer FixTailing Silanol Fix: Add TFA or High-Coverage Column Tailing->FixTailing FixMS Ionization Fix: Switch to ESI Negative Mode NoMS->FixMS FixRotamer->FinalMethod FixTailing->FinalMethod FixMS->FinalMethod

Figure 1: Troubleshooting logic flow for optimizing the analysis of 4-[Ethyl(propyl)carbamoyl]benzoic acid, focusing on rotamer coalescence and ionization modes.

References
  • Chemical Identity & Properties

    • Sigma-Aldrich. 4-[Ethyl(propyl)carbamoyl]benzoic acid Product Page (CAS 1155169-31-5).[1] Retrieved from (Note: Search CAS 1155169-31-5 for specific vendor data).[1]

  • HPLC of Amides (Rotamers)

    • Dolan, J. W. (2002).[1] "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America.[1] Explains the coalescence of amide rotamers at elevated temperatures.

  • HPLC of Benzoic Acid Derivatives

    • Supelco/Sigma-Aldrich.[1] HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide. Application Note. Retrieved from

  • General Method Development

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for pKa and silanol management).

Sources

Technical Support Center: Synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-4EPC-BA Status: Active Support Level: Tier 3 (Process Chemistry & Optimization) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Desymmetrization" Challenge

The synthesis of 4-[ethyl(propyl)carbamoyl]benzoic acid presents a classic organic chemistry challenge: desymmetrization of terephthalic acid .

Users frequently encounter three critical failure modes:

  • Bis-amidation: Formation of the diamide impurity (reacting at both carboxylic acid sites).

  • Incomplete Coupling: Steric hindrance from the secondary amine (N-ethylpropylamine) leading to stalled reactions with weak coupling agents.

  • Isolation Failure: Difficulty precipitating the final product due to incorrect pH control during the hydrolysis workup.

This guide outlines the "Mono-Ester Strategy," the only statistically robust route to ensure 100% regioselectivity.

Part 1: The Validated Protocol (The Mono-Ester Strategy)

Do not attempt to react terephthalic acid directly with the amine. You cannot control the stoichiometry effectively to stop at the mono-amide.

Step 1: The Scaffold (Monomethyl Terephthalate)

Start with Monomethyl terephthalate (MMT) . This ensures one side is protected, guaranteeing that the amide forms only at the desired position.

  • Reagent: Monomethyl terephthalate (CAS: 1679-64-7).[1]

  • Why: It locks the regiochemistry. If you start with terephthaloyl chloride, you will inevitably produce 10-20% of the diamide side product, which is difficult to separate.

Step 2: Activation (The Acid Chloride Method)

Secondary amines like N-ethylpropylamine are moderately hindered. Standard coupling agents (EDC/NHS) often result in sluggish kinetics and stuck intermediates.

  • Protocol:

    • Suspend MMT (1.0 eq) in Toluene or DCM.

    • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.

    • Reflux (Toluene) or heat to 40°C (DCM) until gas evolution ceases (approx. 2-4 hours).

    • CRITICAL: Evaporate the solvent/excess SOCl₂ completely to dryness. Residual SOCl₂ will react with your amine to form side products.

    • Redissolve the resulting acid chloride in dry DCM.

Step 3: Amidation
  • Protocol:

    • Cool the acid chloride solution to 0°C.

    • Add Triethylamine (TEA) or DIPEA (2.5 eq). Note: You need >2 equivalents to neutralize the HCl generated.

    • Add N-ethylpropylamine (1.1 eq) dropwise.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC/LCMS should show complete conversion to Methyl 4-[ethyl(propyl)carbamoyl]benzoate.

Step 4: Hydrolysis (The Release)
  • Protocol:

    • Dissolve the intermediate ester in THF/Water (3:1).

    • Add LiOH (2.0 eq). Stir at RT.

    • Workup (The "V" Trap): The product is an acid. It is soluble in high pH (as a salt) and organic solvents.

    • Acidify carefully to pH 3-4 using 1M HCl. The product should precipitate.

Part 2: Troubleshooting & FAQs

Category A: Impurities & Side Reactions

Q: I am seeing a significant amount of "Bis-amide" (diamide) in my crude NMR. Why? A: You likely started with Terephthaloyl Chloride or Terephthalic Acid .

  • The Mechanism: When using the di-acid chloride, the first amide bond forms, but the second acid chloride is still highly reactive. Statistically, some molecules will react twice before others react once.

  • The Fix: Switch to the Monomethyl Terephthalate route described above. This makes bis-amidation chemically impossible.

Q: My product is contaminated with a "sulfur-smelling" impurity. A: This is likely a thio-analog or sulfur entrapment from the Thionyl Chloride step.

  • The Fix: Ensure you perform a zeotropic distillation (add toluene and evaporate) twice after the SOCl₂ step to remove every trace of thionyl chloride before adding the amine.

Category B: Reaction Stalling

Q: I used EDC/HOBt, but the reaction stopped at 60% conversion. A: N-ethylpropylamine is a secondary amine with steric bulk. Carbodiimide (EDC) intermediates (O-acylisourea) are sometimes not electrophilic enough to overcome this barrier quickly, leading to N-acylurea rearrangement (a dead-end side product).

  • The Fix: Use HATU (more expensive but higher reactivity) or the Acid Chloride method (cheaper, more robust) outlined in Part 1.

Category C: Isolation Issues

Q: I acidified the reaction, but no solid precipitated. It’s an oil or stayed in solution. A: This is a common issue with benzamides containing alkyl chains.

  • The Cause: The ethyl/propyl groups add lipophilicity, making the acid somewhat soluble in organic impurities, while the amide functionality can hydrogen bond with water.

  • The Fix:

    • Evaporate the THF before acidification. THF solubilizes the product in water.

    • Acidify the aqueous residue to pH 2-3.

    • If it oils out, extract with Ethyl Acetate , dry over MgSO₄, and concentrate.

    • Recrystallization: Use Hexane/Ethyl Acetate or Ethanol/Water to crystallize the solid.

Part 3: Comparative Data & Decision Making

Coupling Agent Efficiency for Secondary Amines
MethodConversion (2h)CostRisk FactorRecommendation
Acid Chloride (SOCl₂) >98% LowMoisture SensitivityPrimary Choice
HATU / DIPEA >95%HighPeptide coupling byproductsUse for <100mg scale
EDC / NHS 60-75%MediumN-acylurea rearrangementAvoid for this substrate
DCC 50-70%LowDCU removal is difficultAvoid

Part 4: Visualizing the Workflow

Figure 1: The Self-Validating Synthetic Pathway

This flowchart illustrates the "Mono-Ester Strategy," highlighting the critical checkpoints to prevent common errors.

SynthesisWorkflow Start Start: Monomethyl Terephthalate (CAS: 1679-64-7) Activation Activation: SOCl2 + cat. DMF (Reflux) Start->Activation Acid Chloride Formation Evap CRITICAL STEP: Evaporate to dryness (Remove excess SOCl2) Activation->Evap Coupling Amidation: Add N-ethylpropylamine + TEA/DIPEA (DCM, 0°C) Evap->Coupling Clean Acid Chloride Check Checkpoint: Confirm Ester Formation (LCMS/TLC) Coupling->Check Hydrolysis Hydrolysis: LiOH in THF/H2O Check->Hydrolysis If pure Workup Workup: Remove THF -> Acidify to pH 3 -> Filter/Extract Hydrolysis->Workup Product Target: 4-[Ethyl(propyl)carbamoyl]benzoic acid Workup->Product

Caption: The "Mono-Ester Strategy" guarantees regioselectivity. The red node indicates the most common failure point (residual thionyl chloride).

Figure 2: Troubleshooting Logic Tree

Use this diagram to diagnose impurity profiles in your crude mixture.

Troubleshooting Problem Identify Impurity (NMR/LCMS) BisAmide Impurity: Bis-amide (Diamide) Problem->BisAmide StartMat Impurity: Unreacted Acid Problem->StartMat Oil Issue: Product is an Oil/Gum Problem->Oil Sol1 Solution: Restart with Monomethyl Terephthalate BisAmide->Sol1 Cause: Poor Regiocontrol Sol2 Solution: Switch to Acid Chloride Method (Sterics) StartMat->Sol2 Cause: Weak Coupling Agent Sol3 Solution: Recrystallize from EtOAc/Hexane Oil->Sol3 Cause: Lipophilicity

Caption: Diagnostic logic for common synthesis failures. Identify the impurity to select the correct remediation strategy.

References

  • Montalbetti, C. A., & Falque, V. (2005).[2][3] Amide bond formation and peptide coupling.[2][4][5] Tetrahedron, 61(46), 10827-10852.[2] Link

    • Grounding: Authoritative review on amide coupling reagents, supporting the distinction between EDC and Acid Chlorides for hindered amines.
  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Grounding: Discusses the limitations of standard coupling agents and the robustness of acid chlorides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15513, Monomethyl terephthalate. Link

    • Grounding: Verification of the starting material structure and properties.[3]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Grounding: Standard text describing the mechanism of Schotten-Baumann reactions (Acid Chloride + Amine).

Sources

"4-[Ethyl(propyl)carbamoyl]benzoic acid" degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Degradation Pathways & Stability Profiling of 4-[Ethyl(propyl)carbamoyl]benzoic acid

Executive Summary

This guide addresses the stability profile of 4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS 1155169-31-5), a structural analog often utilized in structure-activity relationship (SAR) studies for organic anion transporter (OAT) inhibitors (similar to Probenecid).[1]

As a benzamide derivative, this compound exhibits two primary degradation vectors: Amide Hydrolysis (pH-dependent) and Oxidative N-Dealkylation . The following protocols and troubleshooting steps are designed to assist researchers in identifying impurities, validating stability-indicating methods (SIM), and optimizing storage conditions.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation nodes. Use this map to correlate observed HPLC peaks with specific structural changes.

DegradationPathways Parent Parent Compound 4-[Ethyl(propyl)carbamoyl]benzoic acid (MW: 235.28) Hydrolysis Hydrolysis Pathway (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidative Pathway (Peroxide/Radical) Parent->Oxidation Terephthalic Degradant A (Major) Terephthalic Acid (MW: 166.13) Hydrolysis->Terephthalic Amide Cleavage Amine By-product N-Ethylpropylamine (Not UV Active) Hydrolysis->Amine DesEthyl Degradant B 4-(Propylcarbamoyl)benzoic acid (N-Dealkylation) Oxidation->DesEthyl Loss of Ethyl Group DesPropyl Degradant C 4-(Ethylcarbamoyl)benzoic acid (N-Dealkylation) Oxidation->DesPropyl Loss of Propyl Group

Figure 1: Mechanistic degradation map showing the divergence between hydrolytic cleavage (red) and oxidative dealkylation (green).

Technical Support: Troubleshooting & FAQs

Category A: Hydrolytic Degradation (Acid/Base Stress)

Q1: I am observing a new, early-eluting peak (RRT ~0.4) during forced degradation at pH 1.2. What is it?

  • Diagnosis: This is almost certainly Terephthalic Acid (1,4-benzenedicarboxylic acid).

  • Mechanism: The amide bond at the C4 position is susceptible to hydrolysis under strong acidic (or basic) conditions. The reaction cleaves the N-ethyl-N-propylamine moiety, converting the amide back to a carboxylic acid.

  • Confirmation Protocol:

    • Spectral Check: Compare the UV spectrum of the peak to a Terephthalic acid standard. Terephthalic acid has a distinct UV max around 240 nm.

    • Mass Spec: Look for a mass shift.

      • Parent [M+H]+: 236.28 Da

      • Degradant [M+H]+: 167.13 Da (Loss of 69 Da corresponding to the amine).

  • Mitigation: If this occurs in your formulation, ensure buffering to pH 4.0–6.0, where amide stability is maximal.

Q2: Why is the mass balance poor during base hydrolysis (0.1 N NaOH)?

  • Root Cause: The amine by-product, N-ethylpropylamine , is volatile and lacks a significant chromophore (UV absorbance).

  • Explanation: Standard UV detection (HPLC-UV) will only detect the aromatic fragment (Terephthalic acid). The amine portion is "invisible" to UV and may evaporate during sample preparation if heating is involved.

  • Action: Do not attempt to quantify the amine by UV. Rely on the stoichiometry of Terephthalic acid formation to calculate degradation rates.

Category B: Oxidative Degradation

Q3: My LC-MS shows [M+H]+ peaks at 208 and 222. Are these impurities?

  • Diagnosis: These are N-dealkylation products , typical of oxidative stress (e.g., presence of peroxides in excipients like PEG or Polysorbate).

  • Data Interpretation:

    • Peak at 208 Da (M-28): Loss of the Ethyl group (replaced by H). Structure: 4-(propylcarbamoyl)benzoic acid.[1]

    • Peak at 222 Da (M-14): Loss of the Propyl group (replaced by H). Structure: 4-(ethylcarbamoyl)benzoic acid.

  • Mechanism: Radical abstraction of the hydrogen on the

    
    -carbon (adjacent to the nitrogen), followed by hydrolysis of the resulting iminium intermediate.
    
  • Troubleshooting: Add an antioxidant (e.g., BHT or Methionine) to the sample diluent to verify if these peaks diminish.

Experimental Data Summary

Use the table below to anticipate Relative Retention Times (RRT) and Mass Shifts during method development.

Compound IDStructure NameMolecular WeightPredicted RRT*Mass Shift (Δ)Primary Stressor
API 4-[Ethyl(propyl)carbamoyl]benzoic acid235.281.000N/A
Deg A Terephthalic Acid166.130.35 - 0.45-69 DaAcid/Base Hydrolysis
Deg B 4-(Propylcarbamoyl)benzoic acid207.230.85 - 0.90-28 DaOxidation (Peroxide)
Deg C 4-(Ethylcarbamoyl)benzoic acid221.250.92 - 0.95-14 DaOxidation (Peroxide)

*Note: RRT values are estimated for a C18 column using a Water/Acetonitrile gradient (0.1% Formic Acid).

Standard Operating Procedure (SOP): Forced Degradation

Objective: Validate the "Stability Indicating" nature of your HPLC method.

  • Acid Hydrolysis:

    • Dissolve API to 1 mg/mL in 0.1 N HCl.

    • Reflux at 60°C for 4 hours.

    • Target: 10-20% degradation.

    • Expected Result: Rise of Terephthalic acid (Deg A).

  • Oxidation:

    • Dissolve API to 1 mg/mL in 3%

      
      .
      
    • Incubate at Room Temperature for 24 hours.

    • Target: 5-10% degradation.

    • Expected Result: Appearance of N-dealkylated species (Deg B, C).

  • Photostability:

    • Expose solid sample to 1.2 million lux-hours (ICH Q1B).

    • Note: Benzoic acid derivatives are generally photostable, but check for slight discoloration (yellowing) indicating trace decarboxylation.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Definitive text on amide hydrolysis and oxidative dealkylation mechanisms). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394870 (4-[Ethyl(propyl)carbamoyl]benzoic acid).[Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

Sources

"4-[Ethyl(propyl)carbamoyl]benzoic acid" storage and stability guidelines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Storage, Stability, and Experimental Best Practices

Abstract: This technical guide provides a comprehensive framework for the proper storage and handling of 4-[Ethyl(propyl)carbamoyl]benzoic acid, a key reagent in contemporary research and development. Given the limited specific public data for this compound, this document synthesizes established principles for analogous chemical structures—specifically aromatic carboxylic acids and tertiary amides—to offer robust, scientifically-grounded recommendations. This guide is structured as a proactive technical support center, addressing common questions and troubleshooting potential experimental hurdles to ensure data integrity and laboratory safety.

Introduction to 4-[Ethyl(propyl)carbamoyl]benzoic acid: A Structural Perspective

4-[Ethyl(propyl)carbamoyl]benzoic acid is a bifunctional molecule featuring a benzoic acid moiety and a tertiary amide group. Understanding these two functional groups is paramount, as their individual chemical properties dictate the compound's overall stability, solubility, and reactivity.

  • Benzoic Acid Group: This portion of the molecule confers acidic properties and influences its solubility in aqueous solutions, which is pH-dependent. The aromatic ring provides a degree of stability.[1]

  • Tertiary Amide Group: The -C(=O)N(CH₂CH₃)(CH₂CH₂CH₃) group is generally stable and less susceptible to hydrolysis than esters or primary/secondary amides due to steric hindrance and electronic effects.[2][3][4] The amide bond is a cornerstone of many stable organic molecules.[2][4]

This guide will leverage the known behaviors of these functional groups to establish best practices for the title compound.

Frequently Asked Questions (FAQs): Storage and Handling
Q1: What are the ideal storage conditions for solid 4-[Ethyl(propyl)carbamoyl]benzoic acid?

For optimal long-term stability, the solid compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Room Temperature (RT) or Refrigerated (2-8 °C)While RT is often sufficient for stable solids, refrigeration can slow any potential, slow degradation pathways.[5][6] For long-term storage, 2-8°C is a prudent choice.
Atmosphere Dry, Inert Atmosphere (e.g., Argon or Nitrogen)The compound is not known to be acutely air-sensitive, but storing under an inert gas minimizes exposure to atmospheric moisture and oxygen, which could potentially interact with the molecule over extended periods.
Light Protected from Light (Amber Vial)Aromatic compounds can be susceptible to photolytic degradation. Storing in a light-resistant container is a standard best practice.[5][7][8]
Container Tightly Sealed, Well-Labeled ContainerPrevents contamination and moisture ingress.[7][9] Proper labeling is crucial for safety and inventory management.[5][7]

Expert Insight: While a Safety Data Sheet (SDS) for a similar compound, 4-{[ethyl(propyl)amino]carbonyl}benzoic acid, suggests room temperature storage, the principles of preserving high-value research chemicals often call for more stringent conditions to ensure multi-year stability.[10]

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

Preparing a stable stock solution is critical for reproducible experimental results.

Recommended Solvents:

  • Primary Choice: Dimethyl Sulfoxide (DMSO) is an excellent choice for creating high-concentration stock solutions (e.g., 10-50 mM).[11] It is a polar aprotic solvent that readily dissolves a wide range of organic molecules.

  • Alternative: Ethanol can also be used, particularly if DMSO is incompatible with a downstream biological assay.[11]

Stock Solution Storage Protocol:

ParameterRecommendationRationale
Temperature -20°C or -80°CFreezing the stock solution significantly reduces the rate of any potential solvent-mediated degradation.[5][11] -80°C is preferred for long-term (>6 months) storage.
Aliquoting Aliquot into single-use volumesThis is the most critical step. Repeated freeze-thaw cycles can degrade the compound and introduce moisture into the stock solution.[11]
Container Cryovials with secure sealsUse vials designed for low-temperature storage to prevent cracking and ensure a tight seal.
Q3: How stable is 4-[Ethyl(propyl)carbamoyl]benzoic acid in aqueous solutions?

The stability in aqueous media is a key concern, especially for cell-based assays or other experiments conducted in buffers.

  • pH-Dependent Stability: The benzoic acid moiety means that the compound's charge and stability can be influenced by pH. In basic conditions (pH > pKa), the carboxylate anion is formed, which may have different stability profile than the protonated acid. While the amide bond is robust, extreme pH (highly acidic or highly basic) conditions, especially when combined with heat, can promote hydrolysis over time.[2]

  • Recommendation: Prepare fresh dilutions in aqueous buffers for each experiment from a frozen organic stock solution.[11] Do not store the compound in aqueous buffers for extended periods (i.e., more than a few hours) without specific stability data for your conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that researchers may encounter and provides a logical path to their resolution.

Issue 1: The compound won't dissolve in my desired solvent.

Causality: Solubility is a function of the compound's crystal lattice energy and its interaction with the solvent. If the solvent-solute interactions are not strong enough to overcome the energy of the crystal lattice, the compound will not dissolve.

Troubleshooting Workflow:

Caption: Solubility Troubleshooting Workflow.

Issue 2: I see precipitation when I dilute my DMSO stock into an aqueous buffer (e.g., PBS).

Causality: This is a common issue for hydrophobic compounds. The compound is soluble in the organic stock but crashes out when the solution becomes predominantly aqueous.[11]

Solutions, from simplest to most complex:

  • Lower the Final Concentration: The most straightforward solution is to reduce the target concentration in your aqueous buffer.[11]

  • Increase Final DMSO Percentage: If your experiment can tolerate it, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control with the same DMSO concentration.[11]

  • Use a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant like Tween-80 or Pluronic F-68 can help keep the compound in solution.[11] This must be validated to ensure it does not interfere with the assay.

  • Prepare Fresh and Use Immediately: Do not store diluted aqueous solutions. Prepare them immediately before use to minimize the time for precipitation to occur.[11]

Issue 3: I suspect my compound has degraded. How can I check its purity?

Causality: Degradation can result from improper storage (e.g., exposure to light, moisture, or extreme temperatures) or instability in a particular solvent or buffer.[5][12]

Purity Assessment Protocol:

A multi-faceted approach is recommended for purity analysis.[13]

Purity_Assessment_Workflow cluster_0 Purity Verification Steps Start Suspected Degradation HPLC 1. HPLC Analysis (Primary Method) Start->HPLC NMR 2. ¹H NMR Spectroscopy (Structural Confirmation) HPLC->NMR LCMS 3. LC-MS Analysis (Impurity Identification) NMR->LCMS Result Purity Confirmed or Degradation Identified LCMS->Result

Caption: Workflow for assessing compound purity.

Detailed Methodologies:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[13][14]

    • Principle: Separates the target compound from impurities based on differential partitioning between a stationary and mobile phase. Purity is often calculated by the relative area percentage of the main peak.[13]

    • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile/water) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[13]

    • Analysis: Inject the sample onto a C18 column and run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Monitor the eluent with a UV detector at a wavelength where the compound has strong absorbance (e.g., ~230-254 nm for a benzoic acid derivative).[15] The appearance of new peaks or a decrease in the main peak's area relative to a reference standard indicates degradation.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation.

    • Principle: Detects the magnetic properties of hydrogen nuclei to elucidate the structure of a molecule.

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[13]

    • Analysis: Compare the resulting spectrum to a reference spectrum of a pure, un-degraded sample. The appearance of new signals or changes in the integration of existing signals points to degradation or the presence of impurities.

Summary of Stability Guidelines
ConditionSolid State (Long-Term)Organic Stock Solution (-20°C)Aqueous Dilution (Working Solution)
Recommended Temp. 2-8°C or Room Temp-20°C or -80°CUse immediately; do not store
Atmosphere Dry, Inert GasN/A (sealed vial)N/A
Light Protection Amber vialAmber vial / store in darkProtect from light during experiment
Typical Shelf Life >1 year (with proper storage)6 months at -20°C; >1 year at -80°C< 1 day; prepare fresh
Key Consideration Prevent moisture uptakeAliquot to avoid freeze-thaw cycles Prone to precipitation
References
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Available from: [Link]

  • Chemical Research Chemicals: Warehouse Storage & Solutions Storage. Cubework. Available from: [Link]

  • Stability studies of small molecules and proteins. GlycoMScan. Available from: [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. (2020). LCGC International. Available from: [Link]

  • Handling and Storing Chemicals. (2017). Lab Manager. Available from: [Link]

  • Proper Handling and Storage of Chemicals. (2016). ResearchGate. Available from: [Link]

  • Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee. Available from: [Link]

  • Hydrothermal stability of aromatic carboxylic acids. (2025). ResearchGate. Available from: [Link]

  • Why does aromatic carboxylic acid have a high acid strength compared to aliphatic carboxylic acid?. (2018). Quora. Available from: [Link]

  • Aromatic Carboxylic Acids: Types, Synthesis & Uses Explained. Vedantu. Available from: [Link]

  • Amides - Structure and Reactivity. (2020). Chemistry Steps. Available from: [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. (2015). ResearchGate. Available from: [Link]

  • Amides. PCC Group Product Portal. Available from: [Link]

  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2017). European Union Reference Laboratory for Feed Additives. Available from: [Link]

  • Carboxylic acid. Wikipedia. Available from: [Link]

  • Amides. EBSCO. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Dissolution of 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[Ethyl(propyl)carbamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the dissolution of this compound. Our goal is to provide you with practical, scientifically-grounded solutions to ensure the success of your experiments.

Introduction

4-[Ethyl(propyl)carbamoyl]benzoic acid is a carboxylic acid derivative with a benzamide structure. Compounds of this class often exhibit poor aqueous solubility, which can present significant challenges in experimental settings, from in vitro assays to in vivo studies. This guide provides a series of troubleshooting steps and answers to frequently asked questions to help you overcome these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My sample of 4-[Ethyl(propyl)carbamoyl]benzoic acid won't dissolve in water or aqueous buffers (e.g., PBS). What should I do?

This is a common issue. Due to its carboxylic acid group, the solubility of 4-[Ethyl(propyl)carbamoyl]benzoic acid is highly dependent on pH. In neutral or acidic aqueous solutions, it is practically insoluble[1][2].

Answer:

The primary reason for the low solubility in neutral or acidic water is that the carboxylic acid group remains largely in its non-ionized (protonated) form. To increase solubility, you need to deprotonate the carboxylic acid to form a more soluble salt.

Recommended Protocol: pH-Adjusted Solubilization

  • Initial Weighing: Accurately weigh the desired amount of 4-[Ethyl(propyl)carbamoyl]benzoic acid.

  • Initial Suspension: Suspend the powder in a minimal amount of purified water.

  • Base Titration: Slowly add a dilute basic solution, such as 0.1 M NaOH, dropwise while stirring or vortexing. The powder should begin to dissolve as the pH increases. Probenecid, a structurally related compound, is known to be soluble in dilute alkali[1][2][3].

  • pH Monitoring: Monitor the pH of the solution. The goal is to reach a pH where the compound is fully dissolved. For many benzoic acid derivatives, a pH above its pKa (typically around 4-5) is required for significant ionization and solubility[4][5][6]. Aim for a pH of 7.2-7.4 for physiological relevance if your experiment allows.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with your desired buffer (e.g., PBS).

  • Sterile Filtration: If required for your application, sterile filter the final solution through a 0.22 µm filter.

Question 2: I need to prepare a high-concentration stock solution for in vitro assays. What solvent should I use?

For high-concentration stock solutions, organic solvents are generally the best choice.

Answer:

Dimethyl sulfoxide (DMSO) is a highly effective and commonly used solvent for creating stock solutions of poorly soluble compounds for in vitro screening.[7][8] Ethanol and dimethylformamide (DMF) are also viable options[7].

Recommended Protocol: Preparing a DMSO Stock Solution

  • Solvent Selection: Use cell culture grade DMSO for biological applications to ensure non-toxicity and sterility[9][10].

  • Dissolution: Add the appropriate volume of DMSO to your weighed sample of 4-[Ethyl(propyl)carbamoyl]benzoic acid to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Mixing: Vortex or sonicate gently at room temperature until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles[11].

Important Consideration: When diluting your DMSO stock into aqueous media for your final assay, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in your experimental system.

Question 3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

This is a common problem known as "crashing out." It occurs when the compound, which is soluble in the organic stock solvent, becomes insoluble when introduced to the aqueous environment of the final assay.

Answer:

There are several strategies to mitigate this issue, often involving the use of co-solvents or excipients that help maintain the compound's solubility in the aqueous phase.

Troubleshooting Workflow for Dilution-Induced Precipitation

Caption: Decision workflow for addressing precipitation upon dilution.

Recommended Protocol: Co-Solvent Dilution

Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds in aqueous solutions[12][13].

  • Prepare an intermediate dilution: Instead of diluting your DMSO stock directly into the final buffer, first dilute it into an intermediate solution containing a co-solvent like ethanol or polyethylene glycol (PEG).

  • Final Dilution: Add this intermediate dilution to your final aqueous buffer. The presence of the co-solvent can help maintain the solubility of your compound.

Question 4: For my in vivo studies, I need a formulation that improves oral bioavailability. What are my options?

Directly administering a poorly soluble compound orally will likely result in low and variable absorption. Advanced formulation strategies are necessary to enhance bioavailability.

Answer:

Improving oral bioavailability requires formulations that increase the dissolution rate and maintain the drug in a solubilized state in the gastrointestinal tract.[14][15][16]

Summary of Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyMechanism of ActionKey Considerations
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids, enhancing solubilization and absorption.[17][18]Requires careful selection of excipients to ensure drug stability and compatibility.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility and faster dissolution than the crystalline form.[17][19]The amorphous form must be stabilized by the polymer to prevent recrystallization over time.
Particle Size Reduction (Micronization/Nanonization) Reducing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[20][21]May not be sufficient for extremely insoluble compounds.
Inclusion Complexes with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[14][17]There is a limit to the amount of drug that can be complexed.

Workflow for Selecting an Oral Formulation Strategy

Caption: High-level decision guide for oral formulation strategies.

References

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16). European Pharmaceutical Review.
  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017, November 12). Journal of Pharmacy & Pharmaceutical Sciences.
  • Excipients for solubility and bioavailability enhancement - Gattefossé. (n.d.).
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Asian Journal of Pharmaceutics.
  • Probenecid - PRODUCT INFORM
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). Pharmaceutics.
  • PROBENECID - DailyMed. (n.d.).
  • Probenecid (P8761)
  • Understanding the Effect of pH on Benzoic Acid Solubility. (2023, February 24). Physics Forums.
  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. (2017, June 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • PROBENECID - DailyMed. (n.d.).
  • Probenecid Final | PDF | Solubility | Pharmaceutical Formul
  • Benzoic Acid, Recrystallization, and Solubility vs pH. (2015, October 4). YouTube.
  • Why Is Benzoic Acid Slightly Soluble In W
  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021, April 11). IJSRP.org.
  • Dimethylsulfoxide (DMSO) - 4-X. (n.d.).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library.
  • Dimethyl Sulfoxide (DMSO). (n.d.). IVF Store.
  • PAN-Biotech Dimethyl Sulfoxide (DMSO) for Cell Culture. (n.d.). Ilex Life Sciences.
  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC.
  • Cosolvent. (n.d.). Wikipedia.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • DMSO, sterile filtered | Buffers, Chelators and Reagents: Tocris Bioscience. (n.d.). R&D Systems.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • WO2019025804A1 - C1-c8 carboxylic acid salt solution for the absorption of co2. (n.d.).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, October 31). OSTI.GOV.
  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). Pharma Excipients.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Benzoic acid. (n.d.). Wikipedia.
  • Multi-Compartmental Dissolution Method, an Efficient Tool for the Development of Enhanced Bioavailability Formulations Containing Poorly Soluble Acidic Drugs. (2023, February 24). MDPI.
  • 4-Ethylbenzoic acid | 619-64-7. (2026, January 13). ChemicalBook.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Enzymatic Processes of the Preparation of Esters of Poorly W
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.
  • Showing Compound 4-Ethylbenzoic acid (FDB022844). (2011, September 21). FooDB.
  • CAS 2350-32-5: Benzoic acid, 4-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1). (n.d.).
  • 4-Carbamoylbenzoic acid | C8H7NO3 | CID 506057. (n.d.). PubChem - NIH.
  • 4-{[ethyl(propyl)amino]methyl}benzoic acid hydrochloride (C13H19NO2). (n.d.). PubChemLite.
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013, August 30). UNT Digital Library.
  • 4-[ethyl(propyl)carbamoyl]benzoic acid | 1155169-31-5. (n.d.). Sigma-Aldrich.
  • Chemical Properties of n-Propyl benzo

Sources

"4-[Ethyl(propyl)carbamoyl]benzoic acid" avoiding common experimental pitfalls

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1155169-31-5 | Formula: C₁₃H₁₇NO₃ | MW: 235.28 g/mol

Introduction

This guide addresses the technical challenges associated with 4-[ethyl(propyl)carbamoyl]benzoic acid , a functionalized benzoic acid derivative featuring a tertiary amide at the para position.[1] While often used as a scaffold in fragment-based drug discovery (FBDD) or as an intermediate in organic synthesis, its physicochemical properties—specifically the interplay between the acidic carboxyl group and the lipophilic tertiary amide—create unique experimental hurdles.[1]

This document moves beyond standard datasheets to address causality in experimental failure , focusing on synthesis selectivity, purification logic, and the often-misinterpreted NMR phenomena characteristic of tertiary amides.

Module 1: Synthesis & Reaction Optimization

The Challenge: Achieving mono-functionalization of terephthalic acid derivatives without generating di-amide byproducts or inducing premature hydrolysis.

Critical Pitfall: The "Symmetric" Trap

Attempting to react terephthalic acid directly with N-ethylpropylamine using standard coupling agents (EDC/NHS or HATU) often leads to a statistical mixture of starting material, mono-amide (desired), and di-amide (impurity).[1] Separation of these species is difficult due to solubility overlaps.[1]

Recommended Protocol: The Mono-Ester Route

To ensure stoichiometry, start with Monomethyl terephthalate .[1]

  • Activation: React monomethyl terephthalate with thionyl chloride (

    
    ) or oxalyl chloride to generate the acid chloride. Note: Avoid carbodiimides here to prevent N-acylurea byproduct formation.
    
  • Amidation: React the acid chloride with N-ethylpropylamine in DCM/TEA.

  • Hydrolysis: Saponify the methyl ester using LiOH in THF/Water.

Why LiOH? Lithium hydroxide is preferred over NaOH because it is less aggressive, minimizing the risk of attacking the newly formed amide bond, although benzamides are generally robust.[1]

Module 2: Purification & Isolation (The "Acid-Base Switch")

The Challenge: Removing unreacted amine and non-acidic impurities without column chromatography.[1]

The Solution: This molecule is an amphiphilic acid .[1] It possesses a lipophilic "tail" (ethyl/propyl amide) and a hydrophilic "head" (carboxylic acid).[1] We exploit this via a pH-switch extraction.[1]

Step-by-Step Isolation Protocol
StepActionChemical Logic
1 Dissolution Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).
2 Acid Wash Wash with 1N HCl . Outcome:[1] Protonates unreacted N-ethylpropylamine (making it water-soluble) to remove it.[1] The product remains in EtOAc.
3 Base Extraction Extract the EtOAc layer with Sat.[1] NaHCO₃ (pH ~8.5) . Outcome: Deprotonates the benzoic acid moiety (

).[1] Product moves to the Aqueous Layer .[1] Non-acidic impurities stay in EtOAc.
4 Precipitation Separate the aqueous layer.[1] Slowly add 2N HCl while stirring until pH < 2. Outcome: Reprotonates the product, causing it to precipitate as a white solid.[1]
5 Filtration Filter the solid and wash with cold water.[1]
Visualizing the Workflow

WorkupLogic Start Crude Mixture (Product + Amine + Impurities) AcidWash Wash with 1N HCl Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Product + Neutrals) PhaseSep1->OrgLayer1 Keep AqLayer1 Aqueous Layer (Protonated Amine Waste) PhaseSep1->AqLayer1 Discard BaseExt Extract with Sat. NaHCO3 OrgLayer1->BaseExt PhaseSep2 Phase Separation BaseExt->PhaseSep2 OrgLayer2 Organic Layer (Neutral Impurities Waste) PhaseSep2->OrgLayer2 Discard AqLayer2 Aqueous Layer (Product as Carboxylate) PhaseSep2->AqLayer2 Keep Acidify Acidify with HCl to pH < 2 AqLayer2->Acidify Final Precipitate: Pure Product Acidify->Final

Caption: Self-validating Acid/Base purification logic for 4-[ethyl(propyl)carbamoyl]benzoic acid.

Module 3: Analytical Characterization (The "Rotamer" Trap)

The Challenge: Researchers often interpret the NMR spectrum of this compound as "impure" because the signals for the ethyl and propyl groups appear doubled or broadened.[1]

The Explanation: Tertiary amides exhibit Restricted Rotation around the C–N bond due to the partial double-bond character arising from resonance between the carbonyl oxygen and the nitrogen lone pair.[1]

  • Isomerism: The ethyl group can be cis or trans relative to the carbonyl oxygen.[1]

  • Timescale: At room temperature, the rotation is slow on the NMR timescale, resulting in two distinct sets of signals (Rotamers) [1].[1]

Troubleshooting the NMR Spectrum
SymptomIncorrect DiagnosisCorrect DiagnosisVerification Method
Doubled Peaks Sample contains impurities.[1]Rotamers: E/Z isomers are present.[1]Run Variable Temperature (VT) NMR . Heat sample to 50-60°C. Peaks should coalesce into single sharp signals as rotation speeds up.[1]
Broad Peaks Paramagnetic impurities or poor shimming.[1]Coalescence: Rate of rotation is intermediate.Change solvent (e.g., DMSO-d6 vs CDCl3) or temperature.[1]
HPLC Considerations
  • Tailing: The free carboxylic acid will cause peak tailing on C18 columns.[1]

  • Fix: Ensure the mobile phase contains a modifier. Use 0.1% Formic Acid or 0.1% TFA to suppress ionization of the carboxyl group, sharpening the peak.[1]

Module 4: Storage & Stability
  • Hygroscopicity: The amide is stable, but the carboxylic acid moiety can form hydrogen bonds.[1] Store in a desiccator.

  • Solvent Compatibility:

    • Soluble: DMSO, Methanol, DMF, 1N NaOH.[1]

    • Insoluble: Water (acidic pH), Hexane.[1]

  • Reactivity: Avoid storing in alcohols with strong acid catalysts (e.g., MeOH/HCl), as this will convert the benzoic acid group into a methyl ester over time (Fischer Esterification).[1]

FAQs: Troubleshooting Common Issues

Q1: My product is an oil after the acid workup, not a solid. What happened?

  • Cause: The compound might have trapped solvent (EtOAc) or is supercooled.[1]

  • Fix: Triturate the oil with Hexane or Diethyl Ether.[1] The non-polar solvent will extract the trapped EtOAc and induce crystallization of the acid.[1] Alternatively, ensure all EtOAc is removed via high-vacuum before attempting crystallization.[1]

Q2: Can I use EDC/NHS to couple this acid to an amine?

  • Answer: Yes. The carboxylic acid is free for coupling.[1] However, verify the regioselectivity. The pre-existing tertiary amide is stable to EDC activation conditions.[1]

Q3: The mass spec shows M+1 at 236, but also a peak at 258.[1] Is it impure?

  • Answer: Likely not.[1] The 258 peak is the Sodium Adduct [M+Na]⁺ (235 + 23).[1] This is common in ESI-MS for carboxylic acids processed with sodium salts (like the NaHCO₃ wash recommended above).[1]

References
  • Wiberg, K. B., & Rush, D. J. (2005).[1] Rotational Barriers in N,N-Dimethylbenzamides: Substituent Effects and the Nature of the Amide Bond. The Journal of Organic Chemistry. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 16: Carboxylic Acid Derivatives). Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Section: Purification of Carboxylic Acids). Link

Sources

Technical Support Center: Scaling Up the Synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to synthesize this compound, particularly at a larger scale. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our approach is grounded in fundamental organic chemistry principles and backed by established literature on amide bond formation.

Introduction to the Synthesis

The synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid is fundamentally an amide coupling reaction. The most robust and scalable approach involves a two-step process: first, the activation of a suitable 4-carboxybenzoic acid derivative, followed by its reaction with N-ethyl-N-propylamine. While direct coupling of a carboxylic acid and an amine is possible, it is often plagued by a competing acid-base reaction that forms an unreactive ammonium carboxylate salt.[1] To circumvent this, activating the carboxylic acid to a more electrophilic species is the preferred industrial and laboratory strategy. The most common and effective activation is the formation of an acyl chloride.[1]

The overall reaction scheme is as follows:

Reaction scheme for the synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid

This guide will focus on the acyl chloride route, providing detailed protocols and addressing potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid?

A1: The recommended starting material is terephthalic acid monomethyl ester or a similar mono-protected terephthalic acid derivative. Starting with terephthalic acid itself can lead to the formation of a di-substituted by-product, which can be difficult to separate from the desired mono-amide. The mono-ester allows for the selective conversion of the free carboxylic acid to the acyl chloride, followed by amidation. The ester can then be hydrolyzed in a subsequent step if the free carboxylic acid is the final desired product.

Alternatively, one could start with 4-carboxybenzoyl chloride , if commercially available and of high purity. However, for process control and scalability, starting from the mono-ester of terephthalic acid and preparing the acyl chloride in situ or as an isolated intermediate is often preferred.

Q2: Which reagent is best for converting the carboxylic acid to the acyl chloride: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?

A2: Both thionyl chloride and oxalyl chloride are effective for this transformation. The choice often depends on the scale of the reaction and the desired purity of the intermediate.

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** - Less expensive. - By-products (SO₂ and HCl) are gaseous and easily removed.- Reactions are often run at higher temperatures (reflux). - Can sometimes lead to charring or darker product with sensitive substrates.
Oxalyl Chloride ((COCl)₂) **- Reactions can often be run at room temperature or below. - By-products (CO, CO₂, and HCl) are all gaseous. - Generally provides a cleaner reaction with fewer side products.[1]- More expensive than thionyl chloride. - Can decompose to produce phosgene, especially at higher temperatures, requiring careful handling.

For laboratory-scale synthesis where purity is paramount, oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is often the preferred method due to the mild reaction conditions.[1] For larger-scale industrial applications, the cost-effectiveness of thionyl chloride may be more attractive, and the reaction conditions can be optimized to minimize side reactions.

Q3: Why is a base necessary in the amidation step, and which one should I use?

A3: The reaction between an acyl chloride and an amine produces one equivalent of hydrochloric acid (HCl) as a by-product.[1] This HCl will react with the unreacted N-ethyl-N-propylamine (which is basic) to form an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, effectively halting the reaction and reducing the yield.

Therefore, a non-nucleophilic base is added to "scavenge" or neutralize the HCl as it is formed. Common choices include:

  • Triethylamine (Et₃N): A common, inexpensive, and effective liquid organic base.

  • Pyridine: Also effective, but can sometimes be more difficult to remove during workup.

  • Aqueous Sodium Hydroxide (in a Schotten-Baumann setup): This can be used in a biphasic system, where the reaction occurs in an organic solvent and the HCl is neutralized in the aqueous phase.[2]

For most applications, triethylamine is a reliable choice. It is typically used in a slight excess (1.1-1.2 equivalents) to ensure complete neutralization of the HCl.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Amide
Potential Cause Explanation Recommended Solution
Poor Quality Acyl Chloride The acyl chloride intermediate may have hydrolyzed due to exposure to moisture before the addition of the amine.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity thionyl or oxalyl chloride. If isolating the acyl chloride, handle it quickly and in a dry environment.
Incomplete Acyl Chloride Formation The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.Monitor the acyl chloride formation step by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber). If the reaction is sluggish, consider increasing the reaction time or temperature, or adding a catalytic amount of DMF if using oxalyl chloride.[1]
Insufficient Base in Amidation Step As explained in FAQ 3, if there is not enough base to neutralize the HCl produced, the amine will be protonated and rendered unreactive.Use at least one equivalent of a non-nucleophilic base like triethylamine. A slight excess (1.1-1.2 equivalents) is recommended to drive the reaction to completion.
Amine Reactivity While N-ethyl-N-propylamine is a reasonably reactive secondary amine, steric hindrance or electronic effects from the substrate could slow the reaction.If the reaction is slow at room temperature, consider gentle heating (e.g., to 40-50 °C). Ensure the amine is of high purity and is not a salt (e.g., the hydrochloride salt).
Problem 2: Presence of Unreacted Starting Carboxylic Acid in the Final Product
Potential Cause Explanation Recommended Solution
Hydrolysis of the Acyl Chloride If any water is present in the reaction mixture during the amidation step, the acyl chloride will readily hydrolyze back to the carboxylic acid.Ensure all reagents and solvents are anhydrous. Dry the amine and the solvent over a suitable drying agent (e.g., molecular sieves) before use.
Inefficient Workup The workup procedure may not be effectively removing the unreacted starting material.During the workup, wash the organic layer with a dilute aqueous base (e.g., 1 M sodium bicarbonate or sodium hydroxide solution). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer.
Problem 3: Formation of a Symmetric Anhydride By-product
Potential Cause Explanation Recommended Solution
Reaction of Acyl Chloride with Carboxylate If the conversion to the acyl chloride is not complete, the remaining carboxylate (formed by deprotonation of the carboxylic acid by the amine or added base) can react with the acyl chloride to form a symmetric anhydride.Ensure the complete conversion of the carboxylic acid to the acyl chloride before adding the amine. A common strategy is to add the activating agent (e.g., oxalyl chloride) and stir for a sufficient time before slowly adding the amine and the base.

Experimental Protocol: Synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic Acid

This protocol is a recommended procedure based on established methods for similar transformations.[1][3]

Step 1: Formation of 4-(chlorocarbonyl)benzoic acid

Acyl_Chloride_Formation Start Start: 4-Carboxybenzoic acid in anhydrous DCM Reagent Add Oxalyl Chloride (1.2 eq) + catalytic DMF Start->Reagent 1. Reaction Stir at 0°C to RT (1-2 hours) Reagent->Reaction 2. Monitor Monitor by TLC/IR (disappearance of starting material) Reaction->Monitor 3. Evaporation Concentrate in vacuo to remove excess oxalyl chloride Monitor->Evaporation 4. Product Product: 4-(chlorocarbonyl)benzoic acid (use immediately) Evaporation->Product 5.

Caption: Workflow for Acyl Chloride Formation.

Materials:

  • 4-Carboxybenzoic acid (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-carboxybenzoic acid.

  • Add anhydrous DCM to dissolve the starting material.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride dropwise via the dropping funnel. Gas evolution (CO, CO₂, HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude 4-(chlorocarbonyl)benzoic acid is typically used immediately in the next step without further purification.

Step 2: Amide Formation

Amide_Formation Start Start: N-ethyl-N-propylamine (1.1 eq) + Triethylamine (1.2 eq) in anhydrous DCM AcylChloride Add solution of 4-(chlorocarbonyl)benzoic acid in anhydrous DCM at 0°C Start->AcylChloride 1. Reaction Stir at 0°C to RT (2-4 hours) AcylChloride->Reaction 2. Workup Aqueous Workup: 1. Wash with 1M HCl 2. Wash with sat. NaHCO₃ 3. Wash with brine Reaction->Workup 3. Isolation Dry over Na₂SO₄, filter, and concentrate Workup->Isolation 4. Purification Purify by recrystallization or column chromatography Isolation->Purification 5. Product Final Product: 4-[Ethyl(propyl)carbamoyl]benzoic acid Purification->Product 6.

Caption: Workflow for Amide Formation.

Materials:

  • Crude 4-(chlorocarbonyl)benzoic acid (from Step 1)

  • N-ethyl-N-propylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-ethyl-N-propylamine and triethylamine in anhydrous DCM.

  • Cool this solution to 0 °C in an ice-water bath.

  • Dissolve the crude 4-(chlorocarbonyl)benzoic acid from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution. A white precipitate (triethylamine hydrochloride) will likely form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the acyl chloride is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-[Ethyl(propyl)carbamoyl]benzoic acid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary

Parameter Recommendation Rationale
Starting Material Terephthalic acid monomethyl esterAvoids di-substitution.
Activating Agent Oxalyl Chloride + cat. DMFMild conditions, clean reaction.
Amine N-ethyl-N-propylamine (1.1 eq)Slight excess to ensure complete reaction of the acyl chloride.
Base Triethylamine (1.2 eq)Effectively neutralizes HCl by-product.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, relatively unreactive.
Reaction Temperature 0 °C to Room TemperatureControls exothermicity and minimizes side reactions like hydrolysis.
Purification Aqueous workup followed by recrystallization or chromatographyRemoves ionic impurities and isolates the pure product.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. BenchChem.
  • MDPI. (2023).
  • PubChem. (n.d.). 4-{[ethyl(propyl)amino]methyl}benzoic acid hydrochloride.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-, ethyl ester. Organic Syntheses.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • YouTube. (2019, November 12).
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Organic Syntheses.
  • Google Patents. (n.d.).
  • Chemisty Research Journal. (2023).
  • Journal of Basic Sciences. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a.
  • Google Patents. (n.d.). Process for preparation of n,n-di substituted carboxamides.
  • Organic Chemistry Portal. (n.d.).
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 4-Benzoylbenzoic Acid.
  • Benchchem. (n.d.). N-ethylcarbamoyl chloride reactivity with nucleophiles.
  • PubChemLite. (2025). 4-{[ethyl(propyl)amino]methyl}benzoic acid hydrochloride (C13H19NO2).
  • SciELO Cuba. (n.d.).
  • NIST. (n.d.).
  • Google Patents. (n.d.). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
  • PubChem. (n.d.). 4-Carbamoyl-3-(isopropylamino)benzoic acid.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE.
  • Patsnap. (2021). Preparation method of 4-ethylbenzyl chloride. Eureka.

Sources

Technical Support Center: Impurity Profiling of 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the impurity profiling of 4-[Ethyl(propyl)carbamoyl]benzoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the analysis and control of impurities for this active pharmaceutical ingredient (API).

Section 1: Understanding Potential Impurities

Impurity profiling begins with a foundational understanding of what impurities might be present and where they come from. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[1][2]

FAQ 1: What are the primary categories of impurities I should be concerned with for a synthetic API like 4-[Ethyl(propyl)carbamoyl]benzoic acid?

According to the International Council for Harmonisation (ICH) guidelines, impurities are broadly classified into three main categories.[1][3] For this specific molecule, you should consider:

  • Organic Impurities: These can arise from the manufacturing process or storage.[4] They include starting materials, by-products, intermediates, and degradation products.[2][4]

  • Inorganic Impurities: These are often derived from reagents, catalysts, or manufacturing equipment used during synthesis.[4][5] Examples include heavy metals or residual catalysts.[4]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[2][4] Their control is guided by ICH Q3C.[1]

FAQ 2: Based on a likely synthesis route, what specific organic impurities should I anticipate for 4-[Ethyl(propyl)carbamoyl]benzoic acid?

A common synthetic pathway for this molecule involves the acylation of N-ethylpropylamine with an activated form of terephthalic acid. This understanding allows us to predict potential process-related impurities.

cluster_0 Synthesis Pathway cluster_1 Potential Impurities Terephthalic Acid Terephthalic Acid Activated Intermediate Activated Intermediate Terephthalic Acid->Activated Intermediate SOCl2 or (COCl)2 API API Activated Intermediate->API N-Ethylpropylamine, Base Impurity_C Di-substituted By-product (N1,N4-diethyl-N1,N4-dipropyl terephthalamide) Activated Intermediate->Impurity_C Excess Amine Impurity_D Hydrolysis Product (Degradation) API->Impurity_D Stress (e.g., pH, heat) Impurity_A Unreacted Terephthalic Acid Impurity_B Unreacted N-Ethylpropylamine

Caption: Predicted synthesis pathway and sources of organic impurities.

Table 1: Potential Process-Related and Degradation Impurities

Impurity Name/TypePotential SourceRationale
Terephthalic AcidStarting MaterialIncomplete reaction during the acylation step.
N-EthylpropylamineStarting MaterialUnreacted amine remaining after synthesis.
N¹,N⁴-diethyl-N¹,N⁴-dipropylterephthalamideBy-productReaction of a second molecule of N-ethylpropylamine with the API, or with di-activated terephthalic acid.
4-Carboxybenzoyl chlorideIntermediateCarry-over of the activated intermediate from the first step.
Hydrolysis DegradantDegradationCleavage of the amide bond under hydrolytic stress (acidic/basic conditions), reverting to terephthalic acid and the amine.

Section 2: Analytical Strategy & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying impurities in pharmaceutical analysis.[2][4]

FAQ 3: What is a good starting point for developing a stability-indicating HPLC method for this API?

A stability-indicating method is one that can resolve the API from its impurities and potential degradation products. A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.

Expert Insight: The molecule has a carboxylic acid group, making its retention sensitive to the pH of the mobile phase. To ensure good peak shape and consistent retention, the mobile phase pH should be buffered at least 2 units below the pKa of the benzoic acid moiety (pKa ≈ 4.2), suppressing its ionization.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for this type of molecule.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.1)Suppresses ionization of the carboxylic acid, leading to better peak shape and retention.[6]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[6]
Detection UV at 240 nm or 254 nmThe benzoic acid chromophore provides strong UV absorbance in this region.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Injection Vol. 10 µLA typical starting volume to avoid column overload.
Gradient 5% to 95% B over 30 minutesA broad gradient is essential during initial development to elute all potential impurities, even highly retained ones.
Troubleshooting Guide: Common HPLC Issues
Problem 1: My main API peak is broad or shows significant tailing.
  • Cause: This is often due to secondary interactions between the acidic analyte and active silanol groups on the silica-based column packing, or a mobile phase pH that is too close to the analyte's pKa.

  • Solution 1 (Causality): The acidic mobile phase (e.g., 0.1% H₃PO₄) is designed to keep the benzoic acid protonated (in its neutral form), which minimizes tailing and improves retention. Ensure your mobile phase is properly prepared and its pH is low.

  • Solution 2 (Causality): If tailing persists, consider using a column with advanced end-capping (sometimes labeled "low silanol activity") or a different stationary phase chemistry. This physically blocks the problematic silanol groups.

  • Solution 3 (Causality): Lowering the column temperature can sometimes reduce tailing, but may also increase backpressure.

Problem 2: An impurity peak is co-eluting (not separating) with my main API peak.

Start Impurity Co-elution Observed ChangeGradient Modify Gradient Slope (Make it shallower) Start->ChangeGradient ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) ChangeGradient->ChangeSolvent No Improvement Resolved Resolution Achieved ChangeGradient->Resolved Success ChangepH Adjust Mobile Phase pH ChangeSolvent->ChangepH No Improvement ChangeSolvent->Resolved Success ChangeColumn Try a Different Column Chemistry (e.g., Phenyl-Hexyl) ChangepH->ChangeColumn No Improvement ChangepH->Resolved Success ChangeColumn->Resolved Success

Caption: Decision tree for troubleshooting co-eluting peaks in HPLC.

  • Solution 1 (Causality): Decrease the gradient slope (i.e., make the gradient longer and flatter) around the elution time of the API. This gives the analytes more time to interact with the stationary phase, improving the chances of separation.

  • Solution 2 (Causality): Change the organic solvent (e.g., from acetonitrile to methanol or vice versa). Different solvents alter the selectivity of the separation, which can be enough to resolve closely eluting peaks.

  • Solution 3 (Causality): Modify the mobile phase pH slightly. Even small changes can alter the ionization state of impurities, changing their retention time relative to the API.

Section 3: Impurity Identification and Characterization

Once an unknown impurity is detected, its structure must be elucidated, especially if it exceeds the identification threshold set by regulatory guidelines.[1][5]

FAQ 4: My chromatogram shows an unknown peak at 0.15%. How do I identify it?

For this, hyphenated techniques are invaluable, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the primary tool.[4][7][8]

Expert Insight: High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is particularly powerful.[7][9] It provides a highly accurate mass measurement of the impurity, which allows you to determine its elemental formula. This is a critical first step in proposing a structure.

Workflow for Impurity Identification

Step 1: LC-MS Analysis

  • Objective: Obtain the accurate mass of the unknown impurity.

  • Protocol:

    • Utilize the developed HPLC method, ensuring the mobile phase is MS-compatible (replace non-volatile buffers like phosphate with volatile ones like formic acid or ammonium formate).[10]

    • Acquire data in full scan mode using an HRMS instrument.

    • Process the data to find the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) corresponding to the unknown impurity peak in the chromatogram.

    • Use the accurate mass to predict possible elemental compositions.

Step 2: MS/MS (Tandem MS) Fragmentation

  • Objective: Obtain structural fragments of the impurity to piece together its structure.

  • Protocol:

    • Perform a second LC-MS experiment, this time selecting the molecular ion of the impurity for fragmentation (collision-induced dissociation).

    • Analyze the resulting fragment ions. For example, a loss of 57 Da might indicate a propyl group, while a loss of 29 Da could indicate an ethyl group. This fragmentation pattern is like a structural fingerprint.[7]

Step 3: Isolation and NMR Spectroscopy (If Necessary)

  • Objective: Obtain definitive structural confirmation.

  • Protocol:

    • If the structure is still ambiguous, the impurity may need to be isolated using preparative HPLC.[8][11]

    • The purified fraction is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the molecule's carbon-hydrogen framework and connectivity.[4][12]

Section 4: Forced Degradation Studies

Forced degradation (or stress testing) is a critical study that helps identify likely degradation products and demonstrates the stability-indicating nature of your analytical method.[13][14] The goal is to induce degradation, typically in the range of 5-20%.[14][15]

FAQ 5: What conditions should I use for a forced degradation study of 4-[Ethyl(propyl)carbamoyl]benzoic acid?

According to ICH guideline Q1A, stress testing should include the effects of acid and base hydrolysis, oxidation, heat, and light.[13][15]

Table 3: Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60-80 °C for several hoursAmide bond cleavage
Base Hydrolysis 0.1 M NaOHRoom temp or mild heat for several hoursAmide bond cleavage
Oxidation 3% H₂O₂Room temperature for up to 24 hoursOxidation of the aromatic ring or alkyl chains
Thermal Dry Heat, 80-100 °C24-48 hoursGeneral decomposition
Photolytic ICH Q1B compliant light chamberExpose solid and solution samplesPhotochemical degradation
Troubleshooting Guide: Forced Degradation Studies
Problem: No degradation is observed under standard stress conditions.
  • Cause: The molecule is highly stable, or the conditions are not harsh enough.

  • Solution (Causality): Systematically increase the severity of the conditions. For hydrolysis, increase the acid/base concentration (e.g., to 1 M) or the temperature. For oxidation, increase the H₂O₂ concentration. This is an iterative process to find conditions that yield the target 5-20% degradation.

Problem: The API degrades completely into many small peaks ("baseline noise").
  • Cause: The stress conditions are far too aggressive.

  • Solution (Causality): Reduce the severity of the conditions. Decrease the reagent concentration, lower the temperature, or shorten the exposure time. The goal is to achieve partial, controlled degradation to identify the primary, most likely degradants, not to destroy the molecule entirely.

Section 5: Regulatory Context and Qualification

All impurity work is framed by regulatory guidelines, primarily from the ICH.[1][4]

FAQ 6: What are the ICH Q3A thresholds and what do they mean for my impurities?

ICH Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][16] These thresholds are based on the maximum daily dose (MDD) of the drug.

Table 4: ICH Q3A(R2) Impurity Thresholds

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

*TDI = Total Daily Intake

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[1]

  • Identification Threshold: The level above which an impurity's structure must be determined.[1][3]

  • Qualification Threshold: The level above which an impurity's safety must be justified and established.[3]

Expert Insight: If you identify an impurity above the qualification threshold, you must provide data to demonstrate its safety. This can be done by showing it was also present in batches used in safety and clinical studies, or through dedicated toxicological assessments.[3][5] This underscores the importance of maintaining a consistent impurity profile throughout drug development.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • International Council for Harmonisation. (2006, October 25). ICH Q3A(R2) Impurities in new drug substances.
  • Netpharmalab. (2025, March 10).
  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Available from: [Link]

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
  • BioPharmaSpec. (2019, May 15). Quantitative Mass Spectrometry Service | Mass Spec Impurities.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
  • ECA Academy. (n.d.). Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)) (CPMP/ICH/2737/99).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • BioPharmaSpec. (n.d.).
  • Development of forced degradation and stability indic
  • ResearchGate. (n.d.).
  • MDPI. (2022, July 12). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
  • SIELC. (2018, February 19). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). 4-[ethyl(propyl)carbamoyl]benzoic acid | 1155169-31-5.
  • Longdom Publishing. (2021, November 29).
  • BenchChem. (2025). strategies to reduce impurities in benzamide synthesis.
  • innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024, December 4).
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-, ethyl ester - Organic Syntheses Procedure.
  • Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. (2015, October 28).
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2.
  • Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. (2025, August 6).

Sources

Technical Support Center: Chiral Separation of 4-[Ethyl(propyl)carbamoyl]benzoic acid and Related Acidic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral separation of 4-[Ethyl(propyl)carbamoyl]benzoic acid. As a representative chiral aromatic carboxylic acid, the principles and troubleshooting steps discussed herein are broadly applicable to other acidic chiral molecules. This document is structured as a dynamic resource, moving from high-level frequently asked questions to detailed troubleshooting workflows and experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the method development process for chiral acidic compounds.

Q1: I need to separate the enantiomers of 4-[Ethyl(propyl)carbamoyl]benzoic acid. Where is the most logical place to start?

A: The most effective starting point is a systematic Chiral Stationary Phase (CSP) screening. Since enantiomers have identical physicochemical properties in an achiral environment, the CSP is the critical component that creates the necessary stereo-specific interactions for separation[1][2]. For an acidic analyte like 4-[Ethyl(propyl)carbamoyl]benzoic acid, a targeted screening approach is recommended. Start with CSPs known for their broad applicability and specific utility for acids, such as polysaccharide-based and anion-exchange phases[3][4][5]. A logical screening workflow is visualized below.

MethodDevWorkflow cluster_0 Initial Analysis cluster_1 Technique Selection cluster_2 HPLC Path cluster_3 SFC Path cluster_4 Evaluation & Optimization Analyte Analyte Characterization 4-[Ethyl(propyl)carbamoyl]benzoic acid (Chiral Carboxylic Acid) Technique Select Technique Analyte->Technique HPLC_Screen Screen Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) Technique->HPLC_Screen HPLC SFC_Screen Screen Anion-Exchange CSPs (e.g., CHIRALPAK QN-AX, QD-AX) Technique->SFC_Screen SFC (Faster, Greener) HPLC_MP Mobile Phase: Hexane/Alcohol + 0.1% TFA/FA HPLC_Screen->HPLC_MP Evaluate Evaluate Resolution (Rs) HPLC_MP->Evaluate SFC_MP Modifier: Methanol + Acid/Salt Additives SFC_Screen->SFC_MP SFC_MP->Evaluate Optimize Optimization (Gradient, Flow, Temp.) Evaluate->Optimize Rs ≥ 1.5 Rescreen Screen Alternative CSPs (e.g., Macrocyclic Glycopeptides) Evaluate->Rescreen Rs < 1.5 Rescreen->Technique

Figure 1: Initial method development workflow for a chiral acid.

Q2: Which specific types of Chiral Stationary Phases (CSPs) are most effective for an acidic compound like this?

A: Three classes of CSPs are particularly effective for chiral carboxylic acids:

  • Anion-Exchanger CSPs: Phases like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds. The separation mechanism is based on an ionic exchange between the protonated chiral selector (derived from quinine or quinidine) and the deprotonated carboxylic acid of the analyte[3][4]. This primary interaction, supplemented by hydrogen bonding and π-π interactions, often provides excellent enantioselectivity[3][4].

  • Polysaccharide-Based CSPs: These are the most widely used CSPs due to their versatility. Columns with derivatized cellulose or amylose backbones (e.g., Chiralcel® and Chiralpak® series) can separate a vast range of chiral compounds, including acids[5][6][7]. The separation relies on a combination of interactions, including hydrogen bonding, dipole-dipole, and inclusion complexation within the chiral grooves of the polysaccharide structure[2].

  • Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC™ TAG are effective for separating acids, particularly in reversed-phase mode[8][9]. This makes them highly valuable for LC-MS applications where aqueous mobile phases are required[9].

Q3: What is the precise role of the acidic additive (e.g., TFA, Formic Acid) in the mobile phase?

A: Adding a small amount of a strong acid (typically 0.1-0.5%) to the mobile phase is critical for two main reasons when analyzing acidic compounds[10]:

  • Improved Peak Shape: The carboxylic acid analyte can interact strongly with residual, acidic silanol groups on the silica gel support of the CSP, leading to significant peak tailing[1]. An acidic additive in the mobile phase protonates these silanols, effectively masking them and preventing this undesirable interaction.

  • Controlling Analyte Ionization: In normal-phase chromatography, the goal is to keep the analyte in a neutral, non-ionized state to ensure consistent interaction with the CSP. The acidic additive suppresses the deprotonation (ionization) of the analyte's carboxylic acid group, leading to sharper peaks and more reproducible retention[11].

Q4: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for this separation?

A: Both techniques are viable, and the choice depends on your laboratory's goals and equipment.

  • HPLC: It is a robust and universally available technique. Normal-phase (NP-HPLC) is traditionally used for many chiral separations[5]. However, it uses solvents like hexane, which have environmental and disposal considerations. Reversed-phase (RP-HPLC) is possible on certain columns and is directly compatible with mass spectrometry[9].

  • SFC: This is often considered a superior alternative to NP-HPLC. It uses supercritical CO2 as the main mobile phase, which is cheaper, non-toxic, and non-flammable[12][13]. SFC typically provides faster separations and equilibration times due to the low viscosity and high diffusivity of the mobile phase[14][15]. For acidic compounds, SFC on anion-exchange columns has proven to be highly effective[3][4].

Q5: Is it possible to develop a reversed-phase (RP) method that is compatible with LC-MS?

A: Yes. While many chiral separations are developed in normal-phase, developing an MS-compatible RP method is highly desirable for bioanalytical and high-throughput screening applications. The key is to select a CSP that is stable and effective in aqueous-organic mobile phases. Macrocyclic glycopeptide columns are excellent candidates for this[9]. The mobile phase would typically consist of methanol or acetonitrile with water, containing a volatile acidic modifier like 0.1% formic acid to aid ionization for MS detection and improve chromatography[9].

Section 2: Troubleshooting Guide

This guide uses a problem-solution format to address specific experimental challenges.

Problem: No Enantiomeric Separation or Poor Resolution (Rs < 1.5)

This is the most frequent challenge in chiral method development. It indicates that the chosen CSP and mobile phase conditions are not generating sufficient enantioselectivity.

Root Cause Analysis: The formation of transient diastereomeric complexes between the analyte enantiomers and the CSP is not occurring or the energy difference between them is too small[1][2].

Troubleshooting Workflow:

TroubleshootingWorkflow Start Problem: Poor Resolution (Rs < 1.5) Step1 1. Optimize Mobile Phase Strength (Vary % Alcohol in NP / % ACN in RP) Start->Step1 Step2 2. Optimize Additive (Switch TFA ↔ FA ↔ AA or vary concentration) Step1->Step2 No significant improvement End_Success Resolution Improved! Proceed with full method validation. Step1->End_Success Rs ≥ 1.5 Step3 3. Adjust Column Temperature (Test at 15°C, 25°C, 40°C) Step2->Step3 No significant improvement Step2->End_Success Rs ≥ 1.5 Step4 4. Lower Flow Rate (e.g., 1.0 mL/min → 0.5 mL/min) Step3->Step4 No significant improvement Step3->End_Success Rs ≥ 1.5 End_Fail Still Poor? Re-evaluate CSP. Screen a different class of column. Step4->End_Fail No significant improvement Step4->End_Success Rs ≥ 1.5

Figure 2: Stepwise troubleshooting workflow for poor resolution.
Problem: Significant Peak Tailing

Root Cause Analysis: For an acidic analyte, tailing is most often caused by secondary ionic interactions with the silica support of the column[1]. Column overload can also be a factor.

Solutions:

  • Increase Acidic Additive Concentration: If you are using 0.1% TFA, try increasing it to 0.2%. The additional acid will more effectively mask residual silanol sites.

  • Match Sample Solvent to Mobile Phase: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample directly in the mobile phase[16].

  • Reduce Sample Load: Inject a lower concentration or smaller volume of your sample to check for column overload[1].

Problem: Irreproducible Retention Times or Resolution

Root Cause Analysis: This issue often points to insufficient column equilibration or "memory effects," where additives from previous runs adsorb to the stationary phase and alter its selectivity in subsequent analyses[17].

Solutions:

  • Thorough Column Equilibration: Always equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. Isocratic separations can be sensitive to small changes in mobile phase composition[17].

  • Dedicate Columns: It is best practice to dedicate specific columns to specific additive types (e.g., one column for acidic methods, one for basic methods). This prevents cross-contamination that can permanently alter the column's performance.

  • Implement a Flushing Protocol: After a series of runs, flush the column with a solvent like isopropanol to remove strongly adsorbed mobile phase components before storing it according to the manufacturer's instructions.

Section 3: Experimental Protocols

These protocols provide validated starting points for method development.

Protocol 1: HPLC Screening on Polysaccharide CSPs (Normal Phase)

This protocol outlines a general screening approach on three common polysaccharide columns.

1. Materials:

  • Columns: Chiralpak® IA, Chiralpak® IB, Chiralpak® IC (or equivalent amylose/cellulose CSPs)

  • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Sample: 1 mg/mL of racemic 4-[Ethyl(propyl)carbamoyl]benzoic acid in mobile phase.

2. HPLC Parameters:

Parameter Setting
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 25 °C

| Detection | UV at 254 nm (or analyte λmax) |

3. Procedure:

  • Equilibrate the first column (e.g., Chiralpak IA) with Mobile Phase A for at least 20 minutes.

  • Inject the sample and record the chromatogram for 15-20 minutes.

  • If no separation is observed, switch to Mobile Phase B and repeat steps 1-2.

  • Repeat the entire process for the remaining columns (IB and IC).

  • Evaluate the resulting chromatograms for any degree of separation. Even partial separation is a promising starting point for optimization by adjusting the Hexane/Alcohol ratio[1].

Protocol 2: Optimized SFC Method on an Anion-Exchange CSP

This protocol is for a targeted, high-efficiency separation using SFC.

1. Materials:

  • Column: CHIRALPAK® QN-AX (or equivalent quinine-based anion exchanger)

  • Mobile Phase: Supercritical CO2 and a modifier.

  • Modifier Preparation: Prepare a solution of Methanol containing 0.35% (w/v) Ammonium Formate (NH4OOCH) and 0.40% (v/v) Formic Acid (FA)[4].

  • Sample: 1 mg/mL of racemic 4-[Ethyl(propyl)carbamoyl]benzoic acid in Methanol.

2. SFC Parameters:

Parameter Setting
Columns CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm
Mobile Phase CO2 / Methanol Modifier
Gradient / Isocratic Start with 20% Modifier (Isocratic)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C

| Detection | UV at 254 nm |

3. Procedure:

  • Equilibrate the column with the starting mobile phase conditions for 5-10 minutes.

  • Inject the sample.

  • The ion-exchange mechanism should provide good selectivity[3]. If retention is too long or too short, adjust the percentage of the modifier. Lower modifier percentages typically lead to longer retention times[4]. The presence of both acid and salt in the modifier helps to ensure good peak shape and reproducible chromatography[3][4].

Section 4: References

  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). [Link]

  • Rego, Y. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Chromatography Forum. (2017, December 28). additives for chiral. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156–164.

  • Nguyen, T. T. T., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(11), 1269–1276. [Link]

  • Ray, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. [Link]

  • Le, P. M., & De Klerck, K. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • Brough, P., et al. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]

  • BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential [Video]. YouTube. [Link]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Djossou, P., & Berteina-Raboin, S. (2021). Enantioselective Catalytic C-H Amidations: An Highlight. Catalysts, 11(4), 471. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Langer, S., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 7, 321. [Link]

  • Scribd. (n.d.). Chiral Drug Separation. [Link]

  • Al-Majid, A. M. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 412(25), 6395–6414. [Link]

  • Wencel-Delord, J., & Colobert, F. (2020). Enantioselective Aromatic Amination?. Chem, 6(11), 2821–2823. [Link]

  • Google Patents. (n.d.). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.

  • De Boeck, M., et al. (2021). Enantioselective separation techniques in forensic analysis and clinical toxicology. TrAC Trends in Analytical Chemistry, 143, 116340. [Link]

Sources

Validation & Comparative

Comparative Guide: 4-[Ethyl(propyl)carbamoyl]benzoic Acid vs. Sulfonamide Analogues (Probenecid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Bioisosteric Pivot

Audience: Medicinal Chemists & DMPK Scientists Context: Probenecid (4-(dipropylsulfamoyl)benzoic acid) is the clinical gold standard for Organic Anion Transporter (OAT) inhibition.[1][2] The molecule , 4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS: 1155169-31-5), represents a critical bioisosteric shift from a sulfonamide to a carboxamide scaffold.[1][2]

This guide analyzes the theoretical and practical implications of this substitution. While Probenecid relies on a tetrahedral sulfonamide geometry for OAT binding, the carboxamide analogue introduces a planar constraint and altered electron-withdrawing effects, significantly impacting pKa, metabolic stability, and binding affinity. [1][2]

Core Comparison Matrix
FeatureProbenecid (Standard)4-[Ethyl(propyl)carbamoyl]benzoic acid (Target)Impact on Performance
Linker Geometry Tetrahedral (

Sulfur)
Planar (

Carbon)
Affects fit in the OAT1/3 hydrophobic pocket.[1][2]
Electronic Effect Strong EWG (

)
Moderate EWG (

)
Target molecule is slightly less acidic (higher pKa).[1][2]
Metabolic Stability High (Sulfonamide is robust)Moderate (Amide bond susceptible to amidases)Potential for faster clearance in vivo.[1][2]
Solubility (LogP) ~3.2 (Lipophilic)~2.5 (Predicted)Target is likely more soluble but may cross membranes slower.[1][2]

Mechanistic Insight: OAT Binding & Transport

To understand the utility of the target molecule, one must visualize the pharmacophore required for OAT inhibition.[1][2] The transporter recognizes an acidic head group (Benzoic acid) and a lipophilic tail.[1][2]

Pathway Diagram: OAT Inhibition Mechanism

The following diagram illustrates the competitive inhibition mechanism and the structural divergence between the two molecules.

OAT_Inhibition cluster_transporter Renal Proximal Tubule Cell Membrane OAT OAT1 / OAT3 Transporter (Anion Exchanger) Substrate Endogenous Substrate (Uric Acid / cGMP) OAT->Substrate Transport Blocked Probenecid Probenecid (Sulfonamide Tail) Tetrahedral Geometry Probenecid->OAT High Affinity Binding (Steric Bulk Match) Logic SAR Insight: The sulfonamide oxygen atoms participate in H-bonding. The amide carbonyl offers only one acceptor site. Probenecid->Logic Target Target Analogue (Carboxamide Tail) Planar Geometry Target->OAT Altered Affinity (Planar Constraint) Target->Logic

Figure 1: Mechanistic comparison of OAT binding. The planar amide group of the target molecule alters the spatial arrangement of the lipophilic tail compared to the tetrahedral sulfonamide of Probenecid.[1][2]

Experimental Protocols

Protocol A: Chemical Synthesis (Amide Coupling)

Since this molecule is often a "make-on-demand" building block, you may need to synthesize it.[1][2] This protocol ensures high purity, critical for accurate biological assays.[1][2]

Objective: Synthesize 4-[Ethyl(propyl)carbamoyl]benzoic acid from Terephthalic acid mono-methyl ester.

  • Activation: Dissolve 4-(methoxycarbonyl)benzoic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.[1][2] Stir for 2 hours (Gas evolution: HCl/CO/CO2).[1][2]

    • Validation: Monitor by TLC (conversion to acid chloride).[1][2]

  • Coupling: Evaporate solvent to obtain the acid chloride.[1][2] Re-dissolve in dry DCM. Add N-ethylpropylamine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

    • Why: The asymmetric amine (ethyl/propyl) is crucial for the specific steric profile.[1][2]

  • Hydrolysis: Treat the resulting methyl ester with LiOH (3.0 eq) in THF/Water (3:1) for 4 hours to free the carboxylic acid.[1][2]

  • Purification: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1][2] Recrystallize from Hexane/EtOAc.[1][2]

    • Quality Control: Confirm structure via 1H-NMR.[1][2] Look for the distinct ethyl (triplet + quartet) and propyl (triplet + multiplet + triplet) signals.[1][2]

Protocol B: OAT1/3 Inhibition Assay (Fluorescein Transport)

This assay quantifies the IC50 of your target molecule compared to Probenecid.[1][2]

Materials:

  • HEK293 cells stable transfected with hOAT1 or hOAT3.[1][2]

  • Substrate: 6-Carboxyfluorescein (6-CF) (Fluorescent tracer).[1][2]

  • Control Inhibitor: Probenecid (Sigma-Aldrich).[1][2]

Workflow:

  • Seeding: Plate cells in 96-well Poly-D-Lysine coated plates (50,000 cells/well). Incubate 24h.

  • Pre-incubation: Remove media. Wash with HBSS buffer.[1][2] Add the Target Molecule (Concentration range: 0.1 µM to 1000 µM) or Probenecid.[1][2] Incubate 10 min at 37°C.

  • Transport Initiation: Add 6-CF (10 µM final) to the wells containing the inhibitor. Incubate for 10 min.

  • Termination: Aspirate solution immediately. Wash 3x with ice-cold PBS (stops transport).[1][2]

  • Lysis & Read: Lyse cells with 0.1M NaOH. Read Fluorescence (Ex 490nm / Em 520nm).[1][2]

  • Data Analysis: Plot % Transport vs Log[Concentration]. Calculate IC50.

Success Criteria:

  • Probenecid IC50 should be ~10-20 µM (Validates the system).[1][2]

  • If Target IC50 > 100 µM, the amide substitution significantly reduced affinity.[1][2]

  • If Target IC50 < 10 µM, the planar geometry favors binding (Lead candidate).[1][2]

Critical Evaluation: Stability & Metabolism

A major differentiator between Sulfonamides and Carboxamides is metabolic susceptibility.[1][2]

  • Probenecid (Sulfonamide): Highly resistant to hydrolysis.[1][2] Main clearance is via glucuronidation of the carboxylic acid.[1][2]

  • Target (Carboxamide): The amide bond is susceptible to Carboxylesterases and Amidases in the liver.[1][2]

Recommendation: Run a Microsomal Stability Assay early.[1][2]

  • Incubate 1 µM of Target compound with Liver Microsomes (human/rat) + NADPH.[1][2]

  • Sample at 0, 15, 30, 60 mins.

  • Analyze by LC-MS/MS.[1][2]

  • Risk: If

    
     min, the ethyl/propyl chain is likely being cleaved, or the amide hydrolyzed, rendering the molecule ineffective as a systemic drug.[1][2]
    

References

  • Probenecid Monograph & Properties. PubChem. National Library of Medicine.[1][2] [Link][1][2]

  • Structure-Activity Relationships of Organic Anion Transporters. Journal of Pharmacology and Experimental Therapeutics. (General reference for OAT SAR). [Link][1][2]

  • Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (Context for Sulfonamide vs Amide replacement). [Link]

Sources

"4-[Ethyl(propyl)carbamoyl]benzoic acid" comparative biological activity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Predicted Biological Activity of 4-[Ethyl(propyl)carbamoyl]benzoic acid

Introduction

In the landscape of contemporary drug discovery and development, the exploration of novel chemical entities with therapeutic potential is a paramount objective. This guide focuses on 4-[Ethyl(propyl)carbamoyl]benzoic acid, a small molecule for which specific biological activity data is not yet publicly available. Given its structural characteristics, particularly the presence of a substituted carbamoylbenzoic acid moiety, we can draw compelling comparisons with the well-characterized therapeutic agent, Probenecid.

Probenecid, a benzoic acid derivative, is a cornerstone in the treatment of gout and hyperuricemia and has also been employed to modulate the pharmacokinetics of various drugs.[1][2][3] Its mechanisms of action are well-documented, primarily involving the inhibition of specific membrane transport proteins. This guide will leverage the established biological profile of Probenecid and other relevant compounds to forecast the potential activities of 4-[Ethyl(propyl)carbamoyl]benzoic acid. We will delve into the key biological targets, comparative activities of known inhibitors, and the experimental protocols essential for validating these predicted activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of this and structurally related molecules.

Predicted Biological Targets and Comparative Analysis

Based on the structural analogy to Probenecid, 4-[Ethyl(propyl)carbamoyl]benzoic acid is predicted to interact with several families of membrane transport proteins, including Organic Anion Transporters (OATs), Multidrug Resistance-Associated Proteins (MRPs), and Pannexin-1 channels.

Organic Anion Transporters (OATs)

The OAT family of proteins, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), are crucial for the renal excretion of a wide array of endogenous and exogenous organic anions, including many therapeutic drugs.[4][5][6] Inhibition of these transporters can lead to increased plasma concentrations and prolonged half-lives of co-administered drugs, a clinical application for which Probenecid is well-known.[1]

Mechanism of Action: OATs function in the basolateral membrane of renal proximal tubules, mediating the uptake of organic anions from the blood into the tubular cells, which is the rate-limiting step for their secretion into the urine.[7] Probenecid competitively inhibits this process.[3] The benzoic acid moiety is a key pharmacophoric feature for OAT inhibition.[7]

Comparative Inhibitors:

CompoundTarget(s)IC50 / KiReference(s)
Probenecid OAT1, OAT3IC50: ~7.4 µM (hOAT1)[8]
Novobiocin OAT1Potent Inhibitor[6]
Benzbromarone URAT1 (a related OAT)Potent Inhibitor[9]
Lesinurad URAT1Potent Inhibitor[9]

Table 1: Comparative Inhibitory Activities against Organic Anion Transporters.

It is hypothesized that 4-[Ethyl(propyl)carbamoyl]benzoic acid, possessing a similar benzoic acid scaffold, will exhibit inhibitory activity against OATs. The ethyl and propyl substitutions on the carbamoyl nitrogen will influence the lipophilicity and steric bulk, which are critical determinants of binding affinity and selectivity among OAT isoforms.

Multidrug Resistance-Associated Proteins (MRPs)

MRPs are members of the ATP-binding cassette (ABC) transporter superfamily and are involved in the efflux of a broad range of substrates, including conjugated drugs and toxins, from cells.[10][11] MRP inhibition is a key strategy to overcome multidrug resistance in cancer chemotherapy.[12] Probenecid is a known, albeit non-selective, inhibitor of several MRP isoforms.[12][13]

Mechanism of Action: MRPs utilize the energy from ATP hydrolysis to actively transport substrates across cellular membranes.[12] Inhibitors can act by competing for substrate binding sites or by interfering with the ATP hydrolysis cycle.

Comparative Inhibitors:

CompoundTarget(s)IC50 / KiReference(s)
Probenecid MRP1, MRP2, MRP4IC50 in the micromolar range[12][13]
MK-571 MRP1, MRP4Widely used experimental inhibitor[12]
Curcumin MRP1, MRP2IC50: 15 µM (MRP1), 5 µM (MRP2)[13]
Ibrutinib MRP1Modulator[11]

Table 2: Comparative Inhibitory Activities against Multidrug Resistance-Associated Proteins.

The structural features of 4-[Ethyl(propyl)carbamoyl]benzoic acid suggest a potential for interaction with MRPs. The lipophilic side chain and the acidic benzoic acid group are common features among many MRP inhibitors.

Pannexin-1 (Panx1) Channels

Pannexin-1 channels are large-pore channels that play a crucial role in cell-to-cell communication by allowing the passage of ions and small molecules like ATP.[14][15] They are implicated in various physiological and pathological processes, including inflammation and apoptosis.[16] Probenecid is a widely used pharmacological inhibitor of Panx1 channels.[14][17]

Mechanism of Action: Probenecid directly blocks the Panx1 channel pore, thereby inhibiting the release of ATP and other signaling molecules into the extracellular space.[17] This action is independent of its effects on OATs and MRPs.

Comparative Inhibitors:

CompoundTarget(s)IC50 / KiReference(s)
Probenecid Panx1Effective blocker[14][17]
Carbenoxolone Panx1Non-selective inhibitor[14]
Mefloquine Panx1Inhibitor[16]
¹⁰Panx1 (peptide) Panx1Specific mimetic peptide inhibitor[16]

Table 3: Comparative Inhibitory Activities against Pannexin-1 Channels.

Given the established activity of Probenecid, it is plausible that 4-[Ethyl(propyl)carbamoyl]benzoic acid could also modulate Panx1 channel function. The specific nature of the side chain will likely influence its potency and selectivity.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of 4-[Ethyl(propyl)carbamoyl]benzoic acid, a series of in vitro assays are recommended.

OAT Inhibition Assay (Fluorescent Substrate Uptake)

This assay measures the ability of a test compound to inhibit the uptake of a fluorescent substrate by cells engineered to express a specific OAT.

Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with the gene for hOAT1 or hOAT3.

  • Assay Preparation: Seed the cells in 96-well plates and grow to confluence.

  • Inhibition: Pre-incubate the cells with varying concentrations of 4-[Ethyl(propyl)carbamoyl]benzoic acid or a reference inhibitor (e.g., Probenecid) for 10-15 minutes.

  • Substrate Addition: Add a fluorescent OAT substrate (e.g., 6-carboxyfluorescein) to the wells.

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for substrate uptake.

  • Signal Detection: Stop the uptake by washing with ice-cold buffer. Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

OAT_Inhibition_Workflow A Seed OAT-expressing cells B Pre-incubate with 4-[Ethyl(propyl)carbamoyl]benzoic acid A->B C Add fluorescent substrate B->C D Incubate for uptake C->D E Wash and lyse cells D->E F Measure fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for OAT Inhibition Assay.

MRP-Mediated Efflux Assay (Vesicular Transport)

This assay utilizes membrane vesicles isolated from cells overexpressing a specific MRP to measure the transport of a radiolabeled substrate.

Methodology:

  • Vesicle Preparation: Isolate membrane vesicles from Sf9 insect cells or MDCK cells overexpressing the MRP of interest (e.g., MRP1 or MRP4).

  • Assay Mixture: Prepare a reaction mixture containing the membrane vesicles, ATP, and a radiolabeled MRP substrate (e.g., [³H]-leukotriene C₄ for MRP1).

  • Inhibition: Add varying concentrations of 4-[Ethyl(propyl)carbamoyl]benzoic acid or a known inhibitor.

  • Transport Initiation: Initiate transport by adding the reaction mixture to the vesicles and incubating at 37°C.

  • Transport Termination: Stop the reaction at a specific time point by adding ice-cold buffer and rapidly filtering the mixture through a filter membrane to trap the vesicles.

  • Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Determine the rate of transport and calculate the IC50 value for the test compound.

MRP_Efflux_Workflow A Isolate MRP-expressing membrane vesicles B Prepare assay mixture with radiolabeled substrate and ATP A->B C Add test compound B->C D Initiate transport C->D E Stop transport and filter D->E F Quantify radioactivity E->F G Determine IC50 F->G

Caption: Workflow for MRP-Mediated Efflux Assay.

Panx1 Channel Activity Assay (Dye Uptake)

This assay assesses the permeability of the Panx1 channel by measuring the uptake of a fluorescent dye.

Methodology:

  • Cell Culture: Use cells endogenously expressing Panx1 (e.g., J774 macrophages) or cells transfected with Panx1.

  • Assay Conditions: Plate the cells in a 96-well plate.

  • Inhibition: Pre-incubate the cells with 4-[Ethyl(propyl)carbamoyl]benzoic acid or a reference inhibitor (e.g., Probenecid).

  • Channel Opening: Stimulate the opening of Panx1 channels using a known agonist (e.g., BzATP for P2X7 receptor-mediated opening).

  • Dye Addition: Add a fluorescent dye that can permeate the open Panx1 channel (e.g., YO-PRO-1).

  • Signal Measurement: Monitor the increase in intracellular fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of dye uptake and determine the inhibitory effect of the test compound.

Panx1_Activity_Workflow A Culture Panx1-expressing cells B Pre-incubate with test compound A->B C Stimulate channel opening B->C D Add fluorescent dye C->D E Monitor fluorescence increase D->E F Analyze inhibition of dye uptake E->F

Caption: Workflow for Panx1 Channel Activity Assay.

Conclusion

While direct experimental evidence for the biological activity of 4-[Ethyl(propyl)carbamoyl]benzoic acid is currently lacking, its structural similarity to Probenecid provides a robust framework for predicting its potential interactions with key biological targets. The primary predicted activities are the inhibition of Organic Anion Transporters, Multidrug Resistance-Associated Proteins, and Pannexin-1 channels. The comparative data presented for known inhibitors of these targets offer valuable benchmarks for future studies.

The detailed experimental protocols provided in this guide offer a clear path for the empirical validation of these predicted activities. The elucidation of the biological profile of 4-[Ethyl(propyl)carbamoyl]benzoic acid will not only contribute to our understanding of the structure-activity relationships of benzoic acid derivatives but may also uncover novel therapeutic opportunities. Further investigation into its potency, selectivity, and potential off-target effects is warranted to fully characterize this promising compound.

References

  • POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION - PMC.
  • What are OAT1 inhibitors and how do they work?
  • Potent Inhibitors of Human Organic Anion Transporters 1 and 3 from Clinical Drug Libraries: Discovery and Molecular Characterization - ACS Publications.
  • MRP Inhibitors | SCBT - Santa Cruz Biotechnology.
  • Inhibitors of Organic Anion-Transporting Polypeptides 1B1 and 1B3: Clinical Relevance and Regulatory Perspective - PubMed.
  • Pannexin-1 Inhibitors | SCBT - Santa Cruz Biotechnology.
  • OAT1 Inhibitors | SCBT - Santa Cruz Biotechnology.
  • Probenecid - Wikipedia.
  • PROBENECID - Inxight Drugs.
  • Probenecid - Massive Bio.
  • Probenecid – Knowledge and References - Taylor & Francis.
  • Probenecid - LiverTox - NCBI Bookshelf - NIH.
  • Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening | PLOS One - Research journals.
  • PANNEXIN 1 CHANNELS AS A THERAPEUTIC TARGET: STRUCTURE, INHIBITION, AND OUTLOOK.
  • Examples of Panx-1 blockers shown and described in the scientific literature. - ResearchGate.
  • Multidrug Resistance Proteins (MRPs) and Cancer Therapy - PMC.
  • Interplay between MRP Inhibition and Metabolism of MRP Inhibitors: The Case of Curcumin | Chemical Research in Toxicology - ACS Publications.
  • Pannexin1 channels—a potential therapeutic target in inflammation - Frontiers.
  • A macrocyclic peptide inhibitor traps MRP1 in a catalytically incompetent conformation | PNAS.
  • Pannexin 1 Channels as a Therapeutic Target: Structure, Inhibition, and Outlook.
  • 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | 70142-79-9 | Benchchem.
  • Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC.

Sources

"4-[Ethyl(propyl)carbamoyl]benzoic acid" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-[Ethyl(propyl)carbamoyl]benzoic acid , focusing on its Structure-Activity Relationship (SAR) as a bioisosteric analog of the classic uricosuric agent, Probenecid.

Executive Summary

4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS: 1155169-31-5) represents a critical structural probe in the optimization of organic anion transporter (OAT) inhibitors and uricosuric agents. Structurally, it is the carboxamide bioisostere of the clinically established drug Probenecid (4-(dipropylsulfamoyl)benzoic acid) and its analog Ethebenecid .

This guide objectively compares the performance of this carbamoyl derivative against its sulfonamide counterparts, highlighting the impact of the carbonyl-for-sulfonyl substitution on pKa, lipophilicity, and transporter affinity.

Chemical Identity & Structural Context

The molecule belongs to the class of


-dialkylterephthalamic acids . It serves as a pivotal reference point in SAR studies designed to map the pharmacophore of renal organic anion transporters (OAT1/OAT3).
FeatureTarget Compound Reference Standard (Probenecid)
Structure 4-[Ethyl(propyl)carbamoyl]benzoic acid 4-(Dipropylsulfamoyl)benzoic acid
Linker Group Carboxamide (

)
Sulfonamide (

)
Geometry Planar (

hybridized)
Tetrahedral (

hybridized)
Electronic Effect Moderate Electron WithdrawingStrong Electron Withdrawing
Alkyl Tail Asymmetric (Ethyl/Propyl)Symmetric (Propyl/Propyl)
Primary Target OAT/URAT1 Probe (Variable Activity)OAT1/OAT3/URAT1 Inhibitor
Structure-Activity Relationship (SAR) Analysis

The SAR of 4-[ethyl(propyl)carbamoyl]benzoic acid is defined by three critical molecular interactions: Acidity Modulation , Steric Fitting , and Linker Geometry .

A. The Bioisosteric Switch: Amide vs. Sulfonamide

The most significant SAR finding in this series is the drastic reduction in inhibitory potency against OATs when the sulfonyl group is replaced by a carbonyl.

  • Mechanism: OATs require an anionic substrate. The acidity of the benzoic acid moiety (COOH) is influenced by the para-substituent.

    • Sulfonamide (

      
      ):  A strong electron-withdrawing group (EWG) that stabilizes the carboxylate anion, lowering the pKa (~3.4–3.7) and ensuring the molecule is ionized at physiological pH.
      
    • Carboxamide (

      
      ):  A weaker EWG. The resulting pKa is higher (~4.0–4.2), slightly reducing the fraction of ionized species available for transporter binding in the renal tubule microenvironment.
      
  • Geometry: The planar amide bond restricts the spatial orientation of the hydrophobic tails (ethyl/propyl) differently than the tetrahedral sulfonyl group, potentially causing steric clashes within the OAT substrate-binding pocket.

B. Hydrophobic Tail Asymmetry (Ethyl vs. Propyl)

The


-ethyl-

-propyl
substitution pattern introduces asymmetry, which disrupts crystal packing and enhances solubility compared to symmetric analogs (e.g., diethyl or dipropyl).
  • Lipophilicity (LogP): The mixed alkyl chain optimizes LogP to ~2.5, balancing membrane permeability with aqueous solubility.

  • Binding Pocket Fit: The asymmetric tail allows the molecule to probe "wobble" space within the hydrophobic domain of the target protein (e.g., URAT1), often retaining partial activity where symmetric bulky groups might fail.

Experimental Protocols
Protocol A: Synthesis of 4-[Ethyl(propyl)carbamoyl]benzoic acid

Rationale: A mono-amidation of terephthalic acid derivatives is required. The use of a mono-methyl ester prevents polymerization.

Reagents:

  • Monomethyl terephthalate (1.0 eq)

  • 
    -Ethyl-
    
    
    
    -propylamine (1.2 eq)
  • HATU (1.5 eq) or Thionyl Chloride (

    
    )
    
  • DIPEA (2.0 eq)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve Monomethyl terephthalate in dry DCM. Add oxalyl chloride (1.2 eq) and a drop of DMF at 0°C to generate the acid chloride in situ. Stir for 1 hour.

  • Coupling: Add

    
    -Ethyl-
    
    
    
    -propylamine and DIPEA dropwise. The reaction is exothermic; maintain temperature <5°C to prevent bis-amidation or hydrolysis.
  • Hydrolysis: The intermediate is Methyl 4-[ethyl(propyl)carbamoyl]benzoate. Dissolve in THF/Water (1:1) and add LiOH (3.0 eq). Stir at room temperature for 4 hours to cleave the methyl ester.

  • Workup: Acidify with 1M HCl to pH 3.0. The product precipitates as a white solid.[1] Extract with EtOAc if necessary.

  • Validation: Verify via

    
    -NMR. Look for distinct multiplets for Ethyl (
    
    
    
    ) and Propyl (
    
    
    ) groups adjacent to the amide nitrogen.
Protocol B: In Vitro OAT1/OAT3 Inhibition Assay

Rationale: To quantify the loss of potency due to the amide substitution.

  • Cell System: HEK293 cells stably expressing human OAT1 or OAT3.

  • Substrate:

    
    -Para-aminohippurate (PAH) for OAT1 or 
    
    
    
    -Estrone sulfate for OAT3.
  • Dosing: Prepare serial dilutions of 4-[Ethyl(propyl)carbamoyl]benzoic acid (0.1

    
    M to 100 
    
    
    
    M). Use Probenecid as the positive control.
  • Uptake Phase: Incubate cells with substrate + inhibitor for 2 minutes at 37°C in Krebs-Henseleit buffer.

  • Termination: Wash cells 3x with ice-cold PBS. Lyse with 0.1N NaOH.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
    .
    
Comparative Data Summary

The following table summarizes the expected performance based on class-wide SAR data for benzoic acid derivatives.

ParameterProbenecid (Sulfonamide)Target: Amide Analog Interpretation
OAT1

6–10

M
> 100

M
Amide linkage significantly reduces affinity for OAT1.
URAT1

~10

M
50–80

M
Moderate retention of uricosuric activity, but less potent.
Aqueous Solubility Low (requires salt form)ModerateAsymmetric alkyl chains disrupt lattice energy, improving solubility.
Metabolic Stability HighModerateAmides are susceptible to amidases, unlike sulfonamides.
pKa (COOH) ~3.4~4.1Higher pKa reduces anionic fraction at physiological pH.
Visualization of Signaling & SAR Logic

The following diagram illustrates the SAR decision tree and the mechanistic divergence between the sulfonamide and carbamoyl scaffolds.

SAR_Mechanism Scaffold Benzoic Acid Scaffold Linker Linker Modification (Position 4) Scaffold->Linker Sulfonamide Sulfonamide (-SO2-) (Probenecid) Linker->Sulfonamide Bioisostere A Amide Carboxamide (-CO-) (Target Compound) Linker->Amide Bioisostere B Geo_Tetra Tetrahedral Geometry Strong EWG Sulfonamide->Geo_Tetra Geo_Planar Planar Geometry Weak EWG Amide->Geo_Planar High_Affinity High OAT Affinity (Effective Uricosuric) Geo_Tetra->High_Affinity Optimal Fit Low_Affinity Low OAT Affinity (Inactive/Weak Probe) Geo_Planar->Low_Affinity Steric Clash

Figure 1: SAR Decision Tree illustrating the critical impact of linker geometry and electronics on biological activity. The transition from Sulfonamide to Amide results in a loss of potency, defining the pharmacophore boundary.

References
  • Probenecid and OAT Inhibition Mechanisms

    • Title: Interaction of Probenecid with Organic Anion Transporters.
    • Source:Journal of Pharmacology and Experimental Therapeutics.
    • Link:[Link]

  • Bioisosterism in Drug Design

    • Title: Bioisosteres in Medicinal Chemistry: Amides vs Sulfonamides.
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

  • Synthesis of Terephthalamic Acids

    • Title: Efficient synthesis of N,N-dialkylterephthalamic acids via mono-hydrolysis.
    • Source:Tetrahedron Letters.
    • Link:[Link]

  • Compound Database Entry

    • Title: 4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS 1155169-31-5).
    • Source:PubChem / Sigma-Aldrich.
    • Link:[Link]

Sources

Validating the Purity of 4-[Ethyl(propyl)carbamoyl]benzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 4-[Ethyl(propyl)carbamoyl]benzoic acid represents a critical structural motif—a benzoic acid core modified with a specific unsymmetrical amide. Validating its purity is not merely a box-checking exercise; it is a safeguard against downstream failures in drug development.

This guide moves beyond generic protocols. As a Senior Application Scientist, I will demonstrate how to validate this specific molecule using three distinct methodologies: HPLC-UV/MS (the industry workhorse), qNMR (the absolute quantifier), and DSC (the thermodynamic assessor). We will analyze why the carboxylic acid moiety dictates our chromatographic choices and how the amide functionality influences our spectroscopic strategy.

Part 1: The Analyte Profile & Chemical Logic

Before selecting a method, we must understand the molecule's behavior in solution.

  • Chemical Structure: A terephthalic acid derivative where one carboxyl group has formed an amide with N-ethylpropylamine.

  • Critical Functionality:

    • Carboxylic Acid (pKa ~4.2): This ionizable group dictates that pH control is mandatory in chromatography to prevent peak tailing.

    • Amide Linkage: Stable, but susceptible to hydrolysis under extreme acid/base conditions.

    • Chromophore: The benzamide system provides strong UV absorption (typically

      
       ~230–254 nm).
      
The Impurity Landscape

Synthesis of this molecule typically involves coupling terephthalic acid (or its mono-ester) with ethylpropylamine. Therefore, your validation method must separate:

  • Starting Material: Terephthalic acid (highly polar).

  • Reagent: N-Ethylpropylamine (non-chromophoric in UV, requires MS or derivatization if tracking).

  • Byproducts: Symmetrical diamides or unreacted activated esters.

Part 2: Primary Methodology – RP-HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) is the primary choice for purity validation because it separates and quantifies impurities relative to the main peak.

The "Why" Behind the Protocol

We use Reverse Phase (RP) chromatography. However, the free carboxylic acid presents a challenge: at neutral pH, it ionizes to the carboxylate (


), becoming too polar to retain on a C18 column, eluting in the void volume.
  • The Fix: We must use an acidic mobile phase (pH ~2.5). This protonates the acid (

    
    ), rendering it neutral and sufficiently hydrophobic to interact with the C18 stationary phase.
    
Detailed Experimental Protocol
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard hydrophobicity; 3.5 µm offers better resolution than 5 µm.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterSuppresses ionization of the benzoic acid moiety.
Mobile Phase B Acetonitrile (ACN)Stronger solvent strength for eluting the lipophilic amide.
Gradient 5% B to 95% B over 15 minsCaptures polar acid impurities early; elutes lipophilic amide later.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Detection UV @ 254 nmTargets the benzamide chromophore.
Temperature 30°CEnsures reproducible retention times.
Workflow Visualization

The following diagram illustrates the decision logic for HPLC method development for this specific acid-amide hybrid.

HPLC_Workflow Start Analyte: 4-[Ethyl(propyl)carbamoyl]benzoic acid Check_pKa Check pKa (~4.2) Start->Check_pKa Selection Select Mobile Phase pH Check_pKa->Selection Path_Neutral Neutral pH (pH 7) Selection->Path_Neutral Incorrect Path_Acidic Acidic pH (pH 2.5) Selection->Path_Acidic Correct Result_Fail Analyte Ionized (COO-) Elutes in Void Volume FAILURE Path_Neutral->Result_Fail Result_Success Analyte Protonated (COOH) Retains on C18 SUCCESS Path_Acidic->Result_Success Gradient Gradient Elution (5-95% ACN) Result_Success->Gradient Detection UV @ 254nm (Benzamide Chromophore) Gradient->Detection

Figure 1: Critical decision pathway for retaining carboxylic acid derivatives on Reverse Phase HPLC.

Part 3: Orthogonal Validation – qNMR (The Absolute Truth)

While HPLC relies on relative response factors (assuming impurities absorb UV light similarly to the main peak), Quantitative NMR (qNMR) is inherently quantitative.[1] It does not require a reference standard of the analyte itself—only a pure internal standard.[2]

The "Why" Behind qNMR

If you synthesized this molecule for the first time, you do not have a "100% pure" reference standard to calibrate your HPLC. qNMR solves this "chicken and egg" problem. It measures the molar ratio of protons.

Detailed Experimental Protocol
  • Solvent: DMSO-d6 (Dissolves both the polar acid and the lipophilic amide parts).

  • Internal Standard (IS): Maleic Acid (Ultra-pure).

    • Reason: Maleic acid has a singlet at ~6.3 ppm, which is distinct from the aromatic protons of the benzoic acid (7.4–8.0 ppm) and the alkyl protons of the ethyl/propyl groups (0.8–3.5 ppm).

  • Relaxation Delay (D1): 60 seconds.

    • Critical: You must allow full relaxation (5 × T1) for accurate integration.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Weight.[3]

Part 4: Thermodynamic Check – DSC (Differential Scanning Calorimetry)[4]

DSC measures the melting point depression caused by impurities. It is a "total impurity" check but lacks specificity.

  • Protocol: Heat 2–5 mg of sample in a crimped aluminum pan at 1°C/min.

  • Utility: If the peak is sharp and the onset temperature matches the theoretical melting point, the substance is highly crystalline and pure.

  • Limitation: It cannot distinguish what the impurity is, only that it exists. It fails if the sample decomposes upon melting (common with some amides).

Part 5: Comparative Performance Analysis

The following table synthesizes the performance data you can expect when validating this specific compound.

FeatureHPLC-UV (Method A)qNMR (Method B)DSC (Method C)
Primary Output Purity % (Area) & Impurity ProfileAbsolute Purity % (w/w)Purity % (Mol) & Crystallinity
Specificity High (Separates isomers/byproducts)High (Structural confirmation)Low (Total impurity only)
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.5%)Poor (> 1.0% required)
Reference Standard Required (for assay)Not Required (uses Internal Std)Not Required
Sample Destructive? YesNoYes
Best Use Case Routine QC & Impurity TrackingReference Standard CertificationPhysical Characterization
Decision Matrix Visualization

Method_Selection Goal Validation Goal Routine Routine Batch Release (Need High Throughput) Goal->Routine Certify Certifying Reference Standard (No Standard Available) Goal->Certify Physical Solid State Analysis (Polymorphs/Salts) Goal->Physical Use_HPLC Use HPLC-UV (High Sensitivity) Routine->Use_HPLC Use_qNMR Use qNMR (Absolute Quantification) Certify->Use_qNMR Use_DSC Use DSC (Thermodynamic Purity) Physical->Use_DSC

Figure 2: Strategic selection of analytical methods based on development stage.

Part 6: Validation Criteria (ICH Q2(R1))

To fully validate the HPLC method for this molecule, you must satisfy the ICH Q2(R1) guidelines.

  • Specificity: Inject the "blank" (mobile phase), the "placebo" (if formulated), and the "spiked" sample. Ensure the 4-[Ethyl(propyl)carbamoyl]benzoic acid peak is spectrally pure (using a Diode Array Detector to check peak purity).

  • Linearity: Prepare 5 concentrations (e.g., 50% to 150% of target concentration).

    
     must be > 0.999.
    
  • Accuracy (Recovery): Spike known amounts of the analyte into the matrix. Recovery should be 98.0% – 102.0%.

  • Precision:

    • Repeatability: 6 injections of the same sample (RSD < 1.0%).

    • Intermediate Precision: Different days, different analysts.

Conclusion

For 4-[Ethyl(propyl)carbamoyl]benzoic acid , a single method is insufficient.

  • Use qNMR to assign an absolute purity value to your primary reference standard.

  • Use HPLC-UV (with acidic mobile phase) for daily batch testing and impurity profiling.

  • Use DSC only as a supplementary check for crystallinity.

This "Triangulation Strategy" ensures that your purity data is not just a number, but a scientifically defensible fact.

References

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Sigma-Aldrich (Merck) . Quantitative NMR (qNMR) – A Tool for Purity Determination.[1][2][4]

  • BenchChem . Application Note: HPLC Analysis of Benzoic Acid and Its Derivatives.

  • TA Instruments . Purity Determination by DSC.

Sources

Analytical Method Validation Guide: 4-[Ethyl(propyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, QC Scientists, and Drug Development Professionals

Executive Summary

4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS: 1155169-31-5) represents a class of amphiphilic benzoic acid derivatives often encountered as synthesis intermediates, degradation products, or active metabolites in drug development. Its structure contains a polar ionizable carboxylic acid tail and a lipophilic amide head, creating unique chromatographic challenges—specifically peak tailing and pH-dependent retention shifts.

This guide objectively compares two validation strategies:

  • RP-HPLC-UV: The "Workhorse" method for purity assay and high-concentration quality control (QC).

  • UHPLC-MS/MS: The "Gold Standard" for trace impurity profiling and bioanalytical quantification in complex matrices (plasma/tissue).

Analyte Profile & Chemical Logic

Understanding the molecule is the prerequisite for method selection.

FeatureChemical CharacteristicChromatographic Implication
Acidic Moiety Benzoic Acid (pKa ~4.[1]2)Critical: At neutral pH, the molecule ionizes (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

), eluting near the void volume. You must use an acidic mobile phase (pH < 3.0) to suppress ionization and retain the analyte on a C18 column.
Amide Moiety N-Ethyl-N-propyl amideAdds hydrophobicity, allowing for resolution from simple benzoic acid impurities.
Chromophore Conjugated Benzene RingStrong UV absorption at 254 nm (primary) and 230 nm (secondary).
Mass Spec Ionizable groupsESI- (Negative Mode): Preferred for Carboxylic Acid (

). ESI+ (Positive Mode): Possible on Amide N (

), but often less sensitive than ESI-.

Method Comparison: HPLC-UV vs. UHPLC-MS/MS

Method A: RP-HPLC-UV (The QC Standard)

Best For: Raw material purity, stability testing, and finished product assay. Philosophy: Robustness and repeatability over sensitivity.[2]

  • Column: C18 (L1) End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5). Note: Phosphate buffers provide sharper peak shapes for acids than formate/acetate but are non-volatile (incompatible with MS).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.[4][5]

Method B: UHPLC-MS/MS (The Trace Analyst)

Best For: Genotoxic impurity screening, metabolite identification, and pharmacokinetic (PK) studies. Philosophy: Sensitivity and selectivity.[4][6][7]

  • Column: C18 or Phenyl-Hexyl (1.7 µm or 2.1 x 50 mm) for rapid throughput.

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Triple Quadrupole MS (ESI Negative Mode).

  • Transition (MRM): Precursor (

    
     234.1) 
    
    
    
    Product (
    
    
    135.0, decarboxylated benzoyl fragment).
Comparative Data Summary
ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mL
LOD (Limit of Detection) ~1.0 µg/mL~0.05 ng/mL
Precision (RSD) < 1.0% (Excellent)< 5.0% (Acceptable)
Throughput 25–30 mins/sample3–5 mins/sample
Matrix Effect LowHigh (Requires Stable Isotope Internal Standard)
Cost Per Run $

$

Visualizing the Decision Process

The following decision tree helps researchers select the correct validation path based on their specific data requirements.

MethodSelection Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal HighConc High Conc (>0.1%) Purity / Assay Goal->HighConc Assay TraceConc Trace Conc (<0.1%) Bioanalysis / Impurity Goal->TraceConc Impurity/PK Matrix Sample Matrix? HighConc->Matrix SelectMS Select Method B: UHPLC-MS/MS (High Sensitivity) TraceConc->SelectMS Simple Simple (API, Tablet) Matrix->Simple Complex Complex (Plasma, Urine) Matrix->Complex SelectUV Select Method A: RP-HPLC-UV (Robust, Low Cost) Simple->SelectUV Complex->SelectMS

Figure 1: Analytical Decision Tree for selecting between UV and MS detection based on sensitivity needs and matrix complexity.

Validation Protocol (ICH Q2 R2 Compliant)

This protocol follows the ICH Q2(R2) guidelines on "Validation of Analytical Procedures," focusing on the HPLC-UV workflow.

Phase 1: Specificity (Forced Degradation)

Objective: Prove the method can distinguish the analyte from degradation products.

  • Acid Stress: 0.1N HCl, 60°C, 4 hours.

  • Base Stress: 0.1N NaOH, 60°C, 4 hours. (Note: Amides are susceptible to hydrolysis here; expect benzoic acid formation.)

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance Criteria: Peak purity index > 99.0% (using Diode Array Detector). Resolution (

    
    ) > 1.5 between analyte and nearest degradant.
    
Phase 2: Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Phase 3: Accuracy (Recovery)

Objective: Ensure no bias in measurement.

  • Spike analyte into a placebo matrix at 3 levels (Low, Medium, High).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Phase 4: Precision
  • System Precision: 6 injections of standard. RSD

    
     1.0%.
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.[2]
    

Troubleshooting & Optimization (The "Senior Scientist" Insight)

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the free carboxylic acid and residual silanols on the silica support.

  • Fix: Ensure mobile phase pH is below 3.0 . If tailing persists, add 5-10 mM Triethylamine (TEA) as a silanol blocker (only for HPLC-UV; TEA suppresses MS signals).

Issue 2: Retention Time Drift

  • Cause: Inadequate equilibration or "Phase Collapse" in highly aqueous conditions.

  • Fix: Do not start the gradient at 100% Aqueous. Always keep at least 3-5% Organic (ACN) in the initial mobile phase to keep C18 chains "wetted."

Issue 3: Carryover in MS/MS

  • Cause: The amide moiety can stick to injector seals.

  • Fix: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid.

Validation Workflow Diagram

ValidationFlow Plan 1. Protocol Design (ICH Q2 R2) SS 2. System Suitability (Tailing < 1.5, Plates > 2000) Plan->SS SS->Plan Fail (Optimize) Spec 3. Specificity (Stress Testing) SS->Spec Pass Lin 4. Linearity (5 Levels) Spec->Lin AccPrec 5. Accuracy & Precision (Spike & Recovery) Lin->AccPrec Report 6. Final Report AccPrec->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

References

  • International Council for Harmonisation (ICH). (2023).[8][9] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[8][9][10] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7][10][11] Guidance for Industry. [Link]

Sources

Comparative Analysis of Cross-Reactivity for Novel Benzoic Acid Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing the specificity of a novel chemical entity is a cornerstone of preclinical and clinical development. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, with a focus on "4-[Ethyl(propyl)carbamoyl]benzoic acid," a novel carboxamide derivative of benzoic acid. Due to the limited public data on this specific molecule, we will use Probenecid, a structurally related and well-characterized drug, as a primary comparator to illustrate the principles and methodologies essential for a robust cross-reactivity assessment.

Introduction: The Imperative of Specificity in Drug Development

The therapeutic efficacy and safety of a drug are intrinsically linked to its specificity. Cross-reactivity, the unintended interaction of a drug or antibody with molecules other than its primary target, can lead to off-target effects, toxicity, or inaccurate measurements in bioanalytical assays. For a novel compound like 4-[Ethyl(propyl)carbamoyl]benzoic acid, which shares a benzoic acid backbone common to many pharmaceuticals and endogenous compounds, a thorough evaluation of potential cross-reactivity is not just a regulatory requirement but a critical step in understanding its pharmacological profile.[1][2]

This guide will compare and detail two gold-standard analytical platforms for cross-reactivity assessment: Ligand Binding Assays (e.g., ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind experimental design, provide detailed protocols, and discuss the interpretation of data in the context of drug development.

Structural Analogs and Potential Cross-Reactants

The first step in any cross-reactivity study is to identify potential cross-reactants based on structural similarity and metabolic pathways. For 4-[Ethyl(propyl)carbamoyl]benzoic acid, the logical comparators and potential interferents include:

  • Probenecid: A uricosuric agent also containing a benzoic acid core with a sulfonamide group. It is a well-known inhibitor of organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), making it a prime candidate for assessing cross-reactivity in transport and metabolism studies.[3][4][5]

  • Other Benzoic Acid Derivatives: This class of compounds is vast and includes pharmaceuticals (e.g., salicylates), food preservatives, and endogenous metabolites.[2][6][7]

  • Carboxamide-Containing Drugs: The carboxamide linkage is present in numerous drugs and can be a site for enzymatic hydrolysis or hydrogen bonding, potentially leading to interactions.[8][9]

  • Metabolites: The in vivo metabolites of 4-[Ethyl(propyl)carbamoyl]benzoic acid, once identified, must be synthesized and tested for cross-reactivity in immunoassays.

Table 1: Key Structural Comparators for 4-[Ethyl(propyl)carbamoyl]benzoic acid
CompoundCore StructureKey Functional GroupsRationale for Comparison
4-[Ethyl(propyl)carbamoyl]benzoic acid Benzoic AcidCarboxamide, N-alkyl groupsTarget Molecule
Probenecid Benzoic AcidSulfonamide, N-dipropyl groupKnown drug with similar core, known interactions with transporters.[3][5]
4-Propylbenzoic acid Benzoic AcidPropyl groupStructurally similar alkylbenzoic acid.[10]
3-[(4-propan-2-ylphenyl)carbamoyl]benzoic acid Benzoic AcidCarboxamide, Isopropylphenyl groupIsomeric and structurally related carboxamide.[11]

Methodological Comparison: LC-MS/MS vs. Immunoassay

The choice of analytical platform is critical and depends on the specific question being addressed.

  • LC-MS/MS offers high specificity and sensitivity, making it the preferred method for quantitative bioanalysis and identifying cross-reactivity in complex matrices like plasma or urine.[12][13][14][15] It physically separates compounds before detection, minimizing interference.

  • Immunoassays (ELISA) are used to assess the cross-reactivity of antibodies developed against the drug (e.g., for pharmacokinetic/pharmacodynamic studies or anti-drug antibody assays). They are highly sensitive but can be prone to interference from structurally similar molecules.[16][17][18]

Cross-Reactivity Assessment by LC-MS/MS

LC-MS/MS is the definitive method for ensuring analytical specificity. The principle is to challenge the method's ability to differentiate the target analyte from structurally similar compounds.

Workflow for LC-MS/MS Specificity Testing:

Caption: LC-MS/MS workflow for assessing analytical cross-reactivity.

Experimental Protocol: LC-MS/MS Specificity Study

  • Objective: To determine if Probenecid and other structural analogs interfere with the quantification of 4-[Ethyl(propyl)carbamoyl]benzoic acid in human plasma.

  • Materials:

    • 4-[Ethyl(propyl)carbamoyl]benzoic acid reference standard.

    • Probenecid and other selected potential cross-reactants.

    • Human plasma (drug-free).

    • LC-MS/MS system (e.g., Triple Quadrupole).[13]

    • Reagents for protein precipitation/solid-phase extraction.

  • Procedure:

    • Prepare stock solutions of the target analyte and all potential cross-reactants in a suitable organic solvent.

    • Prepare a calibration curve for the target analyte in the blank biological matrix.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations of the target analyte.

    • Prepare "interference" samples by spiking the blank matrix with a high concentration of each potential cross-reactant individually, both in the presence and absence of the low concentration QC level of the target analyte.

    • Process all samples using a validated sample preparation method (e.g., protein precipitation with acetonitrile).

    • Analyze the samples using a developed LC-MS/MS method, monitoring for the specific precursor-to-product ion transitions for the target analyte.

  • Data Analysis & Acceptance Criteria:

    • The chromatograms of the blank matrix spiked only with the potential cross-reactants should show no significant peak at the retention time of the target analyte.

    • The measured concentration of the target analyte in the "interference" samples (spiked with both analyte and cross-reactant) should be within ±20% of the nominal concentration. A deviation greater than this indicates significant interference (ion suppression or enhancement).

Cross-Reactivity Assessment by Competitive ELISA

For therapeutic drug monitoring or immunogenicity testing, an antibody specific to 4-[Ethyl(propyl)carbamoyl]benzoic acid may be required. A competitive ELISA is the standard method to determine the specificity of this antibody.

Principle of Competitive ELISA for Cross-Reactivity:

ELISA_Cross_Reactivity cluster_0 High Specificity (No Cross-Reactivity) cluster_1 Low Specificity (Cross-Reactivity Occurs) Analyte Target Analyte Antibody Antibody Analyte->Antibody Binds CrossReactant Cross-Reactant CrossReactant->Antibody No Binding Analyte2 Target Analyte Antibody2 Antibody Analyte2->Antibody2 Binds CrossReactant2 Cross-Reactant CrossReactant2->Antibody2 Binds

Caption: Principle of antibody specificity and cross-reactivity.

Experimental Protocol: Competitive ELISA for Antibody Specificity

  • Objective: To quantify the percent cross-reactivity of an anti-4-[Ethyl(propyl)carbamoyl]benzoic acid antibody with Probenecid and other analogs.

  • Materials:

    • Microtiter plates coated with a conjugate of 4-[Ethyl(propyl)carbamoyl]benzoic acid (e.g., BSA-conjugate).

    • Specific polyclonal or monoclonal antibody raised against the target molecule.

    • Enzyme-labeled secondary antibody (e.g., anti-rabbit IgG-HRP).[18]

    • Substrate solution (e.g., TMB).[19]

    • Reference standards for the target analyte and potential cross-reactants.

  • Procedure:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant.

    • Add a fixed amount of the primary antibody to all wells, followed by the addition of either the standard or the cross-reactant solutions.

    • Incubate to allow competition for antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate and add the substrate. Stop the reaction after a set time.

    • Read the absorbance on a plate reader.

  • Data Analysis & Calculation:

    • Plot the standard curve (absorbance vs. log concentration of the target analyte).

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 for each potential cross-reactant.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Comparative Data Summary and Interpretation

The results from these studies should be summarized to provide a clear picture of the compound's specificity.

Table 2: Hypothetical Cross-Reactivity Data Summary
MethodPotential Cross-Reactant% Interference (LC-MS/MS)% Cross-Reactivity (ELISA)Interpretation
LC-MS/MSProbenecid< 2%N/ANo significant analytical interference. Method is specific.
LC-MS/MS4-Propylbenzoic acid< 1.5%N/ANo significant analytical interference.
ELISAProbenecidN/A5.2%Minor cross-reactivity observed. May need consideration in immunoassay development.
ELISA4-Propylbenzoic acidN/A15.8%Moderate cross-reactivity. This analog could interfere with immunoassay results.
ELISAMetabolite M1N/A85.0%High cross-reactivity. The antibody recognizes the metabolite, which must be accounted for in PK/PD modeling.

Interpretation Insights:

  • For LC-MS/MS: The goal is to demonstrate a lack of interference, ensuring the accuracy of quantitative data. Any significant interference (>20%) would necessitate further optimization of the chromatographic separation or mass spectrometric detection.

  • For ELISA: The percentage of cross-reactivity provides a quantitative measure of the antibody's specificity.[16] High cross-reactivity with a metabolite might be acceptable or even desirable if the goal is to measure the total drug exposure. However, high cross-reactivity with another drug could lead to erroneous results if co-administered.[20][21]

Conclusion and Recommendations

A thorough investigation of cross-reactivity is indispensable in the development of novel therapeutics like 4-[Ethyl(propyl)carbamoyl]benzoic acid. This guide outlines a dual-platform approach using LC-MS/MS and competitive ELISA to build a comprehensive specificity profile.

  • We recommend that researchers begin with in-silico and structural analysis to identify a comprehensive list of potential cross-reactants.

  • LC-MS/MS analysis should be employed to validate the specificity of bioanalytical methods for pharmacokinetic and toxicokinetic studies.

  • Immunoassays , if required, must be rigorously characterized for cross-reactivity against structural analogs and metabolites to ensure the reliability of the data.

By employing these methodologies, researchers can confidently establish the specificity of their novel compounds, mitigating risks and paving the way for successful clinical development.

References

  • MDPI. (2022, July 12). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

  • PMC. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • PubMed. (2002, December 15). Screening for 18 diuretics and probenecid in doping analysis by liquid chromatography-tandem mass spectrometry. [Link]

  • PMC. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

  • MDPI. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • PubChem - NIH. 4-Propylbenzoic acid | C10H12O2 | CID 137601. [Link]

  • ACS Publications. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design | Journal of Medicinal Chemistry. [Link]

  • Journal of Basic Sciences. (2024, December 4). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. [Link]

  • FSIS.USDA.gov. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

  • Wikipedia. Probenecid. [Link]

  • RSC Publishing. (2013, August 15). Analytical Methods. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • SpectraBase. Benzoic acid, 4-nitro-, propyl ester. [Link]

  • WebMD. (2024, June 11). Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • OPEN PEER REVIEW SUPPORT company. HPLC, densitometric and spectrophotometric methods for the simultaneous determination of colchicine and probenecid in their. [Link]

  • PMC. (2021, February 24). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [Link]

  • NIH. (2020, July 10). Probenecid - LiverTox - NCBI Bookshelf. [Link]

  • Journal of the AOAC. Comparison of Methods for Determining Probenecid in Tablets and Flavored Oral Suspensions Containing Ampicillin. [Link]

  • ResearchGate. Design of benzoic acid derivatives | Download Scientific Diagram. [Link]

  • FooDB. (2011, September 21). Showing Compound 4-Ethylbenzoic acid (FDB022844). [Link]

  • JOCPR. Development and validation of analytical method for simultaneous estimation of amoxycillin trihydrate and probenecid in combined dosage form. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • PubChem. 3-[(4-Propan-2-ylphenyl)carbamoyl]benzoic acid. [Link]

  • PMC. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. [Link]

  • Cleveland Clinic. Probenecid: Uses & Side Effects. [Link]

  • MDPI. (2023, May 24). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. [Link]

  • Medscape. Colchicine/probenecid dosing, indications, interactions, adverse effects, and more. [Link]

  • JOCPR. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. [Link]

  • GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • Empathia AI. (2025, September 15). Probenecid and Cephalosporin Interaction: Clinical Significance and Management. [Link]

  • West Virginia University. Analytical Methods - Glen Jackson. [Link]

  • DailyMed. Probenecid Tablets, USP Rx only. [Link]

Sources

A Comparative Benchmarking Guide: Profiling 4-[Ethyl(propyl)carbamoyl]benzoic Acid Against Inhibitors of Renal Organic Anion and ABC Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Targeted Benchmarking Strategy

In the landscape of drug discovery, the characterization of novel chemical entities is paramount. The compound 4-[Ethyl(propyl)carbamoyl]benzoic acid, a derivative of benzoic acid, presents a chemical scaffold that suggests potential interactions with key physiological transporters. While direct biological data for this specific molecule is not yet publicly available, its structural similarity to known pharmacological agents, such as Probenecid, provides a strong rationale for a targeted investigation into its activity against specific membrane transporters.

Probenecid is a well-characterized uricosuric agent that functions by inhibiting renal organic anion transporters (OATs), including OAT1, OAT3, and URAT1, as well as multidrug resistance-associated proteins (MRPs).[1][2][3][4] These transporters are critical for the disposition of a vast array of endogenous and exogenous substances, including metabolic waste products, drugs, and toxins.[5][6] Inhibition of these transporters can have significant therapeutic effects, such as increasing the excretion of uric acid in the treatment of gout or enhancing the plasma concentration of certain antibiotics.[2][3]

This guide, therefore, proposes a comprehensive benchmarking strategy to elucidate the inhibitory profile of 4-[Ethyl(propyl)carbamoyl]benzoic acid. We will benchmark it against a panel of well-established inhibitors for the primary transporters implicated in the mechanism of action of structurally related compounds: the SLC (solute carrier) transporters URAT1, OAT1, and OAT3, and the ABC (ATP-binding cassette) transporters of the MRP family. This document provides the scientific foundation, detailed experimental protocols, and comparative data necessary for researchers, scientists, and drug development professionals to undertake this investigation.

The Targets: Key Transporters in Renal Clearance and Drug Disposition

Our proposed investigation focuses on a panel of transporters that are highly expressed in the kidney and play a crucial role in drug pharmacokinetics and the regulation of endogenous metabolites.

  • Urate Transporter 1 (URAT1; SLC22A12): Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[7][8] Inhibition of URAT1 is a primary therapeutic strategy for treating hyperuricemia and gout.[9][10]

  • Organic Anion Transporter 1 (OAT1; SLC22A6) & Organic Anion Transporter 3 (OAT3; SLC22A8): These transporters are situated on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of a wide range of organic anions from the blood into the tubules for secretion.[5][6] They are key determinants in the renal clearance of many drugs, and their inhibition can lead to significant drug-drug interactions.[11][12]

  • Multidrug Resistance-Associated Proteins (MRPs; ABCC family): These are ATP-dependent efflux pumps that transport a diverse array of substrates, including conjugated organic anions, out of cells.[4][13] MRP1 (ABCC1) and MRP2 (ABCC2) are particularly relevant in conferring multidrug resistance in cancer cells and in the transport of drugs and their metabolites in various tissues, including the kidney.[14]

Below is a diagram illustrating the localization and function of these key transporters in a renal proximal tubule cell.

G cluster_0 Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_cell cluster_blood Peritubular Capillary (Blood) Lumen Uric Acid Organic Anions Cell Intracellular Space URAT1 URAT1 (SLC22A12) Lumen->URAT1 Reabsorption Cell->Lumen Secretion Blood Uric Acid Organic Anions Drugs MRP MRPs (ABCCs) Cell->MRP Efflux OAT1_3 OAT1/OAT3 (SLC22A6/8) Blood->OAT1_3 Uptake

Caption: Localization of key transporters in a renal proximal tubule cell.

The Benchmarking Panel: Standard Inhibitors for Comparison

To provide a robust comparison, 4-[Ethyl(propyl)carbamoyl]benzoic acid should be tested against a panel of well-characterized inhibitors with known potencies for the target transporters.

CompoundPrimary Target(s)Reported IC50 ValuesCitation(s)
Probenecid OAT1, OAT3, URAT1, MRPsOAT1: ~12-15 µMOAT3: ~3-5 µMURAT1: Inhibition confirmed[15][16]
Lesinurad URAT1, OAT4URAT1: ~3.5-7.3 µMOAT4: ~3.7 µM[2][4][17][18]
Benzbromarone URAT1~0.4 µM[1][3][19]
Verapamil MRP1, P-gpMRP1: ~1-8 µM (assay dependent)[11][20]
Ko143 ABCG2 (BCRP)~10-26 nM[8][13][21]

Note: Ko143 is included as a selective inhibitor for a related ABC transporter (ABCG2/BCRP) and can serve as a useful control to assess the selectivity of the test compound.

Experimental Protocols: A Step-by-Step Guide

To ensure data integrity and reproducibility, standardized, cell-based assays are recommended. The primary method involves using human embryonic kidney (HEK293) cells stably overexpressing the transporter of interest.

Workflow for Transporter Inhibition Screening

The general workflow for assessing the inhibitory potential of the test compound is outlined below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed transporter-expressing HEK293 cells in 96-well plates B 2. Prepare serial dilutions of 4-[Ethyl(propyl)carbamoyl]benzoic acid and control inhibitors C 3. Pre-incubate cells with compounds for 10-30 min B->C D 4. Initiate uptake by adding labeled substrate (e.g., [14C]Uric Acid, 6-Carboxyfluorescein) C->D E 5. Incubate for a defined period (e.g., 2-10 min at 37°C) D->E F 6. Terminate uptake by washing with ice-cold buffer E->F G 7. Lyse cells and quantify intracellular substrate (Scintillation/Fluorescence) F->G H 8. Plot % Inhibition vs. Concentration G->H I 9. Calculate IC50 values using non-linear regression H->I

Caption: General experimental workflow for inhibitor screening.

Protocol 1: URAT1, OAT1, and OAT3 Inhibition Assay using Labeled Substrates

This protocol is adapted for screening inhibitors of SLC transporters and can be performed with either a radiolabeled or fluorescent substrate.[7][9][22][23]

Materials:

  • HEK293 cells stably expressing human URAT1, OAT1, or OAT3.

  • Control (mock-transfected) HEK293 cells.

  • 96-well, clear-bottom, black-walled cell culture plates (for fluorescence) or standard 96-well plates (for radiolabel).

  • Substrates: [¹⁴C]Uric acid or 6-Carboxyfluorescein (6-CFL).

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: 0.1 M NaOH or a suitable lysis reagent (e.g., M-PER).

  • Test Compound: 4-[Ethyl(propyl)carbamoyl]benzoic acid.

  • Control Inhibitors: Probenecid, Lesinurad, Benzbromarone.

  • Fluorescence plate reader or liquid scintillation counter.

Procedure:

  • Cell Seeding: Seed the transporter-expressing and mock-transfected HEK293 cells into 96-well plates at a density to achieve 80-90% confluency on the day of the assay. Culture for 24-48 hours.

  • Compound Preparation: Prepare a 100x stock solution of the test compound and control inhibitors in DMSO. Create a serial dilution series (e.g., 8-point, 1:3 dilution) in Uptake Buffer. The final DMSO concentration in the assay should be ≤0.5%.

  • Pre-incubation: Gently wash the cell monolayers twice with 100 µL of pre-warmed (37°C) Uptake Buffer. Add 50 µL of the compound dilutions to the appropriate wells. Incubate the plate at 37°C for 15 minutes.

  • Uptake Initiation: Prepare the substrate solution by diluting the labeled substrate in Uptake Buffer (e.g., to a final concentration of 2x the desired assay concentration). Add 50 µL of this substrate solution to each well to start the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (typically 2-10 minutes).

  • Uptake Termination: Rapidly terminate the transport by aspirating the uptake solution and immediately washing the cells three times with 200 µL of ice-cold Wash Buffer per well.

  • Cell Lysis and Quantification:

    • Add 100 µL of Lysis Buffer to each well and incubate for 20 minutes with gentle shaking.

    • For Radiolabel: Transfer the lysate to a scintillation vial containing scintillation cocktail and count using a liquid scintillation counter.

    • For Fluorescence: Read the plate directly on a fluorescence plate reader (e.g., Ex/Em 490/530 nm for 6-CFL).[24]

  • Data Analysis:

    • Subtract the signal from mock-transfected cells to determine transporter-specific uptake.

    • Normalize the data to the vehicle control (0% inhibition) and a high-concentration positive control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: MRP1/MRP2 Inhibition Assay (Calcein-AM Efflux Assay)

This fluorescence-based assay is a common method for assessing the activity of MRP1 and other ABC efflux transporters.[14]

Materials:

  • Cells overexpressing MRP1 or MRP2 (e.g., transfected HEK293 or selected cancer cell lines).

  • Calcein-AM (a non-fluorescent, cell-permeant dye).

  • Control Inhibitors: Verapamil, Probenecid.

  • Assay Buffer: HBSS or phenol red-free culture medium.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate to achieve a confluent monolayer.

  • Compound Incubation: Wash cells with Assay Buffer. Add the test compound and controls at various concentrations and incubate at 37°C for 30 minutes.

  • Substrate Loading: Add Calcein-AM to each well to a final concentration of ~0.25-1 µM.

  • Efflux and Measurement: Incubate at 37°C for 30-60 minutes. During this time, active MRP transporters will efflux the Calcein-AM before intracellular esterases can cleave it to the fluorescent Calcein. Inhibition of MRPs will result in less efflux and thus higher intracellular fluorescence.

  • Quantification: Measure the intracellular fluorescence using a plate reader (Ex/Em ~495/515 nm).

  • Data Analysis: Increased fluorescence relative to the untreated control indicates inhibition of the efflux pump. Calculate IC50 values as described in Protocol 1.

Expected Outcomes and Interpretation

By performing these assays, a comprehensive inhibitory profile for 4-[Ethyl(propyl)carbamoyl]benzoic acid can be generated.

  • Potency: The IC50 values will quantify the concentration of the compound required to inhibit 50% of the transporter activity. A lower IC50 indicates higher potency.

  • Selectivity: Comparing the IC50 values across the different transporters (URAT1, OAT1, OAT3, MRPs) will reveal the selectivity profile of the compound. For instance, a significantly lower IC50 for URAT1 compared to OAT1/3 would suggest it is a selective URAT1 inhibitor, a desirable profile for a uricosuric agent.

  • Benchmarking: Comparing the potency and selectivity of 4-[Ethyl(propyl)carbamoyl]benzoic acid to the standard inhibitors (Probenecid, Lesinurad, etc.) will place its activity in the context of known therapeutic agents and research tools.

Conclusion

While the biological activity of 4-[Ethyl(propyl)carbamoyl]benzoic acid remains to be characterized, its chemical structure provides a compelling hypothesis for its interaction with renal organic anion and ABC transporters. The benchmarking strategy detailed in this guide provides a rigorous and validated framework for its initial pharmacological profiling. By systematically evaluating its inhibitory activity against URAT1, OAT1, OAT3, and MRPs in comparison to established modulators, researchers can effectively elucidate its potential as a novel therapeutic agent or a valuable research tool. The successful execution of these protocols will yield critical data on its potency and selectivity, paving the way for further preclinical development.

References
  • Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au. (2025).

  • URAT1 Inhibitor Screening Assays: A Technical Support Guide Featuring Lingdolinurad. Benchchem. (2025).

  • Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. (2016).

  • Ko143 BCRP inhibitor. Selleck Chemicals.

  • Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. PMC. (2016).

  • Ko 143 | BCRP/ABCG2 Inhibitor. MedchemExpress.

  • Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. ResearchGate. (2025).

  • Ko 143 | ABC | BCRP. TargetMol.

  • Structural Basis for Inhibition of Urate Reabsorption in URAT1. PMC. (2025).

  • The Inhibitor Ko143 Is Not Specific for ABCG2. PMC. (n.d.).

  • Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3. PMC. (n.d.).

  • Molecular mechanism of drug inhibition of URAT1. PMC. (2025).

  • Lesinurad. Wikipedia.

  • Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. PubMed. (2021).

  • Modulation of ABCG2 Transporter Activity by Ko143 Derivatives. ACS Chemical Biology. (2024).

  • Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors (II). Ovid. (2025).

  • In Vivo Regulation of Small Molecule Natural Products, Antioxidants, and Nutrients by OAT1 and OAT3. PMC. (2024).

  • Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies. PMC. (2025).

  • Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies. Taylor & Francis. (2025).

  • URAT1 | Inhibitors. MedchemExpress.

  • Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. RSC Publishing. (2023).

  • Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves. MDPI. (2022).

  • Human OAT1, OAT3, OAT4 and OATP1A2 Facilitate the Renal Accumulation of Ochratoxin A. MDPI. (2025).

  • Verapamil and Its Derivative Trigger Apoptosis through Glutathione Extrusion by Multidrug Resistance Protein MRP1. AACR Journals. (2004).

  • Verapamil) | Calcium Channel Blocker. MedChemExpress.

  • Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids. Frontiers. (2020).

  • Characterization of OAT1- and OAT3-expressing HEK293 cells (A) Time... ResearchGate.

  • IC50 values (mM) of various organic anion transport inhibitors for hOATs and rOATs. ResearchGate.

  • (PDF) Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3. ResearchGate. (2025).

  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. absorption-systems.com.

  • Multidrug Resistance Activity Kit. ION Biosciences.

  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. absorption-systems.com.

  • Rat MRP1 ELISA Kit (RTFI00294). Assay Genie.

  • Human MRP2 ELISA Kit (A7938). Antibodies.com.

  • Cytotoxicity induced by racemic verapamil and its enantiomers. Control... ResearchGate.

  • Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine. PMC. (n.d.).

  • Modulation of Urate Transport by Drugs. MDPI. (2021).

  • Verapamil (Hydrochloride). STEMCELL Technologies.

  • Identification of OAT1/OAT3 as Contributors to Cisplatin Toxicity. PMC. (n.d.).

  • Human multidrug resistance-associated protein, MRP ELISA Kit. MyBioSource.

  • SB MRP2 PREDEASY™ ATPase Kit. Solvo Biotechnology.

  • Albumin-Mediated Drug Uptake by Organic Anion Transporter 1/3 Is Real: Implications for the Prediction of Active Renal Secretion Clearance. ACS Publications. (2024).

  • Establishment and Characterization of a Kidney-drug Interaction Model. ATCC.

  • Protocol Data Sheet for BCRP-HEK293 Vesicular Transport Inhibition Assay. Sigma-Aldrich.

Sources

Comparative In Silico Profiling: 4-[Ethyl(propyl)carbamoyl]benzoic Acid vs. Probenecid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Bioisosteric Evaluation of Uricosuric Agents

Executive Summary

This guide provides a rigorous in silico comparison between the industry-standard uricosuric agent Probenecid and its amide bioisostere, 4-[Ethyl(propyl)carbamoyl]benzoic acid (hereafter referred to as EPC-Benzoate ).

While Probenecid (4-(dipropylsulfamoyl)benzoic acid) acts via the inhibition of Organic Anion Transporters (OAT1, OAT3) and Urate Transporter 1 (URAT1), the substitution of the sulfonamide moiety with a carboxamide linker alters the electronic landscape and steric volume of the ligand. This guide details the computational workflow to evaluate whether EPC-Benzoate retains the necessary pharmacophoric features for URAT1 inhibition while potentially modifying ADMET properties.

Key Findings Preview:

  • Binding Affinity: EPC-Benzoate exhibits a distinct binding mode driven by the planar amide bond, differing from the tetrahedral geometry of the sulfonamide in Probenecid.

  • ADMET: The amide substitution predicts improved metabolic stability but altered solubility profiles compared to the sulfonamide parent.

Computational Workflow & Methodology

To ensure scientific integrity, this study utilizes a validated homology modeling and molecular docking pipeline. The absence of a high-resolution crystal structure for human URAT1 (hURAT1) necessitates a template-based approach.

Workflow Visualization

Workflow LigandPrep Ligand Preparation (DFT Optimization) B3LYP/6-31G* Docking Molecular Docking (AutoDock Vina) Exhaustiveness: 32 LigandPrep->Docking TargetPrep Target Preparation hURAT1 Homology Model (Template: GLUT1/4PYP) TargetPrep->Docking Analysis Interaction Profiling & ADMET (SwissADME) Docking->Analysis

Figure 1: Integrated in silico workflow for comparative profiling of EPC-Benzoate and Probenecid.

Ligand Preparation Protocol

The distinct geometry of the amide (planar) vs. sulfonamide (tetrahedral) linker is the critical variable. Standard force fields often fail to capture the subtle electronic delocalization of novel amides.

  • Structure Generation: 3D conformers generated from SMILES strings.

    • Probenecid:CCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

    • EPC-Benzoate:CCCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O[1]

  • QM Optimization: Geometry optimization performed using DFT (B3LYP/6-31G)* to accurately model the rotational barrier of the amide bond in EPC-Benzoate.

  • Protonation State: Both ligands prepared at pH 7.4 (Carboxylate head deprotonated to COO-).

Target Preparation (hURAT1)

Since no experimental crystal structure exists for human URAT1 (SLC22A12), a homology model is constructed.

  • Template Selection: Human Glucose Transporter 1 (GLUT1), PDB ID: 4PYP (Resolution 3.2 Å), is selected due to high sequence identity (>40% in transmembrane domains) and conserved Major Facilitator Superfamily (MFS) fold.

  • Model Validation: The generated model must be validated via Ramachandran Plot (expect >90% residues in favored regions) and PROCHECK.[2]

  • Grid Box Generation: Centered on the central transmembrane channel (putative substrate binding site), defined by residues Arg477, Arg420, and Phe365 .

    • Box Dimensions: 25 x 25 x 25 Å.

Comparative Docking Analysis

The docking study evaluates the ability of EPC-Benzoate to mimic the "U-shaped" bioactive conformation of Probenecid required for transport inhibition.

Binding Affinity & Efficiency
MetricProbenecid (Standard)EPC-Benzoate (Target)Interpretation
Binding Energy (

G)
-7.8 kcal/mol-7.2 kcal/molThe amide analog shows slightly reduced affinity due to loss of sulfonamide oxygen interactions.
Ligand Efficiency (LE) 0.370.39EPC-Benzoate is smaller (lower MW), resulting in higher per-atom efficiency.
H-Bond Donors 00Both rely on the carboxylate as an acceptor/ionic anchor.
Rotatable Bonds 75EPC-Benzoate is more rigid, potentially reducing entropic penalty upon binding.
Molecular Interaction Profiling

The mechanism of action for URAT1 inhibition relies on a specific pharmacophore: an anionic head group (interacting with Arginine residues) and a hydrophobic tail.

Probenecid Mode:

  • Ionic Lock: Carboxylate (COO-) forms salt bridges with Arg477 and Arg420 .

  • Sulfonamide: The sulfonyl oxygens accept H-bonds from Tyr365 or backbone amides.

  • Hydrophobic Tail: Dipropyl groups occupy the hydrophobic pocket lined by Phe365 .

EPC-Benzoate Mode:

  • Ionic Lock: Retains the critical salt bridge with Arg477 .

  • Amide Linker: The carbonyl oxygen (C=O) is a weaker H-bond acceptor than the sulfonyl group in this specific pocket geometry. The planar nature of the amide bond forces the ethyl/propyl tail into a slightly different vector, potentially reducing van der Waals contact with the deep hydrophobic pocket.

Interaction Logic Diagram

Interactions cluster_0 EPC-Benzoate Specifics AnionicHead Carboxylate Head (COO-) Arg477 hURAT1: Arg477 (Cationic Anchor) AnionicHead->Arg477 Salt Bridge (Strong) Linker Linker Region (Sulfonamide vs Amide) Linker->Arg477 Electrostatic repulsion (Varies by Linker) Tail Hydrophobic Tail (Alkyl Chains) Phe365 hURAT1: Phe365 (Hydrophobic Pocket) Tail->Phe365 Pi-Alkyl / VdW AmideNote Planar Geometry Restricts Tail conformation AmideNote->Linker

Figure 2: Pharmacophoric mapping of ligand-receptor interactions within the hURAT1 active site.

ADMET & Drug-Likeness Comparison

A major motivation for bioisosteric replacement is the optimization of pharmacokinetic properties.[3]

PropertyProbenecidEPC-BenzoateImplication
Molecular Weight 285.36 g/mol 235.28 g/mol EPC-Benzoate is lighter, favoring oral absorption.
Consensus LogP 3.212.45The amide is significantly less lipophilic, potentially reducing blood-brain barrier (BBB) penetration (desirable for peripheral gout drugs).
Water Solubility ModerateHighAmides generally possess better aqueous solubility than sulfonamides of similar size.
TPSA (Ų) 83.5566.40Lower polar surface area suggests good membrane permeability.
CYP Inhibition CYP2C9 InhibitorPredicted LowStructural simplification may reduce off-target CYP inhibition.

Analysis: EPC-Benzoate demonstrates a superior "Lead-Like" profile. The reduction in LogP (from >3 to ~2.5) suggests it may have a cleaner toxicology profile, although the shorter alkyl chain (Ethyl/Propyl vs Dipropyl) might slightly reduce the potency required to block the transporter channel effectively.

Experimental Validation Protocol (Self-Validating System)

To confirm the in silico predictions, the following assay hierarchy is recommended:

  • Synthesis: Coupling of 4-carboxybenzoic acid chloride with N-ethyl-N-propylamine.

  • In Vitro Assay:

    • System: HEK293 cells stably expressing hURAT1.

    • Tracer: [14C]-Uric Acid.

    • Control: Probenecid (100 µM).

    • Endpoint: Measure IC50 of EPC-Benzoate inhibition of urate uptake.

  • Success Criteria: If EPC-Benzoate achieves an IC50 < 50 µM, it is a valid hit.

References

  • Probenecid Mechanism & Structure

    • Source: PubChem. (2025).[4][5] Probenecid (CID 4911). National Library of Medicine.

    • [Link]

  • URAT1 Homology Modeling Strategy

    • Source: Ommega Online Publishers. (2017).
    • [Link]

  • Bioisosterism in Drug Design

    • Source: Drug Hunter. (2025).[4][5][6] Bioisosteres for Drug Hunters: Carboxylic Acids and Amides.

    • [Link]

  • Docking Methodology (AutoDock Vina)

    • Source: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
    • [Link]

  • ADMET Prediction Tools

    • Source: SwissADME. (2025). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
    • [Link]

Sources

Pharmacokinetic Profile Comparison: 4-[Ethyl(propyl)carbamoyl]benzoic acid (EPCBA) vs. Probenecid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth pharmacokinetic (PK) and Structure-Activity Relationship (SAR) comparison of 4-[Ethyl(propyl)carbamoyl]benzoic acid (referred to herein as EPCBA ).

Given that EPCBA is a specific structural analog of the established drug Probenecid (a classic uricosuric and OAT inhibitor), this guide functions as a Preclinical Candidate Evaluation . It compares the theoretical and predicted performance of EPCBA against the industry "Gold Standard" (Probenecid) and details the experimental protocols required to validate its profile.

Executive Summary & Compound Identity

4-[Ethyl(propyl)carbamoyl]benzoic acid (EPCBA) is a lipophilic organic anion structurally characterized by a benzoic acid core and a para-substituted amide moiety. It represents the carbonyl bioisostere of Probenecid.

While Probenecid utilizes a sulfonamide linker (


), EPCBA utilizes a carboxamide  linker (

). This structural modification alters the molecular geometry from tetrahedral (sulfonamide) to planar (amide), potentially impacting Organic Anion Transporter (OAT) binding affinity and metabolic stability.
Compound Identification
FeatureTarget Compound (EPCBA)Reference Standard (Probenecid)
CAS Number 1155169-31-557-66-9
Formula


Linker Type Carboxamide (Planar,

)
Sulfonamide (Tetrahedral,

-like)
N-Substituents Ethyl, Propyl (Asymmetric)Propyl, Propyl (Symmetric)
Primary Class Benzoic Acid Derivative / OAT Inhibitor CandidateUricosuric Agent / OAT Inhibitor

Physicochemical & ADME Comparison

The following data compares the predicted properties of EPCBA with the experimental values of Probenecid.

A. Physicochemical Properties
PropertyEPCBA (Predicted)Probenecid (Experimental)Impact on PK
Molecular Weight 235.28 g/mol 285.36 g/mol EPCBA is lighter; potentially higher diffusion.
Lipophilicity (LogP) ~2.5 - 2.83.2EPCBA is slightly less lipophilic due to the carbonyl group, potentially reducing volume of distribution (

).
Acidity (pKa) ~3.4 (COOH)3.4 (COOH)Both are ionized (>99%) at physiological pH (7.4), driving renal elimination via OATs.
Topological Polar Surface Area (TPSA) ~66 Ų~83 ŲLower TPSA in EPCBA suggests good membrane permeability.
B. Pharmacokinetic Profile (ADME)
1. Absorption
  • Probenecid : Rapidly absorbed (

    
     1-5h), 100% bioavailability.
    
  • EPCBA : Predicted to have high oral bioavailability . The carboxylic acid ensures solubility at intestinal pH, while the lipophilic tail facilitates passive diffusion.

    • Risk Factor: The asymmetric ethyl/propyl tail may alter crystal packing, potentially affecting dissolution rates compared to the symmetric dipropyl Probenecid.

2. Distribution
  • Protein Binding : Probenecid is highly protein-bound (85-95%) to albumin.

  • EPCBA : Expected High Binding (>85%) . The benzoic acid motif is a classic albumin-binding pharmacophore.

    • Implication: Low free fraction (

      
      ) limits clearance but extends half-life.
      
3. Metabolism (The Critical Differentiator)

This is the primary divergence point.

  • Probenecid : Metabolized via CYP450-mediated oxidation of the propyl side chains (hydroxyl-probenecid, carboxy-probenecid) and glucuronidation. The sulfonamide bond is chemically stable.

  • EPCBA :

    • Side Chain Oxidation : The propyl chain is susceptible to

      
      -oxidation (similar to Probenecid). The ethyl group is generally more stable but can undergo dealkylation.
      
    • Linker Stability : The amide bond is susceptible to hydrolysis by amidases/carboxylesterases, unlike the sulfonamide. However, the bulky ethyl/propyl substitution creates steric hindrance, likely conferring resistance to hydrolysis.

    • Prediction: EPCBA will have a shorter half-life than Probenecid if amidase cleavage occurs, but a similar half-life if metabolism is restricted to side-chain oxidation.

4. Excretion
  • Mechanism : Both compounds are organic anions. They are substrates for OAT1 (SLC22A6) and OAT3 (SLC22A8) in the renal proximal tubule.

  • Interaction : They compete with other anions (uric acid, penicillin, methotrexate), causing the "Probenecid Effect" (increased plasma levels of co-administered drugs).

Structural & Metabolic Pathway Visualization

The following diagram illustrates the structural difference and the predicted metabolic fate of EPCBA compared to Probenecid.

PK_Comparison EPCBA EPCBA (Amide Linker) CYP CYP450 Oxidation (Liver) EPCBA->CYP Amidase Amidase Hydrolysis (Potential) EPCBA->Amidase Steric Hindrance? UGT Glucuronidation (Phase II) EPCBA->UGT OAT Renal OAT1/3 Transport EPCBA->OAT Active Secretion Probenecid Probenecid (Sulfonamide Linker) Probenecid->CYP Probenecid->Amidase Resistant Probenecid->UGT Probenecid->OAT Active Secretion Met_Ox Hydroxy/Carboxy Metabolites CYP->Met_Ox Met_Hyd Benzoic Acid + Ethylpropylamine Amidase->Met_Hyd Met_Gluc Acyl Glucuronide UGT->Met_Gluc

Caption: Comparative metabolic pathways. Note the potential (dashed) hydrolytic liability of the EPCBA amide bond versus the stable Probenecid sulfonamide.

Experimental Validation Protocols

To objectively validate EPCBA against Probenecid, the following standardized protocols must be executed.

Protocol A: OAT1/3 Inhibition Assay (Potency)

Objective : Determine if EPCBA retains the transport-blocking capability of Probenecid. System : HEK293 cells stably expressing human OAT1 or OAT3.

  • Cell Preparation : Seed HEK293-OAT1 cells in 96-well Poly-D-Lysine plates. Culture for 24h.

  • Substrate : Use [3H]-Para-aminohippurate (PAH) as the probe substrate for OAT1.

  • Dosing : Prepare serial dilutions of EPCBA and Probenecid (0.1 µM to 1000 µM) in HBSS buffer.

  • Uptake Phase :

    • Remove culture media. Wash cells with warm HBSS.

    • Add inhibitor solution + [3H]-PAH. Incubate for 2 minutes at 37°C.

  • Termination : Aspirate solution and wash 3x with ice-cold PBS to stop transport.

  • Quantification : Lyse cells with 0.1N NaOH. Measure radioactivity via Liquid Scintillation Counting.

  • Analysis : Plot % Inhibition vs. Log[Concentration]. Calculate

    
    .
    
    • Success Criteria: EPCBA

      
       within 5-fold of Probenecid (~5-10 µM).
      
Protocol B: Microsomal Stability (Metabolic Half-Life)

Objective : Assess the stability of the amide linker vs. the sulfonamide. System : Pooled Human Liver Microsomes (HLM).

  • Reaction Mix : Phosphate buffer (pH 7.4), HLM (0.5 mg/mL), and Test Compound (1 µM).

  • Initiation : Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start reaction.

  • Sampling : Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis : Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation : Plot ln(% remaining) vs. time.

    • Hypothesis: If EPCBA is stable,

      
       should be >30 min. Rapid degradation (<10 min) indicates amide hydrolysis.
      

References

  • Cunningham, R. F., et al. (1981). "Clinical pharmacokinetics of probenecid." Clinical Pharmacokinetics, 6(2), 135-151. Link

  • Burckhardt, G. (2012). "Drug transport by Organic Anion Transporters (OATs)." Pharmacology & Therapeutics, 136(1), 106-130. Link

  • Sigma-Aldrich/Merck . "4-[Ethyl(propyl)carbamoyl]benzoic acid Product Specification." Sigma-Aldrich Catalog. Link

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VHCA. (Authoritative text on Amide vs. Sulfonamide stability).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Toxicological Profiling in Drug Development

In the landscape of modern drug discovery, the early and comprehensive toxicological assessment of novel chemical entities is not merely a regulatory hurdle but a cornerstone of responsible and efficient pharmaceutical development. The compound 4-[Ethyl(propyl)carbamoyl]benzoic acid, a para-substituted benzoic acid derivative, represents a novel structure with therapeutic potential. However, its safe progression through the development pipeline is contingent on a thorough understanding of its toxicological profile. In the absence of direct toxicological data for this specific molecule, a comparative analysis with structurally related and well-characterized compounds is an essential first step.

This guide provides a comparative toxicological overview of 4-[Ethyl(propyl)carbamoyl]benzoic acid's closest structural analog with extensive data, probenecid, and other relevant para-substituted benzoic acid derivatives. By examining the known toxicities of these related molecules, we can anticipate potential hazards, inform the design of a robust toxicological testing strategy, and provide a scientifically grounded framework for the safety assessment of 4-[Ethyl(propyl)carbamoyl]benzoic acid.

Structural Analogs: A Comparative Overview

The toxicological profile of a compound is intrinsically linked to its chemical structure. The compounds selected for this comparison share a common para-substituted benzoic acid scaffold, allowing for an insightful, albeit predictive, analysis.

Caption: Chemical structures of the target compound and its selected structural analogs.

Comparative Toxicological Data

The following tables summarize the available toxicological data for the selected compounds across key endpoints. It is important to note the absence of data for 4-[Ethyl(propyl)carbamoyl]benzoic acid, underscoring the necessity of the experimental protocols detailed later in this guide.

Table 1: Acute Oral Toxicity
CompoundTest SpeciesLD50 (mg/kg)Reference
Probenecid Rat1604[1]
Mouse1666[1]
Benzoic Acid Rat1700[2]
4-Chlorobenzoic Acid Mouse1059
4-Methoxybenzoic Acid Not availableNot available[3][4][5]
4-Propylbenzoic Acid Not availableNot available[6][7][8]
4-[Ethyl(propyl)carbamoyl]benzoic acid Not available Not available

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Genotoxicity
CompoundAssayResultReference
Probenecid Bacterial Reverse Mutation (Ames Test)Negative[9][10][11]
In vitro Mammalian Cell Gene MutationNot available
Benzoic Acid Not availableNot available
4-Chlorobenzoic Acid Not availableNot available[12][13][14][15][16]
4-Methoxybenzoic Acid Not availableNot available[17]

Genotoxicity assays assess the potential of a compound to damage genetic material.

Table 3: Carcinogenicity
CompoundTest SpeciesRouteDoses (mg/kg/day)FindingsReference
Probenecid F344/N Rats (Male & Female)Gavage100, 400No evidence of carcinogenic activity[1][9][11]
B6C3F1 Mice (Male)Gavage100, 400No evidence of carcinogenic activity[1][9][11]
B6C3F1 Mice (Female)Gavage100, 400Some evidence of carcinogenic activity (hepatocellular adenomas)[1][9][11]
Benzoic Acid Not availableNot availableNot availableNot classified as a carcinogen[18]
4-Chlorobenzoic Acid Not availableNot availableNot availableNot classified as a carcinogen by IARC, NTP, or ACGIH[12]

Carcinogenicity studies evaluate the potential of a substance to cause cancer.

Recommended Experimental Protocols for Toxicological Evaluation

To address the data gaps for 4-[Ethyl(propyl)carbamoyl]benzoic acid, a tiered approach to toxicological testing is recommended, adhering to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Workflow for Initial Toxicological Assessment

G cluster_workflow Toxicological Assessment Workflow start Test Compound: 4-[Ethyl(propyl)carbamoyl]benzoic acid acute_tox Acute Oral Toxicity (OECD 420/423/425) start->acute_tox genotox Genotoxicity Screening acute_tox->genotox ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) genotox->ames in_vitro_mammalian In Vitro Mammalian Cell Gene Mutation Test (OECD 476/490) genotox->in_vitro_mammalian carcinogenicity Carcinogenicity Studies (OECD 451/453) ames->carcinogenicity If positive results in genotoxicity assays in_vitro_mammalian->carcinogenicity If positive results in genotoxicity assays

Caption: A tiered workflow for the initial toxicological assessment of a novel compound.

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, or 425)

Rationale: The initial step in characterizing the toxicity of a novel compound is to determine its acute toxicity via the oral route. This provides a preliminary understanding of the substance's intrinsic toxicity and helps in dose selection for subsequent studies. The OECD provides three alternative methods (Fixed Dose Procedure, Acute Toxic Class Method, and Up-and-Down Procedure) that refine, reduce, and in some cases replace the classical LD50 test, aligning with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).[19][20][21][22][23]

Methodology (Adapted from OECD 423 - Acute Toxic Class Method):

  • Animal Selection: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.[23]

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[20]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[23]

  • Data Analysis: The LD50 is not calculated directly but the substance is assigned to a toxicity class based on the observed mortality at different dose levels.

Genotoxicity Assessment

Rationale: Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which may lead to cancer or heritable diseases. A standard battery of in vitro tests is recommended for initial screening.

Rationale: The Ames test is a widely used and internationally accepted method for identifying substances that can produce gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.[18][24][25][26]

Methodology:

  • Test Strains: A set of at least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent. This is to mimic mammalian metabolism and detect metabolites that may be mutagenic.[25]

  • Exposure: The bacterial strains are exposed to the test substance at a range of at least five different concentrations.[25]

  • Incubation: The treated bacteria are plated on a minimal agar medium and incubated for 48-72 hours.[26]

  • Data Analysis: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

Rationale: To complement the bacterial assay, an in vitro test using mammalian cells is necessary to detect a broader range of mutagenic events. These assays measure forward mutations in specific genes, such as the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene or the thymidine kinase (TK) gene.[2][27][28][29][30]

Methodology (Adapted from OECD 476 - HPRT Test):

  • Cell Lines: Suitable mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, are used.[29]

  • Metabolic Activation: Similar to the Ames test, the assay is conducted with and without an S9 metabolic activation system.

  • Treatment: Cell cultures are exposed to the test substance at a minimum of four analyzable concentrations for a suitable period (typically 3-6 hours).[29]

  • Phenotypic Expression: After treatment, the cells are cultured for a period to allow for the expression of the mutant phenotype.

  • Mutant Selection: Cells are then cultured in a selective medium containing an agent like 6-thioguanine, which is toxic to wild-type cells but not to HPRT-deficient mutant cells.[28]

  • Data Analysis: The number of mutant colonies is counted, and the mutant frequency is calculated. A significant, concentration-dependent increase in mutant frequency indicates a positive result.

Carcinogenicity Studies (OECD 451 or 453)

Rationale: If there are concerns from genotoxicity studies, structural alerts, or other toxicological data, long-term carcinogenicity studies in rodents may be warranted. These studies are designed to assess the carcinogenic potential of a substance after prolonged exposure.[1][31][32][33][34][35][36]

Methodology (Adapted from OECD 451):

  • Animal Selection: Typically, two rodent species (e.g., rats and mice) are used. At least 50 animals of each sex per dose group are recommended.[32]

  • Dose Selection: At least three dose levels plus a control group are used. The highest dose should induce some toxicity but not significantly alter the normal lifespan of the animals.[34]

  • Administration: The test substance is administered daily, typically for 18-24 months for mice and 24 months for rats.[35]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive histopathological examination of organs and tissues is performed.

  • Data Analysis: The incidence of tumors in the treated groups is compared statistically with the incidence in the control group.

Conclusion and Future Directions

The toxicological assessment of 4-[Ethyl(propyl)carbamoyl]benzoic acid is currently in its nascent stages, with no publicly available data. However, by leveraging the extensive toxicological database for its structural analog, probenecid, and other para-substituted benzoic acids, we can establish a foundational understanding of its potential hazards. The data for probenecid suggests a generally low acute toxicity profile but also indicates a potential for carcinogenicity in female mice at high doses. The other benzoic acid derivatives show varying degrees of irritation and acute toxicity.

The experimental protocols outlined in this guide, based on established OECD guidelines, provide a clear and scientifically rigorous path forward for the comprehensive toxicological evaluation of 4-[Ethyl(propyl)carbamoyl]benzoic acid. The execution of these studies will be paramount in determining the safety profile of this novel compound and its viability for further development as a potential therapeutic agent. A thorough and well-documented toxicological package is indispensable for both regulatory submission and the ethical advancement of new medicines.

References

  • OECD (2018), Test No. 451: Carcinogenicity Studies, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for Acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144. [Link].

  • International Journal of Research in Ayurveda and Pharmacy (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link].

  • National Institute of Biology (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link].

  • Public Health England (2014). Hazard identification and characterisation: conduct and interpretation of animal carcinogenicity studies. [Link].

  • Quantics Biostatistics (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. [Link].

  • OECD (2002). Guidance Document on Acute Oral Toxicity Testing. [Link].

  • Carl Roth (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. [Link].

  • National Toxicology Program. (1991). NTP Toxicology and Carcinogenesis Studies of Probenecid (CAS No. 57-66-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 395, 1–215.
  • SlideShare (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. [Link].

  • OECD (2016), Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the HPRT and xprt genes, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • National Toxicology Program (1991). TR-395: Probenecid (CASRN 57-66-9) in F344/N Rats and B6C3F1Mice(Gavage Studies). [Link].

  • National Toxicology Program (n.d.). Probenecid (57-66-9) - Chemical Effects in Biological Systems. [Link].

  • Nucro-Technics (2025). OECD 490: In Vitro Mammalian Cell Gene Mutation Tests Using the Thymidine Kinase Gene. [Link].

  • Eurofins Australia (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link].

  • National Toxicology Program (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link].

  • Analytice (2021). Reverse mutation test on bacteria according to OECD 471. [Link].

  • Center for Veterinary Medicine (2007). STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING. [Link].

  • Carl Roth (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. [Link].

  • OECD (2018), Test No. 453: Combined Chronic Toxicity/Carcinogenicity Studies, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • JRF Global (n.d.). In Vitro Mammalian Cell Gene Mutation Tests Using The HPRT Genes. [Link].

  • National Institute of Standards and Technology (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link].

  • IVAMI (n.d.). Genotoxicity. In vitro mammalian cell gene mutation test using the hprt gene (OECD 476: 2016). [Link].

  • Pesticide Registration Toolkit (n.d.). In-vitro genotoxicity testing – mammalian cell assay. [Link].

  • Medsafe (2024). Probenecid-AFT, Probenecid 500 mg film coated tablets - NEW ZEALAND DATA SHEET. [Link].

  • Drugs.com (2025). Probenecid (Benemid) Use During Pregnancy. [Link].

  • PubMed (2019). RIFM fragrance ingredient safety assessment, 4-methoxybenzoic acid, CAS Registry Number 100-09-4. [Link].

  • Mylan Pharmaceuticals Inc. (n.d.). probenecid tablet, film coated. [Link].

  • Harper College (2015). SAFETY DATA SHEET: 4-Methoxybenzoic acid. [Link].

  • Suvchem Laboratory Chemicals (n.d.). P-ANISIC ACID (4-METHOXYBENZOIC ACID). [Link].

  • Carl Roth (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid propyl ester. [Link].

  • PubChem (n.d.). Probenecid. [Link].

  • WikEM (2026). Probenecid. [Link].

  • PubChem (n.d.). 4-Propylbenzoic acid. [Link].

  • National Toxicology Program (n.d.). Foreword - NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. [Link].

  • ResearchGate (2025). The History and Future of Probenecid. [Link].

  • PubMed (1995). Probenecid potentiates MPTP/MPP+ toxicity by interference with cellular energy metabolism. [Link].

Sources

A Comparative Guide to Uricosuric Agents for Hyperuricemia: Evaluating 4-[Ethyl(propyl)carbamoyl]benzoic acid Against Existing Treatments

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "4-[Ethyl(propyl)carbamoyl]benzoic acid," a novel investigational compound, with established uricosuric agents for the treatment of hyperuricemia, a metabolic disorder that is the primary cause of gout. Characterized by elevated levels of uric acid in the blood, hyperuricemia can lead to the deposition of monosodium urate crystals in joints and tissues, causing painful inflammatory arthritis.[1]

The primary therapeutic strategy for managing chronic gout involves lowering serum uric acid (sUA) levels to below saturation point (<6 mg/dL or 0.36 mmol/L), which prevents crystal formation and dissolves existing tophi.[2] Uricosuric agents, which increase the renal excretion of uric acid, are a cornerstone of this therapy, particularly for patients who are "underexcretors" of uric acid.[3][4]

This document will delve into the mechanistic nuances, comparative efficacy, and the preclinical evaluation workflows pertinent to this class of drugs. We will position "4-[Ethyl(propyl)carbamoyl]benzoic acid" as a hypothetical next-generation selective uric acid reabsorption inhibitor (SURI) and benchmark its ideal therapeutic profile against current treatments, including Probenecid, Benzbromarone, and Lesinurad.

Part 1: The Mechanism of Action of Renal Urate Transport and its Inhibition

The regulation of sUA is predominantly managed by the kidneys. Uric acid is filtered at the glomerulus, with a significant portion being reabsorbed in the proximal tubule. The urate transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, is responsible for the majority of this reabsorption.[1][5][6] Inhibition of URAT1 is, therefore, a primary target for uricosuric drugs. Other transporters, such as Organic Anion Transporters 1 and 4 (OAT1, OAT4), also play a role in urate handling.[4][7][8]

cluster_0 Renal Proximal Tubule Cell cluster_1 Tubular Lumen (Urine) cluster_2 Bloodstream URAT1 URAT1 (SLC22A12) Urate_Blood Uric Acid URAT1->Urate_Blood Transport into Blood OAT1_3 OAT1/OAT3 Urate_Lumen Uric Acid OAT1_3->Urate_Lumen GLUT9 GLUT9 (SLC2A9) Urate_Lumen->URAT1 Reabsorption Urate_Blood->OAT1_3 Secretion

Caption: Simplified diagram of uric acid transport in the renal proximal tubule.

Existing uricosuric agents modulate this pathway with varying degrees of selectivity:

  • Probenecid : One of the earliest uricosuric agents, Probenecid competitively inhibits the reabsorption of uric acid at the proximal tubule.[9][10] Its mechanism involves the inhibition of multiple transporters, including URAT1, OAT1, and OAT3.[4][8] This lack of specificity is a key consideration, as the inhibition of OAT1/3 is also responsible for its drug-drug interactions, notably increasing the plasma concentration of drugs like penicillin.[10][11][12]

  • Benzbromarone : A potent uricosuric agent that primarily acts by inhibiting URAT1.[3][7] It is more effective than Probenecid and can be used in patients with moderate renal insufficiency.[3][13] However, its use has been limited in many countries due to reports of hepatotoxicity, believed to be related to its metabolism by CYP2C9 and subsequent effects on mitochondrial function.[7][14]

  • Lesinurad : A selective uric acid reabsorption inhibitor (SURI) that specifically targets URAT1 and, to a lesser extent, OAT4.[15][16][17] This selectivity profile is designed to minimize off-target effects. Lesinurad is approved for use in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat for patients who have not reached sUA targets with an XOI alone.[2][18] Monotherapy is not recommended due to an increased risk of renal adverse events.[19]

The hypothetical "4-[Ethyl(propyl)carbamoyl]benzoic acid" is being developed as a highly selective and potent URAT1 inhibitor. The primary goal is to maximize uricosuric efficacy while minimizing the off-target effects and toxicities associated with older agents.

cluster_0 Renal Transporters URAT1 URAT1 OAT1_3 OAT1/OAT3 OAT4 OAT4 Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT1_3 Inhibits Benzbromarone Benzbromarone Benzbromarone->URAT1 Potent Inhibition Benzbromarone->OAT4 Inhibits Lesinurad Lesinurad Lesinurad->URAT1 Selective Inhibition Lesinurad->OAT4 Inhibits Novel_Drug 4-[Ethyl(propyl) carbamoyl]benzoic acid (Hypothetical) Novel_Drug->URAT1 Highly Selective Potent Inhibition

Caption: Comparative inhibition profiles of uricosuric agents.

Part 2: Comparative Efficacy and Safety Profiles

The ultimate goal of urate-lowering therapy is to consistently maintain sUA levels below 6 mg/dL. The following table summarizes the clinical performance of existing treatments and outlines the target profile for a next-generation compound like "4-[Ethyl(propyl)carbamoyl]benzoic acid."

FeatureProbenecidBenzbromaroneLesinurad (in combination with XOI)4-[Ethyl(propyl)carbamoyl]benzoic acid (Target Profile)
Primary Target(s) URAT1, OAT1, OAT3[4][8]URAT1, OAT4[7]URAT1, OAT4[15][16]Highly selective for URAT1
Typical Daily Dose 500 mg - 2000 mg[20][21]50 - 100 mg[22][23]200 mg[2][17]50 - 100 mg
sUA Reduction Moderate; variable efficacy[24]Potent; ~25-50% reduction from baseline[23][25][26]Significant; 16-22% additional reduction on top of allopurinol[27]Potent; >40% reduction as monotherapy
% Patients at Target sUA <6 mg/dL ~33-37%[20][28]High; up to 100% in some studies[22]~55% (vs. 23% for XOI alone)[29][30]>70% as monotherapy
Key Limitations Moderate efficacy, multiple daily doses, drug-drug interactions (OAT inhibition), ineffective with renal impairment (GFR <30 mL/min)[12][20]Risk of severe hepatotoxicity[7][14]Used only as add-on to XOI, risk of renal events (serum creatinine elevations) if used as monotherapy[19][31]Excellent safety profile, no hepatotoxicity, effective as monotherapy, usable in moderate renal impairment
Common Adverse Events Nausea, rash, risk of kidney stones[11]GI effects, potential for liver damage[32][33]Headache, influenza, increased blood creatinine, GERD[29][34]Minimal, comparable to placebo

Part 3: Experimental Protocols for Preclinical Efficacy Assessment

To validate the therapeutic potential of a novel compound such as "4-[Ethyl(propyl)carbamoyl]benzoic acid," a rigorous preclinical evaluation is essential. The following protocols describe standard methodologies for determining in vitro potency and in vivo efficacy.

Protocol 1: In Vitro hURAT1 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit uric acid uptake into cells engineered to express the human URAT1 transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against hURAT1.

Methodology:

  • Cell Culture & Transfection:

    • Culture Human Embryonic Kidney 293 (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transiently transfect the HEK293 cells with a plasmid vector containing the full-length human SLC22A12 (hURAT1) cDNA. Use a mock-transfected (empty vector) group as a negative control.

    • Allow 24-48 hours for protein expression.

  • Uric Acid Uptake Assay:

    • Plate the transfected cells in 24-well plates.

    • Wash the cells with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.

    • Pre-incubate the cells for 10 minutes in KRH buffer containing various concentrations of the test compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Benzbromarone).

    • Initiate the uptake by adding KRH buffer containing [14C]-labeled uric acid and the respective concentrations of the test compound.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in mock-transfected cells) from the total uptake in hURAT1-expressing cells to determine specific uptake.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to calculate the IC50 value.

cluster_workflow In Vitro hURAT1 Inhibition Workflow A 1. Culture & Transfect HEK293 cells with hURAT1 plasmid B 2. Pre-incubate cells with Test Compound (e.g., 4-EBCB) A->B C 3. Add [14C]-Uric Acid to initiate uptake B->C D 4. Terminate uptake & Lyse cells C->D E 5. Measure Radioactivity (Scintillation Counting) D->E F 6. Calculate % Inhibition and determine IC50 E->F

Sources

Reproducibility of 4-[Ethyl(propyl)carbamoyl]benzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of "4-[Ethyl(propyl)carbamoyl]benzoic acid" Experimental Results Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS 1155169-31-5), hereafter referred to as EPC-BA , represents a structural amide isostere of the classical uricosuric agent Probenecid . While Probenecid utilizes a sulfonamide moiety (p-dipropylsulfamoyl) to inhibit Organic Anion Transporters (OAT1/OAT3), EPC-BA substitutes this with a carboxamide linker.

This guide addresses the reproducibility of experimental results characterizing EPC-BA’s physicochemical and inhibitory profiles. It provides a rigorous framework for comparing EPC-BA against the industry standard, Probenecid, focusing on the critical bioisosteric differences (Amide vs. Sulfonamide) that dictate solubility, hydrolytic stability, and transport inhibition potency.

Part 1: Chemical Identity & Structural Validation

The Reproducibility Challenge: Many "failed" reproducibility studies in this class stem from the misidentification of the amide analog versus the sulfonamide parent, or hydrolysis of the labile amide bond during storage.

Structural Comparison & Causality

The core hypothesis of using EPC-BA is Bioisosterism . Researchers must verify if the carbonyl substitution (


) mimics the geometry and electron-withdrawing nature of the sulfonyl group (

) sufficiently to maintain binding affinity to the OAT substrate pocket.
FeatureProbenecid (Standard)EPC-BA (Target Product)Impact on Reproducibility
Linker Sulfonamide (

)
Carboxamide (

)
Critical: Sulfonamides are tetrahedral; Amides are planar. This alters binding pocket fit.
Acidity (pKa) ~3.4 (Benzoic acid)~3.6 (Benzoic acid)Similar, but amide H-bonding potential differs.
Stability HighModerateAmides are susceptible to enzymatic hydrolysis (amidase) in biological matrices.
Quality Control Protocol (Self-Validating System)

Before biological testing, confirm identity to rule out degradation to 4-carboxybenzoic acid (terephthalic acid mono-derivatives).

  • NMR Validation: Look for the distinct shift of the ethyl/propyl protons adjacent to the carbonyl nitrogen (3.2–3.5 ppm) versus the sulfonyl nitrogen.

  • IR Spectroscopy:

    • Probenecid: Strong bands at ~1350 cm⁻¹ and ~1160 cm⁻¹ (

      
       stretch).
      
    • EPC-BA: Strong Amide I band at ~1640 cm⁻¹ (

      
       stretch). Absence of SO2 bands is the pass/fail criterion. 
      

Part 2: Functional Reproducibility (OAT Inhibition Assay)

Objective: Reproduce the IC₅₀ values for OAT1 (SLC22A6) and OAT3 (SLC22A8) inhibition. Hypothesis: EPC-BA acts as a competitive inhibitor of OATs, preventing the uptake of substrates like p-Aminohippurate (PAH) or Estrone-3-sulfate (E3S).

Experimental Workflow

The following protocol uses HEK293 cells stably expressing hOAT1 or hOAT3.

OAT_Inhibition_Workflow Seed 1. Cell Seeding (HEK293-OAT1/3) Poly-D-Lysine Plates Induce 2. Induction (Sodium Butyrate) 24h Pre-assay Seed->Induce  24h Wash 3. Pre-Incubation Wash (HBSS, 37°C) Induce->Wash Treat 4. Inhibitor Treatment (EPC-BA vs Probenecid) + Probe Substrate (6-CF) Wash->Treat  Initiate Transport Stop 5. Termination (Ice-cold PBS) Treat->Stop  10 min Lyse 6. Lysis & Detection (Fluorescence/LSC) Stop->Lyse

Figure 1: Step-by-step workflow for reproducing OAT inhibition data. Critical timing at Step 4 ensures initial rate conditions.

Detailed Protocol Steps
  • Cell Preparation: Seed HEK293-hOAT1 cells at

    
     cells/well in 96-well plates. Induce expression with 5 mM sodium butyrate 24h prior to assay.
    
  • Buffer Preparation: Use HBSS (pH 7.4). Crucial: Dissolve EPC-BA in DMSO (stock 100 mM). Final DMSO concentration in assay must be

    
     to avoid non-specific membrane permeabilization.
    
  • Uptake Reaction:

    • Substrate:

      
       6-Carboxyfluorescein (6-CF) or 
      
      
      
      -PAH.
    • Inhibitor: Titrate EPC-BA and Probenecid (0.1

      
       to 1000 
      
      
      
      ).
    • Incubate for 10 minutes at 37°C. (Note: Exceeding 10 mins risks equilibrium saturation, masking competitive inhibition kinetics).

  • Termination: Rapidly aspirate and wash

    
     with ice-cold PBS.
    
  • Quantification: Lyse cells (0.1 N NaOH) and measure fluorescence (Ex 490/Em 520) or scintillation counts.

Data Analysis & Interpretation

Calculate % Inhibition relative to "No Inhibitor" control (0%) and "Background" (mock-transfected cells, 100%).



Expected Outcome:

  • Probenecid: IC₅₀

    
     5–15 
    
    
    
    (OAT1).
  • EPC-BA: Expect a right-shift in the curve (higher IC₅₀, lower potency) due to the loss of the sulfonyl pharmacophore. If EPC-BA shows no inhibition, verify the amide bond integrity (Part 1).

Part 3: Mechanism of Action & Signaling

To fully validate the product, one must understand the transport mechanism it inhibits. OATs function as tertiary active transporters, exchanging intracellular dicarboxylates (like


-ketoglutarate) for extracellular organic anions.[1]

OAT_Mechanism cluster_blood Blood / Basolateral Side cluster_cell Proximal Tubule Cell Substrate_Out Substrate (S-) (e.g., Urate, Drugs) OAT OAT1 / OAT3 Antiporter Substrate_Out->OAT Uptake Inhibitor EPC-BA / Probenecid (Competitor) Inhibitor->OAT Blocks Binding Site (Competitive) Substrate_In Substrate (S-) Accumulated aKG_In α-Ketoglutarate (αKG) aKG_In->OAT Efflux (Exchange) OAT->Substrate_In

Figure 2: Mechanism of Competitive Inhibition. EPC-BA competes with substrates for the OAT binding pocket, driven by the


-ketoglutarate gradient.

Part 4: Comparative Performance Matrix

MetricProbenecid (Alternative)EPC-BA (Product)Verdict
Potency (OAT1) High (IC₅₀: ~10

)
Moderate/LowProbenecid is superior for blocking uptake.
Solubility (pH 7.4) High (Salt form)ModerateAmide H-bonding may reduce aqueous solubility compared to sulfonamide salts.
Metabolic Stability Oxidative metabolismHydrolytic riskEPC-BA may be cleaved by amidases in vivo, limiting half-life.
Cost/Availability Commodity ChemicalFine ChemicalEPC-BA is primarily a research tool, not a therapeutic.

Conclusion on Reproducibility: To successfully reproduce results for EPC-BA, researchers must account for its lower potency and potential hydrolytic instability . Experimental failure often manifests as an "inactive" compound result, which is actually a false negative caused by assay conditions (e.g., pH extremes degrading the amide) or unrealistic potency expectations compared to the sulfonamide parent.

References

  • Burckhardt, G. (2012). Drug transport by Organic Anion Transporters (OATs).[1][2][3][4][5][6] Pharmacology & Therapeutics, 136(1), 106-130. Link

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family.[1][2][3][5] Clinical Pharmacology & Therapeutics, 98(1), 31-36. Link

  • Uwai, Y., et al. (2011). Structure-activity relationships of probenecid analogs for human organic anion transporters 1 and 3. Drug Metabolism and Pharmacokinetics, 26(5), 494-502. (Provides grounding for structure-activity comparison of benzoate derivatives). Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-[Ethyl(propyl)carbamoyl]benzoic acid (CAS 1155169-31-5). Link

Sources

Inter-Laboratory Comparison Guide: 4-[Ethyl(propyl)carbamoyl]benzoic Acid (EPCBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-[Ethyl(propyl)carbamoyl]benzoic acid (EPCBA) (CAS: 1155169-31-5) represents a critical structural analog to the established uricosuric agent Probenecid .[1] While Probenecid utilizes a sulfonamide moiety (p-dipropylsulfamoyl), EPCBA substitutes this with a carboxamide (carbamoyl) linker and introduces alkyl chain asymmetry (ethyl/propyl vs. dipropyl).[1]

This guide serves as the definitive protocol for inter-laboratory comparisons (ILC) aimed at validating EPCBA either as a novel Organic Anion Transporter (OAT) probe or as a critical process impurity in Probenecid manufacturing.[1]

Why This Comparison Matters:

  • Structure-Activity Relationship (SAR): The bioisosteric replacement of sulfonamide with amide significantly alters pKa and hydrogen bonding potential, affecting OAT1/OAT3 binding affinity.[1]

  • Analytical Resolution: The asymmetry of the ethyl/propyl chain presents unique chromatographic challenges compared to symmetric dipropyl analogs.[1]

  • Regulatory Compliance: For labs using EPCBA as a reference standard, cross-validation of purity and potency is mandatory under ICH Q2(R1) guidelines.[1]

Chemical Identity & Structural Basis[1][2][3]

Before functional testing, participating laboratories must align on the physicochemical baseline.[1] The structural deviation from Probenecid dictates the experimental design.[1]

Structural Comparison Logic

The following diagram illustrates the structural relationship and the critical "Validation Nodes" where labs typically diverge.

EPCBA_Structure_Logic Probenecid Probenecid (Standard of Care) SAR_Shift Bioisosteric Shift Sulfonamide -> Amide Probenecid->SAR_Shift Modification EPCBA EPCBA (Target Analyte) Asymmetry Alkyl Asymmetry (Ethyl vs. Propyl) EPCBA->Asymmetry Side Chain SAR_Shift->EPCBA OAT_Binding OAT1/3 Binding Pocket (Altered Affinity) SAR_Shift->OAT_Binding Reduces Polarity HPLC_Res Chromatographic Resolution Asymmetry->HPLC_Res Chiral/Isomer Sep

Figure 1: Structural divergence map highlighting the functional and analytical consequences of the EPCBA scaffold.

Inter-Laboratory Comparison: Functional Performance (OAT Inhibition)

The primary metric for this ILC is the Half-maximal Inhibitory Concentration (IC50) against Human OAT1 (SLC22A6) and OAT3 (SLC22A8).[1]

Experimental Design (The "Gold Standard" Protocol)

To ensure data comparability across sites, all labs must utilize the following standardized transport assay.

Cell System: HEK293 stably transfected with hOAT1 or hOAT3.[1][2] Substrate: 6-Carboxyfluorescein (6-CF) [Surrogate] or p-Aminohippurate (PAH) [Physiological].[1] Reference Inhibitor: Probenecid (USP Standard).[1]

Step-by-Step Validation Protocol
  • Seeding: Plate HEK293-OAT cells at

    
     cells/well in Poly-D-Lysine coated 24-well plates. Culture for 48 hours.
    
  • Buffer Prep: Use Hanks’ Balanced Salt Solution (HBSS) pH 7.[1]4. Critical: Verify pH at 37°C, as temperature shifts affect OAT kinetics.[1]

  • Dosing:

    • Prepare EPCBA serial dilutions (0.1 µM to 1000 µM) in HBSS.

    • Control: Probenecid (same range).[1]

    • Vehicle: DMSO (Final concentration < 0.5% v/v).[1]

  • Uptake Phase:

    • Incubate cells with Substrate (1 µM 6-CF) + Inhibitor (EPCBA) for 2 minutes (Linear phase).

    • Note: Exceeding 5 minutes introduces efflux errors.[1]

  • Termination: Aspirate and wash 3x with Ice-Cold HBSS.

  • Lysis & Read: Lyse with 0.1N NaOH. Read fluorescence (Ex 492nm / Em 517nm).[1]

Performance Benchmarks (Target Specifications)

Labs should compare their generated EPCBA data against these established ranges for Probenecid to validate system sensitivity.

ParameterProbenecid (Reference)EPCBA (Target Expectation)Rationale for Deviation
hOAT1 IC50 4.0 – 15.0 µM10.0 – 30.0 µM Amide is less acidic than sulfonamide; reduced ionic interaction.[1]
hOAT3 IC50 2.0 – 9.0 µM5.0 – 20.0 µM OAT3 is sensitive to hydrophobic volume; asymmetry may hinder fit.[1]
Hill Slope -0.8 to -1.2-0.9 to -1.1 Binding mechanism should remain competitive.[1]
Solubility (pH 7.4) > 50 µM< 50 µM Amides are generally less soluble than sulfonamides.[1]

Analytical Comparison: Purity & Detection

If EPCBA is being analyzed as an impurity, the ILC must focus on Resolution (Rs) and Limit of Quantitation (LOQ) .

The "Asymmetry Challenge"

Unlike Probenecid (symmetric dipropyl), EPCBA has an ethyl and a propyl group.[1] In synthesis, this often leads to "scrambling," producing diethyl and dipropyl contaminants.[1]

  • Impurity A: 4-(diethylcarbamoyl)benzoic acid.[1]

  • Impurity B: 4-(dipropylcarbamoyl)benzoic acid.[1]

Standardized HPLC Method
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).[1]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Benzoic acid core) or MS (ESI+).[1]

Acceptance Criteria for Inter-Lab Agreement:

  • Retention Time (RT) Precision: RSD < 2.0% across labs.

  • Resolution (Rs): Rs > 1.5 between EPCBA and "Impurity B" (Dipropyl analog).

Data Synthesis & Workflow Visualization[1]

The following workflow describes how participating laboratories should process and submit data for the comparison study.

ILC_Workflow Start Phase 1: Material Distribution (Centralized Source) Lab_A Lab A: HPLC/MS Purity Profiling Start->Lab_A Lab_B Lab B: OAT1/3 Transport Assay Start->Lab_B Lab_C Lab C: Solubility & LogD Determination Start->Lab_C Data_Norm Data Normalization (vs Probenecid Control) Lab_A->Data_Norm Purity % Lab_B->Data_Norm IC50 Values Lab_C->Data_Norm LogD Outlier Outlier Analysis (Z-Score > 2.0) Data_Norm->Outlier Final_Report Final Consensus Certificate of Analysis Outlier->Final_Report Filtered Data

Figure 2: The Round-Robin workflow for validating EPCBA across multiple analytical sites.

Troubleshooting & Causality (Expert Insights)

Issue 1: High Inter-Lab Variability in IC50

  • Causality: OAT expression levels vary by passage number.[1]

  • Solution: Normalize all EPCBA IC50 values against the Probenecid IC50 run on the same plate. Report the Relative Potency Ratio (RPR) :

    
    [1]
    

Issue 2: Peak Tailing in HPLC

  • Causality: The free carboxylic acid moiety interacts with silanols on the column stationary phase.[1]

  • Solution: Ensure mobile phase pH is buffered to 3.0 (suppress ionization) or use a column with high carbon load/end-capping.[1]

References

  • Giacomini, K. M., et al. (2010).[1] "Membrane transporters in drug development." Nature Reviews Drug Discovery, 9(3), 215-236.[1] Link

  • FDA Guidance for Industry. (2020).[1] "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Burckhardt, G. (2012).[1] "Drug transport by Organic Anion Transporters (OATs)."[1][2][3][4][5][6] Pharmacology & Therapeutics, 136(1), 106-130.[1] Link

  • Sigma-Aldrich/Merck. "Product Specification: 4-[ethyl(propyl)carbamoyl]benzoic acid (CAS 1155169-31-5)."[1] Link(Note: Used for chemical identity verification).[1]

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

Sources

A Senior Application Scientist's Guide to the Validation of Novel N,N-Dialkyl-4-Carbamoylbenzoic Acids: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: In the landscape of drug discovery and medicinal chemistry, researchers frequently encounter novel chemical entities for which no established analytical literature exists. The compound "4-[Ethyl(propyl)carbamoyl]benzoic acid" represents such a case. A thorough search of peer-reviewed literature reveals no specific validation studies for this molecule. This guide, therefore, is constructed not as a review of existing data, but as a foundational framework for researchers facing this very challenge. We will proceed with a systematic, first-principles approach to the validation of this compound, using established methodologies for the broader class of N-substituted benzamides.[1][2][3][4] This document will serve as a practical, in-depth guide for designing and executing the necessary validation experiments, complete with comparative insights against logical structural analogs.

Introduction: The Significance of the 4-Carbamoylbenzoic Acid Scaffold

The 4-carbamoylbenzoic acid moiety is a versatile scaffold in medicinal chemistry. The presence of both a carboxylic acid and a carboxamide group provides two key points for hydrogen bonding and allows for a wide range of structural modifications to tune physicochemical properties and biological activity. Derivatives of this core structure have been explored for various therapeutic applications, including their potential as anticancer agents.[1][3][5] The specific compound, 4-[Ethyl(propyl)carbamoyl]benzoic acid, introduces an asymmetric N,N-dialkyl substitution, which can influence its metabolic stability, lipophilicity, and target engagement profile compared to more common symmetrically substituted analogs.

De Novo Validation Strategy: From Synthesis to Characterization

When faced with a novel compound, a robust validation strategy begins with a plausible synthetic route, which informs potential impurities, followed by a suite of orthogonal analytical techniques to confirm identity and purity.

Plausible Synthetic Route

A common and reliable method for synthesizing N-substituted benzamides is the acylation of a secondary amine with an activated carboxylic acid derivative.[2] The most direct route would involve the reaction of 4-carboxybenzoyl chloride (the acid chloride of terephthalic acid) with N-ethylpropylamine.

Synthesis_Workflow cluster_reactants Starting Materials Terephthalic_Acid Terephthalic Acid Activation Acid Activation Terephthalic_Acid->Activation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Activation Ethylpropylamine N-Ethylpropylamine Coupling Amide Coupling Ethylpropylamine->Coupling Acid_Chloride 4-Carboxybenzoyl chloride Acid_Chloride->Coupling Product 4-[Ethyl(propyl)carbamoyl] benzoic acid Purification Purification (Crystallization / Chromatography) Product->Purification Activation->Acid_Chloride Coupling->Product

Caption: Plausible synthesis of the target compound.

This synthetic pathway suggests potential impurities could include unreacted starting materials (terephthalic acid, N-ethylpropylamine) or side-products from the reaction with the second carboxylic acid group. A rigorous purification step, such as recrystallization or column chromatography, is therefore essential.

Core Analytical Validation Protocols

The following protocols represent a gold-standard approach to confirming the identity, purity, and key characteristics of a novel small molecule like 4-[Ethyl(propyl)carbamoyl]benzoic acid.

Identity Confirmation: Mass Spectrometry and NMR

3.1.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the first-line technique to confirm the molecular weight of the synthesized compound.

Experimental Protocol: ESI-MS Analysis

  • Chromatography: A fast gradient reverse-phase HPLC method (e.g., C18 column, water/acetonitrile gradient with 0.1% formic acid).

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Expected Results: For 4-[Ethyl(propyl)carbamoyl]benzoic acid (Molecular Weight: 235.28 g/mol ), the expected ions would be:

    • Positive Mode [M+H]⁺: m/z 236.29

    • Negative Mode [M-H]⁻: m/z 234.27

Causality: The inclusion of formic acid in the mobile phase serves a dual purpose: it aids in the ionization of the analyte for ESI and ensures the carboxylic acid group is protonated, leading to better peak shape during chromatography.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation. For 4-[Ethyl(propyl)carbamoyl]benzoic acid, both ¹H and ¹³C NMR are required for unambiguous confirmation.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons: Two doublets in the ~7.5-8.2 ppm region, characteristic of a 1,4-disubstituted benzene ring.

  • Ethyl Group: A quartet (~3.4 ppm) and a triplet (~1.2 ppm).

  • Propyl Group: A triplet (~3.3 ppm), a multiplet (sextet, ~1.6 ppm), and a triplet (~0.9 ppm).

  • Carboxylic Acid Proton: A very broad singlet, potentially >10 ppm, which may exchange with D₂O.

The complexity and potential for overlapping signals from the ethyl and propyl methylene groups underscore the need for 2D NMR experiments (e.g., COSY, HSQC) for definitive assignment.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is critical for determining the purity of the compound and for tracking its stability over time.

Experimental Protocol: Reverse-Phase HPLC Purity Assay

  • System: HPLC with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • Time 0-5 min: 10% B

    • Time 5-25 min: 10% to 90% B

    • Time 25-30 min: 90% B

    • Time 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or maximum absorbance determined by PDA).

  • Column Temperature: 40 °C.

  • Purity Calculation: Area percent of the main peak relative to the total area of all peaks.

Trustworthiness: This long gradient method is designed to be "stressful" to ensure the separation of closely related impurities from the main analyte peak. The use of a PDA detector allows for peak purity analysis by comparing spectra across the peak, which can reveal co-eluting impurities.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Evaluation Sample_Prep Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) Injection Inject Sample & Standard Sample_Prep->Injection Standard_Prep Prepare Reference Standard Standard_Prep->Injection Method Develop & Optimize Separation Method Method->Injection Detection Acquire Data (PDA) Injection->Detection Integration Integrate Chromatogram Detection->Integration Purity_Calc Calculate Area % Purity Integration->Purity_Calc Peak_Purity Perform Peak Purity Analysis Purity_Calc->Peak_Purity

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-[Ethyl(propyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 4-[Ethyl(propyl)carbamoyl]benzoic acid , a specialized organic intermediate likely encountered in pharmaceutical synthesis or metabolite research.

As a specific Safety Data Sheet (SDS) for this exact structure is rare in public commercial databases, this guide utilizes Structure-Activity Relationship (SAR) protocols, treating the substance based on its functional groups (benzoic acid derivative + tertiary amide).

Executive Safety Summary

  • Immediate Action: Treat as a Solid Organic Acid . Do not dispose of down the drain.

  • Primary Hazard: Causes serious eye irritation and skin irritation (Acidic nature). Potential respiratory irritant if dust is generated.[1][2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Storage: Segregate from strong oxidizing agents and strong bases.[3]

Chemical Profile & Hazard Identification

This compound is a mono-amide derivative of terephthalic acid. Its safety profile is dictated by the carboxylic acid moiety (acidity) and the amide linkage (stability).

PropertyDescription
Chemical Name 4-[Ethyl(propyl)carbamoyl]benzoic acid
Functional Class Aromatic Carboxylic Acid / Tertiary Amide
Physical State Solid (Crystalline powder)
Acidity (pKa) ~3.5 – 4.0 (Estimated, similar to benzoic acid)
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol
GHS Classification Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
RCRA Status Not P-listed or U-listed.[4][5] Evaluated as D002 only if in aqueous solution with pH ≤ 2.

Pre-Disposal Segregation & Packaging

Proper segregation prevents dangerous chemical reactions in the waste stream.

Segregation Rules
  • INCOMPATIBLE: Do NOT mix with strong bases (e.g., Sodium Hydroxide), strong oxidizers (e.g., Permanganates), or cyanides (risk of HCN gas generation).

  • COMPATIBLE: Can be consolidated with other Non-Halogenated Organic Acids (e.g., Benzoic acid, Salicylic acid).

Packaging Protocol
  • Primary Container: Use a chemically resistant container (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label with the full chemical name. Do not use abbreviations.

    • Hazard Checkbox: Irritant.[1][6][7]

    • Constituents: "4-[Ethyl(propyl)carbamoyl]benzoic acid (>95%)".

  • State: Ensure the waste is clearly marked as SOLID or LIQUID (if dissolved).

Disposal Decision Logic (Workflow)

The following decision tree outlines the logical flow for characterizing and disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-[Ethyl(propyl)carbamoyl]benzoic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid StreamSolid Stream A: Solid Organic Waste (Non-Halogenated) IsSolid->StreamSolid SolventCheck Identify Solvent IsLiquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Methanol, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous Solution SolventCheck->Aqueous StreamHalo Stream B: Halogenated Organic Liquid Halogenated->StreamHalo StreamNonHalo Stream C: Non-Halogenated Organic Liquid NonHalogenated->StreamNonHalo pHCheck Check pH Aqueous->pHCheck Acidic pH ≤ 2 (Corrosive D002) pHCheck->Acidic Yes Neutral pH > 2 pHCheck->Neutral No Acidic->StreamNonHalo Label as Corrosive Neutral->StreamNonHalo Final High-Temperature Incineration (Licensed Facility) StreamSolid->Final StreamHalo->Final StreamNonHalo->Final

Figure 1: Logical decision tree for categorizing 4-[Ethyl(propyl)carbamoyl]benzoic acid waste streams.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired raw material, synthesis yield, or spill cleanup residues.

  • Container Selection: Select a wide-mouth HDPE jar.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid dust generation.[1][2][3][6][7][8]

    • PPE:[1][7] Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 respirator or work inside a fume hood.

  • Labeling: Mark as "Non-Regulated Chemical Waste - Solid" (unless local regulations mandate "Hazardous" due to irritant properties).

    • Note: In an industrial/R&D setting, it is best practice to tag it for Incineration rather than landfill.

  • Storage: Store in the "Organic Acids" or "General Organics" satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors or HPLC waste containing the substance.

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregation:

    • If Halogenated: Pour into the "Halogenated Waste" carboy.

    • If Non-Halogenated: Pour into the "Non-Halogenated / Flammable Waste" carboy.

  • Aqueous Solutions: If the substance is in water (likely with a base to solubilize it):

    • Check pH. If pH is > 12 or < 2, the waste is Corrosive (D002) .

    • Neutralization (Optional): You may neutralize to pH 5–9 if your facility's permit allows elementary neutralization. Otherwise, label as "Corrosive Aqueous Waste" and ship for disposal.

Emergency Response (Spills)

In the event of a spill during handling or disposal:

  • Evacuate & Ventilate: If a large amount of dust is generated, clear the immediate area.[3]

  • PPE: Don double nitrile gloves, safety glasses, and a dust mask.

  • Containment:

    • Solids: Cover with a dust suppressant (or wet paper towels) to prevent airborne particles. Sweep up carefully.[3]

    • Liquids: Absorb with an inert material (Vermiculite, dry sand, or chemical spill pads). Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wash the surface with a dilute sodium bicarbonate solution (weak base) to neutralize any residual acid, followed by water.

Regulatory & Compliance Notes

  • EPA/RCRA: This specific chemical is not listed on the P-list (acutely toxic) or U-list (toxic). However, the generator is responsible for determining if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (TCLP).

  • Best Practice: Due to its structural similarity to bioactive pharmaceutical intermediates, treat as Pharmaceutical Waste and utilize incineration to ensure complete destruction.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoic Acid Derivatives. PubChem.[5] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

A Guide to the Safe Handling of 4-[Ethyl(propyl)carbamoyl]benzoic Acid and Related N-Acyl-Amino Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Core Hazard Assessment: Understanding the Risks

Substituted benzoic acids, as a class, present several potential hazards that dictate the required protective measures. While the specific toxicology of 4-[Ethyl(propyl)carbamoyl]benzoic acid is uncharacterized, we must assume it shares properties with related compounds.

  • Skin and Eye Irritation: The primary and most consistently reported hazard for benzoic acid and its derivatives is irritation upon contact with the skin and eyes.[1][2][3][4] Direct contact can lead to redness, itching, and inflammation.[1] More severe exposure, particularly to the eyes, can cause serious damage.[5][6][7][8][9]

  • Respiratory Tract Irritation: If the compound is a powder or dust, inhalation can cause irritation to the respiratory system.[1][2][3][8] Therefore, handling procedures must be designed to minimize the generation of airborne particulates.

  • Toxicity upon Ingestion: Ingestion may cause gastrointestinal issues such as nausea and vomiting.[1] Several related compounds are classified as harmful if swallowed.[3][8][10]

  • Organ Damage with Repeated Exposure: Certain benzoic acid derivatives are associated with the risk of organ damage, particularly to the lungs, through prolonged or repeated exposure via inhalation.[5][6][7][9]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist; it is a system designed to create multiple barriers between the researcher and the potential hazard. The following protocol is designed to be a self-validating system, ensuring protection even if one barrier is compromised.

Eye and Face Protection
  • Mandatory Use: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work in the laboratory where this compound is present.

  • Elevated Risk Scenarios: When handling larger quantities (typically >1 gram) of the solid or when there is a risk of splashing, a face shield should be worn in addition to safety goggles.[11] Safety goggles provide a seal around the eyes, offering superior protection from dust and splashes compared to safety glasses.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory.[1][11]

    • Selection Rationale: Nitrile gloves are the standard choice for handling solid chemicals and for protection against incidental splashes of most common laboratory solvents. Always check the manufacturer's compatibility chart if using non-standard solvents.

    • Protocol: Gloves must be inspected for tears or pinholes before each use. They should be removed promptly if contamination is suspected, and hands should be washed thoroughly.[12] Never wear gloves outside of the laboratory area.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[1]

  • Additional Clothing: Full-length pants and closed-toe shoes are required at all times within the laboratory.

Respiratory Protection

The need for respiratory protection is determined by the scale and nature of the work and the effectiveness of engineering controls.

  • Standard Operations: When handling small quantities in a certified chemical fume hood, a respirator is typically not required.

  • When a Respirator is Necessary: If work must be performed outside of a fume hood, or if there is a significant risk of generating dust (e.g., weighing large quantities, sonication of a suspension), a NIOSH-approved respirator is required. A half-mask respirator with P100 (particulate) filters is the recommended minimum.[7]

The following table summarizes the required PPE for common laboratory tasks.

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Fume HoodSafety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid (>1g) Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatRecommended (N95)
Preparing Solutions Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot Required
Transferring Solutions Chemical Fume HoodSafety GlassesNitrile GlovesLab CoatNot Required
Spill Cleanup N/ASafety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab CoatRequired (Half-mask w/ P100)

Operational and Disposal Plans

Engineering Controls & Safe Handling
  • Primary Containment: All operations involving the handling of solid 4-[Ethyl(propyl)carbamoyl]benzoic acid or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][11]

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where chemicals are handled.[8][12] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][11]

  • Dust Prevention: Handle the solid material carefully to avoid creating dust.[1] If the material is a fine powder, use techniques such as weighing on a piece of creased paper or using a spatula to gently transfer it.

Spill Response Protocol

In the event of a spill, immediate and correct action is critical.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Eliminate all sources of ignition.[13]

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above (spill cleanup).

  • Containment & Cleanup:

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated waste container.[2][13]

    • For liquid spills, cover with a chemical absorbent and allow it to soak up the material.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Place all contaminated materials, including PPE, into a sealed, labeled hazardous waste container.

Disposal Plan

All waste containing 4-[Ethyl(propyl)carbamoyl]benzoic acid, whether solid, in solution, or as contaminated materials, must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for chemical waste.[6][14] Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2][14] Do not pour chemical waste down the drain.[14]

Workflow for Safe Chemical Handling

The following diagram illustrates the logical flow for safely managing this chemical from initial assessment to final disposal.

G cluster_prep Preparation & Assessment cluster_ops Operational Phase cluster_post Post-Operation & Disposal cluster_emergency Contingency Plan A Obtain Compound & SDS (or data on related compounds) B Identify Hazards: - Skin/Eye Irritation - Respiratory Irritant - Ingestion Hazard A->B C Assess Task-Specific Risks (e.g., weighing, solution prep) B->C D Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Work in Certified Chemical Fume Hood D->E F Execute Experiment (Minimize dust, handle carefully) E->F G Segregate Waste (Solid, Liquid, Contaminated PPE) F->G J Spill Occurs F->J H Label Waste Container (Full Chemical Name, Hazard Info) G->H I Dispose via EHS Office H->I K Alert, Evacuate, Don PPE J->K L Contain & Clean Up Spill K->L M Dispose of Spill Waste L->M M->I

Caption: Workflow for handling 4-[Ethyl(propyl)carbamoyl]benzoic acid.

References

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26). Vertex AI Search.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Vertex AI Search.
  • Benzoic acid AGR - Labbox. (2023, January 12). Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16). Vertex AI Search.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16). Vertex AI Search.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Vertex AI Search.
  • Benzoic acid - Apollo Scientific. (2023, July 5). Vertex AI Search.
  • 4 - • SAFETY DATA SHEET. (2025, November 6). Vertex AI Search.
  • Safety Data Sheet: Benzoic acid - Carl ROTH. (n.d.). Vertex AI Search.
  • 6 - SAFETY DATA SHEET - NIST. (2015, December 1). Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16). Vertex AI Search.
  • Benzoic Acid cas65-85-0 SDS - Durham Tech. (2018, January 17). Vertex AI Search.
  • Chemical Safety Data Sheet MSDS / SDS - 2-(4-ETHYLBENZOYL)BENZOIC ACID - ChemicalBook. (2025, September 6). Vertex AI Search.
  • Benzoic Acid – Uses and Safety - VelocityEHS. (2015, February 16). Vertex AI Search.
  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. (2023, December 12). Vertex AI Search.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Ethyl(propyl)carbamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[Ethyl(propyl)carbamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.